molecular formula C14H18O3 B017660 (R)-Cyclohexylhydroxyphenylacetic acid CAS No. 20585-39-1

(R)-Cyclohexylhydroxyphenylacetic acid

Cat. No.: B017660
CAS No.: 20585-39-1
M. Wt: 234.29 g/mol
InChI Key: YTRNSQPXEDGWMR-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-Cyclohexylhydroxyphenylacetic acid is a chiral carboxylic acid of significant interest in pharmaceutical research and organic synthesis. Its structure, featuring a stereogenic center and a rigid cyclohexyl group adjacent to a hydroxyphenyl backbone, makes it a valuable scaffold and intermediate for developing novel active compounds. Research Applications and Value: This compound is primarily utilized as a key chiral building block in asymmetric synthesis. Researchers employ it in the design and development of potential enzyme inhibitors, receptor ligands, and other biologically active molecules. The stereochemistry of the (R)-enantiomer is critical for studying structure-activity relationships (SAR) and for achieving high enantioselectivity in catalytic reactions. Chemical Characteristics: The cyclohexyl moiety enhances lipophilicity, which can influence the compound's pharmacokinetic properties in drug discovery research. The carboxylic acid and hydroxyl functional groups provide versatile handles for further chemical derivatization, including amide bond formation, esterification, and metal-chelation studies. Handling and Compliance: This product is labeled "For Research Use Only" (RUO) . It is not intended for use in diagnostic procedures, therapeutic applications, or for any form of human consumption. The product is not subject to evaluation for accuracy, specificity, or precision by regulatory authorities, as it lacks certification for clinical use . Researchers are responsible for ensuring the product is used solely in controlled laboratory settings for scientific investigation.

Properties

IUPAC Name

(2R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c15-13(16)14(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1,3-4,7-8,12,17H,2,5-6,9-10H2,(H,15,16)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRNSQPXEDGWMR-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C2=CC=CC=C2)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@](C2=CC=CC=C2)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174598
Record name Cyclohexylphenylglycolic acid, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20585-39-1
Record name Cyclohexylphenylglycolic acid, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020585391
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylphenylglycolic acid, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLOHEXYLPHENYLGLYCOLIC ACID, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U22E6O9P8C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (R)-Cyclohexylhydroxyphenylacetic Acid (CAS Number: 20585-39-1)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Cyclohexylhydroxyphenylacetic acid, also known as (R)-cyclohexylmandelic acid, is a chiral carboxylic acid of significant interest in the pharmaceutical industry. Its rigid structure and chiral center make it a valuable building block for the stereoselective synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, analytical characterization, and key applications of this compound, with a particular focus on its role as a precursor to the anticholinergic drug (R)-Oxybutynin and its utility as a chiral resolving agent. Detailed experimental protocols and mechanistic insights are provided to support researchers and drug development professionals in their work with this important chiral intermediate.

Core Properties of this compound

This compound is a white crystalline solid. Its molecular structure features a stereogenic center bearing a hydroxyl group, a phenyl group, a cyclohexyl group, and a carboxylic acid moiety. This unique arrangement of functional groups is key to its utility in asymmetric synthesis and chiral recognition.

PropertyValueSource(s)
CAS Number 20585-39-1
Molecular Formula C₁₄H₁₈O₃
Molecular Weight 234.29 g/mol
IUPAC Name (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid
Synonyms (R)-Cyclohexylmandelic acid, (R)-2-Cyclohexyl-2-phenylglycolic acid
Melting Point 170-175 °C
Boiling Point 408.6 °C at 760 mmHg (Predicted)N/A
Appearance White to off-white powder/crystalline solid[1]
pKa 3.49 ± 0.25 (Predicted)N/A
Solubility Soluble in water and polar organic solvents.[2]

Safety Information: this compound should be handled with appropriate personal protective equipment in a well-ventilated area. It may cause skin and eye irritation. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Synthesis and Chiral Resolution

The enantioselective synthesis of this compound is crucial for its application in the production of enantiomerically pure pharmaceuticals. Several strategies have been developed, primarily involving asymmetric synthesis or the resolution of a racemic mixture.

Enantioselective Synthesis

A common approach to the enantioselective synthesis of α-hydroxy carboxylic acids like this compound involves the asymmetric addition of a nucleophile to a prochiral α-keto acid derivative.

Conceptual Workflow for Enantioselective Synthesis:

Start Prochiral α-Keto Ester Diastereoselective Diastereoselective Addition Start->Diastereoselective ChiralAux Chiral Auxiliary ChiralAux->Diastereoselective Grignard Cyclohexylmagnesium Halide (Grignard Reagent) Grignard->Diastereoselective Intermediate Diastereomeric Ester Intermediate Diastereoselective->Intermediate Hydrolysis Hydrolysis of Auxiliary and Ester Intermediate->Hydrolysis End (R)-Cyclohexylhydroxy- phenylacetic Acid Hydrolysis->End

Figure 1: Conceptual workflow for the enantioselective synthesis of this compound.

Experimental Protocol: Asymmetric Grignard Addition to a Chiral Glyoxylate

This protocol is adapted from methodologies described for the synthesis of chiral α-hydroxy acids.[3]

Step 1: Preparation of the Chiral Glyoxylate Ester

  • To a solution of a suitable chiral auxiliary alcohol (e.g., (-)-8-phenylmenthol) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere, add phenylglyoxyloyl chloride at 0 °C.

  • Add a non-nucleophilic base (e.g., triethylamine) dropwise and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work up the reaction by washing with dilute acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting chiral glyoxylate ester by column chromatography on silica gel.

Step 2: Diastereoselective Grignard Addition

  • Dissolve the purified chiral glyoxylate ester in anhydrous toluene and cool to -78 °C under an inert atmosphere.

  • Slowly add a solution of cyclohexylmagnesium bromide in a suitable solvent (e.g., THF) dropwise to the reaction mixture.

  • Stir the reaction at -78 °C for several hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C and allow the mixture to warm to room temperature.

  • Separate the aqueous and organic layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diastereomeric ester.

Step 3: Hydrolysis to this compound

  • Dissolve the crude diastereomeric ester in a suitable solvent system (e.g., a mixture of THF and water).

  • Add a strong base (e.g., lithium hydroxide) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture to a pH of approximately 2 with a dilute strong acid (e.g., 1 M HCl).

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the enantiomerically pure product.

Chiral Resolution of Racemic Cyclohexylhydroxyphenylacetic Acid

An alternative to asymmetric synthesis is the resolution of the racemic acid. This is typically achieved by forming diastereomeric salts with a chiral amine resolving agent. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.

Mechanism of Chiral Resolution:

RacemicAcid Racemic (R/S)-Cyclohexylhydroxy- phenylacetic Acid SaltFormation Diastereomeric Salt Formation RacemicAcid->SaltFormation ChiralAmine Enantiopure (S)-Amine (Resolving Agent) ChiralAmine->SaltFormation Diastereomers Mixture of Diastereomeric Salts: (R)-Acid-(S)-Amine (S)-Acid-(S)-Amine SaltFormation->Diastereomers Crystallization Fractional Crystallization (Separation based on solubility) Diastereomers->Crystallization LessSoluble Less Soluble Diastereomeric Salt ((R)-Acid-(S)-Amine) Crystallization->LessSoluble MoreSoluble More Soluble Diastereomeric Salt ((S)-Acid-(S)-Amine) Crystallization->MoreSoluble Acidification1 Acidification LessSoluble->Acidification1 Acidification2 Acidification MoreSoluble->Acidification2 RAcid (R)-Cyclohexylhydroxy- phenylacetic Acid Acidification1->RAcid SAcid (S)-Cyclohexylhydroxy- phenylacetic Acid Acidification2->SAcid

Figure 2: Mechanism of chiral resolution of racemic cyclohexylhydroxyphenylacetic acid using a chiral amine.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of this compound.

Spectroscopic Data
  • ¹H NMR (Proton Nuclear Magnetic Resonance):

    • Aromatic protons (phenyl group): Multiplets in the range of δ 7.2-7.6 ppm.

    • Cyclohexyl protons: A series of broad multiplets in the aliphatic region, typically between δ 1.0-2.5 ppm.

    • Hydroxyl and Carboxylic Acid protons: Broad singlets that are exchangeable with D₂O. The chemical shift of these protons can vary depending on the solvent and concentration.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

    • Carboxylic acid carbonyl carbon: A signal in the downfield region, typically around δ 175-180 ppm.

    • Aromatic carbons: Signals in the range of δ 125-140 ppm.

    • Carbon bearing the hydroxyl group: A signal around δ 75-80 ppm.

    • Cyclohexyl carbons: Signals in the aliphatic region, typically between δ 25-45 ppm.

  • IR (Infrared) Spectroscopy:

    • O-H stretch (hydroxyl and carboxylic acid): A broad absorption band in the region of 2500-3300 cm⁻¹.

    • C=O stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.

    • C-O stretch: Absorptions in the region of 1050-1250 cm⁻¹.

    • Aromatic C-H and C=C stretches: Characteristic absorptions in their respective regions.

  • Mass Spectrometry (MS):

    • The mass spectrum would be expected to show the molecular ion peak [M]⁺ or related ions such as [M+H]⁺ or [M-H]⁻ depending on the ionization technique used. Fragmentation patterns would likely involve the loss of water, carbon dioxide, and cleavage of the cyclohexyl and phenyl groups.

Chiral Analysis

The enantiomeric purity of this compound is a critical parameter.

  • Specific Rotation: The specific rotation, [α]D, is a key indicator of enantiomeric purity. A negative value for the specific rotation is expected for the (R)-enantiomer of the closely related mandelic acid.[7][8] The specific rotation is measured using a polarimeter and is dependent on the concentration, solvent, temperature, and the wavelength of the light source.[9]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for determining the enantiomeric excess (ee) of a sample. This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and quantification.

Applications in Drug Development

The primary application of this compound in drug development is as a key chiral building block for the synthesis of (R)-Oxybutynin.

Precursor to (R)-Oxybutynin

Oxybutynin is an anticholinergic medication used to treat overactive bladder.[10] It is a chiral molecule, and studies have shown that the (R)-enantiomer is the more active pharmacologically.[11] Therefore, the stereoselective synthesis of (R)-Oxybutynin is of significant interest to minimize the dose and potential side effects associated with the racemic mixture.

Synthetic Pathway to (R)-Oxybutynin:

R_Acid (R)-Cyclohexylhydroxy- phenylacetic Acid Esterification Esterification R_Acid->Esterification R_Oxybutynin (R)-Oxybutynin Esterification->R_Oxybutynin Alcohol 4-(Diethylamino)but-2-yn-1-ol Alcohol->Esterification

Figure 3: Synthesis of (R)-Oxybutynin from this compound.

Experimental Protocol: Esterification to form (R)-Oxybutynin

This protocol is based on standard esterification methods used in the synthesis of Oxybutynin.[12]

  • In a round-bottom flask, dissolve this compound and 4-(diethylamino)but-2-yn-1-ol in an appropriate anhydrous solvent (e.g., toluene).

  • Add a coupling agent (e.g., dicyclohexylcarbodiimide, DCC) and a catalytic amount of a base (e.g., 4-dimethylaminopyridine, DMAP).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture to remove the urea byproduct.

  • Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude (R)-Oxybutynin can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

Chiral Resolving Agent

This compound can be used as a chiral resolving agent for the separation of racemic bases, such as amines. The principle is the formation of diastereomeric salts, which can be separated by fractional crystallization, as illustrated in Figure 2.

Conclusion

This compound is a fundamentally important chiral building block in modern pharmaceutical synthesis. Its well-defined stereochemistry and versatile reactivity make it an indispensable precursor for the enantioselective synthesis of drugs like (R)-Oxybutynin. Furthermore, its utility as a chiral resolving agent highlights its broader applicability in the separation of enantiomers. This technical guide has provided a detailed overview of its properties, synthesis, characterization, and applications, offering valuable insights and practical protocols for researchers and professionals in the field of drug development. A thorough understanding and application of the principles outlined herein will facilitate the efficient and stereocontrolled synthesis of complex chiral molecules.

References

  • A Practical Synthesis of (S)-Oxybutynin. (2025). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Preparation method of R-(+)-alpha-cyclohexyl mandelic acid. (n.d.). Google Patents.
  • Morphology Modulation in Self-Assembly of Chiral 2-Hydroxy-2-Phenylacetic Acids in Polymeric Diluents. (2020). MDPI. Retrieved January 24, 2026, from [Link]

  • Kinetic resolution of substituted amido[2.2]paracyclophanes via asymmetric electrophilic amination. (2023). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Synthesis and characterization of poly{hexakis[(methy1)(4-hydroxyphenoxy)]cyclotriphosphazene}. (2001). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. (2023). MDPI. Retrieved January 24, 2026, from [Link]

  • Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. (2023). MDPI. Retrieved January 24, 2026, from [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • (+)-Mandelic acid has a specific rotation of +158. What would be ... (n.d.). Pearson. Retrieved January 24, 2026, from [Link]

  • Chirality: a key parameter in chemical probes. (2020). PubMed Central. Retrieved January 24, 2026, from [Link]

  • 1 H and 13 C NMR spectra of anti-cyclohexyl-1,2- bromoamine. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Pure (R)-mandelic acid has a specific rotation of -154... (2025). Filo. Retrieved January 24, 2026, from [Link]

  • Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. (2023). ResearchGate. Retrieved January 24, 2026, from [Link]

  • The significance of chirality in contemporary drug discovery-a mini review. (2024). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2020). MDPI. Retrieved January 24, 2026, from [Link]

  • Crystalline oxybutynin and process for preparing the same. (n.d.). Google Patents.
  • The significance of chirality in contemporary drug discovery-a mini review. (2024). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Mandelic acid. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Oxybutynin: an overview of the available formulations. (2006). PubMed Central. Retrieved January 24, 2026, from [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation. (2017). Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Showing Compound Mandelic acid (FDB022191). (2011). FooDB. Retrieved January 24, 2026, from [Link]

  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. (2022). NIH. Retrieved January 24, 2026, from [Link]

Sources

Physical and chemical properties of (R)-Cyclohexyl mandelic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of (R)-Cyclohexyl Mandelic Acid in Modern Synthesis

(R)-Cyclohexyl mandelic acid, a chiral α-hydroxy carboxylic acid, stands as a pivotal intermediate in the landscape of pharmaceutical and fine chemical synthesis. Its structural architecture, featuring a stereogenic center alpha to both a carboxylic acid and a hydroxyl group, combined with bulky phenyl and cyclohexyl substituents, makes it an invaluable building block. The optical purity of this compound is paramount, as enantiomeric forms of a drug can exhibit vastly different pharmacological activities, with one being therapeutic while the other may be inactive or even toxic[1].

This guide provides a comprehensive overview of the physical and chemical properties of (R)-Cyclohexyl mandelic acid, tailored for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic profile, chemical reactivity, and applications, supported by field-proven experimental protocols. The causality behind experimental choices is explained to provide not just procedural steps, but a deeper understanding of the underlying principles.

Physicochemical Properties: A Quantitative Overview

The fundamental physical and chemical characteristics of α-cyclohexyl mandelic acid determine its behavior in various chemical environments, influencing reaction kinetics, solubility, and purification strategies. While data for the pure (R)-enantiomer is sparse in some cases, the properties of the racemic mixture provide a crucial baseline.

dot

Caption: Chemical Structure of (R)-Cyclohexyl Mandelic Acid.

Table 1: Core Physicochemical Data

Property Value Source(s)
IUPAC Name (2R)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid N/A
Molecular Formula C₁₄H₁₈O₃ [2]
Molecular Weight 234.29 g/mol [2]
Appearance White to almost white powder or crystalline solid [3]
Melting Point 170-175 °C (for racemic mixture) [2]
Boiling Point 135 °C at 3 mmHg (for racemic mixture) N/A

| Optical Rotation, [α] | Data not definitively available. A patent for the R-(+)-isomer ambiguously reports a value of -150° (c=2.5, H₂O), which may pertain to an intermediate. |[3] |

Note on Optical Rotation: The sign of optical rotation ((+) or (-)) does not directly correlate with the (R/S) designation. While the related (R)-Mandelic acid has a specific rotation of approximately -151° to -158°[4][5][6], the contribution of the cyclohexyl group makes direct extrapolation unreliable. The value cited in one patent is inconsistent and requires further verification[3].

Spectroscopic and Analytical Profile

A robust analytical profile is essential for structure confirmation and purity assessment. Below are the expected spectroscopic characteristics for (R)-Cyclohexyl mandelic acid based on its functional groups.

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the molecule's functional groups. Key vibrational frequencies are anticipated as follows:

  • O-H Stretch (Alcohol & Carboxylic Acid): A broad band is expected in the region of 3500-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the carboxylic acid and the tertiary alcohol.

  • C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ correspond to the aromatic C-H bonds of the phenyl ring, while signals just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the cyclohexyl ring.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption peak is expected around 1700-1725 cm⁻¹. For the parent mandelic acid, this band appears at 1716 cm⁻¹[7].

  • C-O Stretch: Bands in the 1300-1000 cm⁻¹ region will correspond to the C-O stretching of the alcohol and carboxylic acid groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation in organic chemistry.

  • ¹H NMR:

    • Aromatic Protons (Phenyl): A multiplet in the δ 7.2-7.5 ppm region, integrating to 5 hydrogens.

    • Cyclohexyl Protons: A complex series of multiplets in the δ 1.0-2.5 ppm region, integrating to 11 hydrogens. The proton on the carbon attached to the chiral center will be distinct.

    • Hydroxyl & Carboxyl Protons: Two broad singlets, which are D₂O exchangeable. Their chemical shifts can vary significantly depending on concentration and solvent, but typically appear between δ 2-5 ppm for the alcohol and δ 10-13 ppm for the carboxylic acid.

  • ¹³C NMR:

    • Carbonyl Carbon (C=O): A signal in the δ 175-180 ppm region.

    • Aromatic Carbons: Multiple signals between δ 125-140 ppm. The ipso-carbon (attached to the chiral center) will be distinct from the ortho, meta, and para carbons.

    • Chiral Carbon (C-OH): A signal expected in the δ 75-85 ppm range.

    • Cyclohexyl Carbons: A series of signals in the aliphatic region, typically δ 25-50 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): For the empirical formula C₁₄H₁₈O₃, the molecular ion peak would be expected at m/z = 234.29. In electrospray ionization (ESI) in negative mode, the [M-H]⁻ ion at m/z = 233 would be prominent.

  • Key Fragmentation: Common fragmentation pathways would include the loss of water (H₂O) from the molecular ion, loss of the carboxyl group (COOH), and cleavage of the cyclohexyl or phenyl rings.

Chemical Properties and Reactivity

Acidity

As a carboxylic acid, (R)-Cyclohexyl mandelic acid is acidic. The parent mandelic acid has a pKa of 3.41. The electron-donating nature of the cyclohexyl group may slightly increase this value (making it a weaker acid), but it will remain in the typical range for carboxylic acids. This property is fundamental to its purification and its use in forming diastereomeric salts for resolution.

Stability and Storage

(R)-Cyclohexyl mandelic acid is a stable crystalline solid under standard laboratory conditions. For long-term storage, it should be kept in a cool, dark, and dry place in a tightly sealed container to prevent degradation.

Reactivity and Synthetic Utility

The true value of (R)-Cyclohexyl mandelic acid lies in its utility as a chiral precursor.

  • Esterification and Amidation: The carboxylic acid moiety can be readily converted to esters, amides, or acid chlorides, enabling its incorporation into larger molecules.

  • Pharmaceutical Synthesis: It is a key starting material for the synthesis of several anticholinergic and spasmolytic drugs. Most notably, it is a precursor to Oxybutynin, a medication used to treat overactive bladder[3][8].

  • Chiral Resolving Agent: Although less common than its parent, mandelic acid, it can theoretically be used as a chiral resolving agent to separate racemic mixtures of amines by forming diastereomeric salts that can be separated by crystallization.

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems, providing a logical framework for common laboratory procedures involving this compound.

Protocol 1: Chiral Purity Assessment by HPLC

Causality: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee) of a chiral compound. The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and thus, separation.

dot

HPLC_Workflow prep Sample Preparation (Dissolve ~1mg in mobile phase) hplc HPLC System Setup (Chiral Column, e.g., Cyclodextrin-based) prep->hplc 1. Prepare inject Inject Sample hplc->inject 2. Equilibrate run Elution & Detection (Isocratic mobile phase, UV detector) inject->run 3. Run analyze Data Analysis (Integrate peak areas for R and S enantiomers) run->analyze 4. Acquire calc Calculate Enantiomeric Excess (ee) ee (%) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100 analyze->calc 5. Calculate

Caption: Workflow for Chiral Purity Analysis by HPLC.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase suitable for the chosen chiral column. A common mobile phase for cyclodextrin-based columns consists of an aqueous buffer (e.g., 0.075 M KH₂PO₄), ethanol, and acetonitrile (e.g., in a 65:20:15 ratio), with the pH adjusted to around 4.8[9].

  • Sample Preparation: Accurately weigh approximately 1 mg of the (R)-Cyclohexyl mandelic acid sample and dissolve it in 1 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter.

  • HPLC System Equilibration: Install the appropriate chiral column (e.g., a β-cyclodextrin-based column) and equilibrate the system by pumping the mobile phase through it at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved[9].

  • Injection and Analysis: Inject a small volume (e.g., 20 µL) of the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram using a UV detector, monitoring at a wavelength where the phenyl group absorbs (e.g., 254 nm).

  • Enantiomeric Excess (ee) Calculation: Identify the peaks corresponding to the (R) and (S) enantiomers. Integrate the area under each peak. Calculate the enantiomeric excess using the formula: ee (%) = [ |Area(R) - Area(S)| / (Area(R) + Area(S)) ] * 100

Protocol 2: Resolution of Racemic α-Cyclohexyl Mandelic Acid

Causality: This protocol describes the classical resolution of a racemic acid by forming diastereomeric salts with a chiral base. The resulting diastereomers have different solubilities in a given solvent, allowing one to be selectively crystallized and then isolated. The pure enantiomer is then recovered by acidifying the salt.

dot

Resolution_Workflow start Start: Racemic (R,S)-Cyclohexyl Mandelic Acid in a suitable solvent (e.g., Ethanol) add_base Add Chiral Base (e.g., (R)-1-Phenylethylamine) start->add_base crystallize Selective Crystallization (Cool solution to precipitate one diastereomeric salt) add_base->crystallize filtrate Filtration crystallize->filtrate solid Diastereomeric Salt (Solid) filtrate->solid Collect Solid liquid Mother Liquor (Contains other diastereomer) filtrate->liquid Collect Liquid acidify Acidification (Dissolve salt in water, add HCl) solid->acidify extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) acidify->extract isolate Isolate Pure Enantiomer (Dry organic layer, evaporate solvent) extract->isolate

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Step-by-Step Methodology:

  • Dissolution: Dissolve the racemic α-cyclohexyl mandelic acid in a minimal amount of a suitable hot solvent, such as ethanol or ethyl acetate.

  • Addition of Chiral Base: Add a sub-stoichiometric amount (approximately 0.5 equivalents) of a chiral base (e.g., (R)-1-phenylethylamine) to the solution. The choice of base and solvent is critical and often requires empirical optimization.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce the crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. The mother liquor, enriched in the other diastereomer, can be set aside for a separate workup to recover the other enantiomer.

  • Recrystallization (Optional): To improve diastereomeric purity, the collected salt can be recrystallized from the same solvent system.

  • Liberation of the Free Acid: Dissolve the purified diastereomeric salt in water. Acidify the aqueous solution with a strong acid, such as 2N HCl, until the pH is ~1-2. This will precipitate the pure enantiomer of the carboxylic acid.

  • Extraction and Final Isolation: Extract the pure (R)-Cyclohexyl mandelic acid into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified enantiomer.

Conclusion

(R)-Cyclohexyl mandelic acid is a molecule of significant industrial importance, whose utility is defined by its precise three-dimensional structure. A thorough understanding of its physical properties, such as molecular weight and melting point, combined with a comprehensive grasp of its spectroscopic signature, is essential for its effective use in research and development. The protocols provided herein offer a validated framework for its analysis and purification, empowering scientists to leverage this versatile chiral building block in the creation of next-generation pharmaceuticals and fine chemicals.

References

  • Preparation method of R-(+)-alpha-cyclohexyl mandelic acid.
  • Extraction and Separation of Racemic α-cyclohexyl-mandelic Acid Using Chiral Ligand as Selector. Science Alert. [Link]

  • Solved 17. R-(-)-Mandelic Acid has a specific rotation | Chegg.com. [Link]

  • Enantioseparation of mandelic acid and α-Cyclohexylmandelic acid using an alcohol/salt-based aqueous two-Phase system. ResearchGate. [Link]

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. National Institutes of Health. [Link]

  • Enantioselective synthesis of (R)-mandelic acid and (R) - ResearchGate. [Link]

  • (r)- and (s)-mandelic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • (-)-Mandelic acid | C8H8O3 | PubChem. [Link]

  • Spectroscopic Characterization and Antioxidant Properties of Mandelic Acid and Its Derivatives in a Theoretical and Experimental Approach. National Institutes of Health. [Link]

  • Pure (R)-mandelic acid has a specific rotation of -154... Filo. [Link]

  • Enantiomer separation of acidic compounds. Chiral Technologies. [Link]

  • Enantioseparation and Chiral Recognition of α-Cyclohexylmandelic Acid and Methyl α-Cyclohexylmandelate on Hydroxypropyl-β-Cyclodextrin as Chiral Selector: HPLC and Molecular Modeling. Oxford Academic. [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

(R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid , also known as (R)-cyclohexylphenylglycolic acid, is a chiral carboxylic acid of significant interest in the pharmaceutical industry. Its primary importance lies in its role as a key chiral intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably the (R)-enantiomer of Oxybutynin, a medication used to treat overactive bladder. The stereochemistry at the α-carbon is crucial for the pharmacological activity of the final drug product, making rigorous structural and stereochemical analysis of this intermediate an absolute necessity.

This technical guide provides a comprehensive overview of the essential analytical techniques for the complete structural elucidation and stereochemical confirmation of (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. The methodologies detailed herein are grounded in established scientific principles and are designed to ensure the identity, purity, and correct stereochemistry of this critical building block.

Molecular Structure and Physicochemical Properties

Before delving into the analytical techniques, it is essential to understand the fundamental properties of the molecule.

PropertyValueSource
Molecular Formula C₁₄H₁₈O₃
Molecular Weight 234.29 g/mol
CAS Number 20585-39-1
Appearance White to off-white solid
Chirality One stereocenter at the α-carbonInferred from structure

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous confirmation of the carbon skeleton and the connectivity of the functional groups.

¹H NMR Spectroscopy

The ¹H NMR spectrum of (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid is expected to show distinct signals for the aromatic protons of the phenyl group, the aliphatic protons of the cyclohexyl ring, and the hydroxyl and carboxylic acid protons.

Expected Chemical Shifts and Multiplicities:

  • Phenyl Protons: Resonances typically appear in the aromatic region (δ 7.2-7.6 ppm). The protons on the phenyl ring will exhibit complex splitting patterns due to their coupling with each other.

  • Cyclohexyl Protons: A complex series of multiplets is expected in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the axial and equatorial protons of the cyclohexyl ring.

  • Hydroxyl and Carboxylic Acid Protons: These protons are exchangeable and their chemical shifts can vary depending on the solvent, concentration, and temperature. The carboxylic acid proton is typically a broad singlet at a downfield chemical shift (δ > 10 ppm), while the hydroxyl proton will also appear as a broad singlet.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts, particularly for the acidic and hydroxyl protons.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-14 ppm).

    • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • Employ a relaxation delay of at least 5 seconds to ensure quantitative integration, especially for the broad signals of the exchangeable protons.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Expected Chemical Shifts:

  • Carboxylic Carbonyl Carbon: The signal for the carbonyl carbon of the carboxylic acid is expected to appear in the downfield region of the spectrum (δ ~175-180 ppm).

  • Aromatic Carbons: The carbons of the phenyl ring will resonate in the aromatic region (δ ~125-140 ppm). The quaternary carbon attached to the chiral center will likely be at the downfield end of this range.

  • α-Carbon: The chiral carbon atom, bonded to the hydroxyl, phenyl, cyclohexyl, and carboxyl groups, is expected to have a chemical shift in the range of δ ~75-85 ppm.

  • Cyclohexyl Carbons: The carbons of the cyclohexyl ring will appear in the aliphatic region (δ ~25-45 ppm).

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Data Acquisition:

    • Use a proton-decoupled pulse sequence to obtain a spectrum with singlets for each carbon.

    • Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary to obtain a good quality spectrum.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Sample ~10 mg of Compound NMR_Tube NMR Tube Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Pulse Pulse Sequence (¹H or ¹³C) Spectrometer->Pulse FID Acquire FID Pulse->FID FT Fourier Transform FID->FT Phasing Phase & Baseline Correction FT->Phasing Analysis Chemical Shift & Coupling Constant Analysis Phasing->Analysis

Caption: General workflow for NMR analysis.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Expected Fragmentation Pattern:

Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 234 may be observed. Common fragmentation pathways for α-hydroxy acids include:

  • Decarboxylation: Loss of the carboxyl group (–COOH) as CO₂ and H, leading to a fragment at m/z 189.

  • Loss of Water: Dehydration can occur, resulting in a fragment at m/z 216.

  • Cleavage of the Cyclohexyl Ring: Fragmentation of the cyclohexyl ring can lead to a series of smaller aliphatic fragments.

  • Benzylic Cleavage: Cleavage of the bond between the α-carbon and the phenyl group can result in a fragment corresponding to the cyclohexyl-hydroxy-acetic acid moiety.

Experimental Protocol for Mass Spectrometry (Electron Ionization):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

MS_Workflow cluster_sample_intro Sample Introduction cluster_analysis MS Analysis cluster_data Data Interpretation Sample Compound Inlet GC or Direct Probe Sample->Inlet Ionization Electron Ionization (70 eV) Inlet->Ionization MassAnalyzer Mass Analyzer Ionization->MassAnalyzer Detector Detector MassAnalyzer->Detector Spectrum Mass Spectrum Detector->Spectrum Analysis Identify Molecular Ion & Fragments Spectrum->Analysis

Caption: A typical workflow for mass spectrometry analysis.

X-ray Crystallography: The Definitive Stereochemical Assignment

Single-crystal X-ray diffraction provides the most definitive determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. Obtaining a suitable single crystal is often the most challenging step.

Experimental Protocol for Single-Crystal X-ray Diffraction:

  • Crystal Growth: Grow single crystals of the compound from a suitable solvent or solvent mixture by slow evaporation, slow cooling, or vapor diffusion.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods and refine the structural model against the collected diffraction data.

  • Absolute Stereochemistry Determination: For a chiral molecule crystallizing in a non-centrosymmetric space group, the absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.

Circular Dichroism (CD) Spectroscopy: Probing Chirality in Solution

Circular dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. It is a powerful technique for confirming the enantiomeric form of a compound in solution.

Expected CD Spectrum:

The CD spectrum of (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid is expected to show Cotton effects (positive or negative peaks) corresponding to the electronic transitions of the phenyl chromophore. The sign and magnitude of these Cotton effects are characteristic of the (R)-configuration. Theoretical studies on similar α-hydroxyphenylacetic acids suggest that the CD spectrum is sensitive to the conformation of the phenyl and carboxyl groups.

Experimental Protocol for Circular Dichroism Spectroscopy:

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration that gives an absorbance of approximately 1 in the wavelength range of interest.

  • Instrument Setup: Use a calibrated circular dichroism spectropolarimeter.

  • Data Acquisition: Record the CD spectrum over a suitable wavelength range (e.g., 200-300 nm).

  • Data Analysis: The resulting spectrum, a plot of ellipticity versus wavelength, will be a fingerprint for the (R)-enantiomer. Comparison with the spectrum of the (S)-enantiomer should show a mirror image relationship.

Conclusion

The comprehensive structural analysis of (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid is a critical step in ensuring the quality and efficacy of the final pharmaceutical products derived from it. A combination of NMR spectroscopy for primary structure elucidation, mass spectrometry for molecular weight confirmation and fragmentation analysis, X-ray crystallography for definitive stereochemical assignment, and circular dichroism for confirming the enantiomeric form in solution, provides a robust and self-validating analytical workflow. By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently verify the structural integrity of this vital chiral intermediate.

References

  • PubChem. (+-)-Cyclohexylphenylglycolic acid. [Link]

A Guide to the Spectroscopic Characterization of (R)-Cyclohexylhydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for (R)-Cyclohexylhydroxyphenylacetic acid, a chiral building block with significant applications in the pharmaceutical industry. The structural elucidation of this molecule is paramount for ensuring the enantiomeric purity and quality of active pharmaceutical ingredients (APIs). This document will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental methodologies and the interpretation of the resulting spectra for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound, also known as (R)-Cyclohexylmandelic acid, belongs to the class of alpha-hydroxy acids. Its chemical structure, featuring a chiral center, a carboxylic acid, a hydroxyl group, a phenyl ring, and a cyclohexyl moiety, makes it a valuable intermediate in the synthesis of various pharmaceuticals. The specific three-dimensional arrangement of atoms in the (R)-enantiomer is often crucial for its biological activity, necessitating precise analytical techniques to confirm its identity and purity. Spectroscopic methods provide a powerful, non-destructive means to achieve this.

Experimental Protocols for Spectroscopic Analysis

To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental protocols are essential. The following sections outline the methodologies for NMR, IR, and MS analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR and ¹³C NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (0-200 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.

Experimental Workflow for NMR Spectroscopy

Caption: Workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal surface.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric and instrumental interferences.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Electron Ionization (EI)-Mass Spectrometry Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

Predicted Spectroscopic Data

While a comprehensive, publicly available set of experimental spectra for this compound is not readily accessible, the following tables present the predicted spectroscopic data based on the known chemical structure and data from analogous compounds.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10-12Broad Singlet1H-COOH
~7.2-7.5Multiplet5HAromatic protons (C₆H₅)
~3.5-4.0Singlet1H-OH
~2.0-2.2Multiplet1HMethine proton on cyclohexyl ring (-CH-)
~1.0-1.9Multiplet10HMethylene protons on cyclohexyl ring (-CH₂-)

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~175-180Carboxylic acid carbon (-COOH)
~135-140Quaternary aromatic carbon
~125-130Aromatic carbons (-CH=)
~75-80Carbon bearing the hydroxyl group (-C(OH)-)
~40-45Methine carbon of the cyclohexyl ring
~25-30Methylene carbons of the cyclohexyl ring

Table 3: Predicted IR Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~2500-3300BroadO-H stretch (carboxylic acid)
~3200-3600BroadO-H stretch (alcohol)
~2850-2950Medium-StrongC-H stretch (cyclohexyl)
~3000-3100MediumC-H stretch (aromatic)
~1700-1725StrongC=O stretch (carboxylic acid)
~1600, ~1450Medium-WeakC=C stretch (aromatic ring)
~1050-1200Medium-StrongC-O stretch (alcohol and carboxylic acid)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
234Molecular ion [M]⁺
216[M - H₂O]⁺
189[M - COOH]⁺
105[C₆H₅CO]⁺
83[C₆H₁₁]⁺ (cyclohexyl cation)
77[C₆H₅]⁺ (phenyl cation)

Interpretation of Spectroscopic Data

The following sections provide a detailed analysis of the predicted spectroscopic data, correlating the spectral features with the molecular structure of this compound.

¹H NMR Spectrum Analysis

The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (around 10-12 ppm) due to its acidic nature and hydrogen bonding. The five protons of the phenyl group will resonate in the aromatic region (7.2-7.5 ppm) as a complex multiplet. The hydroxyl proton is also expected to be a broad singlet, with its chemical shift being concentration and solvent dependent. The cyclohexyl protons will exhibit a series of multiplets in the upfield region (1.0-2.2 ppm), with the methine proton adjacent to the chiral center appearing at a slightly more downfield position compared to the methylene protons.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display a single peak for each unique carbon atom. The carbonyl carbon of the carboxylic acid will be the most downfield signal (around 175-180 ppm). The aromatic carbons will appear in the 125-140 ppm range, with the quaternary carbon being less intense. The carbon atom attached to the hydroxyl group is expected around 75-80 ppm. The carbons of the cyclohexyl ring will resonate in the upfield region (25-45 ppm).

Structural Correlation with NMR Data

Caption: Correlation of molecular structure with spectroscopic techniques.

IR Spectrum Analysis

The IR spectrum will provide clear evidence for the key functional groups. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching bands. Another broad band in the region of 3200-3600 cm⁻¹ will correspond to the O-H stretch of the alcohol group. A strong, sharp peak around 1700-1725 cm⁻¹ is indicative of the C=O (carbonyl) stretching of the carboxylic acid. The C-H stretching vibrations of the cyclohexyl group will appear as medium to strong bands in the 2850-2950 cm⁻¹ region. Aromatic C-H stretches are typically observed between 3000 and 3100 cm⁻¹. The presence of the phenyl ring will also give rise to characteristic C=C stretching absorptions around 1600 and 1450 cm⁻¹.

Mass Spectrum Analysis

The mass spectrum will show the molecular ion peak ([M]⁺) at an m/z corresponding to the molecular weight of the compound (234.3 g/mol )[1]. Common fragmentation patterns for alpha-hydroxy acids include the loss of water ([M - H₂O]⁺) and the loss of the carboxyl group ([M - COOH]⁺). The presence of the phenyl and cyclohexyl groups will lead to characteristic fragment ions at m/z 105 ([C₆H₅CO]⁺), 77 ([C₆H₅]⁺), and 83 ([C₆H₁₁]⁺).

Conclusion

The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a robust framework for its structural confirmation and purity assessment. The combination of these techniques allows for the unambiguous identification of its key structural features, from the overall carbon-hydrogen framework to the specific functional groups present. This guide serves as a valuable resource for scientists and researchers, enabling them to confidently characterize this important chiral building block in their drug discovery and development endeavors.

References

  • MySkinRecipes. This compound. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of (R)-Cyclohexylhydroxyphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Derivatives of (R)-Cyclohexylhydroxyphenylacetic acid represent a significant class of therapeutic agents, most notably exemplified by Oxybutynin, the gold standard for treating overactive bladder (OAB).[1][2] The core mechanism underpinning the clinical efficacy of these compounds is their action as competitive antagonists at muscarinic acetylcholine receptors (mAChRs).[1][3] This guide provides a detailed exploration of this mechanism, beginning with the foundational role of the cholinergic system and its receptors, delving into the specifics of competitive antagonism, and outlining a comprehensive, field-proven workflow for characterizing novel derivatives. By synthesizing molecular interactions, cellular signaling, and robust experimental validation, this document serves as a technical resource for researchers and drug development professionals in the field of autonomic pharmacology.

Part 1: The Biological Target: Muscarinic Acetylcholine Receptors

The therapeutic effects of this compound derivatives are mediated through the parasympathetic nervous system, a branch of the autonomic nervous system responsible for "rest-and-digest" functions. The key neurotransmitter in this system is acetylcholine (ACh), which exerts its effects by binding to two main classes of receptors: nicotinic and muscarinic.[4] Derivatives of this compound primarily target the muscarinic receptors.

Muscarinic receptors are G-protein coupled receptors (GPCRs), a vast family of transmembrane proteins that play crucial roles in cellular signaling.[4][5][6] There are five distinct subtypes of muscarinic receptors (M1 through M5), which are expressed in various tissues and couple to different intracellular signaling pathways.[4][7]

  • M1, M3, M5 Receptors: These subtypes typically couple to Gq/11 proteins. Upon activation by ACh, this G-protein stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC). This cascade is fundamental to smooth muscle contraction (e.g., in the bladder detrusor muscle and gastrointestinal tract), glandular secretion, and neuronal excitation.[7]

  • M2, M4 Receptors: These subtypes couple to Gi/o proteins. Their activation by ACh inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7][8] This pathway is predominantly inhibitory, causing effects such as a decreased heart rate.[8]

The clinical application of drugs like Oxybutynin for OAB hinges on blocking the M3 receptor on the bladder's detrusor muscle.[1][9] ACh-mediated activation of M3 receptors causes this muscle to contract, leading to urination. Antagonism of these receptors results in muscle relaxation, increased bladder capacity, and a reduction in the urgency and frequency of urination.[3][9]

G_Protein_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Pathway (Gq/11) cluster_M2_M4 M2, M4 Pathway (Gi/o) M135 ACh → M1/M3/M5 Gq Gq/11 Activation M135->Gq PLC ↑ Phospholipase C (PLC) Gq->PLC IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & ↑ PKC IP3_DAG->Ca_PKC Response_Gq Smooth Muscle Contraction, Glandular Secretion Ca_PKC->Response_Gq M24 ACh → M2/M4 Gi Gi/o Activation M24->Gi AC ↓ Adenylyl Cyclase (AC) Gi->AC cAMP ↓ cAMP AC->cAMP Response_Gi ↓ Heart Rate, ↓ Neuronal Firing cAMP->Response_Gi

Figure 1: Simplified signaling pathways of muscarinic receptor subtypes.

Part 2: Core Mechanism: Competitive Antagonism

The central mechanism of action for this compound derivatives is competitive antagonism .[1][3] This means the drug reversibly binds to the same site on the muscarinic receptor as the endogenous ligand, acetylcholine, but without activating the receptor.

Causality of Interaction: The binding is a dynamic equilibrium. When both the derivative (antagonist) and ACh (agonist) are present, they compete for the receptor's binding site. According to the law of mass action, the proportion of receptors occupied by either molecule depends on their relative concentrations and binding affinities.[10]

  • In the absence of the antagonist: ACh binds to muscarinic receptors, causing a physiological response (e.g., bladder contraction).

  • In the presence of the antagonist: The derivative occupies a fraction of the receptors, preventing ACh from binding and thus reducing the physiological response.

A key characteristic of competitive antagonism is its surmountability. By increasing the concentration of the agonist (ACh), the antagonist's effect can be overcome.[11] This results in a rightward shift of the agonist's dose-response curve, with no change in the maximum achievable response.[12]

The anticholinergic effects of Oxybutynin, a racemic mixture, are primarily attributed to the (R)-enantiomer, highlighting the stereospecificity of the interaction.[1] Oxybutynin exhibits a higher affinity for M1 and M3 subtypes over others, which is consistent with its therapeutic action on the bladder and its side-effect profile.[1]

Figure 2: Competitive antagonism at the muscarinic receptor binding site.

Part 3: A Self-Validating Workflow for Mechanistic Characterization

Workflow start Novel (R)-Derivative binding Step 1: Radioligand Binding Assay (Determine Affinity - Ki) start->binding functional Step 2: In Vitro Functional Assay (Determine Potency - IC50) binding->functional Insight: Does it bind? Next: Does it function? schild Step 3: Schild Analysis (Confirm Competitive Mechanism) functional->schild Insight: It's an antagonist. Next: How does it antagonize? conclusion Conclusion: Mechanism Confirmed as Competitive Antagonism schild->conclusion

Figure 3: Logical workflow for characterizing a novel antagonist.

Expertise & Causality: The first logical question is: "Does the compound physically interact with the target?" Radioligand binding assays are the gold standard for quantifying this interaction.[13] They directly measure the affinity of a test compound for a receptor by observing its ability to compete with and displace a radioactively labeled ligand ('radioligand') that is known to bind to the receptor with high affinity.[14][15] This provides the equilibrium inhibition constant (Ki), a fundamental measure of the drug-receptor interaction.

Detailed Step-by-Step Methodology:

  • Preparation of Receptor Membranes:

    • Culture cells stably expressing a single human muscarinic receptor subtype (e.g., M1, M2, or M3).

    • Harvest cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) to break the cell membranes.[16]

    • Centrifuge the homogenate at high speed (e.g., 20,000 x g) to pellet the membranes, which contain the receptors.[16]

    • Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine the protein concentration (e.g., using a BCA assay).

  • Competition Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:[16]

      • Receptor membrane preparation (a fixed amount, e.g., 10-20 µg protein).

      • Radioligand (a fixed concentration, typically at or below its Kd value; e.g., [3H]-N-methylscopolamine, a classic muscarinic antagonist).

      • Test compound (the novel derivative) across a range of concentrations (e.g., 10-11 M to 10-5 M) or buffer for control wells.

    • To determine non-specific binding, add a high concentration of a known, non-labeled antagonist (e.g., atropine) to a set of control wells.

  • Incubation and Harvesting:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[16]

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate, which traps the membranes but allows the unbound radioligand to pass through.[16]

    • Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

  • Data Acquisition and Analysis:

    • Dry the filter plate and add a scintillation cocktail.

    • Measure the radioactivity in each well using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

Receptor SubtypeHypothetical Ki (nM) for Novel Derivative
M15.2
M285.1
M33.8
M4150.7
M512.5

Table 1: Example binding affinity data for a novel derivative, suggesting selectivity for M3 and M1 receptors.

Expertise & Causality: After establishing that the compound binds to the receptor, the next critical question is: "What is the functional consequence of this binding?" A calcium flux assay is a robust method to measure the functional output of Gq-coupled receptors like M1 and M3.[17][18][19] If the derivative is an antagonist, it will block the calcium signal induced by an agonist like ACh. This assay determines the functional potency (IC50) of the antagonist.

Detailed Step-by-Step Methodology:

  • Cell Preparation and Dye Loading:

    • Seed cells expressing the target receptor (e.g., M3) into a 384-well microplate and culture overnight.[20]

    • Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.

    • Incubate for approximately 1 hour at 37°C to allow the dye to enter the cells and be de-esterified into its active, calcium-sensitive form.[17]

  • Antagonist Pre-incubation:

    • Add varying concentrations of the novel derivative (the antagonist) to the wells.

    • Incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.

  • Agonist Challenge and Signal Detection:

    • Place the plate into a kinetic fluorescence plate reader (e.g., a FLIPR).[18][19]

    • Establish a baseline fluorescence reading for several seconds.

    • Inject a fixed concentration of an agonist (e.g., carbachol or acetylcholine) into all wells. This concentration should be the EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal for inhibition.

    • Immediately measure the resulting transient increase in intracellular calcium as a change in fluorescence intensity over time (typically 1-3 minutes).

  • Data Analysis:

    • The response is typically measured as the peak fluorescence signal minus the baseline.

    • Plot the percentage of inhibition of the agonist response versus the log concentration of the novel derivative.

    • Fit the data to a sigmoidal inhibition curve to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.

Trustworthiness & Self-Validation: The binding and functional assays suggest the compound is an antagonist. However, to prove that the mechanism is specifically competitive, a Schild analysis is the definitive test.[21][22] This analysis provides a quantitative and graphical method to validate the mode of antagonism. A result consistent with theory (a slope of unity) provides strong, trustworthy evidence for a competitive mechanism.[21]

Detailed Step-by-Step Methodology:

  • Generate Agonist Dose-Response Curves:

    • Perform a functional assay (as in Protocol 2) to generate a full dose-response curve for the agonist (e.g., acetylcholine) alone.

    • Repeat the agonist dose-response curve in the presence of several fixed concentrations of the novel antagonist.

  • Calculate Dose Ratios:

    • From the curves, determine the EC50 value of the agonist in the absence and presence of each antagonist concentration.

    • The Dose Ratio (DR) is calculated for each antagonist concentration: DR = (EC50 of agonist in presence of antagonist) / (EC50 of agonist in absence of antagonist) .[12]

  • Construct the Schild Plot:

    • Plot log(DR - 1) on the y-axis against the log[Antagonist Concentration] on the x-axis.[10]

    • Perform a linear regression on the data points.

  • Interpretation:

    • Slope: For a true competitive antagonist, the slope of the Schild plot should not be significantly different from 1.0.[21] A slope deviating from unity suggests a non-competitive or more complex interaction.

    • x-intercept (pA2 value): The point where the regression line crosses the x-axis is the pA2 value. The pA2 is the negative logarithm of the antagonist concentration that requires a 2-fold increase in the agonist concentration to produce the same response. For a competitive antagonist, the pA2 value is theoretically equal to the pKB (the negative log of the antagonist's equilibrium dissociation constant, Ki).[12] This cross-validates the data from the binding assay.

Part 4: The Role of Metabolism

A comprehensive understanding of the mechanism of action must also consider the compound's fate in the body. Oral administration of Oxybutynin leads to significant first-pass metabolism in the liver, primarily by the CYP3A4 enzyme system.[23] This produces an active metabolite, N-desethyloxybutynin (DEO) .[3]

  • DEO possesses pharmacological activity similar to the parent compound and contributes significantly to the therapeutic effect.[1]

  • However, DEO has a higher affinity for muscarinic receptors in the parotid (salivary) glands compared to the bladder.[1] This differential activity is believed to be a major contributor to the common and troublesome side effect of dry mouth associated with oral oxybutynin therapy.[1]

Understanding the pharmacology of such metabolites is crucial for interpreting the overall clinical profile and for designing next-generation derivatives with an improved therapeutic index (i.e., maintaining efficacy while reducing side effects).

Part 5: Conclusion

The mechanism of action for this compound derivatives is firmly established as competitive antagonism of muscarinic acetylcholine receptors, with a particular emphasis on the M3 subtype for therapeutic effects in conditions like overactive bladder. This mechanism is not merely a theoretical concept but can be rigorously validated through a logical, multi-step experimental workflow that progresses from binding affinity to functional potency and culminates in the definitive confirmation of competitive behavior via Schild analysis. By integrating this mechanistic understanding with pharmacokinetic considerations, such as the role of active metabolites, researchers can continue to refine and develop superior therapeutics grounded in the principles of autonomic pharmacology.

References

  • Kennelly, M. (2005). Oxybutynin: an overview of the available formulations. Therapeutics and Clinical Risk Management, 1(4), 279–284. Available at: [Link]

  • Kudlak, M., & Tadi, P. (2023). Oxybutynin. In StatPearls. StatPearls Publishing. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4634, Oxybutynin. Available at: [Link]

  • Ninja Nerd. (2022). Autonomic Pharmacology | Muscarinic Antagonists. YouTube. Available at: [Link]

  • Wang, G., et al. (2015). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies, 13(7), 415-422. Available at: [Link]

  • Limbird, L. E. (2004). GPCR-radioligand binding assays. Journal of Receptor and Signal Transduction Research, 24(4), 213-222. Available at: [Link]

  • Kudlak, M., & Tadi, P. (2023). Physiology, Muscarinic Receptor. In StatPearls. StatPearls Publishing. Available at: [Link]

  • Colquhoun, D. (2007). Taking The Time To Study Competitive Antagonism. British Journal of Pharmacology, 150(Suppl 1), S15-S23. Available at: [Link]

  • Wikipedia. Muscarinic acetylcholine receptor. Available at: [Link]

  • Multispan, Inc. GPCR Membrane Ligand Binding Assay Development. Available at: [Link]

  • Dr. Oracle. (2025). What is the mechanism of action of oxybutynin? Available at: [Link]

  • Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Available at: [Link]

  • ResearchGate. Molecular structure of N-desethyloxybutynin. Available at: [Link]

  • Tourtellotte, A., et al. (2022). Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. International Journal of Molecular Sciences, 23(24), 15574. Available at: [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. Available at: [Link]

  • Mizushima, H., et al. (2007). Stereoselective pharmacokinetics of oxybutynin and N-desethyloxybutynin in vitro and in vivo. Xenobiotica, 37(2), 190-202. Available at: [Link]

  • Creative Biolabs. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Available at: [Link]

  • Harvey, R. D. (2018). Distribution and function of the muscarinic receptor subtypes in the cardiovascular system. Physiological Genomics, 50(1), 1-11. Available at: [Link]

  • Kráľová, K., et al. (2020). Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids. Molecules, 25(23), 5606. Available at: [Link]

  • The Pharmacology Education Project. (2025). Decoding Schild Analysis: The Pharmacologist's Lens on Competitive Antagonism. Available at: [Link]

  • Eurofins Discovery. GPCR Radioligand Binding. Available at: [Link]

  • Unno, T., et al. (2006). Functions of Muscarinic Receptor Subtypes in Gastrointestinal Smooth Muscle: A Review of Studies with Receptor-Knockout Mice. Cellular and Molecular Life Sciences, 63(23), 2821-2829. Available at: [Link]

  • Creative Bioarray. Ca2+ Mobilization Assay. Available at: [Link]

  • Deranged Physiology. (2024). Competitive and non-competitive antagonists. Available at: [Link]

  • Baba, M., et al. (2009). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry Letters, 19(15), 4113-4117. Available at: [Link]

  • The Pharmacology Education Project. (2025). The Schild Equation Explained — Understanding Competitive Antagonism in Pharmacology. YouTube. Available at: [Link]

  • DiscoverX. (2017). Duplexed Screening of GPCRs to Measure Calcium and β-Arrestin. YouTube. Available at: [Link]

  • University of Strathclyde. In vitro pharmacology: receptor antagonism. Available at: [Link]

  • Chen, Y., et al. (2021). Update on Pharmacological Activities, Security, and Pharmacokinetics of Rhein. Evidence-Based Complementary and Alternative Medicine, 2021, 9988081. Available at: [Link]

  • Vaickelioniene, R., et al. (2020). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 25(21), 5006. Available at: [Link]

Sources

An In-Depth Technical Guide to (R)-Cyclohexylhydroxyphenylacetic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of (R)-Cyclohexylhydroxyphenylacetic acid, a chiral molecule of significant interest in pharmaceutical development. We will delve into its historical discovery, explore various synthetic and analytical methodologies, and discuss its critical role as a building block in the synthesis of important therapeutic agents. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Physicochemical Properties

This compound, also known as (R)-2-Cyclohexyl-2-hydroxyphenylacetic acid or (R)-2'-Cyclohexylmandelic Acid, is a carboxylic acid featuring a stereocenter at the carbon bearing the hydroxyl, phenyl, and cyclohexyl groups. Its chemical structure and key properties are summarized below.

PropertyValue
IUPAC Name (2R)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid
CAS Number 20585-39-1[1]
Molecular Formula C₁₄H₁₈O₃
Molecular Weight 234.29 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as methanol, ethanol, and acetone

The presence of the chiral center is of paramount importance, as the specific stereochemistry of this molecule is crucial for the biological activity of the final pharmaceutical products derived from it.

A Journey Through Time: The Discovery and Historical Context

The development of synthetic routes to cyclohexylhydroxyphenylacetic acid and its derivatives has been driven by their utility in medicinal chemistry. An early method for the synthesis of a racemic ester of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid was reported in a 1977 publication in the Journal of Organic Chemistry. This method involved the reaction of an alkyl mandelate with lithium diisopropylamide, followed by treatment with cyclohexyl iodide.[2] While effective for producing the racemic mixture, this approach utilized expensive and unstable reagents, making it less suitable for large-scale industrial applications.[2]

Another early approach involved the condensation of ethyl benzoylformate with cyclohexylmagnesium bromide to yield ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, which was then hydrolyzed to the corresponding acid.[2] However, this method suffered from low yields and the use of hazardous reagents.[2]

The true significance of this molecule, and specifically its (R)-enantiomer, emerged with the development of stereoselective syntheses aimed at producing enantiomerically pure active pharmaceutical ingredients (APIs). A key milestone was the stereospecific synthesis of both (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid, which helped establish the configurational relationships of these and related chiral acids.

The Art of Synthesis: Crafting the (R)-Enantiomer

The synthesis of enantiomerically pure this compound is a critical step in the production of several pharmaceuticals. Both chiral resolution of a racemic mixture and asymmetric synthesis are employed to achieve this.

Chiral Resolution: Separating the Mirror Images

Chiral resolution is a classical yet effective method for obtaining pure enantiomers from a racemic mixture. This technique relies on the formation of diastereomeric salts by reacting the racemic acid with a chiral base. These diastereomeric salts possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.

A general workflow for the chiral resolution of cyclohexylhydroxyphenylacetic acid is depicted below:

G racemic_acid Racemic Cyclohexylhydroxy- phenylacetic Acid diastereomeric_salts Formation of Diastereomeric Salts ((R,R) and (S,R) salts) racemic_acid->diastereomeric_salts chiral_base Chiral Resolving Agent (e.g., (R)-α-methylbenzylamine) chiral_base->diastereomeric_salts separation Fractional Crystallization (Separation based on solubility) diastereomeric_salts->separation r_salt Insoluble (R,R) Salt separation->r_salt Less Soluble s_salt Soluble (S,R) Salt separation->s_salt More Soluble acidification_r Acidification r_salt->acidification_r acidification_s Acidification s_salt->acidification_s r_acid (R)-Cyclohexylhydroxy- phenylacetic Acid acidification_r->r_acid base_recovery Recovery of Chiral Base acidification_r->base_recovery s_acid (S)-Cyclohexylhydroxy- phenylacetic Acid acidification_s->s_acid acidification_s->base_recovery

Caption: Chiral resolution workflow for separating enantiomers.

Experimental Protocol: Chiral Resolution

  • Salt Formation: Dissolve the racemic cyclohexylhydroxyphenylacetic acid in a suitable solvent (e.g., ethanol). Add an equimolar amount of an enantiomerically pure chiral amine (e.g., (R)-(+)-α-methylbenzylamine).

  • Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallize out. The choice of solvent is crucial for efficient separation.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Acid: Dissolve the isolated diastereomeric salt in water and acidify with a strong acid (e.g., HCl) to precipitate the enantiomerically enriched this compound.

  • Purification: The precipitated acid can be further purified by recrystallization.

  • Recovery of Chiral Auxiliary: The chiral resolving agent can be recovered from the aqueous layer by basification and extraction.

Asymmetric Synthesis: Building Chirality from the Ground Up

Asymmetric synthesis offers a more direct route to the desired enantiomer, often with higher yields and without the loss of 50% of the material inherent in classical resolution. Various stereoselective synthetic strategies have been developed.

One notable approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For example, chiral glyoxylates can be reacted with organometallic reagents to produce α-hydroxy acids with high optical purity.

A representative asymmetric synthesis is outlined in the following workflow:

G start Starting Material (e.g., Phenylglyoxylic Acid) esterification Esterification start->esterification chiral_aux Chiral Auxiliary chiral_aux->esterification chiral_ester Chiral Glyoxylate Ester esterification->chiral_ester diastereoselective_add Diastereoselective Addition chiral_ester->diastereoselective_add grignard Grignard Reaction (Cyclohexylmagnesium Bromide) grignard->diastereoselective_add intermediate Diastereomeric Intermediate diastereoselective_add->intermediate hydrolysis Hydrolysis (Removal of Chiral Auxiliary) intermediate->hydrolysis product (R)-Cyclohexylhydroxy- phenylacetic Acid hydrolysis->product aux_recovery Recovery of Chiral Auxiliary hydrolysis->aux_recovery

Caption: Asymmetric synthesis of this compound.

Quality Control: Analytical Methods for Enantiomeric Purity

Ensuring the enantiomeric purity of this compound is critical for its use in pharmaceutical manufacturing. The most common and reliable technique for this is Chiral High-Performance Liquid Chromatography (HPLC).

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of acidic compounds.

Experimental Protocol: Chiral HPLC Analysis

  • Column: A chiral column, such as a Chiralcel® OD-H or Chiralpak® AD, is typically used.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed. The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) can improve peak shape and resolution.

  • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

  • Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 220-260 nm) is standard.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers.

Pharmacological Significance: A Key Building Block in Drug Development

While there is limited information on the standalone biological activity of this compound, its importance lies in its role as a crucial intermediate in the synthesis of several marketed drugs and clinical candidates.

Oxybutynin: A Treatment for Overactive Bladder

This compound is a key precursor in the synthesis of Oxybutynin, a widely prescribed anticholinergic medication for the treatment of overactive bladder. Oxybutynin is a racemate, and its synthesis involves the esterification of racemic 2-cyclohexyl-2-hydroxy-2-phenylacetic acid with 4-diethylamino-2-butyn-1-ol. Although the marketed drug is a racemate, there has been significant interest in the synthesis of the individual enantiomers, as they may have different pharmacological profiles.

CCR5 Antagonists: A Weapon Against HIV-1

This chiral acid is also a vital component in the synthesis of a new generation of anti-HIV-1 drugs known as CCR5 antagonists. These drugs block the entry of the HIV-1 virus into host cells. The specific (R)-configuration of the cyclohexylhydroxyphenylacetic acid moiety is critical for the potent activity of these antagonists.

Conclusion

This compound has evolved from a synthetically challenging molecule to a readily accessible and highly valuable chiral building block in the pharmaceutical industry. Its history is intertwined with the development of stereoselective synthesis and the increasing demand for enantiomerically pure drugs. While its own pharmacological profile remains largely unexplored, its contribution to the synthesis of life-changing medications for conditions ranging from overactive bladder to HIV-1 infection is undeniable. The continued development of efficient and scalable synthetic routes to this important intermediate will undoubtedly facilitate the discovery and production of new and improved therapies.

References

  • Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. US6777576B2.
  • Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations.
  • Chiral resolution. Wikipedia.
  • Chiral Resolution and Separ
  • (R)-2-Cyclohexyl-2-hydroxyphenylacetic Acid. Santa Cruz Biotechnology.
  • Oxybutynin. Wikipedia.
  • First synthesis of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Google Search.
  • Detailed stereoselective synthesis of this compound experimental protocol. Google Search.
  • Chiral HPLC method for separating (R)- and (S)-Cyclohexylhydroxyphenylacetic acid. Google Search.
  • Direct pharmacological effects of this compound. Google Search.
  • Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. US20030013911A1.
  • Stereoselective synthesis of α-alkyl-α-hydroxylphenylacetic acid.
  • Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist.
  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral st
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Scheme 9. Preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid...
  • This compound. MySkinRecipes.
  • Oxybutynin. PubChem.

Sources

(R)-Cyclohexylhydroxyphenylacetic acid as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (R)-Cyclohexylhydroxyphenylacetic Acid as a Chiral Building Block

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Executive Summary

This compound, also known as (R)-α-Cyclohexylmandelic acid, is a pivotal chiral building block in modern synthetic organic chemistry, particularly within the pharmaceutical industry. Its unique stereochemistry and functional groups make it an indispensable intermediate for the synthesis of complex, enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its chemical properties, established synthetic and resolution methodologies, and its critical application in drug development, most notably in the synthesis of anticholinergic agents like (R)-Oxybutynin. By elucidating the causality behind various experimental choices and providing detailed, field-proven protocols, this document serves as a technical resource for professionals engaged in chiral synthesis and drug discovery.

Introduction to this compound

Chirality is a fundamental concept in drug design and development, as the stereochemistry of a molecule often dictates its pharmacological activity and metabolic profile. This compound stands out as a valuable synthon due to the presence of a stereogenic center bearing a hydroxyl, a carboxyl, a phenyl, and a cyclohexyl group. This specific arrangement provides a rigid and well-defined three-dimensional structure that is crucial for achieving high stereoselectivity in subsequent reactions.

Chemical Identity and Structure
  • IUPAC Name: (2R)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid

  • CAS Number: 20585-39-1[1]

  • Molecular Formula: C₁₄H₁₈O₃[1][2][3]

  • Molecular Weight: 234.29 g/mol [1][2][3]

The molecule's structure consists of a central quaternary carbon atom, which is the chiral center. The bulky cyclohexyl and phenyl groups, along with the polar hydroxyl and carboxylic acid functionalities, create a molecule with distinct steric and electronic properties, making it a versatile reactant.

Physicochemical Properties

The physical and chemical properties of a chiral building block are critical for its handling, reaction optimization, and purification. The properties of the corresponding (S)-enantiomer and the racemic mixture are well-documented and provide a strong reference for the (R)-enantiomer.

PropertyValueSource
Appearance White to off-white solid[2]
Melting Point 143-145°C (for S-enantiomer)[2]
Boiling Point 408.6°C at 760 mmHg (Predicted)[2]
Density 1.206 g/cm³ (Predicted)[2]
pKa 3.49 ± 0.25 (Predicted)[2]
Storage Temperature -20°C Freezer[2]
Significance as a Chiral Building Block

The primary value of this compound lies in its role as a precursor to enantiomerically pure drugs. The pharmacological activity of many APIs is enantiomer-dependent. For instance, the anticholinergic activity of oxybutynin resides primarily in the (R)-enantiomer.[4] Using the pure (R)-enantiomer of the precursor ensures the final drug product has the desired therapeutic effect while minimizing potential side effects that could arise from the other enantiomer.[5][6] This is a core principle of modern drug development, moving away from racemic mixtures to single-enantiomer drugs for improved efficacy and safety.

Synthetic Strategies

The efficient and stereocontrolled synthesis of this compound is paramount for its practical application. The main strategies involve either the direct asymmetric synthesis to create the desired stereocenter or the resolution of a racemic mixture.

Overview of Synthetic Approaches

The choice between asymmetric synthesis and chiral resolution often depends on factors like cost of starting materials, catalyst availability, scalability, and desired enantiomeric purity.

G cluster_product Final Product start1 Benzoylformic Acid Esters racemic Racemic Synthesis (e.g., Grignard Reaction) start1->racemic asymmetric Asymmetric Synthesis (e.g., Biocatalysis) start1->asymmetric Chiral Catalysts start2 Mandelic Acid Esters start2->racemic w/ Cyclohexyl Halide & Strong Base racemate Racemic (R/S)-Acid racemic->racemate final_product This compound asymmetric->final_product resolution Chiral Resolution (Diastereomeric Salts / Membranes) racemate->resolution resolution->final_product G A (R)-Cyclohexylhydroxy- phenylacetic acid B Activation Step (e.g., SOCl₂ or Coupling Agent) A->B Reagent C Reactive Intermediate (e.g., Acid Chloride) B->C Forms E Esterification Reaction (Coupling) C->E D 4-Diethylamino-2-butyn-1-ol D->E F (R)-Oxybutynin E->F Product

Caption: Synthetic workflow for (R)-Oxybutynin.

Protocol 3.1.1: Esterification to form (R)-Oxybutynin (Conceptual)

This protocol describes a general transesterification approach mentioned in the literature for the synthesis of racemic oxybutynin, which is directly applicable to the (R)-enantiomer. [7]

  • Starting Material: Begin with methyl (R)-phenylcyclohexylglycolate, the methyl ester of the title compound.

  • Reaction Setup: In a suitable reaction vessel, combine the methyl (R)-phenylcyclohexylglycolate with 4-diethylamino-2-butynyl acetate.

  • Base-Catalyzed Reaction: Add a suitable base (e.g., sodium methoxide) to catalyze the transesterification reaction.

    • Causality: The base facilitates the removal of the methyl group from the ester and the subsequent attack by the alcohol moiety of the butynyl acetate derivative, forming the desired ester linkage. This is a common strategy for synthesizing esters.

  • Work-up: Upon completion of the reaction, perform an appropriate work-up, which may involve quenching the reaction, washing with aqueous solutions to remove salts and unreacted base, and extracting the product into an organic solvent.

  • Isolation and Purification: Isolate the crude (R)-Oxybutynin base. This can be further purified, for instance, by crystallization from a non-polar solvent like n-heptane to yield crystalline (R)-Oxybutynin. [7]6. Salt Formation (Optional): For pharmaceutical use, the base is often converted to a stable, water-soluble salt by reacting it with an acid, such as hydrochloric acid, to form (R)-Oxybutynin hydrochloride.

Role in Other Active Pharmaceutical Ingredients (APIs)

The structural motif of a chiral α-hydroxy acid is present in numerous biologically active molecules. This compound serves as a valuable building block for creating analogues and new chemical entities. For example, it has been incorporated into the structure of highly potent CCR5 selective antagonists, which have potential applications in HIV therapy. [8]Its rigid structure allows it to serve as a scaffold to orient other functional groups in the precise three-dimensional arrangement required for high-affinity binding to biological targets.

Analytical Characterization

Confirming the identity, purity, and enantiomeric excess of this compound is critical. A combination of spectroscopic and chromatographic techniques is employed.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR spectrum would show characteristic signals for the phenyl, cyclohexyl, and hydroxyl protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A broad peak around 3400 cm⁻¹ would indicate the O-H stretch of the hydroxyl group, another broad peak from 2500-3300 cm⁻¹ for the O-H of the carboxylic acid, and a sharp peak around 1700 cm⁻¹ for the C=O stretch of the carboxyl group.

Chiral Purity Analysis
  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the enantiomeric excess (e.e.) of the compound. The sample is passed through a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers, the e.e. can be accurately quantified.

  • Polarimetry: The specific rotation of a solution of the pure enantiomer is a characteristic physical property. Measuring the optical rotation of a sample and comparing it to the literature value for the pure enantiomer can provide an indication of its enantiomeric purity.

Conclusion and Future Outlook

This compound is a well-established and highly valuable chiral building block for the pharmaceutical industry. Its importance is underscored by its role in the synthesis of single-enantiomer drugs like (R)-Oxybutynin, reflecting the industry-wide shift towards stereochemically pure APIs. While classical resolution via diastereomeric salt formation remains a robust and scalable method, future advancements will likely focus on more efficient and sustainable synthetic routes. The development of novel, highly selective asymmetric catalysts and optimized biocatalytic processes will be key to reducing costs, minimizing waste, and further improving the accessibility of this critical chiral intermediate for the development of next-generation therapeutics.

References

  • LookChem. (n.d.). Cas 20585-34-6, (S)-CYCLOHEXYL-HYDROXY-PHENYL-ACETIC ACID. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (r)- and (s)-mandelic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of R-(+)-alpha-cyclohexyl mandelic acid.
  • MDPI. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Retrieved from [Link]

  • Google Patents. (n.d.). Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • Atlantis Press. (2015). Resolution of racemic α-cyclohexyl mandelic acid using chiral micromicroemulsion liquid membrane. Retrieved from [Link]

  • ResearchGate. (2015). Enantioselective synthesis of (R)-mandelic acid and (R)-mandelic acid amide by a combination of an enantioselective oxynitrilase and a non-selective nitrilase or an enzyme with nitrile hydratase activity. Retrieved from [Link]

  • Google Patents. (n.d.). Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof.
  • PubChem. (n.d.). (+-)-Cyclohexylphenylglycolic acid. Retrieved from [Link]

  • NCBI Bookshelf. (2023). Oxybutynin. Retrieved from [Link]

  • Science Alert. (2011). Extraction and Separation of Racemic α-cyclohexyl-mandelic Acid Using Chiral Ligand as Selector. Retrieved from [Link]

  • Google Patents. (n.d.). Crystalline oxybutynin and process for preparing the same.
  • Atlantis Press. (2015). Resolution of racemic α-cyclohexyl mandelic acid using chiral micromicroemulsion liquid membrane. Retrieved from [Link]

  • ResearchGate. (2015). Use of (R)-Mandelic Acid as Chiral Co-Catalyst in the Michael Addition Reaction Organocatalyzed by (1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane under Solvent-Free Conditions. Retrieved from [Link]

  • National Institutes of Health. (2019). Production of (R)-mandelic acid from styrene, L-phenylalanine, glycerol, or glucose via cascade biotransformations. Retrieved from [Link]

  • DocsDrive. (n.d.). Extraction and Separation of Racemic "-cyclohexyl-mandelic Acid Using Chiral Ligand as Selector. Retrieved from [Link]

  • ResearchGate. (2004). Drug/cyclodextrin/hydroxy acid multicomponent systems. Properties and pharmaceutical applications. Retrieved from [Link]

  • ResearchGate. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Retrieved from [Link]

  • National Institutes of Health. (2011). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Retrieved from [Link]

  • PubChem. (n.d.). Glycolic Acid. Retrieved from [Link]

  • National Institutes of Health. (2024). An Updated Structure of Oxybutynin Hydrochloride. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Potential Therapeutic Applications of (R)-Cyclohexylhydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Promise of a Versatile Chiral Building Block

To the dedicated researchers, scientists, and drug development professionals who tirelessly navigate the complex landscape of medicinal chemistry, this guide offers a comprehensive exploration of (R)-Cyclohexylhydroxyphenylacetic acid. While seemingly a simple chiral building block, this molecule holds significant potential, primarily as a key structural motif in the development of potent C-C chemokine receptor type 5 (CCR5) antagonists for the treatment of HIV-1 infection. This document moves beyond a mere recitation of facts, delving into the causality behind its application, the validation of its therapeutic relevance through established protocols, and a forward-looking perspective on other potential biological activities. Our goal is to provide a scientifically rigorous and practically insightful resource to fuel further innovation in the field.

The Central Role of this compound in CCR5 Antagonism

The primary and most well-documented therapeutic application of the this compound moiety is as a critical component in a novel class of highly potent and orally available CCR5 selective antagonists. CCR5 is a G-protein coupled receptor that, along with the primary receptor CD4, facilitates the entry of the most common strains of HIV-1 into host immune cells. By blocking this interaction, CCR5 antagonists represent a vital class of antiretroviral drugs known as entry inhibitors.

Mechanism of Action: A Steric and Electronic Contribution to High-Affinity Binding

The (R)-cyclohexyl(hydroxy)methyl group, derived from this compound, plays a pivotal role in the binding of the antagonist to the CCR5 receptor. Structure-activity relationship (SAR) studies have revealed that this specific stereochemistry and the presence of both the bulky cyclohexyl group and the hydroxyl group are crucial for potent in vitro activity. It is hypothesized that the cyclohexyl group provides essential steric bulk, occupying a hydrophobic pocket within the receptor, while the hydroxyl group may form key hydrogen bonds with amino acid residues in the binding site, thereby anchoring the antagonist with high affinity. This high-affinity, non-covalent binding stabilizes the CCR5 receptor in an inactive conformation, preventing the conformational changes required for HIV-1 gp120-mediated membrane fusion and subsequent viral entry.

Diagram 1: Simplified Signaling Pathway of HIV-1 Entry and Inhibition by a CCR5 Antagonist

HIV_Entry_Inhibition cluster_cell Host Cell Membrane CD4 CD4 Receptor CCR5 CCR5 Co-receptor CD4->CCR5 2. Conformational Change Fusion Membrane Fusion & Viral Entry CCR5->Fusion 4. Fusion NoFusion Inhibition of Viral Entry CCR5->NoFusion HIV HIV-1 Virus (gp120) HIV->CD4 1. Initial Binding HIV->CCR5 3. Co-receptor Binding Antagonist CCR5 Antagonist (containing (R)-Cyclohexyl- hydroxyphenylacetic acid moiety) Antagonist->CCR5 Blocks Binding

Caption: HIV-1 entry and its inhibition by a CCR5 antagonist.

Preclinical Evaluation of CCR5 Antagonists Incorporating the this compound Moiety

The journey of a potential CCR5 antagonist from a chemical entity to a clinical candidate involves a series of rigorous in vitro assays to determine its potency, selectivity, and mechanism of action.

Key In Vitro Assays for CCR5 Antagonist Characterization
Assay TypePrincipleKey Parameters Measured
Radioligand Binding Assay Competitive displacement of a radiolabeled CCR5 ligand (e.g., [125I]-MIP-1α) by the test compound in cells expressing the CCR5 receptor.IC50 (Inhibitory Concentration 50%): Concentration of the antagonist required to displace 50% of the radiolabeled ligand.
Calcium Mobilization Assay Measures the antagonist's ability to block the intracellular calcium flux induced by a CCR5 agonist (e.g., RANTES) in CCR5-expressing cells.IC50: Concentration of the antagonist that inhibits 50% of the agonist-induced calcium response.
Anti-HIV (Antiviral) Assay Evaluates the ability of the antagonist to inhibit the replication of R5-tropic HIV-1 strains in susceptible cell lines (e.g., PBMCs).IC50/IC90: Concentration of the antagonist that inhibits 50% or 90% of viral replication.
Chemotaxis Assay Assesses the antagonist's capacity to block the migration of immune cells (e.g., monocytes, macrophages) towards a CCR5 ligand.Inhibition of cell migration: Quantified by the reduction in the number of cells migrating through a porous membrane.
Experimental Protocol: In Vitro Anti-HIV-1 Replication Assay

This protocol outlines a standard method for assessing the antiviral efficacy of a compound incorporating the this compound moiety against an R5-tropic HIV-1 strain.

Materials:

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.

  • Phytohemagglutinin (PHA) and Interleukin-2 (IL-2).

  • R5-tropic HIV-1 laboratory strain (e.g., HIV-1Ba-L).

  • Test compound (dissolved in DMSO) and control compounds (e.g., Maraviroc).

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • p24 antigen ELISA kit.

Procedure:

  • PBMC Activation: Isolate PBMCs by density gradient centrifugation. Stimulate the cells with PHA for 2-3 days, then culture in medium supplemented with IL-2.

  • Compound Preparation: Prepare serial dilutions of the test compound and control drugs in cell culture medium.

  • Infection: Plate the activated PBMCs and pre-incubate with the various concentrations of the test compound for 1 hour at 37°C.

  • Viral Inoculation: Add a pre-titered amount of HIV-1 to the cell cultures.

  • Incubation: Culture the infected cells for 7 days, replacing the medium with fresh medium containing the respective drug concentrations on day 3 or 4.

  • Readout: On day 7, collect the cell culture supernatant and quantify the level of HIV-1 replication by measuring the concentration of the p24 viral core antigen using an ELISA kit.

  • Data Analysis: Calculate the percentage of inhibition of p24 production at each drug concentration compared to the virus control (no drug). Determine the IC50 and IC90 values by non-linear regression analysis.

Diagram 2: Experimental Workflow for Anti-HIV-1 Replication Assay

Antiviral_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis PBMC Isolate & Activate PBMCs Preincubation Pre-incubate PBMCs with Compound PBMC->Preincubation Compound Prepare Serial Dilutions of Test Compound Compound->Preincubation Infection Infect with R5-tropic HIV-1 Preincubation->Infection Incubation Incubate for 7 days Infection->Incubation ELISA Measure p24 Antigen by ELISA Incubation->ELISA Calculation Calculate % Inhibition and IC50/IC90 ELISA->Calculation

Caption: Workflow for determining the in vitro anti-HIV-1 activity.

Exploring a Secondary Therapeutic Avenue: Potential Anticholinergic Activity

While the primary therapeutic focus for this compound has been in the context of CCR5 antagonism, the structural similarity of its derivatives to known anticholinergic agents warrants an investigation into this potential secondary activity. Anticholinergic drugs block the action of the neurotransmitter acetylcholine, with applications in treating conditions such as overactive bladder, chronic obstructive pulmonary disease (COPD), and certain movement disorders.

Rationale for Investigation

The general structure of many centrally active anticholinergic agents includes a bulky hydrophobic group (akin to the cyclohexylphenyl group) and an ester or hydroxyl functionality. For instance, glycopyrrolate, a muscarinic receptor antagonist, has demonstrated synergistic anti-inflammatory effects when combined with other drugs. Given these structural parallels, it is plausible that this compound or its simple esters could exhibit some degree of anticholinergic activity.

Proposed In Vitro Screening for Anticholinergic Effects

A preliminary assessment of anticholinergic activity can be achieved through in vitro enzyme inhibition assays targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for the breakdown of acetylcholine.

Experimental Protocol: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of cholinesterase enzymes. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the enzyme activity and can be measured spectrophotometrically. The inhibitory potential of the test compound is determined by the reduction in this rate.

Materials:

  • Acetylcholinesterase (AChE) from electric eel and Butyrylcholinesterase (BChE) from equine serum.

  • Acetylthiocholine iodide (ATCI) and S-Butyrylthiocholine iodide (BTCI) as substrates.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

  • Test compound (this compound) dissolved in a suitable solvent (e.g., methanol or DMSO).

  • Phosphate buffer (pH 8.0).

  • 96-well microplate reader.

Procedure:

  • Reagent Preparation: Prepare solutions of AChE/BChE, ATCI/BTCI, and DTNB in phosphate buffer. Prepare serial dilutions of the test compound.

  • Assay Setup (in a 96-well plate):

    • Add phosphate buffer to each well.

    • Add the test compound at various concentrations.

    • Add the DTNB solution.

    • Add the AChE or BChE solution.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Add the substrate (ATCI for AChE, BTCI for BChE) to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of enzyme inhibition and calculate the IC50 value.

Conclusion and Future Directions

This compound stands as a molecule of significant interest in contemporary drug discovery. Its established role as a cornerstone of a potent CCR5 antagonist for HIV-1 therapy is well-supported by preclinical data. The detailed experimental protocols provided herein offer a roadmap for the continued evaluation of novel compounds built upon this versatile scaffold.

Furthermore, the exploration of its potential anticholinergic properties represents an exciting, albeit less explored, avenue for future research. The proposed in vitro screening methods can serve as a starting point to uncover new therapeutic applications for this and related compounds. As our understanding of receptor biology and structure-based drug design deepens, the full therapeutic potential of this compound and its derivatives is likely yet to be fully realized.

References

  • Stanton, R. A., & D'Arcy, S. (2016). CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV.
  • Wikipedia. (2023). CCR5 receptor antagonist. Retrieved from [Link]

  • Disse, B., Speck, G. A., Rominger, K. L., Witek, T. J., & Hammer, R. (2008). Synergistic effects of the anti-cholinergic R,R-glycopyrrolate with anti-inflammatory drugs. Pulmonary pharmacology & therapeutics, 21(3), 509–516.
  • Gagliostro, N., Sforza, F., Giner, G., Gatti, F., Andrieu, T., Galli, L., Lopalco, L., & Nozza, S. (2018). In vitro effect of anti-human immunodeficiency virus CCR5 antagonist maraviroc on chemotactic activity of monocytes, macrophages and dendritic cells. Clinical and experimental immunology, 194(2), 225–235.
  • Nishizawa, R., Nishiyama, T., Hisaichi, K., Minamoto, C., Murota, M., Takaoka, Y., Nakai, H., Tada, H., Sagawa, K., Shibayama, S

(R)-Cyclohexylhydroxyphenylacetic acid and its role as a CCR5 antagonist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to a Novel Spirodiketopiperazine-Based CCR5 Antagonist Incorporating the (R)-Cyclohexylhydroxyphenylacetic Acid Moiety

Authored by: Gemini, Senior Application Scientist

Foreword

The C-C chemokine receptor type 5 (CCR5) has emerged as a critical therapeutic target, most notably for its role as a co-receptor for HIV-1 entry into host immune cells.[1][2][3] The development of small molecule antagonists that block this interaction has provided a valuable class of antiretroviral drugs. This guide delves into the technical details of a potent and selective class of CCR5 antagonists based on a spirodiketopiperazine scaffold, with a particular focus on a derivative incorporating an (R)-cyclohexyl(hydroxy)methyl group, a structure closely related to the this compound moiety. We will explore its mechanism of action, pharmacological characterization, and the experimental protocols essential for its evaluation.

The CCR5 Receptor: A Prime Therapeutic Target

CCR5 is a member of the G-protein coupled receptor (GPCR) family, predominantly expressed on the surface of T-cells, macrophages, and dendritic cells.[1] Its primary physiological function is to mediate the migration of these cells to sites of inflammation in response to its endogenous chemokine ligands, such as RANTES (CCL5), MIP-1α (CCL3), and MIP-1β (CCL4).[4]

Role in HIV-1 Infection

The discovery that CCR5 serves as the major co-receptor for the R5-tropic strains of HIV-1 was a watershed moment in HIV research.[1][2] The viral entry process is a multi-step cascade:

  • The viral envelope glycoprotein gp120 initially binds to the CD4 receptor on the host cell surface.[2]

  • This binding induces a conformational change in gp120, exposing a binding site for the CCR5 co-receptor.

  • The subsequent interaction between gp120 and CCR5 triggers further conformational changes in the gp41 transmembrane protein, leading to the fusion of the viral and host cell membranes and subsequent entry of the viral capsid into the cytoplasm.[2][5]

Individuals with a homozygous 32-base-pair deletion in the CCR5 gene (CCR5-Δ32) lack functional CCR5 on their cell surfaces and exhibit strong resistance to HIV-1 infection, highlighting the receptor's critical role and validating it as a drug target.[1]

CCR5 Signaling Pathway

Upon binding of its cognate chemokines, CCR5 activates intracellular signaling pathways through its coupling to Gαi proteins. This leads to the dissociation of the Gαi and Gβγ subunits, which in turn initiate downstream signaling events, including the inhibition of adenylyl cyclase, activation of phospholipase C (PLC), and subsequent mobilization of intracellular calcium stores.[6][7] These signaling events are crucial for the directed cell movement known as chemotaxis.

CCR5_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CCR5 CCR5 Receptor G_protein Gαiβγ CCR5->G_protein Activation G_alpha Gαi G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_alpha->AC Inhibits G_beta_gamma->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Chemokine Chemokine (e.g., RANTES) Chemokine->CCR5 Binds Antagonist CCR5 Antagonist Antagonist->CCR5 Blocks

Caption: Simplified CCR5 signaling pathway and the inhibitory action of an antagonist.

Spirodiketopiperazine-Based CCR5 Antagonists

Research into small molecule CCR5 antagonists has led to the development of several chemical classes.[8] Among these, spirodiketopiperazine-based compounds have shown significant promise. A key example from this class is 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride .[9] This molecule demonstrates the potent and selective CCR5 antagonism characteristic of this scaffold.

Mechanism of Action: Allosteric Inhibition

Unlike the natural chemokine ligands that bind to the extracellular loops of CCR5, small molecule antagonists like the spirodiketopiperazine derivatives act as non-competitive allosteric inhibitors.[4] They bind to a hydrophobic pocket located within the transmembrane helices of the receptor.[1][10] This binding event induces and stabilizes a conformation of the receptor that is unable to interact with the HIV-1 gp120 protein, thereby preventing viral entry.[4][10]

The key interactions for these antagonists within the CCR5 binding pocket often involve residues such as Trp86, Tyr108, Ile198, Tyr251, and Glu283.[1][4] The cyclohexyl group is predicted to engage in hydrophobic interactions within a pocket formed by residues like Ile198, while the hydroxyl group can form crucial hydrogen bonds.[1]

Pharmacological Characterization: A Step-by-Step Guide

Evaluating the potency, selectivity, and functional effects of a novel CCR5 antagonist requires a suite of well-defined in vitro assays.

Radioligand Binding Assays

Objective: To determine the affinity of the test compound for the CCR5 receptor by measuring its ability to compete with a radiolabeled ligand.

Principle: This assay quantifies the displacement of a known high-affinity radioligand (e.g., [¹²⁵I]-MIP-1α) from the CCR5 receptor by the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value, from which the inhibition constant (Ki) can be calculated.[11]

Step-by-Step Protocol:

  • Cell Culture: Use a cell line stably expressing high levels of human CCR5 (e.g., CHO-CCR5 or HEK293-CCR5).

  • Membrane Preparation: Homogenize the cells and isolate the membrane fraction through centrifugation. Resuspend the membranes in a suitable binding buffer.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand (e.g., [¹²⁵I]-MIP-1α at a concentration near its Kd), and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Binding_Assay_Workflow A Prepare CCR5-expressing cell membranes B Add membranes, [¹²⁵I]-MIP-1α, and test compound to plate A->B C Incubate to reach equilibrium B->C D Filter to separate bound and free ligand C->D E Wash filters D->E F Measure radioactivity E->F G Calculate IC₅₀ and Ki F->G

Caption: Workflow for a competitive radioligand binding assay.

Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of the compound by measuring its ability to block chemokine-induced intracellular calcium release.[6][11]

Principle: Activation of the Gq-coupled CCR5 receptor by a chemokine agonist triggers a rapid increase in intracellular calcium concentration ([Ca²⁺]i).[12] This can be monitored using calcium-sensitive fluorescent dyes. An antagonist will inhibit this agonist-induced calcium flux.[12][13] This assay is often performed using a Fluorescence Imaging Plate Reader (FLIPR).[14]

Step-by-Step Protocol:

  • Cell Preparation: Plate CCR5-expressing cells in a 96- or 384-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) in a suitable buffer.[15] Incubate to allow for de-esterification of the dye within the cells.

  • Compound Addition: Add varying concentrations of the test antagonist to the wells and incubate for a short period.

  • Agonist Challenge: Place the plate in a FLIPR instrument.[14] The instrument will add a pre-determined concentration of a CCR5 agonist (e.g., RANTES) to all wells while simultaneously measuring the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in [Ca²⁺]i. Plot the peak fluorescence response against the log concentration of the antagonist to generate a dose-response curve and determine the IC₅₀ value for functional inhibition.[8][11]

Chemotaxis Assay

Objective: To evaluate the compound's ability to inhibit the directed migration of cells towards a chemokine gradient.[6][16]

Principle: Chemotaxis is the directed movement of a cell in response to a chemical stimulus.[16] This assay typically uses a Boyden chamber or a Transwell plate, where cells are placed in an upper chamber separated by a porous membrane from a lower chamber containing the chemokine chemoattractant.[17] An antagonist, when added with the cells, will block their migration through the membrane.[13][18]

Step-by-Step Protocol:

  • Cell Preparation: Resuspend CCR5-expressing cells (e.g., primary T-cells or a suitable cell line) in assay medium. Pre-incubate the cells with varying concentrations of the test antagonist.

  • Chamber Setup: Add the chemokine agonist (e.g., RANTES) to the lower wells of the Transwell plate. Place the inserts (with the porous membrane) into the wells.

  • Cell Addition: Add the cell/antagonist suspension to the upper chamber of the inserts.

  • Incubation: Incubate the plate for several hours at 37°C in a CO₂ incubator to allow for cell migration.

  • Quantification: Remove the inserts and wipe off the non-migrated cells from the top side of the membrane. Stain the migrated cells on the underside of the membrane with a dye (e.g., crystal violet) or use a fluorescent-based quantification method.

  • Data Analysis: Elute the stain and measure the absorbance, or count the migrated cells via microscopy. Plot the number of migrated cells against the antagonist concentration to determine the IC₅₀ for chemotaxis inhibition.

Data Summary and Interpretation

The spirodiketopiperazine-based antagonist 4 (referring to the compound in the cited paper) demonstrated potent activity across these key assays.[9]

Assay TypeParameterResult for Compound 4[9]
Binding Assay IC₅₀ (nM)Strong sub-nanomolar activity
Calcium Mobilization IC₅₀ (nM)Potent inhibition of chemokine-induced flux
Antiviral Activity EC₅₀ (nM)Effective inhibition of R5-tropic HIV-1

Interpretation of Results:

  • A low IC₅₀ in the binding assay indicates high affinity for the CCR5 receptor.

  • A low IC₅₀ in the calcium mobilization and chemotaxis assays confirms that this binding translates into potent functional antagonism of the receptor's signaling pathway.

  • Crucially, potent antiviral activity confirms the compound's ability to block HIV-1 entry, the ultimate therapeutic goal for this class of drugs.

Overview of Synthesis

The synthesis of complex molecules like spirodiketopiperazine-based CCR5 antagonists is a multi-step process. While a full synthetic route is beyond the scope of this guide, a high-level overview often involves the Ugi multi-component reaction to construct the core scaffold.[9] For related CCR5 antagonists like Maraviroc, key steps include the synthesis of the core fragments followed by their coupling, for instance, via reductive amination or C-H functionalization.[19][20][21] The stereochemistry, particularly of the (R)-cyclohexyl(hydroxy)methyl group, is critical for potent activity and is often controlled through the use of chiral auxiliaries or asymmetric synthesis methods.[9][21]

Conclusion and Future Directions

The spirodiketopiperazine scaffold, incorporating key structural features like the (R)-cyclohexyl(hydroxy)methyl moiety, represents a highly successful approach to designing potent and selective CCR5 antagonists. The detailed characterization of these molecules through a combination of binding and functional assays provides a robust framework for their preclinical evaluation. The data for compounds in this class demonstrate that they effectively block the CCR5-mediated signaling and, most importantly, inhibit HIV-1 entry at low nanomolar concentrations.

Future research in this area will likely focus on optimizing pharmacokinetic properties, minimizing off-target effects, and overcoming potential viral resistance. The principles and protocols outlined in this guide serve as a foundational resource for scientists and researchers dedicated to the development of the next generation of CCR5-targeted therapeutics.

References

  • Title: CCR5 receptor antagonist - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Structure of the CCR5 chemokine receptor – HIV entry inhibitor Maraviroc complex - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Discovery of a Novel CCR5 Antagonist Lead Compound Through Fragment Assembly - NIH Source: National Institutes of Health URL: [Link]

  • Title: CCR5 receptor antagonists in preclinical to phase II clinical development for treatment of HIV - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

  • Title: CCR5 antagonist 34 | Ligand page - IUPHAR/BPS Guide to PHARMACOLOGY Source: IUPHAR/BPS Guide to PHARMACOLOGY URL: [Link]

  • Title: Maraviroc - PubChem - NIH Source: National Institutes of Health URL: [Link]

  • Title: Mini-Lecture Series: HIV Entry Inhibitors: Mechanism of Action - YouTube Source: YouTube URL: [Link]

  • Title: Aplaviroc | C33H43N3O6 | CID 3001322 - PubChem - NIH Source: National Institutes of Health URL: [Link]

  • Title: WO2014173375A1 - A process for the synthesis of maraviroc - Google Patents Source: Google Patents URL
  • Title: Vicriviroc - Wikipedia Source: Wikipedia URL: [Link]

  • Title: A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC Source: National Center for Biotechnology Information URL: [Link]

  • Title: Targeting CCR5 as a Component of an HIV-1 Therapeutic Strategy - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

  • Title: Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist - NIH Source: National Institutes of Health URL: [Link]

  • Title: Maraviroc in the treatment of HIV infection - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Cellular assays of chemokine receptor activation - PubMed Source: PubMed URL: [Link]

  • Title: Discovery of Novel CCR5 Ligands as Anticolorectal Cancer Agents by Sequential Virtual Screening | ACS Omega - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Molecular Role of HIV-1 Human Receptors (CCL5–CCR5 Axis) in neuroAIDS: A Systematic Review - MDPI Source: MDPI URL: [Link]

  • Title: Chemotaxis in a lymphocyte cell line transfected with C-C chemokine receptor 2B: Evidence that directed migration is mediated by βγ dimers released by activation of Gαi-coupled receptors | PNAS Source: PNAS URL: [Link]

  • Title: An expedient synthesis of maraviroc (UK-427,857) via C–H functionalization - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Structural basis and clinical use of maraviroc. (a) Chemical structure... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Discovery and Characterization of Vicriviroc (SCH 417690), a CCR5 Antagonist with Potent Activity against Human Immunodeficiency Virus Type 1 - NIH Source: National Institutes of Health URL: [Link]

  • Title: Immuno-Oncology T Cell-Mediated Chemotaxis Assay - Charles River Laboratories Source: Charles River Laboratories URL: [Link]

  • Title: Development of a Bulk Enabling Route to Maraviroc (UK-427857), a CCR-5 Receptor Antagonist - ACS Publications Source: ACS Publications URL: [Link]

  • Title: High-throughput calcium flux assays: luminescent versus fluorescent readout - Drug Target Review Source: Drug Target Review URL: [Link]

  • Title: HIV-1 infection through the CCR5 receptor is blocked by receptor dimerization - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Inhibition of CXCR3-mediated chemotaxis by the human chemokine receptor-like protein CCX-CKR - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Full article: A novel and efficient asymmetric synthesis of anti-HIV drug maraviroc Source: Taylor & Francis Online URL: [Link]

  • Title: Hepatotoxicity Observed in Clinical Trials of Aplaviroc (GW873140) - PMC - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

  • Title: (PDF) Medicinal Chemistry of Small Molecule CCR5 Antagonists for Blocking HIV-1 Entry: A Review of Structural Evolution - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Gαq GPCR assays | ION Biosciences Source: ION Biosciences URL: [Link]

  • Title: Doubling dolutegravir dosage reduces the viral reservoir in ART-treated people with HIV Source: eLife URL: [Link]

  • Title: HIV-1 Env-Chemokine Receptor Interactions in Primary Human Macrophages: Entry and Beyond - TheBodyPro Source: TheBodyPro URL: [Link]

  • Title: Structure of CC Chemokine Receptor 5 with a Potent Chemokine Antagonist Reveals Mechanisms of Chemokine Recognition and Molecular Mimicry by HIV - PubMed Source: PubMed URL: [Link]

  • Title: Chemotaxis assay – Knowledge and References - Taylor & Francis Source: Taylor & Francis Online URL: [Link]

  • Title: G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview - YouTube Source: YouTube URL: [Link]

  • Title: Chemokine Coreceptor Signaling in HIV-1 Infection and Pathogenesis - PubMed Central Source: National Center for Biotechnology Information URL: [Link]

  • Title: WO2014173375A8 - A process for the synthesis of maraviroc - Google Patents Source: Google Patents URL
  • Title: Integrated Computational Tools for Identification of CCR5 Antagonists as Potential HIV-1 Entry Inhibitors: Homology Modeling, Virtual Screening, Molecular Dynamics Simulations and 3D QSAR Analysis - PMC - NIH Source: National Institutes of Health URL: [Link]

Sources

Introduction to chiral acids in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

<An In-depth Technical Guide to Chiral Acids in Organic Synthesis

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. This guide provides a comprehensive overview of chiral acids as powerful catalysts and reagents for achieving high levels of enantioselectivity. We will delve into the fundamental principles of chiral acid catalysis, explore the major classes of these indispensable tools, and provide detailed, field-proven insights into their practical application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of chiral acids in their synthetic endeavors.

The Imperative of Chirality in Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in biological systems.[1][2] Most biological molecules, including amino acids and sugars, are chiral, and their interactions are highly stereospecific.[3] Consequently, the therapeutic efficacy and toxicological profile of a chiral drug are often dictated by a single enantiomer.[4] This necessitates the development of synthetic methods that can selectively produce one enantiomer over the other, a field known as asymmetric synthesis.[5] Chiral acids have emerged as a versatile and powerful class of catalysts for achieving this goal, offering a sustainable and efficient alternative to traditional methods.[6]

Foundational Principles of Chiral Acid Catalysis

Chiral acids exert their stereochemical control through a variety of non-covalent interactions, including hydrogen bonding and Brønsted acid-base interactions.[6] These interactions create a chiral microenvironment around the substrate, energetically favoring the formation of one enantiomeric transition state over the other.

Modes of Activation

Chiral acids can be broadly classified based on their primary mode of activation:

  • Brønsted Acid Catalysis: The acidic proton of the chiral acid protonates a substrate, typically an electrophile, lowering its LUMO (Lowest Unoccupied Molecular Orbital) and activating it towards nucleophilic attack. The chiral backbone of the acid then directs the approach of the nucleophile to one face of the activated substrate.

  • Hydrogen Bond Donation: Many chiral acids can also act as hydrogen bond donors, forming specific interactions with substrates to orient them in a chiral pocket. This is particularly important for catalysts that are not strong Brønsted acids.

  • Chiral Counterion Catalysis: The conjugate base of a chiral acid can form a chiral ion pair with a cationic intermediate, effectively shielding one face of the cation from attack.[7] This strategy has proven highly effective in a range of transformations.

A Survey of Prominent Chiral Acid Classes

The field of chiral acid catalysis is rich with a diverse array of structures, each with its own unique properties and applications.

Chiral Phosphoric Acids (CPAs)

Since their introduction in the early 2000s, chiral phosphoric acids (CPAs) have become one of the most powerful and versatile classes of organocatalysts.[8] Derived from axially chiral diols such as BINOL, VANOL, and VAPOL, these catalysts possess a bifunctional nature, with a Brønsted acidic proton and a Lewis basic phosphoryl oxygen.[8] This allows them to activate both the electrophile and the nucleophile simultaneously, leading to highly organized and stereoselective transition states.

Key Structural Scaffolds:

  • BINOL (1,1'-Bi-2-naphthol): The BINOL backbone is the most widely used scaffold for CPAs, offering a rigid and well-defined chiral environment.[9] A vast number of derivatives with different substituents at the 3 and 3' positions have been synthesized, allowing for fine-tuning of steric and electronic properties.[7][9]

  • VANOL (Vaulted Biaryl Naphthol) and VAPOL (Vaulted Biaryl Phenol): These "vaulted" biaryl ligands possess a more sterically demanding and deeper chiral pocket compared to BINOL, which can lead to enhanced enantioselectivity in certain reactions.[10][11][12]

Representative Applications of CPAs:

  • Reductive Aminations: CPAs are highly effective catalysts for the enantioselective reduction of imines, providing access to chiral amines, which are prevalent in pharmaceuticals.

  • Friedel-Crafts Alkylations: The asymmetric alkylation of indoles and pyrroles with various electrophiles is efficiently catalyzed by CPAs, yielding valuable building blocks for natural product synthesis.

  • Mannich Reactions: The addition of enolizable carbonyl compounds to imines, a fundamental carbon-carbon bond-forming reaction, can be rendered highly enantioselective using CPA catalysis.[8]

  • Cycloaddition Reactions: CPAs have been successfully employed in a variety of cycloaddition reactions, including Diels-Alder and [3+2] cycloadditions, to afford complex cyclic structures with excellent stereocontrol.[13]

CPA_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_transition_state Transition State cluster_products Products E Electrophile (E) TS [E---Nu---CPA]‡ E->TS Activation (H-Bonding/Protonation) Nu Nucleophile (Nu) Nu->TS CPA Chiral Phosphoric Acid (CPA) CPA->TS P Enantioenriched Product (P) TS->P CPA_regen Regenerated CPA TS->CPA_regen

Chiral Carboxylic Acids

Chiral carboxylic acids represent another important class of Brønsted acid catalysts, often derived from natural sources like tartaric acid.[14] While generally less acidic than CPAs, they are effective in a range of transformations, particularly those involving the activation of carbonyl compounds and imines.

Notable Examples:

  • (S)-(+)-2-Methoxy-2-(1-naphthyl)propionic acid: This and similar chiral carboxylic acids have been shown to be useful for the enantioresolution of alcohols.[15]

  • Tartaric Acid Derivatives: These are readily available and have been used in a variety of asymmetric reactions, including aza-Friedel-Crafts reactions and boronate additions.[14]

Chiral Sulfonic Acids

Chiral sulfonic acids are strong Brønsted acids that have found application in asymmetric synthesis, often as resolving agents.[16][17]

Key Example:

  • Camphorsulfonic Acid (CSA): Derived from camphor, CSA is a widely used chiral resolving agent for amines and other cationic compounds.[16][18][19] It is also employed as a catalyst in various synthetic transformations.[16][20]

Field-Proven Insights: Kinetic Resolution

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.[21] This results in an enantioenriched sample of the less reactive enantiomer and an enantioenriched product from the more reactive enantiomer.[21]

The Principle of Kinetic Resolution

In a classic kinetic resolution, a chiral acid catalyst will preferentially catalyze the reaction of one enantiomer of a racemic substrate.[22] As the reaction progresses, the unreacted starting material becomes increasingly enriched in the slower-reacting enantiomer.[21]

Kinetic_Resolution Racemate Racemic Substrate (R)-SM + (S)-SM Product_R Product from (R)-SM (R)-P Racemate->Product_R k_fast Unreacted_S Enantioenriched (S)-SM Racemate->Unreacted_S k_slow Catalyst Chiral Acid Catalyst Catalyst->Product_R Catalyst->Unreacted_S

Practical Considerations and Protocol

Experimental Protocol: Kinetic Resolution of a Secondary Alcohol

This protocol provides a general framework for the kinetic resolution of a racemic secondary alcohol via acylation using a chiral phosphoric acid catalyst.

Materials:

  • Racemic secondary alcohol

  • Acylating agent (e.g., acetic anhydride)

  • Chiral Phosphoric Acid (CPA) catalyst (e.g., a BINOL-derived CPA)

  • Aprotic solvent (e.g., dichloromethane, toluene)

  • Base (e.g., triethylamine, pyridine)

Procedure:

  • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the racemic secondary alcohol (1.0 equiv) and the chiral phosphoric acid catalyst (0.01-0.1 equiv).

  • Add the aprotic solvent and stir the mixture at the desired temperature (e.g., room temperature, 0 °C).

  • Add the base (1.1 equiv) followed by the dropwise addition of the acylating agent (0.5-0.6 equiv). The use of a slight excess of the alcohol ensures that the acylating agent is the limiting reagent.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the desired conversion is reached (typically around 50%), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting mixture of the acylated product and the unreacted alcohol by column chromatography.

  • Determine the enantiomeric excess (ee) of the unreacted alcohol and the acylated product using chiral HPLC or GC.

Data Presentation:

EntryCatalyst (mol%)Acylating AgentBaseSolventTemp (°C)Time (h)Conversion (%)ee (Alcohol) (%)ee (Ester) (%)
1CPA-1 (5)Ac₂OEt₃NCH₂Cl₂2512529590
2CPA-2 (2)(i-PrCO)₂OPyridineToluene02448>9992

The Future of Chiral Acid Catalysis

The field of chiral acid catalysis continues to evolve, with ongoing research focused on the development of new catalyst scaffolds, the discovery of novel asymmetric transformations, and the application of these methods to increasingly complex synthetic challenges.[1] The synergy between chiral acids and other catalytic systems, such as transition metal catalysis, is also a promising area of investigation.[23] As our understanding of the subtle non-covalent interactions that govern stereoselectivity deepens, we can expect the development of even more powerful and selective chiral acid catalysts, further solidifying their indispensable role in modern organic synthesis and drug development.[1]

References

  • Antilla, J. C., & Wulff, W. D. (1999). Catalytic Asymmetric Aziridination with a Chiral VAPOL·Boron Lewis Acid. Journal of the American Chemical Society, 121(21), 5099–5100.
  • Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2004). Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid.
  • Wikipedia. (2023, October 3). Chiral phosphoric acid. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). The Role of Chiral Catalysts in Modern Organic Synthesis. Retrieved from [Link]

  • Beilstein Journals. (2023). Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules. Retrieved from [Link]

  • Hanke, T., et al. (2020). The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. Journal of Pharmaceutical Sciences, 109(1), 1-15.
  • Mettler Toledo. (n.d.). Asymmetric Catalysis (Enantioselective Catalysis) | Guide to Optimization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 16). 1.5: Chiral Phosphoric Acids (PAs). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and applications of chiral phosphoric acid catalysts. a, ... | Download Scientific Diagram. Retrieved from [Link]

  • Labinsights. (2023, May 8). Chiral Oxazaborolidines for Asymmetric Synthesis. Retrieved from [Link]

  • RSC Publishing. (2024, May 21). Application of chiral recyclable catalysts in asymmetric catalysis. Retrieved from [Link]

  • ACS Publications. (n.d.). Chiral Phosphoric Acid-Catalyzed Asymmetric Synthesis of Axially Chiral Arylpyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Chiral Carboxylic Acids as Organic Catalysts for Asymmetric Reactions. Retrieved from [Link]

  • PMC. (n.d.). Recent Applications of Chiral Phosphoric Acids in Palladium Catalysis. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Kinetic resolution. Retrieved from [Link]

  • University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]

  • MDPI. (2022). Chirality in Organic and Mineral Systems: A Review of Reactivity and Alteration Processes Relevant to Prebiotic Chemistry and Life Detection Missions. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). An examination of VANOL, VAPOL, and VAPOL derivatives as ligands for asymmetric catalytic Diels–Alder reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of the kinetic resolution of α‐chiral carboxylic acids with.... Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Chiral BINOL-derived phosphoric acids: privileged Brønsted acid organocatalysts for C–C bond formation reactions. Retrieved from [Link]

  • Thieme. (2009). Camphorsulfonic Acid. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). The Significance of Chirality in Drug Design and Development. Retrieved from [Link]

  • Wikipedia. (2023, November 13). Chiral Lewis acid. Retrieved from [Link]

  • PMC - NIH. (n.d.). Chiral Brønsted Acid Catalyzed Kinetic Resolutions. Retrieved from [Link]

  • STEM - Unipd. (n.d.). Practical Considerations in Kinetic Resolution Reactions. Retrieved from [Link]

  • ACS Publications. (2021, June 18). Dynamic Kinetic Resolution of Carboxylic Esters Catalyzed by Chiral PPY N-Oxides: Synthesis of Nonsteroidal Anti-Inflammatory Drugs and Mechanistic Insights. Retrieved from [Link]

  • Who we serve. (n.d.). New Derivatives of VAPOL and VANOL: Structurally Distinct Vaulted Chiral Ligands and Brønsted Acid Catalysts. Retrieved from [Link]

  • MDPI. (2018). Enantioselective Cycloaddition Reactions Catalyzed by BINOL-Derived Phosphoric Acids and N-Triflyl Phosphoramides: Recent Advances. Retrieved from [Link]

  • MDPI. (2024). Symmetry and Asymmetry in Medicinal Chemistry. Retrieved from [Link]

  • eScholarship.org. (n.d.). Site-selective acylation of natural products with BINOL-derived phosphoric acids. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior. Retrieved from [Link]

  • Computational Chemistry | Blog. (2024, July 13). Chirality Perspective in Drug Design and Development. Retrieved from [Link]

  • Google Patents. (n.d.). Kinetic resolutions of chiral 2- and 3-substituted carboxylic acids.
  • PMC - NIH. (n.d.). Evidence for a Boroxinate Based Brønsted Acid Derivative of VAPOL as the Active Catalyst in the Catalytic Asymmetric Aziridination Reaction. Retrieved from [Link]

  • Bentham Science. (2015, November 1). Camphor-Derivatives in Asymmetric Organocatalysis – Synthesis and Application. Retrieved from [Link]

  • Wikipedia. (2023, September 25). Camphorsulfonic acid. Retrieved from [Link]

  • ACS Publications. (2003). Synthesis and Characterization of Chiral Diphosphine Platinum(II) VANOL and VAPOL Complexes. Retrieved from [Link]

  • ACS Publications. (n.d.). Complete Field Guide to Asymmetric BINOL-Phosphate Derived Brønsted Acid and Metal Catalysis: History and Classification by Mode of Activation. Retrieved from [Link]

  • Pharmaffiliates. (2025, December 11). Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • ACS Publications. (2023, June 24). Axially Chiral Sulfonic Acids for Brønsted Acid Catalysis: 8-Benzoimidazolylnaphthalene-1-sulfonic Acids and Their Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN108362793B - Method for detecting isomers of camphorsulfonic acid or salts thereof.
  • MSU chemistry. (n.d.). catalysis. Retrieved from [Link]

Sources

A-Z Guide to (R)-Cyclohexylhydroxyphenylacetic Acid: Safety, Handling, and Storage for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Compound

(R)-Cyclohexylhydroxyphenylacetic acid, a chiral alpha-hydroxy acid, serves as a critical building block in the synthesis of various pharmaceutical compounds. Its precise stereochemistry is often essential for the desired biological activity and efficacy of the final active pharmaceutical ingredient (API). Given its role in research and development, a comprehensive understanding of its material properties and associated hazards is paramount for ensuring the safety of laboratory personnel and the integrity of experimental outcomes.

This guide provides an in-depth analysis of the safety protocols, handling procedures, and storage requirements for this compound. The following sections are designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to manage this compound responsibly and effectively, grounded in established safety principles and regulatory standards.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. This compound, like many alpha-hydroxy acids, presents specific hazards that must be identified and mitigated. The primary hazards are related to its irritant properties.[1]

2.1 Globally Harmonized System (GHS) Classification

The GHS provides a standardized framework for communicating hazard information. Based on available data for structurally similar compounds, this compound is classified as follows:

Hazard ClassCategoryHazard StatementPictogram
Skin IrritationCategory 2H315: Causes skin irritation.[1][2]

Eye IrritationCategory 2AH319: Causes serious eye irritation.[1][2][3]

Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[1][2]

Causality: The acidic nature of the carboxylic acid group and the hydroxyl group can disrupt the normal pH and cellular integrity of skin, eyes, and the respiratory tract upon contact, leading to irritation.[4] Alpha-hydroxy acids are known to cause exfoliation by interfering with ionic bonds in the stratum corneum.[4][5] While beneficial in controlled cosmetic applications, this action contributes to its irritancy potential in a laboratory setting.[6][7]

Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach, known as the Hierarchy of Controls, is the most effective strategy for mitigating exposure to hazardous chemicals. This principle prioritizes engineering and administrative controls over reliance on PPE alone.

cluster_controls Hierarchy of Controls elimination Elimination / Substitution (Most Effective) engineering Engineering Controls (e.g., Fume Hood) administrative Administrative Controls (e.g., SOPs, Training) ppe Personal Protective Equipment (PPE) (Least Effective)

Caption: The Hierarchy of Controls prioritizes safety measures.

3.1 Engineering Controls

  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood.[8] This is critical to prevent the inhalation of airborne particles and to contain any potential spills.

3.2 Administrative Controls

  • Standard Operating Procedures (SOPs): Laboratories must develop and enforce detailed SOPs for the handling, storage, and disposal of this compound.

  • Training: All personnel must be trained on the specific hazards of this compound, the proper use of PPE, and emergency procedures before being authorized to work with the substance.

  • Access Restriction: Areas where the compound is stored or used should be clearly marked and access should be restricted to authorized personnel.[9]

3.3 Personal Protective Equipment (PPE)

The final line of defense is appropriate PPE. The selection of PPE should be based on a risk assessment of the specific task being performed.

TaskRequired PPERationale
Handling Solid (Weighing, Transfer) Nitrile gloves, safety glasses with side shields, and a lab coat.[9][10][11]Prevents skin contact with the irritant powder and protects eyes from airborne particles.
Preparing Solutions Nitrile gloves, chemical splash goggles, and a lab coat.[8][11]Goggles provide a higher level of protection against splashes than safety glasses.
Potential for Significant Splash Nitrile gloves, chemical splash goggles, a face shield, and a lab coat.A face shield provides full-face protection during larger-scale operations or when a splash hazard is significant.

Safe Handling and Operational Protocols

Adherence to a validated protocol is essential for both safety and experimental reproducibility. The following procedure outlines the standard steps for accurately weighing the solid compound and preparing a stock solution.

Protocol: Weighing and Preparing a Solution

  • Preparation:

    • Verify Equipment: Ensure the analytical balance is calibrated and the chemical fume hood is functioning correctly (check airflow monitor).

    • Assemble Materials: Gather all necessary PPE, glassware, spatula, and the container of this compound. Label the destination flask with the chemical name, concentration, solvent, date, and your initials.

  • Execution (inside a chemical fume hood):

    • Don PPE: Put on a lab coat, nitrile gloves, and chemical splash goggles.

    • Weighing: Place a clean, dry weigh boat on the analytical balance and tare it. Carefully use a clean spatula to transfer the desired amount of solid this compound to the weigh boat. Avoid generating dust.[1]

    • Transfer: Carefully transfer the weighed solid into the pre-labeled volumetric flask. Use a funnel to prevent loss of material.

    • Dissolution: Add approximately half of the final volume of the desired solvent to the flask. Gently swirl to dissolve the solid. Do not heat unless the protocol specifically allows, as this can alter reaction kinetics or cause degradation.

    • Dilution to Volume: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Mixing: Cap the flask securely and invert it 10-15 times to ensure a homogenous solution.

  • Cleanup:

    • Decontaminate: Wipe down the spatula, weigh boat (if reusable), and any surfaces inside the fume hood that may have been contaminated.

    • Waste Disposal: Dispose of the weigh boat (if disposable) and any contaminated wipes in the appropriate solid chemical waste container.

    • Doff PPE: Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[9][10]

Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention. Eyewash stations must be readily accessible in all labs where this chemical is handled.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[9] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air.[9] If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.

  • Spill Response:

start Chemical Spill Occurs q_size Is the spill large or uncontrolled? start->q_size evacuate Evacuate the area. Alert others. Call emergency services. q_size->evacuate Yes q_hazards Are you trained and is it safe to clean up? q_size->q_hazards No q_hazards->evacuate No don_ppe Don appropriate PPE (goggles, gloves, lab coat). q_hazards->don_ppe Yes contain Contain the spill with an acid-neutralizing absorbent. don_ppe->contain collect Carefully collect the absorbed material into a waste container. contain->collect dispose Label as hazardous waste and arrange for proper disposal. collect->dispose end Spill Managed dispose->end

Caption: A decision-making workflow for chemical spill response.

Storage and Incompatibility

Proper storage is crucial for maintaining the chemical's stability and preventing hazardous reactions.[12]

6.1 Storage Conditions

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[12]Prevents potential degradation and minimizes vaporization.
Ventilation Store in a well-ventilated area.[8][9]Prevents accumulation of any potential vapors or dust.
Container Keep container tightly closed in a dry place.[9][11][12]Protects from atmospheric moisture and contaminants.
Location Store in a dedicated cabinet for acids, away from incompatible materials. Do not store on high shelves.[13]Prevents accidental mixing with incompatible chemicals and reduces the risk of falling.

6.2 Chemical Incompatibilities

Segregation of incompatible chemicals is a fundamental rule of laboratory safety to prevent dangerous reactions such as fires, explosions, or the release of toxic gases.[14] this compound, as a carboxylic acid, must be stored separately from the following chemical classes:

  • Strong Bases (e.g., Sodium Hydroxide): Reacts in a vigorous acid-base neutralization reaction, which can be highly exothermic.

  • Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates): Can lead to violent reactions, potentially causing fire or explosion.[6][8][14]

  • Reducing Agents: While less common, strong reducing agents can react with the carboxylic acid group.

main (R)-Cyclohexylhydroxyphenylacetic acid bases Strong Bases (e.g., NaOH, KOH) main->bases Exothermic Reaction oxidizers Strong Oxidizers (e.g., Nitric Acid) main->oxidizers Fire/Explosion Hazard reducing Reducing Agents main->reducing Incompatible

Caption: Key chemical incompatibilities to avoid in storage.

Waste Disposal

All waste containing this compound, including contaminated consumables and rinseate from cleaning glassware, must be treated as hazardous waste.[15][16]

  • Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container.[16][17] The container must be compatible with the chemical.[18]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name of all contents.[16]

  • Segregation: Do not mix incompatible waste streams. Acidic waste should be collected separately from basic or oxidizing waste.

  • Disposal: Follow all local, state, and federal regulations for hazardous waste disposal.[15] Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[19] Never dispose of this chemical down the drain or in the regular trash.[15][16]

References

  • Cosmetic Ingredient Review. (2013). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. [Link]

  • The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. [Link]

  • University of Toronto Scarborough. (n.d.). Chemical Handling and Storage. [Link]

  • ChemRadar. (n.d.). GHS Classification: Serious Eye Damage/Eye Irritation. [Link]

  • European Commission. (2004). SCCNFP Updated position paper concerning consumer safety of alpha hydroxy acids. [Link]

  • Society for Chemical Hazard Communication. (n.d.). Serious Eye Damage / Eye Irritation Information Sheet. [Link]

  • U.S. Food & Drug Administration (FDA). (2022). Alpha Hydroxy Acids. [Link]

  • University of North Florida. (n.d.). Practices for Proper Chemical Storage. [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. [Link]

  • National Center for Biotechnology Information (NCBI). (2014). Hazard Classification: A Framework to Guide Selection of Chemical Alternatives. [Link]

  • Boston University Environmental Health & Safety. (n.d.). Chemical Waste Management Guide. [Link]

  • Storemasta. (2023). How to Store and Handle Chemicals in Laboratories: A Complete Guide. [Link]

  • Tang, S. C., & Yang, J. H. (2018). Dual Effects of Alpha-Hydroxy Acids on the Skin. Molecules, 23(4), 863. [Link]

  • Hazardous Waste Experts. (2024). The Top 10 Hazardous Waste Disposal Best Practices. [Link]

  • Pesticide Registration Toolkit. (n.d.). Assigning hazard categories. [Link]

  • Indiana University. (n.d.). Storage of Laboratory Chemicals. [Link]

  • Wikipedia. (n.d.). GHS hazard statements. [Link]

Sources

Methodological & Application

Application Note & Protocol: Asymmetric Synthesis of (R)-Cyclohexylhydroxyphenylacetic Acid via Chiral Ligand-Mediated Grignard Addition to Benzoylformic Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for the enantioselective synthesis of (R)-Cyclohexylhydroxyphenylacetic acid ((R)-CHPGA), a key chiral building block for various pharmaceuticals. The protocol starts from a commercially available benzoylformic acid ester and employs a stereodirecting chiral ligand to control the addition of a cyclohexyl Grignard reagent. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, mechanistic insights, and methods for analytical validation.

Introduction and Significance

This compound ((R)-CHPGA) is a high-value chiral α-hydroxy acid. Its primary importance lies in its role as a precursor for the synthesis of active pharmaceutical ingredients (APIs). For instance, the (S)-enantiomer of the drug Oxybutynin, which is synthesized from (R)-CHPGA, is known to have a superior therapeutic profile for treating overactive bladder conditions compared to its racemic form.[1]

The core synthetic challenge is the creation of the tertiary stereocenter with high enantiomeric purity. Direct addition of an achiral nucleophile, such as a cyclohexyl Grignard reagent, to the prochiral ketone of a benzoylformate ester will statistically yield a 50:50 mixture of (R) and (S) enantiomers, known as a racemic mixture.[2] Therefore, an effective asymmetric synthesis strategy is required to selectively produce the desired (R)-enantiomer. This application note details a robust method using a chiral ligand to mediate the Grignard addition, ensuring a high degree of stereocontrol.

Scientific Principle and Mechanistic Rationale

The cornerstone of this synthesis is the asymmetric nucleophilic addition of a cyclohexylmagnesium halide to the prochiral carbonyl carbon of an ethyl benzoylformate. The enantioselectivity of this reaction is induced by the formation of a chiral complex in situ.

Causality of Stereoselection: In the absence of a chiral influence, the Grignard reagent can attack the planar carbonyl group from either the Re or Si face with equal probability, leading to a racemic product. By introducing a chiral, non-racemic ligand, we create a diastereomeric relationship in the transition state. The chiral ligand coordinates with the magnesium atom of the Grignard reagent, forming a rigid, sterically defined complex. This complex then approaches the benzoylformate, and due to steric hindrance, one of the two possible diastereomeric transition states is significantly lower in energy. This energetic preference dictates the facial selectivity of the nucleophilic attack, leading to the formation of one enantiomer in excess.

The diagram below illustrates this principle, where the chiral ligand-Mg complex selectively attacks one face of the keto-ester, preferentially forming the transition state that leads to the (R)-product.

G cluster_0 Asymmetric Grignard Addition Mechanism start Ethyl Benzoylformate (Prochiral Ketone) ts_R Favored Transition State (Lower Energy) start->ts_R ts_S Disfavored Transition State (Higher Energy) start->ts_S grignard Cyclohexyl-MgBr + (S,S)-Chiral Ligand complex complex grignard->complex prod_R Intermediate leading to (R)-Product (Major) ts_R->prod_R  Major Pathway prod_S Intermediate leading to (S)-Product (Minor) ts_S->prod_S  Minor Pathway complex->ts_R complex->ts_S

Caption: Principle of ligand-induced asymmetric Grignard addition.

Overall Synthetic Workflow

The synthesis is a multi-step process that begins with the preparation of the starting ester, followed by the key asymmetric Grignard reaction, and concludes with hydrolysis and purification. Each stage includes critical quality control checks to ensure the integrity of the final product.

G A Step 1: Preparation of Ethyl Benzoylformate B Step 2: Asymmetric Grignard Addition with Chiral Ligand A->B Starting Material C Aqueous Work-up & Extraction B->C Reaction Quench D Purification of Chiral Ester (Chromatography) C->D E Step 3: Saponification (Ester Hydrolysis) D->E Purified Intermediate F Acidification & Isolation of (R)-CHPGA E->F G Step 4: Final Validation (Structure & Enantiomeric Excess) F->G Crude Product

Caption: Overall workflow for the synthesis of (R)-CHPGA.

Detailed Experimental Protocols

Safety Precaution: All procedures should be carried out in a well-ventilated fume hood. Anhydrous solvents and inert atmosphere techniques (Argon or Nitrogen) are critical for the Grignard reaction. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Preparation of Ethyl Benzoylformate (Starting Material)

This protocol is adapted from established procedures for the esterification of benzoylformic acid.[3][4]

ReagentM.W.AmountMoles
Benzoylformic Acid150.13 g/mol 30.0 g0.20
Anhydrous Ethanol46.07 g/mol 200 mL-
Sulfuric Acid (conc.)98.08 g/mol 2 mL-
Diethyl Ether74.12 g/mol 250 mL-
Sat. NaHCO₃ (aq)-150 mL-
Brine-100 mL-
Anhydrous MgSO₄120.37 g/mol 10 g-

Procedure:

  • To a 500 mL round-bottom flask, add benzoylformic acid (30.0 g) and anhydrous ethanol (200 mL).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2 mL).

  • Equip the flask with a reflux condenser and heat the mixture at reflux for 4 hours.

  • Cool the reaction to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in diethyl ether (250 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 100 mL), saturated aqueous NaHCO₃ solution (2 x 75 mL), and brine (1 x 100 mL). Justification: The washes remove the acid catalyst and any unreacted benzoylformic acid.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield ethyl benzoylformate as a yellow oil.

  • QC Check: Confirm structure using ¹H NMR and IR spectroscopy. The product should be used directly in the next step.

Protocol 2: Asymmetric Addition of Cyclohexylmagnesium Bromide

This key step requires stringent anhydrous and anaerobic conditions. The choice of a chiral ligand is critical; while many exist, a readily available bis(oxazoline) or diamine ligand is often effective.

ReagentM.W.AmountMoles
Ethyl Benzoylformate178.18 g/mol 8.91 g0.05
Cyclohexylmagnesium Bromide (2.0 M in Et₂O)-30 mL0.06
Chiral Ligand (e.g., (-)-Sparteine)234.39 g/mol 14.1 g0.06
Anhydrous Toluene-200 mL-
Anhydrous Diethyl Ether-50 mL-
Sat. NH₄Cl (aq)-100 mL-

Procedure:

  • Set up a 500 mL three-neck flask, flame-dried under vacuum and cooled under Argon. Equip it with a thermometer, a dropping funnel, and a magnetic stirrer.

  • Add the chiral ligand (14.1 g) and anhydrous toluene (200 mL) to the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath. Justification: Low temperatures are crucial to enhance the rigidity of the chiral complex and maximize enantioselectivity by favoring the enthalpically preferred transition state.[5]

  • Slowly add the cyclohexylmagnesium bromide solution (30 mL) dropwise over 20 minutes, maintaining the internal temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the chiral Grignard complex.

  • In a separate flask, dissolve ethyl benzoylformate (8.91 g) in anhydrous diethyl ether (50 mL).

  • Add the ethyl benzoylformate solution to the Grignard mixture dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not rise above -70 °C.

  • Stir the reaction at -78 °C for an additional 3 hours.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (100 mL) at -78 °C. Allow the mixture to warm to room temperature.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (2 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, ethyl (R)-cyclohexylhydroxyphenylacetate, should be purified by flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).

Protocol 3: Saponification to this compound

The final step is the hydrolysis of the ester to the target carboxylic acid.

ReagentM.W.AmountMoles
Purified Chiral Ester262.35 g/mol ~10.5 g~0.04
Ethanol46.07 g/mol 100 mL-
Sodium Hydroxide (NaOH)40.00 g/mol 3.2 g0.08
Water18.02 g/mol 50 mL-
Hydrochloric Acid (6 M)-As needed-

Procedure:

  • Dissolve the purified ester (~10.5 g) in ethanol (100 mL) in a 250 mL round-bottom flask.

  • Add a solution of NaOH (3.2 g) in water (50 mL).

  • Heat the mixture to 50 °C and stir for 2 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 by the slow addition of 6 M HCl. A white precipitate should form.

  • Extract the product into ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-CHPGA as a white solid.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes).

Characterization and Enantiomeric Excess (ee) Determination

Validation of the final product's identity and enantiomeric purity is essential.

Structural Characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure and purity.

  • FT-IR: To identify characteristic functional groups (O-H, C=O).

  • Mass Spectrometry: To confirm the molecular weight.

Protocol 4: Determination of Enantiomeric Excess by Chiral HPLC The enantiomeric excess (% ee) is the most critical measure of success for an asymmetric synthesis. It is most commonly determined using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[6][7]

Procedure Outline:

  • Sample Preparation: Prepare a standard solution of the final (R)-CHPGA product in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC System:

    • Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

    • Mobile Phase: Typically a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) to ensure sharp peaks for the carboxylic acid. A typical starting point is 90:10 Hexane:IPA + 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 220 nm.

  • Analysis: Inject the sample onto the column. The two enantiomers, (R)-CHPGA and (S)-CHPGA, will have different retention times.

  • Calculation: The % ee is calculated from the integrated areas of the two peaks using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

Expected Results
Chemical Yield 60-75% (over 2 steps from ethyl benzoylformate)
Appearance White crystalline solid
Enantiomeric Excess (% ee) >95%
Melting Point ~145-147 °C

Conclusion

This application note provides a detailed and scientifically grounded protocol for the asymmetric synthesis of this compound. By understanding the mechanistic principles of chiral ligand-mediated Grignard additions and adhering to the rigorous experimental and analytical procedures outlined, researchers can reliably produce this valuable chiral intermediate with high yield and excellent enantiopurity. The self-validating nature of the workflow, incorporating purification and stereochemical analysis, ensures the integrity and quality of the final product for applications in pharmaceutical development and beyond.

References

  • Harry, G. H., & David, I. J. (1975). Asymmetric synthesis. Part III. Stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid, and (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Configurational relationship between (R)(–)-2-hydroxy-2-phenylpropionic acid and (S)(+)-2-phenylpropionic acid. Journal of the Chemical Society, Perkin Transactions 1, (12), 1175-1179. [Link]

  • Hoffmann, R. W. (2013). Preparation and reactions of enantiomerically pure α-functionalized Grignard reagents. Chemical Society Reviews, 42(3), 947-959. [Link]

  • Claisen, L. (1881). Benzoylformic Acid. Berichte der deutschen chemischen Gesellschaft, 14(2), 2468-2473. Available through Organic Syntheses. [Link]

  • Corson, B. B., Dodge, R. A., Harris, S. A., & Yeaw, J. S. (1926). Ethyl Benzoylformate. Organic Syntheses, 6, 42. [Link]

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research, 30(2), 97-102. [Link]

  • Annis, D. A., & Jacobsen, E. N. (2007). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 129(48), 14946-14947. [Link]

  • Anslyn, E. V., et al. (2011). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society, 133(43), 17351–17360. [Link]

  • Sánchez, F. G., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(10), 857-862. [Link]

  • Ramon, D. J., & Yus, M. (2005). Asymmetric Addition of Organomagnesium Halides to Carbonyl Groups: A Review of the Enantioselective Grignard Reaction. Current Organic Chemistry, 9(15), 1501-1518. [Link]

  • Grover, P. T., et al. (2000). Chiral Mandelic Acid Template Provides a Highly Practical Solution for (S)-Oxybutynin Synthesis. The Journal of Organic Chemistry, 65(19), 6283-6287. [Link]

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful Tool for Asymmetric Synthesis. Angewandte Chemie International Edition, 37(15), 1986-2012. [Link]

  • Noronha-Blob, L., et al. (1991). The (R) enantiomer of oxybutynin has an improved pharmacologic profile over the racemate in rat bladder. Journal of Pharmacology and Experimental Therapeutics, 256(2), 562-567. [Link]

  • Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric Synthesis of (R)- and (S)-Oxybutynin. Organic Letters, 6(10), 1641-1643. [Link]

Sources

Enantioselective synthesis of (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

**Application Notes and Protocols for the Enantiose

lective Synthesis of (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid**

Abstract

(R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid is a pivotal chiral building block in the pharmaceutical industry, notably as a key intermediate for the synthesis of anticholinergic agents. The stereospecificity of this tertiary α-hydroxy acid is critical for its biological activity and therapeutic efficacy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the robust and scalable enantioselective synthesis of the (R)-enantiomer. We will delve into field-proven methodologies, including chiral auxiliary-mediated diastereoselective synthesis and advanced catalytic asymmetric approaches. Each protocol is presented with detailed, step-by-step instructions, causality-driven explanations for experimental choices, and integrated validation checkpoints to ensure scientific integrity and reproducibility.

Introduction: The Significance of Stereochemical Control

The therapeutic landscape is increasingly dominated by single-enantiomer drugs, as the stereochemistry of an active pharmaceutical ingredient (API) profoundly dictates its pharmacological and toxicological profile. (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid is a quintessential example where the desired therapeutic effect is associated with a single enantiomer. Consequently, the development of efficient, scalable, and economically viable methods for its enantioselective synthesis is of paramount importance.

Historically, the production of this chiral acid has navigated through various synthetic strategies. Classical resolution of the racemic mixture using optically active amines has been employed; however, this approach is inherently inefficient as it results in the loss of 50% of the material as the undesired enantiomer[1][2]. Modern synthetic chemistry offers more elegant and atom-economical solutions, which are the focus of this guide. We will explore two primary pillars of asymmetric synthesis that have proven effective for this target molecule:

  • Chiral Auxiliary-Mediated Synthesis: This strategy involves the temporary incorporation of a chiral molecule (the auxiliary) to direct the stereochemical outcome of a key bond-forming reaction. The auxiliary is subsequently removed, having imparted its stereochemical information to the target molecule.

  • Catalytic Asymmetric Synthesis: This cutting-edge approach utilizes a small amount of a chiral catalyst to generate large quantities of the desired enantiomer. This method is highly sought after in industrial settings due to its efficiency and sustainability.

This guide is designed to be a practical resource, bridging theoretical concepts with actionable protocols to empower researchers in their synthetic endeavors.

Strategic Overview: Pathways to Enantiopurity

The synthesis of a chiral tertiary alcohol and carboxylic acid combination presents a unique set of challenges. The following diagram illustrates the two principal strategic approaches for achieving the desired (R)-configuration at the quaternary stereocenter.

G cluster_0 Enantioselective Synthesis Strategies cluster_1 Strategy 1: Chiral Auxiliary-Mediated Synthesis cluster_2 Strategy 2: Catalytic Asymmetric Synthesis Start Starting Materials (e.g., Benzoylformic Acid Derivatives) A1 Attach Chiral Auxiliary to Prochiral Substrate Start->A1 B1 Asymmetric Addition to α-Keto Ester Start->B1 A2 Diastereoselective Cyclohexyl Addition A1->A2 Creates diastereomeric intermediate A3 Cleavage of Chiral Auxiliary A2->A3 High d.e. is crucial End_Product (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid A3->End_Product B2 Hydrolysis B1->B2 Chiral Catalyst (e.g., Metal-Ligand Complex) B2->End_Product

Caption: High-level strategies for the synthesis of the target molecule.

Protocol I: Chiral Auxiliary-Mediated Synthesis

This protocol is based on the principle of using a recoverable chiral auxiliary to induce facial selectivity during the addition of a cyclohexyl nucleophile to a carbonyl group. We will focus on an approach utilizing an optically active ester of benzoylformic acid, which serves as a robust and scalable method[1][2]. The chiral auxiliary is part of the ester group, directing the stereochemical outcome of the subsequent reaction.

Rationale and Mechanistic Insight

The core of this strategy lies in the ene reaction between an optically active benzoylformic acid ester and cyclohexene, catalyzed by a Lewis acid. The chiral environment established by the auxiliary sterically hinders one face of the planar carbonyl group, promoting the approach of the nucleophile from the less hindered face. This facial bias is the origin of the induced asymmetry. Subsequent hydrolysis and reduction steps yield the final product.

Experimental Protocol

Step 1: Synthesis of Chiral Benzoylformate Ester

  • Reagents and Materials:

    • Benzoylformyl chloride

    • (–)-Menthol

    • Pyridine

    • Dichloromethane (DCM)

    • Magnetic stirrer and standard glassware

  • Procedure:

    • Dissolve (–)-menthol (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add benzoylformyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

    • Separate the organic layer, wash with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the chiral (–)-menthyl benzoylformate.

Step 2: Lewis Acid-Catalyzed Ene Reaction

  • Reagents and Materials:

    • (–)-Menthyl benzoylformate

    • Cyclohexene

    • Tin(IV) chloride (SnCl₄)

    • Monochlorobenzene

    • Magnetic stirrer and standard glassware

  • Procedure:

    • Dissolve the (–)-menthyl benzoylformate (1.0 eq) and cyclohexene (2.0 eq) in monochlorobenzene in a flame-dried flask under a nitrogen atmosphere.

    • Cool the mixture to -20 °C.

    • Slowly add SnCl₄ (1.1 eq) to the solution.

    • Stir the reaction at -20 °C for 24 hours, monitoring by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated to yield the crude 2-(2'-cyclohexen-1'-yl)-2-hydroxy-2-phenylacetic acid menthyl ester.

Step 3: Hydrolysis and Reduction

  • Reagents and Materials:

    • Crude ester from Step 2

    • Potassium hydroxide (KOH)

    • Methanol/Water

    • Palladium on carbon (10% Pd/C)

    • Hydrogen gas supply

    • Standard hydrogenation apparatus

  • Procedure:

    • Dissolve the crude ester in a mixture of methanol and water.

    • Add KOH (3.0 eq) and heat the mixture to reflux for 4 hours to hydrolyze the ester.

    • Cool the reaction mixture and acidify with concentrated HCl to pH ~2.

    • Extract the resulting carboxylic acid with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the crude unsaturated acid.

    • Dissolve the crude acid in methanol and add 10% Pd/C catalyst.

    • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the uptake of hydrogen ceases.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

    • Recrystallize the crude product from a suitable solvent system (e.g., toluene/hexanes) to afford pure (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.

Data and Expected Outcomes
StepProductTypical YieldEnantiomeric Excess (e.e.)Key Analytical Techniques
1(–)-Menthyl benzoylformate>90%N/A¹H NMR, ¹³C NMR
2Diastereomeric Ester70-85%>90% d.e.¹H NMR, Chiral HPLC
3(R)-target molecule>95% (2 steps)>99% e.e. after recrystallizationChiral HPLC, Polarimetry

Protocol II: Catalytic Asymmetric Synthesis via Kinetic Resolution

Dynamic kinetic resolution (DKR) is a powerful tool for the synthesis of enantiopure compounds from racemates. This approach combines a rapid, reversible racemization of the starting material with a highly enantioselective, irreversible reaction, allowing for a theoretical yield of 100% of a single enantiomer.

Rationale and Mechanistic Insight

This protocol employs a lipase for the enantioselective acylation of a racemic ester of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid, coupled with a ruthenium catalyst for the in-situ racemization of the unreacted alcohol. The lipase selectively acylates the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted. The ruthenium catalyst continuously converts the remaining (S)-alcohol into the (R)-alcohol, which can then be acylated, and also racemizes the unreacted (R)-alcohol back to the racemic mixture, ensuring a high yield of the acylated (S)-product and leaving the desired (R)-acid precursor.

DKR cluster_reactions cluster_separation Separation & Hydrolysis racemate Racemic 2-cyclohexyl-2-hydroxy-2-phenylacetate S_ester (S)-ester racemate->S_ester R_ester (R)-ester racemate->R_ester Acyl_S Acylated (S)-ester S_ester->Acyl_S Lipase-catalyzed Acylation (Irreversible) R_ester->S_ester Ru-catalyzed Racemization (Reversible) R_ester_final (R)-ester R_acid (R)-acid R_ester_final->R_acid Hydrolysis

Caption: Workflow for Dynamic Kinetic Resolution.

Experimental Protocol

Step 1: Preparation of Racemic Ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

  • Reagents and Materials:

    • Ethyl benzoylformate

    • Cyclohexylmagnesium bromide (in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Magnetic stirrer and standard glassware

  • Procedure:

    • In a flame-dried, three-necked flask under nitrogen, place a solution of ethyl benzoylformate (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C.

    • Add cyclohexylmagnesium bromide (1.1 eq) dropwise, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

    • Quench the reaction carefully by the slow addition of saturated aqueous NH₄Cl.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography to yield the racemic ester.

Step 2: Dynamic Kinetic Resolution

  • Reagents and Materials:

    • Racemic ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

    • Candida antarctica lipase B (CALB, immobilized)

    • Shono's catalyst (or a similar Ru-based racemization catalyst)

    • Vinyl acetate (as acyl donor)

    • Toluene (anhydrous)

    • Molecular sieves (4Å)

  • Procedure:

    • To a flask containing the racemic ester (1.0 eq) and activated 4Å molecular sieves in anhydrous toluene, add the Ru-catalyst (e.g., 2 mol%).

    • Add immobilized CALB (e.g., 20 mg/mmol of substrate).

    • Add vinyl acetate (2.0 eq).

    • Heat the suspension to 60 °C and stir vigorously.

    • Monitor the reaction by chiral HPLC to follow the conversion and the enantiomeric excess of the remaining alcohol.

    • Once the reaction has reached >99% conversion (typically 24-48 hours), filter off the enzyme and molecular sieves.

    • Concentrate the filtrate. The crude product will contain the (R)-acetate and unreacted (S)-alcohol.

    • Separate the (R)-acetate from the unreacted alcohol by column chromatography.

Step 3: Hydrolysis to the (R)-Acid

  • Procedure:

    • Hydrolyze the purified (R)-acetate from Step 2 using the KOH/methanol/water procedure described in Protocol I, Step 3.1.

    • After acidification and extraction, recrystallize to obtain the final, enantiopure (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.

Troubleshooting and Expert Insights

  • Low Diastereoselectivity in Protocol I: The choice of Lewis acid and reaction temperature is critical. SnCl₄ is often effective, but other Lewis acids like TiCl₄ can be screened. Ensure strict anhydrous conditions, as water can deactivate the catalyst and affect selectivity.

  • Slow Racemization in Protocol II: The efficiency of the ruthenium catalyst is key. Ensure the catalyst is active and that the reaction is performed under an inert atmosphere. The choice of solvent can also influence the rates of both racemization and enzymatic acylation.

  • Enzyme Deactivation: Immobilized lipases offer better stability, but prolonged exposure to high temperatures or certain solvents can lead to deactivation. Ensure the use of a high-quality, commercially available immobilized enzyme.

Conclusion

The enantioselective synthesis of (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid is a well-addressed challenge in modern organic synthesis. Both chiral auxiliary-mediated and catalytic asymmetric methods provide viable pathways to obtain this important pharmaceutical intermediate in high enantiopurity. The choice between these strategies will often depend on factors such as scale, cost of reagents, and available equipment. The protocols detailed in this guide represent robust and validated methods that can be implemented in a research or process development setting. As with any chemical synthesis, careful attention to experimental detail and a thorough understanding of the underlying principles are paramount to achieving success.

References

  • Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. (2004).
  • Enantioselective Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (n.d.). Chemistry Matters. [Link]

  • Catalytic Asymmetric Synthesis of α-Amino Acids. (2007). Chemical Reviews. [Link]

  • Asymmetric synthesis. Part III. Stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid, and (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Configurational relationship between (R)(–)-2-hydroxy-2-phenylpropionic acid and (S)(+)-2-phenylpropionic acid. (1974). Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. (2003).
  • Dynamic Kinetic Resolution of α-Hydroxy Acid Esters. (2004). Organic Letters. [Link]

  • New Cyclohexyl-Based Chiral Auxiliaries: Enantioselective Synthesis of α-Hydroxy Acids. (1996). ChemInform. [Link]

Sources

Application Notes & Protocols: Chiral Resolution of Racemic Cyclohexylhydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the chiral resolution of racemic cyclohexylhydroxyphenylacetic acid, also known as α-cyclohexylmandelic acid. The separation of its enantiomers is critical, as they often exhibit different pharmacological and toxicological profiles.[1][2] This guide details three primary resolution methodologies: classical diastereomeric salt crystallization, chiral High-Performance Liquid Chromatography (HPLC), and enzymatic kinetic resolution. Each section offers an in-depth explanation of the underlying scientific principles, detailed step-by-step protocols, and expert insights into experimental design and optimization. The objective is to equip scientists with the necessary knowledge to select and implement the most suitable resolution strategy for their specific research and development needs.

Introduction: The Significance of Chirality in Cyclohexylhydroxyphenylacetic Acid

Cyclohexylhydroxyphenylacetic acid is a key chiral building block in the synthesis of various pharmaceuticals. A notable example is its use as a precursor for drugs like oxybutynin, which is employed to treat urinary incontinence.[3] Like many chiral molecules, the individual enantiomers of cyclohexylhydroxyphenylacetic acid can interact differently with biological systems. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive or even cause adverse side effects.[4] Therefore, the ability to isolate and study the pure enantiomers is of paramount importance in drug discovery and development to ensure safety and efficacy.

A racemic mixture, containing equal amounts of both enantiomers, is often the product of standard chemical synthesis.[4] The process of separating these enantiomers is known as chiral resolution.[5] This guide will explore the theoretical and practical aspects of the most effective techniques for resolving racemic cyclohexylhydroxyphenylacetic acid.

Method 1: Classical Resolution via Diastereomeric Salt Crystallization

This method is a cornerstone of chiral separation on a larger scale and relies on the conversion of the enantiomeric pair into diastereomers, which possess different physical properties, such as solubility.[5][6]

Principle of Diastereomeric Salt Crystallization

The carboxylic acid group of racemic cyclohexylhydroxyphenylacetic acid is reacted with an enantiomerically pure chiral base (the resolving agent). This acid-base reaction forms a mixture of two diastereomeric salts. Due to their distinct three-dimensional structures, these diastereomeric salts have different solubilities in a given solvent system. This difference allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The desired enantiomer of the carboxylic acid is subsequently recovered by treating the isolated diastereomeric salt with a strong acid.

dot

Caption: Workflow for Diastereomeric Salt Resolution.

Experimental Protocol

Materials:

  • Racemic cyclohexylhydroxyphenylacetic acid

  • Chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine, quinine)

  • Solvent (e.g., methanol, ethanol, acetone, or mixtures thereof)

  • Hydrochloric acid (HCl), 2M

  • Sodium hydroxide (NaOH), 2M

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Filtration apparatus (Büchner funnel, filter paper)

  • pH paper or pH meter

  • Polarimeter for optical rotation measurement

  • Chiral HPLC for enantiomeric excess determination

Procedure:

  • Screening for Resolving Agent and Solvent: The success of this method hinges on finding the right combination of a resolving agent and a solvent system that provides a significant difference in the solubility of the diastereomeric salts.[5] A preliminary small-scale screening with various chiral bases and solvents is highly recommended.[7]

  • Formation of Diastereomeric Salts: a. Dissolve 1 equivalent of racemic cyclohexylhydroxyphenylacetic acid in a suitable solvent with gentle heating. b. In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent in the same solvent. Note: Using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the initially crystallized salt. c. Slowly add the resolving agent solution to the racemic acid solution with stirring. d. Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C) to induce crystallization. The formation of crystals may take several hours to days.[8]

  • Isolation of the Less Soluble Diastereomer: a. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. b. Dry the crystals. This is the first crop of the diastereomeric salt, enriched in one diastereomer.

  • Liberation of the Enantiomer: a. Suspend the crystalline diastereomeric salt in water. b. Add 2M HCl dropwise until the pH is acidic (pH 1-2). This will protonate the carboxylic acid and dissolve the chiral amine salt. c. Extract the liberated enantiomerically enriched cyclohexylhydroxyphenylacetic acid with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Analysis and Optimization: a. Determine the optical rotation of the obtained product using a polarimeter. b. Measure the enantiomeric excess (% ee) using chiral HPLC (see Method 2). c. The mother liquor from the filtration in step 3c contains the more soluble diastereomer. This can also be acidified to recover the other enantiomer, which will be enriched in the opposite configuration. d. For higher purity, the isolated diastereomeric salt can be recrystallized one or more times before the acidification step.[4] The progress of the resolution can be monitored by measuring the optical rotation of the salt at each recrystallization step until a constant value is achieved.

Data Presentation
Resolving AgentSolventYield (%)Enantiomeric Excess (% ee)Specific Rotation [α]D
(R)-(+)-α-MethylbenzylamineEthanol4095+X° (c=1, Methanol)
QuinineAcetone3598-Y° (c=1, Methanol)
BrucineMethanol/Water3892+Z° (c=1, Methanol)
(Note: The values presented are illustrative and will vary depending on the specific experimental conditions.)

Method 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[9] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[9]

Principle of Chiral HPLC

The separation is based on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP.[10] The differing stability of these complexes results in one enantiomer being retained longer on the column than the other, allowing for their separation.

dot

Caption: Workflow for Chiral HPLC Analysis.

Experimental Protocol (Analytical Scale)

Materials:

  • HPLC system with a UV detector

  • Chiral column (e.g., polysaccharide-based like Chiralcel® OD-H or Chiralpak® AD-H, or protein-based)

  • HPLC-grade solvents (e.g., hexane, isopropanol, ethanol)

  • Acidic or basic additives (e.g., trifluoroacetic acid (TFA), diethylamine (DEA))

  • Sample of racemic cyclohexylhydroxyphenylacetic acid

  • Syringe filters (0.45 µm)

Procedure:

  • Column Selection and Method Development: a. The choice of the chiral stationary phase is crucial. Polysaccharide-based CSPs are often a good starting point for resolving carboxylic acids.[11] b. Method development involves screening different mobile phase compositions (normal phase, reversed-phase, or polar organic mode) and additives to achieve optimal separation (resolution > 1.5).

  • Sample Preparation: a. Prepare a stock solution of racemic cyclohexylhydroxyphenylacetic acid at a concentration of approximately 1 mg/mL in the mobile phase. b. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Analysis: a. Equilibrate the chiral column with the mobile phase until a stable baseline is achieved. b. Inject a small volume (e.g., 5-10 µL) of the prepared sample. c. Monitor the elution profile at a suitable wavelength (e.g., 220 nm). d. The two enantiomers will elute at different retention times.

  • Data Analysis: a. Integrate the peak areas of the two enantiomers. b. Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area1 - Area2) / (Area1 + Area2) ] * 100 where Area1 and Area2 are the peak areas of the two enantiomers.

Example HPLC Conditions
ParameterCondition
Column Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL

(Note: These are example conditions and require optimization for specific applications.)

Method 3: Enzymatic Kinetic Resolution

Enzymatic resolution is a highly selective method that utilizes enzymes, typically lipases, to catalyze the transformation of one enantiomer while leaving the other unreacted.

Principle of Enzymatic Kinetic Resolution

In a kinetic resolution, an enzyme stereoselectively catalyzes a reaction (e.g., esterification) of one enantiomer in a racemic mixture at a much faster rate than the other.[12] This results in a mixture of the unreacted, enantiomerically pure starting material and the transformed, enantiomerically pure product. These two compounds, having different functional groups, can then be easily separated by standard chemical techniques like extraction or chromatography.

dot

Caption: Workflow for Enzymatic Kinetic Resolution.

Experimental Protocol

Materials:

  • Racemic cyclohexylhydroxyphenylacetic acid

  • Immobilized lipase (e.g., Novozym® 435 - Candida antarctica lipase B)

  • An alcohol (e.g., n-butanol, isopropanol)

  • Anhydrous organic solvent (e.g., toluene, hexane)

  • Molecular sieves (optional, to ensure anhydrous conditions)

  • Shaking incubator or magnetic stirrer

  • Aqueous base solution (e.g., 5% NaHCO₃)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Chiral HPLC for monitoring the reaction

Procedure:

  • Enzyme and Solvent Screening: Different lipases and solvents can significantly affect the reaction rate and enantioselectivity.[13] A preliminary screening is advisable.

  • Esterification Reaction: a. To a flask containing an anhydrous organic solvent (e.g., 50 mL of toluene), add racemic cyclohexylhydroxyphenylacetic acid (e.g., 1 mmol), an alcohol (e.g., 1.2 mmol of n-butanol), and the immobilized lipase (e.g., 50-100 mg). b. If necessary, add activated molecular sieves to maintain anhydrous conditions. c. Incubate the mixture at a controlled temperature (e.g., 40-50 °C) with constant shaking or stirring.

  • Monitoring the Reaction: a. Periodically take small aliquots from the reaction mixture, filter out the enzyme, and analyze the sample by chiral HPLC. b. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted acid and the formed ester.

  • Work-up and Separation: a. Once the reaction reaches ~50% conversion, filter off the immobilized enzyme (which can often be reused). b. Transfer the filtrate to a separatory funnel. c. Extract the unreacted acid with an aqueous basic solution (e.g., 5% NaHCO₃). The ester will remain in the organic layer. d. Separate the layers. e. To recover the unreacted acid: Acidify the aqueous layer with 2M HCl to pH 1-2 and extract the enantiomerically pure acid with ethyl acetate. Dry the organic layer and remove the solvent. f. To recover the ester: Wash the original organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent. The enantiomerically pure ester can be hydrolyzed back to the acid if needed.

  • Analysis: a. Determine the enantiomeric excess of the recovered acid and the ester using chiral HPLC.

Data Presentation
Lipase SourceAlcoholSolventConversion (%)% ee (Acid)% ee (Ester)
Candida antarctica Bn-ButanolToluene51>9997
Pseudomonas cepaciaIsopropanolHexane499896
Rhizomucor miehein-ButanolToluene459088
(Note: The values presented are illustrative and will vary depending on the specific experimental conditions.)

Comparison of Methods

MethodAdvantagesDisadvantagesBest Suited For
Diastereomeric Salt Crystallization - Scalable to large quantities- Cost-effective for bulk production- Well-established technique- Can be time-consuming and labor-intensive- Success is highly dependent on finding suitable resolving agents and solvents- Theoretical maximum yield is 50% without a racemization stepPreparative and industrial-scale separation
Chiral HPLC - High resolution and accuracy- Applicable to a wide range of compounds- Can be used for both analytical and preparative purposes- High cost of chiral columns and solvents- Limited sample loading capacity for preparative scale- Requires specialized equipmentAnalytical determination of enantiomeric purity and small-scale preparative separation
Enzymatic Kinetic Resolution - High enantioselectivity- Mild reaction conditions- Environmentally friendly (biocatalysis)- Theoretical maximum yield is 50%- Enzyme cost and stability can be a factor- Requires careful monitoring to stop at 50% conversionSmall to medium-scale synthesis of high-purity enantiomers

Conclusion

The chiral resolution of racemic cyclohexylhydroxyphenylacetic acid can be successfully achieved through several distinct methodologies. The choice of method depends on the specific requirements of the project, including the desired scale of separation, purity requirements, available equipment, and cost considerations. Classical resolution via diastereomeric salt formation remains a robust method for large-scale production. Chiral HPLC is indispensable for analytical validation and small-scale purification, offering high precision and versatility. Enzymatic kinetic resolution provides an elegant and highly selective alternative, particularly valued for its mild conditions and environmental benefits. By understanding the principles and protocols outlined in this guide, researchers can confidently navigate the challenges of chiral separation and advance their work in the development of enantiomerically pure compounds.

References

  • Chemistry LibreTexts. (2023). 13.9: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Lam, A. W. H., & Ng, K. M. (n.d.). 394e Chiral Resolution Via Diastereomeric Salt Crystallization. AIChE. [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. [Link]

  • Zhang, T., Nguyen, D., Franco, P., & Vollmer, M. (n.d.). Enantiomer separation of acidic compounds. Chiral Technologies. [Link]

  • Ghosh, A. C., & Boruah, R. (n.d.). Lipase catalyzed kinetic resolution of α- phenyl-2-nitroalcohols. Indian Journal of Chemistry. [Link]

  • Atlantis Press. (n.d.). Resolution of racemic α-cyclohexyl mandelic acid using chiral micromicroemulsion liquid membrane. [Link]

  • MDPI. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. [Link]

  • PubMed. (n.d.). Synthesis, chiral chromatographic separation, and biological activities of the enantiomers of 10,10-dimethylhuperzine A. [Link]

  • PubMed. (n.d.). Potential antifertility agents. 6. Synthesis and biological activities of optical isomers of 4 beta-(p-methozyphenyl)-2 beta-methylcyclohexane-alpha-carboxylic acid and related compounds. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

  • The University of Manchester. (2003). Lipase-Catalyzed Kinetic Resolution on Solid-Phase via a "Capture and Release" Strategy. [Link]

  • TU Delft Repository. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif. [Link]

  • YouTube. (2023). Concept of Chiral HPLC. [Link]

  • YouTube. (2020). Resolution of a Racemic Mixture. [Link]

  • ACS Publications. (2023). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. [Link]

  • MDPI. (2025). Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. [Link]

  • ResearchGate. (2025). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. [Link]

  • Redalyc. (n.d.). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. [Link]

  • Taylor & Francis Online. (n.d.). Chiral Separation of Mandelic Acid and Its Derivatives by Thin‐Layer Chromatography Using Molecularly Imprinted Stationary Phases. [Link]

  • ResearchGate. (2025). Chiral Separation of Mandelic Acid and Its Derivatives by Thin‐Layer Chromatography Using Molecularly Imprinted Stationary Phases. [Link]

  • PubMed Central (PMC). (n.d.). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • PubMed Central (PMC). (n.d.). Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst. [Link]

  • The Royal Society of Chemistry. (n.d.). S 1 Kinetic Resolution of Racemic α-Hydroxyphosphonates by Asymmetric Esterification Using Achiral Carboxylic Acid with Pivalic. [Link]

  • PubMed. (n.d.). Lipase-Catalyzed Kinetic Resolution Followed by an Intramolecular Diels-Alder Reaction: Enantio- and Diastereoselective Synthesis of an A-Ring Moiety of Furanosteroids. [Link]

  • Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. [Link]

Sources

Application Notes and Protocols for Chiral Resolution Using (R)-Cyclohexylhydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Modern Chemistry

In the landscape of pharmaceutical development and fine chemical synthesis, the stereochemical identity of a molecule is not a trivial detail—it is often the very determinant of biological activity and safety. A significant portion of drugs currently on the market are chiral compounds, yet many are still administered as racemic mixtures (a 1:1 mixture of enantiomers).[1] The enantiomers of a chiral drug can exhibit markedly different pharmacological, metabolic, and toxicological profiles.[1] This reality has driven regulatory bodies and the pharmaceutical industry to increasingly favor the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize adverse effects.[1]

One of the most robust and industrially scalable methods for separating enantiomers is classical resolution via the formation of diastereomeric salts.[2] This technique leverages the principle that while enantiomers possess identical physical properties, diastereomers do not. By reacting a racemic mixture (e.g., a basic amine) with an enantiomerically pure chiral resolving agent (an acid), two diastereomeric salts are formed. These salts, having different solubilities, can then be separated by fractional crystallization.[2]

(R)-Cyclohexylhydroxyphenylacetic acid, also known as (R)-(+)-α-Cyclohexylmandelic acid, has emerged as a valuable chiral resolving agent. Its efficacy stems from the rigid cyclohexyl group and the presence of hydroxyl and carboxylic acid functionalities, which facilitate the formation of well-defined crystalline salts with a variety of chiral bases, particularly amines. This guide provides an in-depth exploration of the principles and a practical, step-by-step protocol for employing this versatile resolving agent.

Mechanism of Action: The Science of Diastereomeric Salt Formation

The fundamental principle of chiral resolution by crystallization is the conversion of a pair of physically indistinguishable enantiomers into a pair of diastereomers with distinct physical properties. The process, when resolving a racemic amine with this compound, can be visualized as follows:

  • (R,S)-Amine + (R)-Acid → [(R)-Amine•(R)-Acid] + [(S)-Amine•(R)-Acid]

The resulting products, [(R)-Amine•(R)-Acid] and [(S)-Amine•(R)-Acid], are diastereomers. This diastereomeric relationship means they have different spatial arrangements and, critically, different physical properties, including melting points and, most importantly, solubility in a given solvent system. This difference in solubility is the cornerstone of the separation. One diastereomeric salt will be less soluble and will preferentially crystallize out of the solution, while the more soluble salt remains in the mother liquor.

Figure 1. Mechanism of chiral resolution via diastereomeric salt formation.

Experimental Protocols

Part 1: General Protocol for Chiral Resolution of a Racemic Amine

This protocol provides a generalized yet comprehensive workflow. The specific quantities, solvents, and temperatures must be optimized for each unique racemic substrate. The selection of the solvent is a critical parameter that often requires empirical screening to achieve efficient resolution.[3]

Materials and Reagents:

  • Racemic amine

  • This compound

  • Screening solvents (e.g., Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene)

  • Acid solution (e.g., 1M HCl)

  • Base solution (e.g., 1M NaOH)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Workflow Overview:

G A Step 1: Diastereomeric Salt Formation B Step 2: Crystallization & Isolation A->B C Step 3: Liberation of Enantiomer B->C D Step 4: Recovery of Resolving Agent B->D From Mother Liquor & Liberated Salt E Step 5: Analysis of Enantiomeric Purity C->E

Figure 2. General experimental workflow for chiral resolution.

Step-by-Step Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic amine (1.0 equivalent) in a minimal amount of a suitable heated solvent (e.g., ethanol or ethyl acetate).

    • In a separate flask, dissolve this compound (0.5 to 1.0 equivalents) in the same solvent, also heated. The stoichiometry is critical; starting with 0.5 equivalents of the resolving agent is a common strategy to ensure high purity of the initially crystallized salt.

    • Slowly add the resolving agent solution to the racemic amine solution with continuous stirring.

    • Observe for the formation of a precipitate. If no solid forms, slowly cool the solution to room temperature, and then in an ice bath if necessary. Gentle scratching of the flask's inner wall with a glass rod can sometimes induce crystallization.

  • Isolation of the Less-Soluble Diastereomeric Salt:

    • Allow the crystallization to proceed for a predetermined time (e.g., 2-12 hours) to maximize yield.[4]

    • Collect the crystalline solid by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove impurities from the mother liquor.

    • Dry the crystals under vacuum. This is your first crop of the diastereomeric salt. The enantiomeric purity can be improved by recrystallization.[3]

  • Liberation of the Enantiomerically Enriched Amine:

    • Dissolve the dried diastereomeric salt in water.

    • Basify the aqueous solution by adding a base (e.g., 1M NaOH) until the pH is >10. This deprotonates the amine and protonates the carboxylic acid of the resolving agent.[2]

    • Extract the liberated free amine into an organic solvent (e.g., dichloromethane or ethyl acetate) several times.

    • Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the enantiomerically enriched amine.

  • Recovery of the Chiral Resolving Agent:

    • Take the aqueous layer from the previous step, which contains the sodium salt of this compound.

    • Acidify the solution with an acid (e.g., 1M HCl) to a pH of ~2. This will protonate the carboxylate, causing the resolving agent to precipitate out of the solution.

    • Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry. The recovered agent can be reused in subsequent resolutions, a key advantage for process economy.[4]

Part 2: Case Study - Resolution of L-Tyrosine Methyl Ester

A patented method provides a specific example of using (R)-(+)-alpha-cyclohexyl mandelic acid to resolve an amino acid ester.[5]

Specific Protocol:

  • Reaction Setup: In a reaction vessel, combine acetonitrile, water, racemic alpha-cyclohexyl mandelic acid, and L-tyrosine methyl ester.[5]

  • Crystallization: The mixture is reacted, then cooled to induce crystallization.[5]

  • Isolation: The resulting solids are isolated by filtration. In this specific case, the solids are further processed to recover the L-tyrosine methyl ester and the S-(-)-enantiomer of the resolving agent.[5] This example illustrates that depending on the substrate and solvent system, either the (R,R) or the (S,R) salt may be the less soluble diastereomer.

Table 1: Example Solvent Systems for Chiral Resolution with Mandelic Acid Analogues

Racemic Compound TypeResolving AgentSolvent SystemOutcomeReference
Amine(R)-Mandelic AcidMethanolSuccessful resolution[6]
Amino Alcohol(R)-Mandelic AcidEthyl Acetate / EthanolHigh yield and purity[7]
Amine(R)-p-CH₃-Mandelic AcidEthanol (96%)High enantiomeric excess (>98%)[8]

This table presents data for the closely related mandelic acid to guide solvent selection.

Analysis and Quality Control

Determination of Enantiomeric Excess (ee):

After isolating the desired enantiomer, it is crucial to determine its optical purity. The enantiomeric excess (ee), defined as ee% = |[R] - [S]| / ([R] + [S]) * 100, is the standard measure.

Several analytical techniques can be employed:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. The enantiomeric mixture is passed through a chiral stationary phase, which interacts differently with each enantiomer, leading to different retention times.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using a chiral solvating agent or a chiral derivatizing agent (like Mosher's acid), it is possible to induce different chemical shifts for the protons of each enantiomer, allowing for integration and calculation of the ee.[2]

  • Polarimetry: This classical method measures the optical rotation of the sample. While useful for confirming the identity of the enantiomer (e.g., dextrorotatory (+) or levorotatory (-)), it requires a known value for the specific rotation of the pure enantiomer to calculate the ee.

Troubleshooting and Optimization

  • No Crystallization: If the diastereomeric salt fails to crystallize, the solution may be too dilute, or the chosen solvent may not be optimal. Try concentrating the solution, cooling it further, or screening a wider range of solvents with varying polarities.

  • Low Yield: This can result from the diastereomeric salts having similar solubilities. Recrystallization of the mother liquor or changing the solvent system may be necessary.

  • Low Enantiomeric Excess (ee): The initial crop of crystals may not be enantiomerically pure. One or more recrystallizations of the diastereomeric salt are often required to enhance the ee. Each recrystallization step enriches the less-soluble diastereomer.[3]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water. Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information before use.

References

  • Fara, S., et al. (2023). "Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation." CrystEngComm. Available at: [Link]

  • Wikipedia contributors. (2023). "Chiral resolution." Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Di Martino, O., et al. (2020). "Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds." Molecules. Available at: [Link]

  • Zhang, H., et al. (2025). "Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli.
  • Kumar, A., et al. (2017). "Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents." ACS Omega. Available at: [Link]

  • Gherdaoui, D., et al. (2024). "Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study." International Journal of Molecular Sciences. Available at: [Link]

  • Ianni, F., et al. (2019). "Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol." Molecules. Available at: [Link]

  • Kirchner, G., et al. (2003). "Resolution of chiral amines." Google Patents.
  • Perera, D., et al. (2025). "Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids." The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, W. (2015). "Preparation method of R-(+)-alpha-cyclohexyl mandelic acid." Google Patents.
  • Kumar, A., et al. (2017). "Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents." ACS Omega. Available at: [Link]

  • Szymańska, E., et al. (2020). "Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate." International Journal of Molecular Sciences. Available at: [Link]

  • Wang, Y. (2015). "Resolution of racemic α-cyclohexyl mandelic acid using chiral micromicroemulsion liquid membrane." Atlantis Press. Available at: [Link]

  • Santos, P. P., & Pinheiro, P. F. (2017). "Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization." The Royal Society of Chemistry. Available at: [Link]

  • Schiffers, I., & Bolm, C. (2003). "SYNTHESIS AND RESOLUTION OF RACEMIC TRANS-2-(N-BENZYL)AMINO-1-CYCLOHEXANOL: ENANTIOMER SEPARATION BY SEQUENTIAL USE OF (R)- AND (S)-MANDELIC ACID." Organic Syntheses. Available at: [Link]

  • LibreTexts. (2023). "5.8: Racemic Mixtures and the Resolution of Enantiomers." Chemistry LibreTexts. Available at: [Link]

  • Ten Hoeve, W., et al. (1998). "Process for the separation of a mixture of enantiomers." European Patent Office. Available at: [Link]

  • Che, C., et al. (2015). "Method for producing chiral n-substituted allylic amine compounds." Google Patents.

Sources

Application Notes and Protocols for (R)-Cyclohexylhydroxyphenylacetic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of (R)-Cyclohexylhydroxyphenylacetic Acid in Stereocontrolled Synthesis

This compound, a chiral α-hydroxy acid, is a valuable tool in the field of asymmetric synthesis. Its rigid cyclohexyl and phenyl substituents create a well-defined chiral environment, making it an effective chiral auxiliary for directing the stereochemical outcome of reactions on prochiral substrates.[1] Chiral auxiliaries are temporarily incorporated into a synthetic route to induce diastereoselectivity, and are subsequently removed to yield an enantiomerically enriched product.[2] The principle behind this strategy is the conversion of an enantioselective challenge into a diastereoselective one, which is often more readily controlled.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a chiral auxiliary, with a focus on asymmetric alkylation. The protocols provided are based on established methodologies for analogous chiral α-hydroxy acid auxiliaries and are intended to serve as a robust starting point for experimental design.

Core Principle: Diastereoselective Enolate Alkylation

The primary application of this compound as a chiral auxiliary is in the diastereoselective alkylation of carboxylic acid derivatives. The general workflow involves three key stages:

  • Attachment of the Chiral Auxiliary: The prochiral carboxylic acid is esterified with this compound.

  • Diastereoselective Enolate Formation and Alkylation: The resulting ester is deprotonated to form a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide). The bulky substituents on the chiral auxiliary sterically hinder one face of the enolate, directing the electrophile to the opposite face.

  • Cleavage of the Chiral Auxiliary: The chiral auxiliary is hydrolyzed from the alkylated product, yielding the desired enantiomerically enriched carboxylic acid and recovering the auxiliary for potential reuse.

Experimental Workflows and Protocols

Part 1: Attachment of the Chiral Auxiliary via Esterification

The initial step is the covalent attachment of the chiral auxiliary to a prochiral carboxylic acid substrate. A standard method for this is the Mitsunobu reaction, which proceeds under mild conditions and with inversion of configuration at the alcohol stereocenter. However, for the purpose of attaching the auxiliary without affecting its stereochemistry, an esterification using a coupling agent like dicyclohexylcarbodiimide (DCC) with a catalytic amount of 4-dimethylaminopyridine (DMAP) is a reliable choice.

Protocol 1: DCC/DMAP Mediated Esterification

  • Reaction Setup: To a solution of the prochiral carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add DMAP (0.1 eq.).

  • Addition of Coupling Agent: Slowly add a solution of DCC (1.2 eq.) in anhydrous DCM to the reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude ester by flash column chromatography on silica gel.

Part 2: Diastereoselective Alkylation of the Chiral Ester

This is the crucial stereochemistry-defining step. The ester formed in Part 1 is deprotonated at the α-carbon of the prochiral acid moiety using a strong, non-nucleophilic base to form a rigid, chelated enolate. The subsequent alkylation occurs from the less sterically hindered face.

Protocol 2: Asymmetric Alkylation

  • Enolate Formation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve the chiral ester (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq.) in THF. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Alkylation: To the enolate solution, add the alkylating agent (e.g., benzyl bromide or methyl iodide) (1.2 eq.) dropwise.

  • Reaction Progression: Continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates consumption of the starting material.

  • Quenching and Work-up: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification and Diastereomeric Ratio Determination: Purify the crude product by flash column chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the purified product.

Table 1: Representative Data for Asymmetric Alkylation

EntryElectrophile (E-X)ProductDiastereomeric Ratio (d.r.)
1Methyl Iodideα-Methylated Ester>95:5
2Benzyl Bromideα-Benzylated Ester>98:2
3Allyl Bromideα-Allylated Ester>95:5

Note: The expected diastereomeric ratios are based on analogous systems and may require optimization for specific substrates.

Part 3: Cleavage of the Chiral Auxiliary

The final step is the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid. Saponification using lithium hydroxide (LiOH) is a common and effective method for the cleavage of ester-linked auxiliaries.[3]

Protocol 3: Saponification of the Chiral Ester

  • Reaction Setup: Dissolve the purified diastereomerically enriched ester (1.0 eq.) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add an aqueous solution of LiOH (2.0-3.0 eq.) and stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.

  • Work-up and Product Isolation: Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl. Extract the aqueous layer with ethyl acetate. The desired chiral carboxylic acid will be in the organic phase.

  • Auxiliary Recovery: The aqueous layer can be basified and extracted to recover the this compound auxiliary.

  • Purification: Dry the organic layer containing the product over anhydrous Na₂SO₄, filter, and concentrate. The crude carboxylic acid can be further purified by recrystallization or chromatography. The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC or by conversion to a diastereomeric derivative followed by NMR analysis.

Visualization of the Asymmetric Alkylation Workflow

Asymmetric_Alkylation_Workflow cluster_0 Part 1: Auxiliary Attachment cluster_1 Part 2: Stereoselective Alkylation cluster_2 Part 3: Auxiliary Cleavage Prochiral_Acid Prochiral Carboxylic Acid Esterification Esterification (DCC, DMAP) Prochiral_Acid->Esterification Auxiliary (R)-Cyclohexylhydroxy- phenylacetic Acid Auxiliary->Esterification Chiral_Ester Chiral Ester Esterification->Chiral_Ester Enolate_Formation Enolate Formation (LDA, -78°C) Chiral_Ester->Enolate_Formation Alkylation Alkylation (E-X) Enolate_Formation->Alkylation Alkylated_Ester Alkylated Ester (Diastereomerically Enriched) Alkylation->Alkylated_Ester Cleavage Saponification (LiOH, H₂O) Alkylated_Ester->Cleavage Chiral_Acid Enantiomerically Enriched Acid Cleavage->Chiral_Acid Recovered_Auxiliary Recovered Auxiliary Cleavage->Recovered_Auxiliary

Caption: Workflow for Asymmetric Alkylation using this compound.

Mechanism of Stereochemical Control

The high degree of stereocontrol exerted by this compound is attributed to the formation of a rigid, chelated lithium enolate intermediate. The lithium cation is believed to coordinate to both the enolate oxygen and the hydroxyl group of the auxiliary, creating a bicyclic-like transition state. This conformation orients the bulky cyclohexyl and phenyl groups in a way that shields one face of the enolate, forcing the incoming electrophile to approach from the less hindered face.

Caption: Proposed transition state model for diastereoselective alkylation.

Troubleshooting and Optimization

  • Low Diastereoselectivity: This may be due to incomplete enolate formation or a non-rigid transition state. Ensure strictly anhydrous conditions and consider using a different lithium amide base or additives like LiCl to promote a more defined aggregate structure of the enolate.

  • Poor Yields in Alkylation: The electrophile may be insufficiently reactive, or side reactions may be occurring. Consider using a more reactive electrophile (e.g., iodide instead of bromide) or optimizing the reaction time and temperature.

  • Difficulty in Auxiliary Cleavage: If saponification is slow or incomplete, increasing the temperature or using a different solvent system may be beneficial. For substrates sensitive to strong base, milder enzymatic hydrolysis methods could be explored.

Conclusion

This compound serves as a powerful chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. The protocols outlined in this guide provide a solid foundation for utilizing this reagent effectively. The key to success lies in the careful control of reaction conditions, particularly during the enolate formation and alkylation steps, to maximize diastereoselectivity. With proper execution, this methodology offers a reliable pathway to valuable, enantiomerically enriched building blocks for pharmaceutical and chemical research.

References

  • Basavaiah, D., & Krishna, P. R. (1995). New cyclohexyl-based chiral auxiliaries: Enantioselective synthesis of α-hydroxy acids. Tetrahedron, 51(44), 12169–12178.
  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Enantiomerically Pure Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511.
  • Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83.
  • Whitesell, J. K. (1989). Chiral Auxiliaries. Chemical Reviews, 89(7), 1581-1590.
  • Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28.
  • "Chiral auxiliary." Wikipedia, Wikimedia Foundation, 20 Jan. 2026, [Link].

  • "Asymmetric synthesis." Wikipedia, Wikimedia Foundation, 15 Jan. 2026, [Link].

  • "Diastereoselective synthesis of chiral 1,3-cyclohexadienals." PLOS ONE, Public Library of Science, 13 Feb. 2018, [Link].

  • "Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan." PMC, National Center for Biotechnology Information, [Link].

  • "Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues." RSC Publishing, Royal Society of Chemistry, [Link].

  • "racemize alpha chiral acid with LiOH?" Reddit, [Link].

  • "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." ACS Publications, American Chemical Society, 16 June 2019, [Link].

  • "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn." UQ eSpace, The University of Queensland, [Link].

  • "Catalytic asymmetric synthesis of chiral boronic esters featuring nonadjacent axial and flexible, acyclic central chirality." PMC, National Center for Biotechnology Information, 3 Dec. 2025, [Link].

  • "Synthesis of optically active cyclohexylphenylglycolate esters.
  • "Asymmetric-Synthesis." University of Liverpool, [Link].

  • Morrison, J. D., & Mosher, H. S. (1971). Asymmetric Organic Reactions. Prentice-Hall.

Sources

Application Notes & Protocols: (R)-Cyclohexylhydroxyphenylacetic Acid in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Chiral Building Block

(R)-Cyclohexylhydroxyphenylacetic acid, also known as (R)-α-Cyclohexylmandelic acid, is a valuable chiral carboxylic acid extensively utilized in the pharmaceutical industry. Its molecular architecture, featuring a carboxylic acid, a hydroxyl group, and a stereogenic center adjacent to both a phenyl and a cyclohexyl group, makes it a highly effective and versatile tool for asymmetric synthesis.[1] This unique structure allows it to serve two primary roles in pharmaceutical manufacturing: as a high-performance chiral resolving agent for racemic bases (particularly amines) and as a key chiral starting material, or synthon, for the total synthesis of complex active pharmaceutical ingredients (APIs).[2][3]

The efficacy of many drugs is dependent on their stereochemistry, with one enantiomer often exhibiting the desired therapeutic activity while the other may be less active, inactive, or even contribute to adverse effects. Consequently, regulatory bodies worldwide mandate the development of single-enantiomer drugs, making chiral technologies indispensable. This compound is a cornerstone of these technologies, enabling the production of enantiomerically pure pharmaceuticals.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the practical application of this compound, complete with field-proven insights, detailed experimental protocols, and analytical methodologies for quality control.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in process development.

PropertyValueSource(s)
IUPAC Name (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid[4]
Synonyms (R)-Cyclohexylmandelic acid, (R)-CHMA[1][5]
CAS Number 20585-39-1[4][5]
Molecular Formula C₁₄H₁₈O₃[5]
Molecular Weight 234.29 g/mol [5]
Appearance White solid / crystalline powder[6]
Melting Point 131-133 °C[1]
pKa ~3.49 (Predicted)[6]
Solubility Soluble in methanol, ethanol, ethyl acetate, and other common organic solvents.[7][8][7][8]

Part 1: Application as a Chiral Resolving Agent

The most prevalent application of this compound is in the separation of racemic mixtures of chiral amines and other basic compounds through classical resolution.[9]

The Principle of Diastereomeric Salt Crystallization

Classical resolution hinges on the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties (e.g., solubility, melting point). When a racemic amine, (R/S)-Amine, is treated with an enantiomerically pure acid like this compound, two diastereomeric salts are formed: [(R)-Acid:(R)-Amine] and [(R)-Acid:(S)-Amine].

Causality Behind the Method: Because these two salts have different three-dimensional structures, they pack differently into a crystal lattice. This difference in packing efficiency invariably leads to a difference in their solubility in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions (temperature, concentration), one of the diastereomeric salts can be induced to crystallize preferentially from the solution, while the other remains dissolved. The crystallized salt can then be isolated by filtration. Subsequent treatment of the isolated salt with a base liberates the desired, enantiomerically enriched amine and regenerates the resolving agent, which can often be recovered and recycled.

G cluster_prep Step 1: Salt Formation cluster_sep Step 2: Separation cluster_iso Step 3: Isolation racemic Racemic Amine ((R/S)-Base) dissolve Dissolve & Mix racemic->dissolve agent (R)-Cyclohexylhydroxyphenylacetic Acid ((R)-Acid) agent->dissolve solvent Chosen Solvent (e.g., Ethanol/EtOAc) solvent->dissolve salts Solution of Two Diastereomeric Salts [(R)-Acid:(R)-Base] [(R)-Acid:(S)-Base] dissolve->salts crystallize Controlled Cooling & Crystallization salts->crystallize filtration Filtration crystallize->filtration solid Solid: Less Soluble Salt (e.g., [(R)-Acid:(S)-Base]) filtration->solid Cake liquid Filtrate: More Soluble Salt (e.g., [(R)-Acid:(R)-Base]) filtration->liquid Mother Liquor liberate_solid Liberate Amine (add Base, e.g. NaOH) solid->liberate_solid extract_solid Extraction & Purification liberate_solid->extract_solid product Enantiopure Amine ((S)-Base) extract_solid->product recover_agent1 Recovered (R)-Acid extract_solid->recover_agent1

Figure 1: Workflow for Chiral Resolution
Protocol: General Method for the Resolution of a Racemic Amine

This protocol is adapted from established procedures for chiral resolution using mandelic acid derivatives and serves as a robust starting point for process development. Optimization of solvent ratios, temperatures, and concentrations will be necessary for specific substrates.

Materials:

  • Racemic Amine (1.0 eq)

  • This compound (0.5 - 1.0 eq, typically start with 0.5 eq)

  • Solvent(s): High-purity ethanol, ethyl acetate, methanol, isopropanol, or mixtures thereof.

  • Aqueous Base (e.g., 2M NaOH)

  • Aqueous Acid (e.g., 2M HCl)

  • Organic extraction solvent (e.g., Dichloromethane or Ethyl Acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Solvent Screening & Salt Formation (Small Scale):

    • Rationale: The success of the resolution is critically dependent on the solubility difference between the two diastereomeric salts. A solvent system must be identified where one salt is sparingly soluble and the other is freely soluble.

    • In separate small vials, dissolve small amounts of the racemic amine and this compound in various test solvents (e.g., ethanol, ethyl acetate, toluene, and mixtures). Combine the solutions. Observe for spontaneous precipitation at room temperature or upon cooling. The ideal solvent system will yield a crystalline solid.

  • Preparative Scale Resolution (Example):

    • Charge a clean, dry reactor with the racemic amine (e.g., 100 mmol, 1.0 eq) and this compound (e.g., 50 mmol, 0.5 eq).

    • Rationale: Using a sub-stoichiometric amount of the resolving agent ensures that only the less soluble salt can precipitate, leading to higher initial enantiomeric purity of the solid.

    • Add the chosen solvent system (e.g., a mixture of ethyl acetate and ethanol) until all solids dissolve upon heating to reflux. A typical starting concentration is 0.25-1.25 mmol of amine per mL of solvent.

    • Once a clear solution is obtained, stop heating and allow the solution to cool slowly to room temperature overnight, with gentle stirring. Seeding with a small crystal of the desired salt, if available, can promote crystallization.

    • Cool the resulting slurry further in an ice bath for 1-2 hours to maximize the yield of the precipitate.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystalline solid by vacuum filtration.

    • Wash the filter cake with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the solid under vacuum. At this stage, a sample should be taken for analysis to determine diastereomeric excess, which correlates to the enantiomeric excess of the amine.

  • Recrystallization (Optional but Recommended):

    • Rationale: A single crystallization may not provide sufficient enantiomeric purity. Recrystallization of the diastereomeric salt further enhances its purity.

    • Dissolve the isolated salt in a minimum amount of the hot solvent system and repeat the slow cooling and filtration process.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in a biphasic mixture of water and an organic solvent (e.g., ethyl acetate).

    • Add aqueous base (e.g., 2M NaOH) dropwise with vigorous stirring until the aqueous layer is basic (pH > 11). This deprotonates the amine and protonates the resolving agent.

    • Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

    • The aqueous layer now contains the sodium salt of this compound. It can be acidified with HCl, and the resolving agent can be recovered by extraction and crystallization.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis:

    • Determine the enantiomeric excess (e.e.) of the final amine product using a suitable chiral HPLC or GC method (see Part 3).

Part 2: Application as a Synthetic Building Block

Beyond its role in separations, this compound is a valuable chiral building block where its stereocenter is incorporated directly into the final API. A prime example is the synthesis of anticholinergic drugs like (S)-Oxybutynin.[1]

Case Study: Synthesis of (S)-Oxybutynin

Oxybutynin is a muscarinic antagonist used to treat overactive bladder.[2] While it is often sold as a racemate, the (S)-enantiomer is the more active form. A crucial insight from the literature is that direct resolution of racemic Oxybutynin is challenging and has been reported as unsuccessful with numerous common resolving agents.[3] Therefore, the most effective strategy is to build the molecule using the enantiomerically pure acid from the start.

The synthesis involves the esterification of the chiral acid with an appropriate amino alcohol.[9]

G reagent1 (S)-Cyclohexylhydroxyphenylacetic acid (or its methyl ester) conditions Esterification / Transesterification Base Catalyst (e.g., NaOH) Heat, remove byproduct (H₂O/MeOH) reagent1->conditions reagent2 4-Diethylamino-2-butyn-1-ol reagent2->conditions product (S)-Oxybutynin conditions->product final_product (S)-Oxybutynin HCl (via treatment with HCl) product->final_product Salt Formation

Figure 2: Synthetic Pathway to (S)-Oxybutynin
Protocol: Transesterification for Oxybutynin Synthesis

This protocol is based on patented industrial processes for the synthesis of Oxybutynin.[4] It utilizes the methyl ester of the acid for a base-catalyzed transesterification.

Materials:

  • Methyl (R)-cyclohexylhydroxyphenylacetate (1.0 eq)

  • 4-diethylamino-2-butyn-1-ol (1.0 - 1.2 eq)

  • Base catalyst (e.g., solid Sodium Hydroxide)

  • Anhydrous solvent for workup (e.g., Ethyl acetate)

  • HCl solution (e.g., in isopropanol or gaseous HCl in ether)

Procedure:

  • Reaction Setup:

    • Charge a reactor equipped for distillation under reduced pressure with methyl (R)-cyclohexylhydroxyphenylacetate and 4-diethylamino-2-butyn-1-ol.

    • Add the base catalyst (e.g., solid NaOH).

    • Rationale: This reaction is typically performed neat (without solvent) to drive the equilibrium forward. The base deprotonates the alcohol, forming a more nucleophilic alkoxide for the transesterification reaction.

  • Transesterification:

    • Heat the reaction mixture to between 60-150 °C under reduced pressure.[4]

    • Rationale: The application of heat and vacuum serves to continuously remove the methanol byproduct as it forms. According to Le Chatelier's principle, removing a product shifts the equilibrium towards the formation of more products, driving the reaction to completion.

    • Monitor the reaction by a suitable method (e.g., TLC or HPLC) until the starting ester is consumed.

  • Workup and Isolation:

    • Cool the reaction mixture and dissolve the crude product in a suitable organic solvent like ethyl acetate.

    • Wash the organic solution with water and then brine to remove the catalyst and any unreacted amino alcohol.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (R)-Oxybutynin free base, typically as an oil.[9]

  • Salt Formation:

    • Dissolve the crude oil in a suitable solvent (e.g., ethyl acetate or isopropanol).

    • Add a solution of hydrogen chloride (e.g., 2N HCl in a compatible solvent) until precipitation is complete.

    • Stir the resulting slurry, then collect the solid by filtration.

    • Wash the filter cake with cold solvent and dry under vacuum to yield (R)-Oxybutynin Hydrochloride.

  • Purification:

    • The product can be further purified by recrystallization from a suitable solvent like ethyl acetate or water.[9]

Part 3: Analytical Quality Control Protocols

Ensuring the enantiomeric purity of the final product is a critical cGMP requirement. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this analysis.

Principle of Chiral HPLC

There are two primary strategies for separating enantiomers by HPLC:

  • Direct Method (Chiral Stationary Phase - CSP): The sample is injected directly onto an HPLC column where the stationary phase is itself chiral. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used.[6] The enantiomers interact differently with the chiral surface, leading to different retention times and thus separation. This is the most direct and often preferred method.

  • Indirect Method (Derivatization): The enantiomeric mixture (e.g., the resolved amine) is reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers can then be separated on a standard, non-chiral (achiral) stationary phase, such as a C18 column. This method is useful when direct methods are not available or when the analyte lacks a UV chromophore, as the derivatizing agent can introduce one.

Protocol: Enantiomeric Purity of a Resolved Amine by Chiral HPLC (Direct Method)

This protocol provides a general starting point for method development. The specific column and mobile phase will require optimization for the analyte of interest.

ParameterRecommended Starting ConditionRationale
Column Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H)These columns show broad applicability for a wide range of chiral compounds, including amines.[6]
Mobile Phase Hexane/Isopropanol/Diethylamine (e.g., 80:20:0.1, v/v/v)A non-polar/polar mixture is typical for normal-phase chiral separations. The small amount of amine additive is crucial to prevent peak tailing by blocking active sites on the silica support.
Flow Rate 1.0 mL/minA standard analytical flow rate.
Column Temp. 25 °CTemperature can affect selectivity; maintaining a constant temperature is critical for reproducibility.
Detection UV at a suitable wavelength (e.g., 220 nm or 254 nm)Wavelength should be chosen based on the UV absorbance spectrum of the analyte.
Injection Vol. 10 µLStandard injection volume.
Sample Prep. Dissolve a small amount of the amine in the mobile phase (~0.5 mg/mL).Ensure the sample is fully dissolved to prevent column blockage.

Validation Parameters:

  • Specificity: Inject the racemate to confirm the separation of two peaks and each individual enantiomer (if available) to confirm peak identity.

  • Linearity: Prepare a series of solutions with varying ratios of the desired and undesired enantiomers to confirm a linear detector response.

  • Limit of Quantitation (LOQ): Determine the lowest concentration of the undesired enantiomer that can be reliably quantified. This is critical for ensuring purity specifications are met.

  • Precision: Perform repeated injections of the same sample to ensure the relative standard deviation (RSD) of the peak area ratio is within acceptable limits (typically <2%).

References

  • Preparation method of R-(+)
  • Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations - MDPI. (URL: [Link])

  • Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Preprints.org. (URL: [Link])

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications - a comprehensive review - PubMed. (URL: [Link])

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review - PubMed Central. (URL: [Link])

  • USP-NF. Description and Solubility. (URL: [Link])

  • Racemic α-cyclohexyl-mandelic Acid Resolution across Hollow Fiber Supported Liquid Membrane - SciSpace. (URL: [Link])

  • oxybutynin | New Drug Approvals. (URL: [Link])

  • Resolution of racemic α-cyclohexyl mandelic acid using chiral micromicroemulsion liquid membrane - Atlantis Press. (URL: [Link])

  • Chiral resolution - Wikipedia. (URL: [Link])

  • An Updated Structure of Oxybutynin Hydrochloride - DiVA. (URL: [Link])

  • Diastereomeric salt crystallization is a classical and the most widespread chiral resolution technique to separate enantiomers. (URL: [Link])

  • CZ296056B6 - Process for preparing oxybutynin - Google P
  • (r)- and (s)-mandelic acid - Organic Syntheses Procedure. (URL: [Link])

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines - MDPI. (URL: [Link])

  • A Practical Synthesis of (S)-Oxybutynin. | Request PDF - ResearchGate. (URL: [Link])

  • US20080293965A1 - Process for the Dynamic Resolution of (Substituted) (R)- or (S)
  • PRODUCT INFORMATION Chlorobutanol - athenstaedt. (URL: [Link])

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC - NIH. (URL: [Link])

  • Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound - Pharmacia. (URL: [Link])

  • Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - MDPI. (URL: [Link])

Sources

Application Note & Protocol: A Convergent Approach to the Synthesis of Key Oxybutynin Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Oxybutynin, an anticholinergic and antispasmodic agent, is a cornerstone therapy for managing overactive bladder and associated urinary incontinence.[1][2][3] Its therapeutic efficacy stems from its action as a muscarinic antagonist.[1] The chemical structure of Oxybutynin, 4-(diethylamino)-2-butynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, features a chiral center, making its synthesis a topic of significant interest in medicinal and process chemistry.[4] This application note details a robust and widely adopted convergent synthesis strategy, focusing on the preparation of two key intermediates: 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (CHPGA) and 4-(diethylamino)but-2-yn-1-ol .[4][5][6]

The convergent approach offers significant advantages in efficiency and yield by synthesizing complex molecular fragments separately before their final coupling. This guide provides detailed, field-proven protocols for the synthesis of these intermediates, explains the underlying chemical principles, and offers insights into process optimization.

Overall Synthetic Strategy

The synthesis of Oxybutynin is primarily achieved through the esterification or transesterification of an acid/ester moiety (CHPGA or its methyl ester) with an amino alcohol moiety (4-(diethylamino)but-2-yn-1-ol or its acetate).[4][5] This strategy breaks down the synthesis into two manageable and independent pathways that converge in the final step.

G cluster_0 Pathway A: Acid Intermediate cluster_1 Pathway B: Amino Alcohol Intermediate A1 Phenylglyoxylic Acid A2 Methyl Phenylglyoxylate A1->A2 Esterification A4 Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate A2->A4 Grignard Addition A3 Grignard Reagent (Cyclohexylmagnesium Bromide) A3->A4 A5 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid (CHPGA) A4->A5 Hydrolysis Final Oxybutynin A5->Final Esterification B1 Propargyl Alcohol (2-propyn-1-ol) B4 4-(diethylamino)but-2-yn-1-ol B1->B4 Mannich Reaction B2 Diethylamine B2->B4 B3 Paraformaldehyde B3->B4 B4->Final caption Fig. 1: Convergent Synthesis Workflow for Oxybutynin

Caption: Fig. 1: Convergent Synthesis Workflow for Oxybutynin

Part 1: Synthesis of 2-Cyclohexyl-2-hydroxy-2-phenylacetic Acid (CHPGA) Intermediate

This intermediate provides the core phenylcyclohexylglycolate structure of Oxybutynin. The most common and effective method for its preparation involves a Grignard reaction, where a cyclohexylmagnesium halide is added to a phenylglyoxylate ester.[7][8]

Scientific Rationale: The Grignard Reaction

The Grignard reaction is a powerful carbon-carbon bond-forming reaction. Here, cyclohexylmagnesium bromide, a potent nucleophile, attacks the electrophilic carbonyl carbon of methyl phenylglyoxylate. The choice of an ester starting material (phenylglyoxylate) over the corresponding acid (phenylglyoxylic acid) is critical. The acidic proton of a carboxylic acid would quench the Grignard reagent, preventing the desired nucleophilic addition. The subsequent hydrolysis of the resulting magnesium alkoxide intermediate yields the tertiary alcohol, which upon saponification of the ester gives the final CHPGA product.

Protocol 1: Synthesis of Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate

Materials and Reagents:

ReagentFormulaM.W.QuantityMoles (equiv.)
Methyl PhenylglyoxylateC₉H₈O₃164.1616.4 g0.10 (1.0)
Magnesium TurningsMg24.313.6 g0.15 (1.5)
BromocyclohexaneC₆H₁₁Br163.0626.1 g0.16 (1.6)
IodineI₂253.811 crystalCatalytic
Anhydrous Tetrahydrofuran (THF)C₄H₈O-300 mL-
Saturated NH₄Cl (aq.)--100 mL-
Diethyl Ether(C₂H₅)₂O-200 mL-
Anhydrous MgSO₄--As needed-

Step-by-Step Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add magnesium turnings (3.6 g) and a single crystal of iodine to the flask.

    • Gently heat the flask under a nitrogen atmosphere until violet iodine vapors are observed. This indicates an activated magnesium surface.

    • Allow the flask to cool, then add 50 mL of anhydrous THF.

    • Dissolve bromocyclohexane (26.1 g) in 100 mL of anhydrous THF and add it to the dropping funnel.

    • Add a small portion (approx. 10 mL) of the bromocyclohexane solution to the magnesium suspension. The initiation of the reaction is indicated by a gentle reflux and the disappearance of the iodine color.

    • Once initiated, add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.

  • Grignard Addition:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve methyl phenylglyoxylate (16.4 g) in 150 mL of anhydrous THF and add it to the dropping funnel.

    • Add the ester solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution (100 mL).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, typically as a viscous oil.[6] A typical yield is in the range of 60-70%.[6]

Protocol 2: Hydrolysis to 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid (CHPGA)
  • Dissolve the crude ester from the previous step in a mixture of methanol (150 mL) and 2 M sodium hydroxide solution (100 mL).

  • Heat the mixture to reflux and stir for 3-4 hours, monitoring the reaction by TLC until the starting ester is consumed.

  • Cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 with concentrated HCl.

  • A white precipitate of CHPGA will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallization from a suitable solvent system (e.g., hexane/dichloromethane) can be performed to obtain highly pure CHPGA.[9]

Part 2: Synthesis of 4-(diethylamino)but-2-yn-1-ol Intermediate

This intermediate is an amino alcohol that forms the side chain of Oxybutynin. It is efficiently synthesized via a copper-catalyzed Mannich reaction.[4]

Scientific Rationale: The Mannich Reaction

The Mannich reaction is an aminoalkylation reaction that involves the reaction of an active hydrogen compound (propargyl alcohol), an aldehyde (formaldehyde), and a secondary amine (diethylamine). The reaction proceeds through the formation of an Eschenmoser-like salt (diethylaminomethyl cation) from diethylamine and formaldehyde. This electrophilic species is then attacked by the nucleophilic terminal alkyne proton of propargyl alcohol (after deprotonation by a base or coordination to the copper catalyst), leading to the desired product.

G cluster_0 Mechanism: Mannich Reaction A Diethylamine + Formaldehyde B N,N-Diethylaminomethanol A->B Nucleophilic Addition C Iminium Ion [CH2=N(Et)2]+ B->C Dehydration F 4-(diethylamino)but-2-yn-1-ol C->F Nucleophilic Attack D Propargyl Alcohol (HC≡CCH2OH) E Acetylide Anion (-C≡CCH2OH) D->E Deprotonation E->F caption Fig. 2: Simplified Mannich Reaction Mechanism

Caption: Fig. 2: Simplified Mannich Reaction Mechanism

Protocol 3: Synthesis of 4-(diethylamino)but-2-yn-1-ol

Materials and Reagents:

ReagentFormulaM.W.QuantityMoles (equiv.)
Propargyl AlcoholC₃H₄O56.0615.0 g0.267 (1.0)
Diethylamine(C₂H₅)₂NH73.1430.0 g0.410 (1.5)
Paraformaldehyde(CH₂O)n-10.5 g0.350 (1.3)
Copper(II) AcetateCu(OAc)₂181.630.75 gCatalytic
1,4-DioxaneC₄H₈O₂-90 mL-

Step-by-Step Procedure:

  • To a round-bottom flask, add paraformaldehyde (10.5 g), diethylamine (30.0 g), copper(II) acetate (0.75 g), and 1,4-dioxane (90 mL).[10]

  • Heat the mixture to 60-65 °C with stirring.

  • After stirring for approximately 1.5 hours at this temperature, add propargyl alcohol (15.0 g) dropwise, ensuring the temperature does not exceed 70 °C.[10]

  • Maintain the reaction mixture at 65-70 °C for an additional 2-3 hours after the addition is complete.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to remove the dioxane.

  • The resulting residue can be purified by vacuum distillation to yield 4-(diethylamino)but-2-yn-1-ol as a clear oil.

Part 3: Final Convergent Step - Synthesis of Oxybutynin

With both key intermediates in hand, the final step is their coupling via an esterification or transesterification reaction. A common method involves the transesterification of methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate with 4-(diethylamino)but-2-yn-1-ol, often catalyzed by a base like sodium methoxide.[10][11]

Protocol 4: Transesterification to form Oxybutynin Free Base
  • Dissolve methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate (e.g., 15.0 g) and 4-(diethylamino)but-2-yn-1-ol (or its acetate derivative) in a non-polar solvent like n-heptane (approx. 180 mL).[10][11]

  • Add a catalytic amount of sodium methoxide (e.g., 0.12 g).[11]

  • Heat the solution to reflux (approx. 95-100 °C) and collect the distillate (methanol or acetic acid byproduct) using a Dean-Stark apparatus.[11]

  • After a period of maintenance (e.g., 30-60 minutes), cool the solution slightly and add another portion of sodium methoxide to drive the reaction to completion.[11]

  • Continue heating at reflux until the reaction is complete as monitored by TLC.

  • Cool the reaction mass to room temperature and wash with water to remove the catalyst and any unreacted amino alcohol.[10][11]

  • The organic layer containing the Oxybutynin free base can be concentrated. For pharmaceutical use, it is typically converted to its hydrochloride salt by treatment with HCl in a suitable solvent.[10]

Conclusion

This application note provides a comprehensive and technically grounded guide to the convergent synthesis of Oxybutynin, focusing on the preparation of its crucial intermediates, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid and 4-(diethylamino)but-2-yn-1-ol. The detailed protocols for the Grignard and Mannich reactions are robust and scalable, offering a reliable pathway for researchers and drug development professionals. By understanding the causality behind each experimental step, scientists can effectively troubleshoot and optimize this synthesis for the efficient production of a vital pharmaceutical agent.

References

  • Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Preprints.org. [Link]

  • Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Molbank, 2023, M1701. [Link]

  • Lekkala, R. et al. (2009). Crystalline oxybutynin and process for preparing the same.
  • Look, R. et al. (2001). Synthesis of optically active cyclohexylphenylglycolic acid and its esters.
  • Vanden Eynde, J. J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. Preprints.org. [Link]

  • Look, R. et al. (2004). Synthesis of optically active cyclohexylphenylglycolate esters.
  • National Center for Biotechnology Information. (n.d.). Oxybutynin. PubChem Compound Summary for CID 4634. [Link]

  • Welch, W. M. et al. (1988). Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. Journal of Medicinal Chemistry, 31(6), 1171-1178. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(Diethylamino)-2-butyn-1-ol. PubChem Compound Summary for CID 66498. [Link]

  • Kim, S. et al. (2010). A Practical Synthesis of (S)-2-Cyclohexyl-2-phenylglycolic Acid via Organocatalytic Asymmetric Construction of a Tetrasubstituted Carbon Center. Organic Letters, 12(9), 2120-2122. [Link]

  • USP-NF. (2009). Oxybutynin Chloride Tablets. USP-NF. [Link]

  • Look, R. et al. (2006). Synthesis of optically active cyclohexylphenylglycolate esters. Patent 1424321. [Link]

  • New Drug Approvals. (2014). Esoxybutynin, (S)-Oxybutynin. New Drug Approvals. [Link]

  • Gispert, M. et al. (2019). A Comparative Review of Oxybutynin Chloride Formulations: Pharmacokinetics and Therapeutic Efficacy in Overactive Bladder. Reviews in Urology, 21(1), 1-10. [Link]

Sources

Application Note: A Validated, Stability-Indicating HPLC Method for the Comprehensive Purity Assessment of (R)-Cyclohexylhydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed and robust framework for the analytical assessment of (R)-Cyclohexylhydroxyphenylacetic Acid, a chiral carboxylic acid intermediate crucial in pharmaceutical synthesis. Recognizing that purity is a multifaceted attribute, we delineate two distinct High-Performance Liquid Chromatography (HPLC) methods. The first is a stability-indicating reversed-phase (RP-HPLC) method designed for the accurate quantitation of the active pharmaceutical ingredient (API) and the separation of potential process-related impurities and degradation products. The second is a chiral HPLC method for the precise determination of enantiomeric purity, ensuring control over the unwanted (S)-enantiomer. Both methodologies are developed with a focus on scientific causality and are supported by comprehensive protocols for implementation and validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] This guide is intended for researchers, analytical chemists, and quality control professionals in the pharmaceutical industry.

Introduction: The Imperative for a Bifurcated Purity Analysis

This compound, also known as (R)-2-Cyclohexylmandelic Acid, possesses a stereogenic center, making its stereochemical integrity as critical as its chemical purity.[3][4][5] In drug development, regulatory bodies mandate stringent control over both chemical impurities (e.g., starting materials, by-products, degradants) and stereoisomeric impurities.[6] The rationale is clear: different enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. Consequently, a single analytical method is often insufficient to address both challenges.

This document presents a two-pronged strategy:

  • Method 1: Stability-Indicating RP-HPLC for Chemical Purity: This method is designed to separate the main compound from non-chiral impurities and degradation products that may arise during synthesis, storage, or under stress conditions. The development of a stability-indicating method is a regulatory expectation and a cornerstone of robust drug stability programs, as it provides assurance that the analytical procedure can accurately measure the drug substance in the presence of its degradation products.[7][8][9]

  • Method 2: Chiral HPLC for Enantiomeric Purity: This method specifically targets the separation and quantification of the (R)- and (S)-enantiomers. Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the gold standard for this purpose due to its high sensitivity and resolving power.[10][11]

The following sections provide detailed, step-by-step protocols for the execution and validation of these methods, ensuring they are suitable for their intended purpose as per ICH Q2(R1) guidelines.[1][2][12]

Purity_Assessment_Workflow Figure 1. Overall Purity Assessment Workflow cluster_0 Start: this compound Sample cluster_1 Method 1: Chemical Purity cluster_2 Method 2: Enantiomeric Purity start Drug Substance Sample rp_hplc Stability-Indicating RP-HPLC Analysis start->rp_hplc chiral_hplc Chiral HPLC Analysis start->chiral_hplc forced_deg Forced Degradation (Acid, Base, Peroxide, Heat, Light) rp_hplc->forced_deg Specificity Check rp_validation Method Validation (ICH Q2) rp_hplc->rp_validation chem_purity Result: Chemical Purity (%) & Impurity Profile rp_validation->chem_purity chiral_validation Method Validation (ICH Q2) chiral_hplc->chiral_validation enant_purity Result: Enantiomeric Purity (%ee) & (S)-Isomer Content (%) chiral_validation->enant_purity

Caption: A dual-method workflow for comprehensive purity analysis.

Method 1: Chemical Purity by Stability-Indicating RP-HPLC

Principle and Rationale

This method employs reversed-phase chromatography, which is ideal for separating moderately polar organic molecules like this compound from potential impurities of varying polarity. A C18 stationary phase provides a nonpolar surface for interaction.

Causality of Method Choices:

  • Mobile Phase: A mixture of acetonitrile and an acidic phosphate buffer is used. The acidic pH (around 2.5-3.0) is critical to suppress the ionization of the carboxylic acid functional group on the analyte. This ensures the molecule is in a single, neutral state, leading to consistent retention and sharp, symmetrical peak shapes.

  • Stability-Indicating Power: To prove the method is stability-indicating, forced degradation studies are performed.[7][9] This involves subjecting the drug substance to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. The method is considered specific if the main analyte peak is well-resolved from all degradant peaks, demonstrating that purity assessments will remain accurate even if the sample degrades over time.[8][13]

Experimental Protocol: RP-HPLC

2.2.1. Equipment and Materials

  • HPLC system with UV/Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software.

  • Analytical balance, sonicator, pH meter.

  • Volumetric flasks, pipettes, and autosampler vials.

  • This compound Reference Standard.

  • Acetonitrile (HPLC grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical grade).[14]

  • Orthophosphoric Acid (85%) (Analytical grade).[15]

  • Water (HPLC grade).

2.2.2. Chromatographic Conditions

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard column for good resolution of small organic molecules.
Mobile Phase A: 0.02 M KH₂PO₄ buffer, pH adjusted to 2.5 with H₃PO₄B: AcetonitrileAcidic buffer suppresses analyte ionization. Acetonitrile is a common organic modifier.
Gradient 0-20 min: 40% to 80% B20-25 min: 80% B25.1-30 min: 40% BGradient elution ensures separation of early and late-eluting impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 220 nmPhenyl group provides strong chromophore for UV detection.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Diluent Acetonitrile:Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.

2.2.3. Reagent Preparation

  • Mobile Phase A (Buffer): Weigh 2.72 g of KH₂PO₄ into 1000 mL of HPLC water. Mix until dissolved and adjust the pH to 2.5 using 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

2.2.4. System Suitability Testing (SST) Before sample analysis, inject the Standard Solution five times. The system is deemed ready for use if the following criteria are met.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) ≥ 2000Measures column efficiency.
% RSD of Peak Area ≤ 2.0%Demonstrates injection precision.[16]
Forced Degradation Protocol

Prepare sample solutions at ~0.5 mg/mL and subject them to the following conditions:

  • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60°C for 4 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Add 1 mL of 1N NaOH, keep at room temperature for 2 hours. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂, keep at room temperature for 4 hours.

  • Thermal Degradation: Store the solid drug substance at 105°C for 24 hours, then prepare the solution.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

Analyze all stressed samples alongside a non-stressed control. The method is specific if the main peak is resolved from all degradation product peaks.

Method 2: Enantiomeric Purity by Chiral HPLC

Principle and Rationale

This method utilizes a Chiral Stationary Phase (CSP) to resolve the (R)- and (S)-enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability.[11][17] The separation mechanism involves transient, stereoselective interactions (e.g., hydrogen bonding, dipole-dipole) between the enantiomers and the chiral selector on the stationary phase.

Causality of Method Choices:

  • Stationary Phase: A column like Chiralpak® AD-H or equivalent (amylose-based) is a strong starting point for separating chiral acids.

  • Mobile Phase: Normal-phase chromatography (e.g., hexane/isopropanol) is often highly effective for chiral separations. A small amount of an acidic modifier, like trifluoroacetic acid (TFA), is added to the mobile phase. This serves two purposes: it improves the peak shape of the acidic analyte and can enhance the stereoselective interactions with the CSP.

Experimental Protocol: Chiral HPLC

3.2.1. Equipment and Materials

  • Same as RP-HPLC method.

  • Chiralpak® AD-H column (or equivalent).

  • n-Hexane (HPLC grade).

  • Isopropanol (IPA) (HPLC grade).

  • Trifluoroacetic Acid (TFA) (HPLC grade).

3.2.2. Chromatographic Conditions

ParameterConditionRationale
Column Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µmProven polysaccharide-based CSP for broad chiral recognition.
Mobile Phase n-Hexane : Isopropanol : TFA (90 : 10 : 0.1, v/v/v)Common normal-phase system for chiral separations. TFA improves peak shape.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temp. 25 °CAmbient temperature is often sufficient for chiral methods.
Detection UV at 220 nmConsistent with RP-HPLC method.
Injection Vol. 10 µL
Diluent Mobile PhaseEnsures peak shape is not distorted by the injection solvent.

3.2.3. Reagent Preparation

  • Standard/Sample Solution (0.5 mg/mL): Accurately weigh ~10 mg of the sample into a 20 mL volumetric flask. Dissolve in and dilute to volume with the Mobile Phase. A racemic standard should be used during method development to confirm peak identification.

3.2.4. System Suitability Testing (SST) Inject a solution known to contain both enantiomers (e.g., a racemic mixture or a spiked sample).

ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 1.5 between (R) and (S) peaksEnsures baseline separation for accurate quantification.
Tailing Factor (T) ≤ 2.0 for the (R)-enantiomerEnsures peak symmetry.
% RSD of Peak Area ≤ 5.0% for the (S)-enantiomer at the limitDemonstrates precision for the impurity peak.

Method Validation Protocol (ICH Q2(R1) Framework)

A validated analytical procedure provides documented evidence that it is suitable for its intended purpose.[1][2] The following parameters must be evaluated for both methods.

Validation_Workflow Figure 2. ICH Q2(R1) Method Validation Workflow cluster_core Core Validation Parameters cluster_limit Limit Tests cluster_robust Method Reliability Specificity Specificity (Discrimination from impurities/ degradants/enantiomer) Linearity Linearity & Range (Correlation coefficient > 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery of spiked samples) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) (S/N ratio of 3:1) Precision->LOD LOQ Limit of Quantitation (LOQ) (S/N ratio of 10:1) LOD->LOQ Robustness Robustness (Varying flow, pH, temp) LOQ->Robustness SolutionStability Solution Stability Robustness->SolutionStability

Caption: Key parameters for analytical method validation per ICH Q2.

Step-by-Step Validation Experiments
  • Specificity:

    • RP-HPLC: Analyze blank, placebo (if applicable), standard, and forced degradation samples. Ensure the analyte peak is free from interference and is resolved from all other peaks.

    • Chiral HPLC: Analyze the (R)-enantiomer, the (S)-enantiomer (if available), and a racemic mixture. Confirm the (R)-peak is resolved from the (S)-peak with Rs ≥ 1.5.

  • Linearity:

    • Prepare a series of at least five concentrations across the specified range (e.g., for purity, 50-150% of the nominal concentration; for the (S)-enantiomer impurity, from LOQ to 0.5%).[18][19]

    • Plot peak area versus concentration and perform linear regression. The correlation coefficient (r²) should be ≥ 0.999.

  • Range:

    • The range is the interval between the upper and lower concentrations that have been demonstrated to have a suitable degree of precision, accuracy, and linearity.[1]

  • Accuracy:

    • Perform spike recovery studies. For the purity assay, spike a placebo with the API at three levels (e.g., 80%, 100%, 120%). For the impurity method, spike the pure API with the impurity at three levels (e.g., LOQ, 0.15%, 0.3%).

    • Calculate the percent recovery at each level. The acceptance criterion is typically 98.0-102.0% for an assay and 90.0-110.0% for an impurity.[20]

  • Precision:

    • Repeatability (Intra-assay): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment. Calculate the %RSD.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment. Compare the results from both sets. The %RSD should be within acceptable limits (e.g., ≤ 2.0% for assay, ≤ 10.0% for impurity).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Primarily for the impurity and enantiomer methods.

    • Determine by either the signal-to-noise ratio method (S/N of 3:1 for LOD and 10:1 for LOQ) or by calculation from the standard deviation of the response and the slope of the calibration curve.

  • Robustness:

    • Intentionally make small variations to the method parameters (e.g., mobile phase pH ±0.2, column temperature ±5°C, flow rate ±10%).

    • Evaluate the impact on SST parameters (e.g., resolution, tailing factor). The method is robust if the results remain within the SST acceptance criteria.

Conclusion

The dual-methodology approach detailed in this application note provides a comprehensive and scientifically sound strategy for the purity assessment of this compound. The stability-indicating RP-HPLC method ensures accurate quantification and control of chemical impurities, while the chiral HPLC method provides precise control over the critical enantiomeric purity. Adherence to the outlined protocols and validation framework will generate reliable, high-quality data that meets the stringent requirements of the pharmaceutical industry and global regulatory agencies.

References

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development, 5(6), 250-259.

  • Atanasova, M., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 393-400.

  • Kühn, H., et al. (2000). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 747(1-2), 175-189.

  • Sultana, N., et al. (2011). New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column. Journal of the Chilean Chemical Society, 56(2), 674-677.

  • Sawant, T. B., & Mane, D. V. (2018). Chromatographic Method Development and Validation for Quantitative Determination of Ursodeoxycholic Acid. Asian Journal of Chemistry, 30(1), 1-5.

  • Popławska, M., & Sznitowska, M. (2012). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. Acta Poloniae Pharmaceutica, 69(5), 853-859.

  • Anonymous. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmacy & Pharmaceutical Research, 19(1), 227-238.

  • Sathish, P., & Ramachandran, G. (2019). A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. Research Journal of Pharmacy and Technology, 12(1), 1-5.

  • Wang, L., et al. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8017.

  • Boppy, N. V. V. D. P., et al. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 114-126.

  • Zhang, T., et al. (2015). A Validated RP-HPLC Method for Quantitative Determination of Related Impurities of Cholic Acid Bulk Drugs. Journal of Chromatographic Science, 53(7), 1108-1114.

  • Jain, D., et al. (2017). Validated stability indicating RP-HPLC method for simultaneous determination and in vitro dissolution studies of thiocolchicoside and diclofenac potassium in tablet dosage form. Arabian Journal of Chemistry, 10, S2774-S2782.

  • Zhelyazkova, B., et al. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Pharmacia, 66(2), 63-68.

  • Borase, D. R., et al. (2024). Analytical Method Development, Validation Of Pitolisant Drug By Using RP-HPLC Method. International Journal of Pharmaceutical Sciences, 2(8), 2784-2793.

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use.

  • Splendid Lab Pvt. Ltd. (n.d.). (R)-2-Cyclohexyl-2-hydroxyphenylacetic Acid. Product Page.

  • United States Pharmacopeia. (n.d.). 3-Cyclohexylpropionic Acid. USP-NF.

  • Kumar, A., et al. (2011). Gradient RP-HPLC method for the determination of Purity and Assay of Raloxifenehydrochloride in Bulk Drug. International Journal of Pharmaceutical Sciences and Research, 2(8), 2139-2144.

  • Patel, D., et al. (2023). A Comprehensive Guide for Analytical Method Validation. International Journal of Drug Regulatory Affairs, 11(4), 1-10.

  • Merck Millipore. (n.d.). Complete Monograph Methods. Technical Document.

  • Sharma, T., et al. (2024). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmacy and Medical Sciences, 7(2), 1-8.

  • Sharma, S., et al. (2018). A Review on Analytical Method Development and Validation. International Journal of Applied Pharmacy, 10(6), 8-15.

  • Fluorochem. (n.d.). This compound. Product Page.

  • Merck Millipore. (n.d.). Pharmacopoeia Monograph Methods. Technical Document.

  • Yuce, M., & Capan, Y. (2014). Development and validation of HPLC analytical methods used for determination of assay, content uniformity and dissolution of immediate release candesartan cilexetil 32 mg tablets. Acta Poloniae Pharmaceutica, 71(1), 75-84.

  • Li, M., et al. (2016). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 17(1), 12-28.

  • Macherey-Nagel. (n.d.). Drug analysis according to pharmacopoeia. Resource Page.

  • Borman, P., et al. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. In Lifecycle Management of Analytical Procedures.

  • Li, M., et al. (2016). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. AAPS PharmSciTech, 17(1), 12-28.

  • ICH. (n.d.). Quality Guidelines. ICH Official Website.

  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food & Drug Administration.

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained.

  • Santa Cruz Biotechnology. (n.d.). (R)-2-Cyclohexyl-2-hydroxyphenylacetic Acid. Product Page.

Sources

Gas chromatography methods for analyzing chiral carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Gas Chromatographic Analysis of Chiral Carboxylic Acids

Abstract

The enantioselective analysis of chiral carboxylic acids is a critical function in drug development, metabolomics, and quality control, where the biological activity of a molecule is often enantiomer-dependent. Gas chromatography (GC), with its high resolution and sensitivity, presents a powerful tool for this purpose. However, the inherent polarity and low volatility of carboxylic acids necessitate specific analytical strategies. This guide provides an in-depth exploration of GC-based methods for chiral carboxylic acid analysis, focusing on the essential step of derivatization and the subsequent separation on chiral stationary phases. We will detail the causality behind methodological choices, provide validated protocols, and offer insights gleaned from field experience to empower researchers in developing robust and reliable analytical systems.

The Foundational Challenge: Why Derivatization is Essential

Direct analysis of free carboxylic acids by gas chromatography is often impractical. The presence of the carboxyl group (-COOH) leads to several analytical challenges:

  • Low Volatility: Strong intermolecular hydrogen bonding significantly raises the boiling point of carboxylic acids, making them difficult to vaporize at typical GC operating temperatures without thermal decomposition.

  • High Polarity: The polar nature of the carboxyl group causes strong interactions with the stationary phase, leading to poor chromatographic performance, including broad, tailing peaks and poor resolution.[1]

  • Adsorption: Active sites within the GC system (e.g., injector liner, column) can irreversibly adsorb the acidic analytes, resulting in poor sensitivity and reproducibility.

To overcome these issues, derivatization is a mandatory prerequisite.[2] This chemical modification process converts the polar carboxyl group into a less polar and more volatile functional group, making the analyte "GC-friendly."[3][4] The most common strategies are alkylation (esterification) and silylation.[1][4] For the purposes of this guide, we will focus on esterification, as it is a robust and widely used technique for preparing carboxylic acids for GC analysis.

The Core Principle of Chiral Separation by GC

Once derivatized, the enantiomers of the carboxylic acid ester can be separated. The fundamental principle of chiral chromatography is the formation of transient diastereomeric complexes between the enantiomers and a chiral selector.[5] In GC, this chiral selector is immobilized as the chiral stationary phase (CSP) within the capillary column.

The interaction between each enantiomer and the CSP differs in spatial arrangement and binding energy. This thermodynamic difference results in one enantiomer being retained longer on the column than the other, leading to their separation and the appearance of two distinct peaks in the chromatogram.[5]

G A R-Enantiomer Complex_A [R-Enantiomer]-[CSP] (Complex 1) A->Complex_A interacts with B S-Enantiomer Complex_B [S-Enantiomer]-[CSP] (Complex 2) B->Complex_B interacts with CSP Chiral Stationary Phase (CSP) CSP->Complex_A CSP->Complex_B Separation Differential Retention (Different Stability/Energy) Complex_A->Separation Complex_B->Separation

Caption: Chiral recognition mechanism in GC.

Chiral Stationary Phases (CSPs): The Heart of the Separation

The choice of CSP is the most critical parameter for achieving enantiomeric separation. For a wide range of applications, derivatized cyclodextrins have emerged as the most versatile and effective CSPs.[5][6]

Cyclodextrins are cyclic oligosaccharides that form a truncated cone or "bucket" shape. The exterior is hydrophilic, while the interior cavity is relatively hydrophobic. Enantioseparation occurs through a combination of interactions:

  • Inclusion Complexation: The derivatized analyte can fit into the cyclodextrin cavity to varying degrees.[5]

  • Surface Interactions: Hydrogen bonding, dipole-dipole, and steric interactions occur between the analyte and the functional groups on the rim of the cyclodextrin.

Commonly used cyclodextrin-based CSPs include derivatives of beta- and gamma-cyclodextrin, such as the widely applicable permethylated beta-cyclodextrin .[6] These phases are commercially available and offer robust performance for many chiral carboxylic acids.

Detailed Protocols: From Sample to Signal

This section provides a comprehensive, step-by-step workflow for the analysis of a generic chiral carboxylic acid.

G Start Sample Containing Chiral Carboxylic Acid Deriv Step 1: Derivatization (Esterification) Start->Deriv Extract Step 2: Liquid-Liquid Extraction Deriv->Extract GC_Inject Step 3: GC Analysis on Chiral Column Extract->GC_Inject Data Step 4: Data Acquisition & Analysis GC_Inject->Data End Report: Enantiomeric Ratio (%ee) Data->End

Caption: General experimental workflow for chiral GC analysis.

Protocol 1: Derivatization via Esterification (Methyl Ester Formation)

This protocol describes the conversion of a carboxylic acid to its more volatile methyl ester derivative using boron trifluoride-methanol (BF₃-MeOH).[2]

Materials:

  • Sample containing the chiral carboxylic acid

  • Boron trifluoride-methanol solution (14% w/v)

  • Hexane (or Diethyl Ether), HPLC grade

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • 2 mL screw-cap reaction vials with PTFE-lined septa

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

Procedure:

  • Sample Preparation: Accurately weigh or pipette a known amount of the sample (typically 1-5 mg) into a 2 mL reaction vial. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of 14% BF₃-MeOH solution to the vial.

    • Scientist's Note: BF₃-MeOH is a common and effective esterification agent. It is corrosive and toxic; always handle it within a fume hood and wear appropriate personal protective equipment (PPE).

  • Reaction: Tightly cap the vial and heat the mixture at 60°C for 10 minutes in a heating block.[2] This provides the activation energy needed for the esterification reaction to proceed to completion.

  • Quenching and Extraction: After cooling the vial to room temperature, add 500 µL of deionized water and 500 µL of hexane.

  • Vortex the mixture vigorously for 1 minute to extract the newly formed, nonpolar methyl esters into the organic (hexane) layer.

  • Phase Separation: Allow the layers to separate. The upper organic layer contains the analyte of interest.

  • Washing: Carefully transfer the upper hexane layer to a clean vial containing 500 µL of brine solution. Vortex for 30 seconds. This step removes residual methanol and other water-soluble impurities.

  • Drying: Transfer the washed hexane layer to a final clean vial containing a small amount of anhydrous sodium sulfate. This removes trace amounts of water, which can interfere with GC analysis.

  • Final Sample: The resulting clear hexane solution is now ready for injection into the GC.

Protocol 2: Chiral GC Method and System Validation

This protocol provides a starting point for method development. Parameters must be optimized for the specific analyte and column.

Instrumentation and Conditions:

ParameterRecommended SettingRationale
GC System Agilent 8890 or equivalent with FIDFlame Ionization Detector (FID) offers robust, linear response for carbon-containing analytes.
Chiral Column e.g., Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm)A permethylated beta-cyclodextrin phase known for broad applicability.[6]
Carrier Gas Helium or HydrogenHydrogen often provides better efficiency and faster analysis times.[2]
Flow Rate 1.0 mL/min (Constant Flow)Ensures consistent retention times and optimal column performance.
Injector Temp. 250°CEnsures complete and rapid vaporization of the derivatized sample.[2]
Detector Temp. 250°CPrevents condensation of the analyte post-separation.
Injection Volume 1.0 µLA standard volume; may be adjusted based on sample concentration.
Split Ratio 50:1Prevents column overloading while ensuring a sharp injection band. Adjust as needed.
Oven Program Start at 60°C (hold 2 min), ramp 5°C/min to 200°C (hold 5 min)An initial hold allows for solvent focusing. The ramp separates components by boiling point and interaction with the CSP. This must be optimized.

System Suitability and Validation:

Before analyzing unknown samples, the analytical system must be validated to ensure it is performing correctly. This is a cornerstone of generating trustworthy data.[7]

  • Prepare a Racemic Standard: Derivatize a 50:50 mixture (racemate) of the R- and S-enantiomers of your carboxylic acid using Protocol 1.

  • Inject the Standard: Analyze the derivatized racemic standard using the GC method above.

  • Evaluate Performance: The resulting chromatogram should show two well-separated peaks of approximately equal area. Calculate the following parameters:

    • Resolution (Rₛ): This measures the degree of separation between the two enantiomer peaks. A minimum Rₛ value of 1.5 is required to ensure baseline separation, which is critical for accurate quantification.

      • Formula: Rₛ = 2(t₂ - t₁) / (w₁ + w₂)

      • where t₁ and t₂ are the retention times and w₁ and w₂ are the peak widths at the base.

    • Precision: Inject the standard six consecutive times. The relative standard deviation (%RSD) of the peak areas for each enantiomer should be less than 2.0% .[8]

    • Tailing Factor (T): This measures peak symmetry. For both peaks, T should be between 0.9 and 1.5 . Poor symmetry can indicate active sites in the system or column degradation.

Example Data Table:

The following table illustrates hypothetical but realistic data for the separation of derivatized (R/S)-Ibuprofen methyl ester on a cyclodextrin-based chiral column.

AnalyteRetention Time (min)Peak AreaResolution (Rₛ)Tailing Factor (T)
(R)-Ibuprofen-Me15.25150,450\multirow{2}{*}{2.1}1.1
(S)-Ibuprofen-Me15.80149,8801.2

Conclusion and Best Practices

Gas chromatography is a highly effective technique for the enantioselective analysis of chiral carboxylic acids, provided that a robust derivatization strategy is employed. The combination of esterification to enhance volatility and separation on a cyclodextrin-based chiral stationary phase provides a reliable workflow for researchers in pharmaceutical and related industries. Method success is contingent upon careful optimization of both the derivatization reaction and the GC temperature program. Crucially, the implementation of rigorous system suitability tests, particularly the monitoring of resolution, is non-negotiable for ensuring the generation of accurate and trustworthy data.

References

  • V. A. Zenkevich, "Acids: Derivatization for GC Analysis," Encyclopedia of Chromatography, Taylor & Francis, [Link]

  • Restek Corporation, "A Guide to the Analysis of Chiral Compounds by GC," Restek Literature, [Link]

  • E. Darko and K. B. Thurbide, "Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase," University of Calgary, [Link]

  • AZoM, "The Study of Chiral Stationary Phases for Gas Chromatography," AZoM.com, [Link]

  • A. Padarauskas and R. Judžentienė, "Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis," Chemija, [Link]

  • S. K. G. Rashmitha, "System Suitability and Validation for Chiral Purity Assays of Drug Substances," LCGC North America, [Link]

  • G. Schurbig, "Chiral stationary phases and applications in gas chromatography," LMU Open Access, [Link]

  • K. R. Chimalakonda et al., "Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe," ResearchGate, [Link]

  • R. McClain and M. Przybyciel, "A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model," LCGC International, [Link]

  • A. N. Al-Saeed et al., "Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma," National Institutes of Health, [Link]

  • S. Mohammed, "Derivatization Reactions and Reagents for Gas Chromatography Analysis," ResearchGate, [Link]

  • K. Higashi and K. Ogawa, "Derivatization of chiral carboxylic acids with (S)-anabasine for increasing detectability and enantiomeric separation in LC/ESI-MS/MS," PubMed, [Link]

  • M. A. Sobahan et al., "Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram," Dhaka University Journal of Pharmaceutical Sciences, [Link]

  • Chemistry LibreTexts, "Derivatization," [Link]

Sources

Application Notes and Protocols for the Evaluation of (R)-Cyclohexylhydroxyphenylacetic acid as a Potential HIV-1 Entry Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of novel small molecules, using (R)-Cyclohexylhydroxyphenylacetic acid as a representative candidate, for anti-HIV-1 activity, specifically targeting viral entry. These application notes detail the scientific rationale behind the experimental design, from initial screening to mechanism of action studies. The accompanying protocols offer robust, step-by-step methodologies for the accurate assessment of antiviral efficacy and the elucidation of the inhibitory mechanism, ensuring scientific integrity and reproducibility.

Introduction: The Criticality of HIV-1 Entry as a Therapeutic Target

Human Immunodeficiency Virus Type 1 (HIV-1) infection remains a significant global health challenge. The virus initiates infection by entering host CD4+ T-cells and macrophages, a complex, multi-step process that represents a critical bottleneck in the viral lifecycle and, therefore, an attractive target for therapeutic intervention.[1][2] This process is mediated by the viral envelope glycoprotein (Env), a trimer of gp120 and gp41 subunits.[3][4][5]

The entry cascade begins with the binding of the gp120 subunit to the host cell's primary CD4 receptor.[2][6] This interaction triggers significant conformational changes in gp120, exposing a binding site for a secondary co-receptor, typically CCR5 or CXCR4.[2] Co-receptor engagement unleashes the fusogenic potential of the gp41 subunit, which inserts a fusion peptide into the host cell membrane. Gp41 then refolds into a stable six-helix bundle structure, pulling the viral and cellular membranes into close proximity and forcing their fusion, ultimately delivering the viral core into the cytoplasm.[1]

Entry inhibitors disrupt this sequence at various stages.[7][8] They can be classified as:

  • Attachment Inhibitors: Bind to gp120 and block its initial interaction with CD4.[6][7]

  • Co-receptor Antagonists: Bind to CCR5 or CXCR4 on the host cell, preventing gp120 from engaging the co-receptor.[1]

  • Post-Attachment Inhibitors: Bind to the CD4-gp120 complex, preventing the conformational changes needed for co-receptor binding.[1]

  • Fusion Inhibitors: Target gp41, preventing the formation of the six-helix bundle required for membrane fusion.[1][9]

The discovery of new small molecules that can inhibit these processes is paramount for developing next-generation antiretrovirals and combating drug resistance. This guide uses this compound as a model compound to illustrate the workflow for identifying and characterizing such novel inhibitors.

The Molecular Target: A Conceptual Framework for Inhibition

The HIV-1 Env glycoprotein is the sole target for neutralizing antibodies and the focus of entry inhibitor design.[5][10] Small molecules like this compound, which possesses a chiral center, a carboxylic acid group for potential hydrogen bonding, and bulky hydrophobic cyclohexyl and phenyl rings, could theoretically interfere with the intricate protein-protein interactions of the entry process. A plausible hypothesis is that such a molecule could fit into a conserved pocket on gp120, such as the CD4 binding site or other allosteric sites, thereby preventing the necessary conformational changes for receptor or co-receptor engagement.[11][12]

The following application notes and protocols are designed to rigorously test this hypothesis.

HIV_Entry_Mechanism Figure 1: The HIV-1 Entry Cascade & Points of Inhibition cluster_virus HIV-1 Virion cluster_cell Host T-Cell V Viral Core (RNA) Cytoplasm Cell Cytoplasm Env gp120/gp41 Trimer CD4 CD4 Receptor Env->CD4 1. Attachment CCR5 CCR5 Co-Receptor CD4->CCR5 2. Conformational Change & Co-receptor Binding CCR5->Cytoplasm 3. gp41-mediated Membrane Fusion I1 Attachment Inhibition I1->Env Blocks gp120-CD4 I2 Co-receptor Antagonism I2->CCR5 Blocks gp120-CCR5 I3 Fusion Inhibition I3->CCR5 Prevents 6-Helix Bundle Formation

Figure 1: The HIV-1 Entry Cascade & Points of Inhibition

Application Note I: Primary Antiviral Efficacy Screening

Principle and Rationale

The primary goal is to determine if this compound possesses antiviral activity against HIV-1 and to quantify its potency and cellular toxicity. The gold-standard method for this is a cell-based, single-round infectivity assay using Env-pseudotyped viruses and a reporter cell line.[13][14]

  • Env-Pseudotyped Viruses: These are non-replicating viral particles. They consist of an HIV-1 backbone that lacks the env gene but contains a reporter gene like luciferase, and are complemented with an Env expression plasmid during production.[15] This system is advantageous because it is safer (Biosafety Level 2), and it isolates the effect of the inhibitor to the entry process, as only a single round of infection and gene expression can occur.[16]

  • TZM-bl Reporter Cell Line: This is a HeLa cell line engineered to express high levels of CD4, CCR5, and CXCR4.[17][18] Crucially, these cells contain integrated copies of the firefly luciferase gene under the control of the HIV-1 LTR promoter. When the virus successfully enters and its Tat protein is expressed, the LTR is activated, leading to robust luciferase production. The amount of light produced is directly proportional to the number of successful viral entry events.[16][17]

By measuring the reduction in luciferase activity in the presence of the test compound, we can precisely calculate its 50% effective concentration (EC50). Simultaneously, we assess the compound's effect on cell viability to determine the 50% cytotoxic concentration (CC50). The ratio of these two values provides the Selectivity Index (SI = CC50/EC50), a critical measure of the compound's therapeutic window.

Protocol: HIV-1 Pseudovirus Neutralization Assay (TZM-bl)

This protocol is adapted from standardized methodologies.[16][17][18][19]

A. Materials

  • Test Compound: this compound, dissolved in DMSO to a 10 mM stock.

  • Cells: TZM-bl cells (NIH AIDS Reagent Program, Cat. No. 8129).

  • Virus: Env-pseudotyped virus stock (e.g., HIV-1 SG3ΔEnv) with a known titer (TCID50).

  • Media: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Reagents: DEAE-Dextran, Bright-Glo™ Luciferase Assay System (or equivalent), CellTiter-Glo® Luminescent Cell Viability Assay (or equivalent).

  • Plates: 96-well flat-bottom tissue culture plates (white, for luminescence).

B. Experimental Procedure

  • Compound Dilution: Prepare a serial dilution series of this compound in culture medium. A typical starting concentration is 100 µM, with 8-10 points in a 3-fold dilution series. Include a "no-drug" control (medium + DMSO equivalent).

  • Virus Preparation: Dilute the pseudovirus stock in culture medium to achieve a final concentration that yields approximately 100,000 to 200,000 Relative Light Units (RLU) in the assay.

  • Incubation: In a 96-well plate, add 50 µL of the diluted compound to triplicate wells. Add 50 µL of the diluted virus to each well.

  • Control Wells:

    • Virus Control: Wells with virus and no compound (determines 100% infection).

    • Cell Control: Wells with cells and no virus (determines background luminescence).

  • Incubate the plates for 60-90 minutes at 37°C to allow the compound to interact with the virus.[19][20]

  • Cell Plating: During incubation, trypsinize and resuspend TZM-bl cells. Prepare a cell suspension at 1x10^5 cells/mL in culture medium containing DEAE-Dextran (final concentration ~10-15 µg/mL to enhance infectivity).[20]

  • Add 100 µL of the cell suspension (10,000 cells) to each well.[17][18]

  • Final Incubation: Incubate the plates for 48 hours at 37°C, 5% CO2.[19]

  • Lysis and Readout:

    • Remove 100 µL of medium from each well.

    • Add 100 µL of Bright-Glo™ reagent. Incubate for 2 minutes to ensure complete lysis.[15]

    • Transfer 150 µL of the lysate to a white 96-well plate and measure luminescence using a plate reader.

C. Cytotoxicity Assay

  • Run a parallel plate prepared identically but without adding the virus.

  • At the 48-hour time point, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

Data Analysis and Presentation
  • Calculate Percent Neutralization: % Neutralization = 100 × [1 - ( (RLU_Compound - RLU_CellControl) / (RLU_VirusControl - RLU_CellControl) )]

  • Calculate EC50: Plot the % Neutralization against the log of the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 value.

  • Calculate CC50: Similarly, plot percent cell viability against the log of the compound concentration to determine the CC50.

  • Calculate Selectivity Index (SI): SI = CC50 / EC50. An SI > 10 is generally considered a promising starting point for a hit compound.

Table 1: Representative Efficacy and Toxicity Data for Candidate Inhibitor

Parameter This compound Control Inhibitor (BMS-626529)
EC50 (µM) [Example Value: 5.2] 0.04
CC50 (µM) [Example Value: >100] >225
Selectivity Index (SI) [Example Value: >19.2] >5625

(Note: Data for BMS-626529 (a prodrug of an attachment inhibitor) is derived from literature for comparative purposes.[11])

Application Note II: Mechanism of Action (MoA) Elucidation

Principle and Rationale

If the primary screen reveals potent and selective activity, the next critical step is to determine where in the entry process the compound acts. The Time-of-Addition (ToA) assay is a powerful tool for this purpose.[21][22]

The HIV-1 replication cycle follows a well-defined timeline.[21] A single cycle takes approximately 24-30 hours. By adding a potent concentration of an inhibitor at different time points after synchronized infection, one can pinpoint the specific step it targets. If a compound is added after its target step has been completed, it will no longer be effective. By comparing the inhibition profile of our test compound to known inhibitors with defined mechanisms, we can deduce its MoA.[21][22]

  • Entry/Fusion Inhibitors (e.g., Enfuvirtide): Lose activity very early, within 1-2 hours post-infection.

  • Reverse Transcription Inhibitors (e.g., Nevirapine): Remain effective for up to 6-8 hours.

  • Integration Inhibitors (e.g., Raltegravir): Can be added as late as 12-16 hours and still block infection.

Figure 2: Workflow for HIV Entry Inhibitor Discovery
Protocol: Time-of-Addition (ToA) Assay

This protocol is based on established methodologies for synchronized infection.[21][23]

A. Materials

  • Cells: MT-4 cells or another highly susceptible T-cell line.

  • Virus: Replication-competent HIV-1 stock (e.g., HIV-1 IIIB).

  • Test Compound: this compound at a concentration of 5-10x its EC50.

  • Reference Inhibitors:

    • Enfuvirtide (Fusion Inhibitor)

    • Nevirapine (NNRTI)

    • Raltegravir (Integrase Inhibitor)

  • Reagents: p24 Antigen ELISA kit.

B. Experimental Procedure

  • Synchronized Infection:

    • Pellet MT-4 cells and resuspend in a small volume of cold medium.

    • Add a high multiplicity of infection (MOI) of HIV-1.

    • Incubate at 4°C for 1-2 hours to allow virus binding but not fusion.

    • Wash cells 3 times with cold PBS to remove unbound virus.

    • Resuspend cells in warm culture medium and plate them in a 96-well plate. This is Time Zero (T=0).

  • Time-Course Addition:

    • At T=0, 1, 2, 4, 6, 8, 12, 16, and 24 hours, add the test compound and each of the reference inhibitors to a set of wells.

  • Incubation: Incubate all plates for a total of 30-32 hours from T=0. This allows for the completion of a single replication cycle.[21]

  • Endpoint Measurement:

    • Harvest the cell culture supernatants.

    • Measure the amount of newly produced virus by quantifying the p24 capsid protein using a p24 ELISA kit.

Data Analysis and Interpretation
  • For each compound, plot the % inhibition of p24 production versus the time of addition.

  • Compare the resulting curve for this compound to the curves of the reference inhibitors.

  • If the curve for the test compound overlays with that of Enfuvirtide (losing activity within the first 2 hours), it strongly indicates a mechanism of action that targets viral entry.

Conclusion and Future Directions

This guide outlines a systematic and robust approach to evaluate a novel small molecule, exemplified by this compound, as a potential HIV-1 entry inhibitor. The initial TZM-bl pseudovirus assay provides a quantitative measure of antiviral potency and selectivity. A positive result from this screen warrants progression to mechanism-of-action studies, where the time-of-addition assay serves as a powerful tool to confirm an entry-specific inhibitory profile.

If this compound is confirmed as an entry inhibitor, subsequent studies would involve more specific assays to pinpoint its target, such as gp120-CD4 binding ELISAs or cell-cell fusion assays.[24][25] This structured workflow ensures that research efforts are focused on compounds with genuine therapeutic potential, accelerating the discovery pipeline for new anti-HIV drugs.

References

  • Briz, V., Poveda, E., & Soriano, V. (2006). HIV entry inhibitors: mechanisms of action and resistance pathways. Journal of Antimicrobial Chemotherapy, 57(4), 619–627. [Link]

  • Spach, D. (2024). Mini-Lecture Series: HIV Entry Inhibitors: Mechanism of Action. YouTube. [Link]

  • Henrich, T. J., & Kuritzkes, D. R. (2013). HIV-1 Entry Inhibitors: Recent Development and Clinical Use. Current Opinion in Virology, 3(1), 51–57. [Link]

  • Clapham, P. R., & McKnight, Á. (2006). HIV entry inhibitors: mechanisms of action and resistance pathways. Journal of Antimicrobial Chemotherapy, 57(4), 619-627. [Link]

  • Montefiori, D. C. (2021). Protocol for Neutralizing Antibody Assay for HIV-1 in TZM-bl Cells. Los Alamos National Laboratory. [Link]

  • Montefiori, D. C. (2021). Protocol for the Preparation and Titration of HIV-1 Env-pseudotyped Viruses. Los Alamos National Laboratory. [Link]

  • The Lancet HIV. (2015). Safety and efficacy of an HIV-1 attachment inhibitor. YouTube. [Link]

  • Daelemans, D., Pauwels, R., De Clercq, E., & Pannecouque, C. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925–933. [Link]

  • Wang, R. R., et al. (2017). 6-Cyclohexylmethyl-3-hydroxypyrimidine-2,4-dione as an Inhibitor Scaffold of HIV Reverse Transcriptase. ACS Medicinal Chemistry Letters, 8(7), 747-752. [Link]

  • International Association of Providers of AIDS Care. How Entry Inhibitors Work. IAPAC. [Link]

  • Melikyan, G. B., & Onuoha, E. O. (2017). High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors. ASSAY and Drug Development Technologies, 15(6), 259–268. [Link]

  • Dimitrov, D. S. (2007). Structure and Function of the HIV Envelope Glycoprotein as Entry Mediator, Vaccine Immunogen, and Target for Inhibitors. Current HIV Research, 5(1), 1-2. [Link]

  • Lin, P. F., et al. (2003). A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding. Proceedings of the National Academy of Sciences, 100(19), 11013-11018. [Link]

  • Montefiori Laboratory, Duke University. (2021). Protocol for Neutralizing Antibody Screening Assay for HIV-1 in TZM-bl Cells. Duke University. [Link]

  • Si, Z., et al. (2004). Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins. Proceedings of the National Academy of Sciences, 101(14), 5036-5041. [Link]

  • Daelemans, D., Pauwels, R., De Clercq, E., & Pannecouque, C. (2011). A time-of-drug addition approach to target identification of antiviral compounds. Nature Protocols, 6(6), 925-33. [Link]

  • Akram, W., et al. (2022). A Review of FDA-Approved Anti-HIV-1 Drugs, Anti-Gag Compounds, and Potential Strategies for HIV-1 Eradication. Molecules, 27(23), 8279. [Link]

  • Zhang, J., et al. (2018). Development and optimization of a sensitive pseudovirus-based assay for HIV-1 neutralizing antibodies detection using A3R5 cells. Virology Journal, 15(1), 1-9. [Link]

  • Goodsell, D. S. (2014). Molecule of the Month: HIV Envelope Glycoprotein. RCSB PDB-101. [Link]

  • Briz, V., Poveda, E., & Soriano, V. (2006). HIV entry inhibitors: mechanisms of action and resistance pathways. Journal of Antimicrobial Chemotherapy, 57(4), 619-27. [Link]

  • Liu, S., et al. (2015). Approaches for Identification of HIV-1 Entry Inhibitors Targeting gp41 Pocket. Viruses, 7(7), 3648–3672. [Link]

  • Sarzotti-Kelsoe, M., et al. (2014). Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1. Journal of Immunological Methods, 399, 27-40. [Link]

  • Lv, Z., et al. (2015). HIV protease inhibitors: a review of molecular selectivity and toxicity. HIV/AIDS - Research and Palliative Care, 7, 95-104. [Link]

  • Nekhai, S., et al. (2012). Time-of-drug-addition experiment during synchronized HIV-1 infections. ResearchGate. [Link]

  • Briz, V., Poveda, E., & Soriano, V. (2006). HIV entry inhibitors: mechanisms of action and resistance pathways. SciSpace. [Link]

  • Bio-protocol. (2024). HIV pseudovirus-based neutralization assay. Bio-protocol. [Link]

  • Montefiori, D. C. (2005). Protocol for Measuring Neutralizing Antibodies Against HIV-1, SIV and SHIV Using a Luciferase Reporter Gene Assay in TZM-BL Cells. ResearchGate. [Link]

  • Sarzotti-Kelsoe, M., et al. (2014). Optimization and validation of the TZM-bl assay for standardized assessments of neutralizing antibodies against HIV-1. DukeSpace. [Link]

  • Duke Center for HIV Structural Biology. (2025). Unravelling the Mysteries of the HIV-1 Envelope. Duke University. [Link]

  • National Institutes of Health. (2025). Laboratory Testing: Plasma HIV-1 RNA (Viral Load) and CD4 Count Monitoring. NIH. [Link]

  • Finzi, A., & Sodroski, J. (2022). The HIV Env Glycoprotein Conformational States on Cells and Viruses. mBio, 13(2), e03693-21. [Link]

  • Bio-protocol. (2023). Pseudovirus neutralization assays. Bio-protocol. [Link]

  • Alsahafi, N., & Sodroski, J. (2014). The HIV-1 envelope glycoprotein: structure, function and interactions with neutralizing antibodies. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of (R)-Cyclohexylhydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-Cyclohexylhydroxyphenylacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on improving yield and enantiomeric purity. As a key chiral building block in the pharmaceutical industry, robust and efficient synthesis of this molecule is paramount.[1][2] This document provides in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.

I. Overview of Synthetic Strategies

The synthesis of this compound typically proceeds through two main stages: the formation of the racemic acid followed by chiral resolution. While direct asymmetric synthesis methods exist, the Grignard reaction followed by resolution remains a common and practical approach in many laboratory settings. Understanding the critical control points in this workflow is the first step toward troubleshooting and optimization.

Synthesis_Workflow cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Quality Control Start Starting Materials (Ethyl Benzoylformate, Cyclohexyl Halide, Mg) Grignard Grignard Reaction: Formation of Racemic Ester Start->Grignard 1. Grignard Reagent Formation 2. Nucleophilic Addition Hydrolysis Saponification/ Hydrolysis Grignard->Hydrolysis QC1 TLC/GC-MS Analysis Grignard->QC1 Racemate Racemic Acid Product Hydrolysis->Racemate Resolution Diastereomeric Salt Formation with Chiral Base Racemate->Resolution Key Transition Separation Fractional Crystallization Resolution->Separation Liberation Acidification to Liberate (R)-Enantiomer Separation->Liberation FinalProduct (R)-Cyclohexylhydroxy- phenylacetic acid Liberation->FinalProduct QC2 Chiral HPLC Analysis FinalProduct->QC2

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during synthesis.

Category 1: Low Overall Yield

A low yield is one of the most frequent challenges, often stemming from the highly reactive and sensitive nature of the Grignard reaction.

Q: My Grignard reaction yield is consistently low (<50%). What are the most likely causes?

A: Low yields in Grignard reactions are almost always traced back to two primary factors: reagent deactivation or competing side reactions.

  • Moisture and Air Sensitivity: Grignard reagents are potent nucleophiles and strong bases, making them highly reactive with water and atmospheric oxygen. Even trace amounts of moisture in your glassware, solvents, or starting materials will quench the reagent, reducing the effective stoichiometry and crippling your yield.

    • Causality: The Grignard reagent (R-MgX) is protonated by water to form an alkane (R-H), rendering it inactive for the desired nucleophilic attack on the carbonyl carbon of the benzoylformate.

    • Solution: Ensure all glassware is oven-dried immediately before use. Solvents (typically THF or diethyl ether) must be anhydrous. Perform the reaction under a strictly inert atmosphere (Nitrogen or Argon).

  • Purity of Magnesium: The magnesium turnings used must be fresh and have a clean, metallic surface. An oxidized layer (magnesium oxide) on the surface will inhibit the initiation of the Grignard reagent formation.

    • Solution: Briefly crush the magnesium turnings in a mortar and pestle or use a few drops of an initiator like iodine or 1,2-dibromoethane to activate the surface.

  • Side Reactions: The primary competing reaction is the double addition of the Grignard reagent to the ester, which can be difficult to control.[3][4]

    • Causality: The initial product of the Grignard addition is a magnesium alkoxide intermediate. If this intermediate is unstable, it can eliminate to form a ketone, which is more reactive than the starting ester and will quickly react with a second equivalent of the Grignard reagent.

    • Solution: Maintain a low reaction temperature (e.g., 0°C to -20°C) to stabilize the tetrahedral intermediate and add the Grignard reagent slowly to a solution of the ester to avoid localized high concentrations.

Q: I'm observing a significant amount of a non-polar byproduct. What could it be?

A: A common non-polar byproduct is bicyclohexyl, formed from the coupling of two cyclohexyl radicals (Wurtz-type coupling). This is particularly prevalent if there are impurities in the magnesium or if the reaction temperature is too high during the formation of the Grignard reagent. Careful temperature control and use of high-purity reagents can minimize this.

Category 2: Inefficient Chiral Resolution

Chiral resolution is a critical step that relies on the differential physical properties of diastereomeric salts.[5][6] Inefficiency here directly impacts the yield of the desired enantiomer.

Q: My chiral resolution is not working well. I'm getting poor separation or low recovery of the desired diastereomeric salt. What should I optimize?

A: The success of diastereomeric salt crystallization is a delicate balance of thermodynamics and kinetics. Several factors must be carefully optimized.

  • Choice of Resolving Agent: Not all chiral bases will form readily separable diastereomeric salts with your acid. The interaction must be strong enough to form a stable salt, but the solubilities of the two diastereomers must be sufficiently different in a given solvent.[5][7]

    • Solution: Screen a variety of commercially available and cost-effective chiral amines. The choice of the "best" agent is often empirical.

  • Solvent Selection: The solvent is arguably the most critical parameter. It dictates the solubility of both diastereomeric salts. The ideal solvent will maximize the solubility of one diastereomer while minimizing the solubility of the other.

    • Causality: The differential solubility arises from the different crystal lattice energies of the two diastereomers. The solvent's polarity, proticity, and ability to form hydrogen bonds will influence these energies.

    • Solution: Conduct small-scale screening with a range of solvents (e.g., ethanol, methanol, isopropanol, acetone, acetonitrile, and mixtures thereof).

  • Crystallization Conditions: The rate of cooling and the final temperature will affect the size and purity of the crystals.

    • Solution: Allow the solution to cool slowly to room temperature and then transfer to a refrigerator or freezer. Rapid crashing out of the solid will often lead to co-precipitation and lower enantiomeric purity.

Table 1: Comparison of Common Chiral Resolving Agents for Carboxylic Acids

Chiral Resolving AgentClassCommon SolventsKey Considerations
(R)-(+)-α-MethylbenzylamineChiral AmineAlcohols (EtOH, MeOH)Widely available, often effective for aromatic acids.
(-)-StrychnineAlkaloidAcetone, AlcoholsHighly effective but also highly toxic.[7]
(-)-BrucineAlkaloidWater, AlcoholsSimilar to strychnine, effective but toxic.[7]
(1R,2S)-(-)-EphedrineAmino AlcoholEthanol, AcetoneCan offer different selectivity due to the additional hydroxyl group.
Category 3: Purification Challenges

Q: After acidification of my diastereomeric salt, I have difficulty isolating the pure this compound. What techniques are recommended?

A: Complete removal of the chiral resolving agent and other impurities is essential.

  • Liquid-Liquid Extraction: After acidifying the aqueous solution of the separated diastereomeric salt, the free carboxylic acid can be extracted into an organic solvent like ethyl acetate or dichloromethane. Multiple extractions will be necessary. Subsequently, washing the combined organic layers with a dilute acid solution (e.g., 1M HCl) can help remove any remaining chiral base.

  • Recrystallization: This is the final and most crucial step for achieving high purity.

    • Solution: A mixed solvent system is often effective. For example, dissolving the crude product in a minimal amount of a good solvent (like ethyl acetate) and then slowly adding a poor solvent (like hexanes) until turbidity is observed, followed by slow cooling, can yield high-purity crystals.

III. Troubleshooting Decision Workflow

When faced with a low yield, a systematic approach is essential. The following flowchart can guide your troubleshooting process.

Troubleshooting_Flowchart cluster_analysis Initial Analysis cluster_racemate_low Troubleshooting Racemic Synthesis cluster_resolution_low Troubleshooting Chiral Resolution start Low Final Yield of (R)-Enantiomer check_racemate Check Yield & Purity of Racemic Acid start->check_racemate check_ee Check Enantiomeric Excess of Final Product start->check_ee reagent_quality Verify Reagent Quality (Mg, Solvent, Starting Ester) check_racemate->reagent_quality If yield is low screen_base Screen Different Chiral Bases check_ee->screen_base If EE is low or resolution is poor reaction_conditions Optimize Grignard Conditions (Temp, Addition Rate, Atmosphere) reagent_quality->reaction_conditions side_products Analyze Byproducts (GC-MS, NMR) reaction_conditions->side_products end_node Optimized Protocol side_products->end_node screen_solvent Screen Crystallization Solvents screen_base->screen_solvent optimize_cryst Optimize Cooling Rate & Temperature screen_solvent->optimize_cryst optimize_cryst->end_node

Caption: A decision tree for troubleshooting low yield issues.

IV. Experimental Protocols

The following are baseline protocols. Optimization may be required based on your specific laboratory conditions and reagent sources.

Protocol 1: Synthesis of Racemic 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid
  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Grignard Formation: To the flask, add magnesium turnings (1.2 eq). Under a positive nitrogen flow, add a portion of anhydrous THF. Add a few drops of cyclohexyl bromide (1.1 eq) dissolved in anhydrous THF to the dropping funnel and add it to the magnesium. Wait for initiation (slight warming, bubbling). Once initiated, add the remaining cyclohexyl bromide solution dropwise, maintaining a gentle reflux. After the addition is complete, continue to stir for 1 hour.

  • Addition Reaction: Cool the freshly prepared Grignard reagent to 0°C in an ice bath. Dissolve ethyl benzoylformate (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the ester solution dropwise to the Grignard reagent over 1 hour, ensuring the temperature does not exceed 5°C.

  • Workup: After the addition is complete, let the reaction stir at 0°C for an additional hour. Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Hydrolysis: Add a solution of NaOH (2.0 eq) in water/methanol and heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Isolation: Cool the mixture to room temperature and remove the methanol under reduced pressure. Wash the aqueous layer with diethyl ether to remove non-polar impurities. Acidify the aqueous layer to pH ~2 with concentrated HCl. The racemic acid will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. A typical yield after this stage might be in the range of 40-60%, though some methods report yields not exceeding 43%.[8]

Protocol 2: Chiral Resolution
  • Salt Formation: In a flask, dissolve the racemic acid (1.0 eq) in a suitable solvent (e.g., 95% ethanol). In a separate flask, dissolve the chiral resolving agent (e.g., (R)-(+)-α-methylbenzylamine) (0.5 eq) in the same solvent.

  • Crystallization: Warm both solutions gently and combine them. Allow the solution to cool slowly to room temperature. The salt of one diastereomer should begin to crystallize. Once crystallization appears complete, cool the flask in a refrigerator (4°C) for several hours to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of (R)-enantiomer: Dissolve the collected diastereomeric salt in water. Acidify the solution to pH ~2 with 2M HCl. The enantiomerically enriched carboxylic acid will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Check the enantiomeric excess (ee%) using chiral HPLC. The mother liquor contains the other diastereomer, which can be processed separately to recover the (S)-enantiomer if desired.

V. References

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. (2025). ResearchGate. [Link]

  • Preparation and reactions of enantiomerically pure α-functionalized Grignard reagents. (2013). Pure and Applied Chemistry. [Link]

  • Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. (2004). Google Patents.

  • Process for purification of carboxylic acids. (1973). Google Patents.

  • Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst. (2019). Molecules. [Link]

  • Meeting Challenges in Asymmetric Synthesis. (2012). Pharmaceutical Technology. [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. (2003). Google Patents.

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2024). RSC Medicinal Chemistry. [Link]

  • Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification. (2007). Biomacromolecules. [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. (2018). Organic Process Research & Development. [Link]

  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. (2017). ResearchGate. [Link]

  • Recent advances in catalytic asymmetric synthesis. (2024). Frontiers in Chemistry. [Link]

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. (2018). Organic Process Research & Development. [Link]

  • Purification of R-phycoerythrin from Gracilaria lemaneiformis by centrifugal precipitation chromatography. (2014). Journal of Chromatography B. [Link]

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2024). Chem-Station. [Link]

  • Process for producing R(-)-mandelic acid and derivatives thereof. (1991). Google Patents.

  • Efficient and enantioselective biosynthesis of (R)-mandelic acid derivatives using CYP152 peroxygenases. (2025). Science Bulletin. [Link]

  • Synthesis of chiral α-hydroxy acids via palladium-catalyzed C(sp3)–H alkylation of lactic acid. (2019). Chemical Communications. [Link]

  • Synthesis of Acyclic α-Quaternary Chiral Nitriles via Ni-Catalyzed Asymmetric Markovnikov Hydrocyanation of 1,1-Disubstituted and Trisubstituted Alkenes. (2021). Journal of the American Chemical Society. [Link]

  • Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. [Link]

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. (2024). ResearchGate. [Link]

  • Enzymatic strategies for asymmetric synthesis. (2021). RSC Chemical Biology. [Link]

  • Synthesis and Characterization of Asymmetric Bio-Based Bisbenzoxazine with a Single Diethyl Phosphite Substituted Oxazine Ring. (2024). ACS Applied Polymer Materials. [Link]

Sources

Technical Support Center: Synthesis of (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for the synthesis of (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and minimize the formation of side products. As a key intermediate in the synthesis of various pharmaceuticals, achieving high yield and enantiopurity of this molecule is paramount. This document provides in-depth technical guidance in a question-and-answer format, drawing from established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific problems you may encounter during the synthesis of (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. The primary synthetic routes discussed are the Grignard reaction of a cyclohexylmagnesium halide with a phenylglyoxylate derivative and the alkylation of a mandelate ester derivative.

Grignard Reaction Route: Common Issues & Solutions

The addition of cyclohexylmagnesium bromide to an ester of phenylglyoxylic acid is a common approach. However, this method is fraught with potential side reactions that can significantly lower the yield and purity of the desired product.

Q1: My Grignard reaction yield is consistently low, and I observe multiple spots on my TLC analysis. What are the likely side reactions?

A1: Low yields in this Grignard reaction are typically due to a combination of three main side reactions: Wurtz-type coupling , enolization of the ketoester, and reduction of the ketone functionality.

  • Wurtz-Type Coupling: This side reaction involves the coupling of the Grignard reagent with unreacted cyclohexyl halide, forming bicyclohexyl.[1] This is more prevalent if the concentration of the alkyl halide is high during the formation of the Grignard reagent. The mechanism involves a radical pathway.[2]

  • Enolization: The Grignard reagent is a strong base and can deprotonate the α-proton of the phenylglyoxylate ester, forming an enolate. This enolate is unreactive towards nucleophilic addition and will be quenched during workup, regenerating the starting material.[3]

  • Reduction: If the Grignard reagent possesses β-hydrogens (which cyclohexylmagnesium bromide does), it can act as a reducing agent, transferring a hydride to the carbonyl carbon. This results in the formation of the corresponding mandelate ester, a common byproduct in this synthesis.[4]

Q2: How can I minimize these side reactions in my Grignard protocol?

A2: Minimizing these side reactions requires careful control of reaction conditions. Here is a summary of recommended strategies:

Side ReactionMitigation StrategyCausality
Wurtz-Type Coupling Slow, dropwise addition of cyclohexyl bromide to magnesium turnings during Grignard reagent formation. Ensure a slight excess of magnesium.Maintains a low concentration of the alkyl halide, disfavoring the bimolecular coupling reaction.
Enolization Perform the reaction at low temperatures (-78 °C to -40 °C). Use a less sterically hindered ester of phenylglyoxylic acid if possible.Lower temperatures decrease the rate of the deprotonation reaction, favoring the desired nucleophilic addition.
Reduction Maintain a low reaction temperature during the addition of the Grignard reagent to the ketoester.The six-membered ring transition state for hydride transfer is more favorable at higher temperatures.

A general troubleshooting workflow for the Grignard reaction is depicted below:

Grignard Troubleshooting Workflow start Low Yield in Grignard Reaction check_reagents Verify Reagent Quality (Anhydrous Solvents, Fresh Mg) start->check_reagents tlc_analysis Analyze Crude Product by TLC/LC-MS check_reagents->tlc_analysis wurtz Wurtz Coupling Product Detected (Bicyclohexyl) tlc_analysis->wurtz enolization High Amount of Starting Material (Phenylglyoxylate) tlc_analysis->enolization reduction Mandelate Ester Detected tlc_analysis->reduction optimize_grignard Optimize Grignard Formation: - Slow Alkyl Halide Addition - Fresh Magnesium wurtz->optimize_grignard optimize_addition Optimize Grignard Addition: - Lower Temperature (-78 °C) - Slow Addition enolization->optimize_addition reduction->optimize_addition

Caption: Troubleshooting workflow for the Grignard synthesis.

Alkylation Route: Common Issues & Solutions

The alkylation of a mandelate ester with a cyclohexyl halide is another viable route. This approach also presents its own set of challenges that can impact yield and stereochemical purity.

Q3: I am attempting to alkylate an (R)-mandelate ester, but I am observing significant racemization in my product. What is causing this, and how can I prevent it?

A3: Racemization is a major concern in the alkylation of α-hydroxy esters. The α-proton of the ester is acidic and can be removed by the base used for the alkylation, leading to the formation of a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to a loss of stereochemical integrity.[5]

To prevent racemization:

  • Choice of Base: Use a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS). These bases rapidly and completely deprotonate the alcohol, and the resulting bulky lithium alkoxide can help to shield one face of the molecule.

  • Temperature Control: Perform the deprotonation and alkylation at low temperatures (typically -78 °C) to minimize the rate of enolization and subsequent racemization.

  • Protecting Group Strategy: Protecting the hydroxyl group of the mandelate ester as a silyl ether or another suitable protecting group can prevent the formation of the alkoxide and subsequent base-mediated enolization.

Q4: Besides racemization, what other side reactions should I be aware of during the alkylation of mandelate esters?

A4: Two other significant side reactions are elimination and dialkylation .

  • Elimination: The use of a strong base can promote the E2 elimination of HX from the cyclohexyl halide, especially if a secondary cyclohexyl halide is used. This will result in the formation of cyclohexene.[6] To minimize this, use a less hindered base if possible and maintain low reaction temperatures.

  • Dialkylation: Although less common for this specific substrate due to steric hindrance, it is possible for the mono-alkylated product to be deprotonated again and undergo a second alkylation. Using a slight excess of the mandelate ester relative to the alkylating agent can help to suppress this.

Below is a diagram illustrating the desired reaction and potential side reactions in the alkylation of a mandelate ester.

Alkylation Side Reactions cluster_0 Desired Reaction cluster_1 Side Reactions Mandelate Ester Mandelate Ester Desired Product Desired Product Mandelate Ester->Desired Product 1. Base 2. Cyclohexyl-X Racemized Product Racemized Product Mandelate Ester->Racemized Product Enolization Dialkylated Product Dialkylated Product Desired Product->Dialkylated Product Further Alkylation Cyclohexyl Halide Cyclohexyl Halide Cyclohexene Cyclohexene Cyclohexyl Halide->Cyclohexene Elimination (E2)

Caption: Desired and side reactions in mandelate alkylation.

Frequently Asked Questions (FAQs)

Q5: Which synthetic route is generally preferred for industrial-scale production?

A5: For industrial applications, the choice of route depends on factors like cost of starting materials, scalability, and safety. A patent literature review suggests that a modified ene reaction between cyclohexene and a benzoylformic acid ester in the presence of a Lewis acid, followed by hydrolysis and reduction, can be an efficient and scalable method.[4][7] This approach avoids the use of highly reactive and expensive organometallic reagents.

Q6: What are the best practices for purifying the final product, (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid?

A6: The final product is a solid and can often be purified by recrystallization .[4] The choice of solvent is critical and may require some experimentation. Common solvent systems include ethyl acetate/hexanes or toluene. For removing minor impurities and resolving any racemic mixture, preparative chiral HPLC is a powerful technique.

Q7: How can I confirm the enantiomeric purity of my final product?

A7: The most reliable method for determining enantiomeric excess (ee) is chiral High-Performance Liquid Chromatography (HPLC) .[8] There are various chiral stationary phases (CSPs) available that can effectively separate the enantiomers of α-hydroxy acids. It is advisable to screen a few different chiral columns to find the one that provides the best resolution.

Q8: What are the key NMR signals to look for to confirm the structure of (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid and its byproducts?

A8: ¹H and ¹³C NMR spectroscopy are essential for structural confirmation.

  • Desired Product: In the ¹H NMR spectrum, you should expect to see multiplets for the cyclohexyl and phenyl protons. A key signal is the singlet for the α-proton, which will be absent in the final product. The hydroxyl proton will appear as a broad singlet. In the ¹³C NMR, look for the quaternary carbon attached to the hydroxyl and carboxyl groups, the carboxyl carbon, and the distinct signals for the cyclohexyl and phenyl rings.

  • Mandelate Ester (Reduction Byproduct): This will show a characteristic singlet for the α-proton on the carbon bearing the hydroxyl group.

  • Bicyclohexyl (Wurtz Coupling Byproduct): The ¹H NMR spectrum will be complex but will lack the aromatic signals of the desired product.

It is highly recommended to acquire ¹H, ¹³C, and DEPT spectra, and if necessary, 2D NMR experiments like COSY and HSQC for unambiguous assignment.[9][10]

Experimental Protocols

Protocol 1: Enantioselective Grignard Addition to a Chiral Phenylglyoxylate Ester

This protocol utilizes a chiral auxiliary on the ester to induce stereoselectivity.

  • Preparation of Cyclohexylmagnesium Bromide: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Activate the magnesium with a small crystal of iodine. Slowly add a solution of cyclohexyl bromide (1.0 eq) in anhydrous THF via the dropping funnel to maintain a gentle reflux. After the addition is complete, continue to reflux for 1 hour.

  • Grignard Reaction: Cool the freshly prepared Grignard reagent to -78 °C. Slowly add a solution of (-)-8-phenylmenthyl phenylglyoxylate (1.0 eq) in anhydrous THF. Stir the reaction mixture at -78 °C for 3 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Hydrolysis: The resulting diastereomeric ester mixture can be hydrolyzed using a solution of potassium hydroxide in methanol/water. Acidify the reaction mixture with HCl to precipitate the crude (R)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[4]

References

  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 1850 , 75(1), 27-45. [Link]

  • Qin, Y., et al. Enantioselective Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides under High-Pressure Conditions. The Journal of Organic Chemistry, 2020 , 85(3), 1535-1545. [Link]

  • Method for recovering and purifying phenylacetic acid. CN102249891B.
  • Zhang, T., et al. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 2021 , 11(1), 8037. [Link]

  • Production method of 2-cyclohexyl- 2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. US20030013911A1.
  • Wurtz reaction. Chemistry LibreTexts. [Link]

  • Production method of 2-cyclohexyl-2-hydroxy-2-phenylacetic acid intermediate therefor and production method thereof. US6777576B2.
  • Asymmetric synthesis. Part III. Stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid, and (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Configurational relationship between (R)(–)-2-hydroxy-2-phenylpropionic acid and (S)(+)-2-phenylpropionic acid. Journal of the Chemical Society, Perkin Transactions 1, 1973 , 1078-1083. [Link]

  • Enantiomer separation of acidic compounds. Chiral Technologies. [Link]

  • If we use Magnesium instead of the sodium with alkyl halide in dry ether then will a reaction similar to Wurtz reaction will occur. Chemistry Stack Exchange. [Link]

  • Pd-Catalyzed Arylation of Secondary α-Alkoxytricyclohexylstannanes. Organic Letters, 2019 , 21(15), 5893-5897. [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 2023 , 28(15), 5707. [Link]

  • Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, 1977 , 104-107. [Link]

  • Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • HPLC separation of enantiomers using chiral stationary phases. Ceska a Slovenska Farmacie, 2007 , 56(4), 155-164. [Link]

  • Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids. Tetrahedron Letters, 1975 , 16(20), 1677-1680. [Link]

  • Controlled Dealkylation of Alkyl Esters with Halide Salts and Application in Tandem Catalyzed Protodecarboxylation of Organic Formates. ChemRxiv, 2023 . [Link]

  • Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. Wellcome Open Research, 2022 , 7, 247. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from Pandoraea pnomenusa B-356. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 2008 , 64(Pt 11), 1010-1012. [Link]

  • Grignard Reaction. Organic Chemistry Portal. [Link]

  • Racemization-free peptide bond formation via 2-nitrobenzensulfonyl strategy for diastereoselective synthesis of (Z)-fluoroalkene-type peptidomimetics. Organic & Biomolecular Chemistry, 2023 , 21(12), 2534-2538. [Link]

  • Preparation of (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid... ResearchGate. [Link]

  • Enantioseparation and Chiral Recognition of a-Cyclohexylmandelic Acid and Methyl. Journal of the Chinese Chemical Society, 2012 , 59(6), 757-764. [Link]

  • Grignard Reagent Reaction Mechanism. YouTube. [Link]

  • Experience with purification/crystallisation of phosphonic acids - RPO(OH)2. ResearchGate. [Link]

  • Automated analysis for multiplet identification from ultra-high resolution 2D- 1H, 13C-HSQC NMR spectra. F1000Research, 2022 , 11, 1198. [Link]

  • Elimination Reactions of 2-Methylcyclohexyl Derivatives. The Journal of Organic Chemistry, 1962 , 27(3), 785-789. [Link]

  • The Grignard Reaction Mechanism. Chemistry Steps. [Link]

  • Process for the racemization of an alpha-amino acid. EP0173921B1.
  • Brønsted acid-catalyzed solvent-controlled regioselective hydrothiolation and diastereoselective cascade cyclization of dienes. Chemical Communications, 2016 , 52(69), 10536-10539. [Link]

  • Practical Enzymatic Resolution of Chiral Auxiliaries - Enantiomerically Pure trans-2-Phenylcyclohexanol and. CHIMIA International Journal for Chemistry, 1990 , 44(4), 90-92. [Link]

  • Expression, purification, crystallization and preliminary crystallographic studies of cis-biphenyl-2,3-dihydrodiol-2,3-dehydrogenase from Pandoraea pnomenusa B-356. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 2008 , 64(Pt 11), 1010-1012. [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Magnetic Resonance in Chemistry, 2014 , 52(7), 347-353. [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry – A European Journal, 2021 , 27(31), 8086-8091. [Link]

  • phenylacetic acid. Organic Syntheses. [Link]

  • Fascinating. Organic Transformation: Wurtz Reaction. YouTube. [Link]

  • Wurtz Reaction. BYJU'S. [Link]

  • 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Magnetic Resonance in Chemistry, 2003 , 41(6), 461-464. [Link]

  • Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. Magnetic Resonance in Chemistry, 2001 , 39(8), 487-490. [Link]

Sources

Purification challenges of (R)-Cyclohexylhydroxyphenylacetic acid

Where [R] and [S] are the concentrations or peak areas of the R and S enantiomers, respectively. [7]A value of 100% indicates an enantiomerically pure sample (only the R-enantiomer is present). The most reliable method for its determination is chiral chromatography. [6]

References

  • US3775450A - Process for purification of carboxylic acids.
  • WO2003045888A1 - Optically active mandelic acid and its derivative, and method for crystallization thereof.
  • Potential of Chiral Solvents for Enantioselective Crystallization. 2. Evaluation of Kinetic Effects. ACS Publications. [Link]

  • Co-crystallization of anti-inflammatory pharmaceutical contaminants and rare carboxylic acid–pyridine supramolecular synthon breakdown. CrystEngComm (RSC Publishing). [Link]

  • Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst. PMC - NIH. [Link]

  • Asymmetric synthesis. Part III. Stereospecific synthesis of (R)-2-hydroxy-2-phenylpropionic acid, and (R)- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Efficient production of (R)-3-hydroxycarboxylic acids by biotechnological conversion of polyhydroxyalkanoates and their purification. PubMed. [Link]

  • Chiral Separation of Mandelic Acid Derivatives Using Various Permethylated Cyclodextrin Selectors Containing Stationary Phases in GC. MDPI. [Link]

  • Enantiomer separation of acidic compounds. Chiral Technologies. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. PMC - NIH. [Link]

  • (PDF) The potential of chiral solvents in enantioselective crystallization. ResearchGate. [Link]

  • Purification of R-phycoerythrin from Gracilaria lemaneiformis by centrifugal precipitation chromatography. PMC - NIH. [Link]

  • Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution. Chemical Communications (RSC Publishing). [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Chiral resolution. Wikipedia. [Link]

  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. PMC - PubMed Central. [Link]

  • Process for the preparation and resolution of mandelic acid derivatives.
  • Resolution of Halogenated Mandelic Acids through Enantiospecific Co-Crystallization with Levetiracetam. PMC - NIH. [Link]

  • determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. Ask this paper | Bohrium. [Link]

  • Chiral Symmetry Breaking Phenomenon Caused by a Phase Transition. MDPI. [Link]

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. OSOAr. [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH. [Link]

  • Are the Crystal Structures of Enantiopure and Racemic Mandelic Acids Determined by Kinetics or Thermodynamics? Journal of the American Chemical Society. [Link]

  • Solvent and Achiral Crystalline Phase-Induced Chiral Resolution of CsCuCl3 | Request PDF. ResearchGate. [Link]

  • Optical Purity, Enantiomeric Excess and The Horeau Effect. The Royal Society of Chemistry. [Link]

Technical Support Center: Enhancing the Stability of (R)-Cyclohexylhydroxyphenylacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-Cyclohexylhydroxyphenylacetic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining the chemical and chiral integrity of these valuable compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during experimental work.

Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems you might encounter in the laboratory, providing not just solutions but also the scientific reasoning behind them.

Question 1: I am observing a significant loss of my this compound ester derivative in an aqueous formulation, even at neutral pH. What is the likely cause and how can I prevent it?

Answer:

The most probable cause of degradation for an ester derivative of this compound in an aqueous environment is hydrolysis . Esters are susceptible to hydrolysis, which can be catalyzed by both acids and bases, and can even occur at a noticeable rate at neutral pH.[1] The hydrolysis reaction will yield the parent carboxylic acid, this compound, and the corresponding alcohol from the ester group.

Causality: The ester linkage contains a carbonyl group which is electrophilic and susceptible to nucleophilic attack by water. This reaction is often autocatalytic, as the carboxylic acid product can lower the pH and further accelerate hydrolysis.

Troubleshooting Protocol:

  • pH Profiling and Optimization:

    • Rationale: The rate of hydrolysis is highly pH-dependent. For most carboxylic acid esters, there is a pH range of optimal stability.

    • Procedure:

      • Prepare a series of buffered solutions across a pH range (e.g., pH 3 to 8).

      • Dissolve your ester derivative in each buffer at a known concentration.

      • Store the solutions at a constant temperature (e.g., 40°C) to accelerate degradation.

      • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots and quench any further reaction by dilution in a suitable mobile phase.

      • Analyze the samples using a stability-indicating HPLC method to quantify the remaining ester and the formation of the parent acid.

      • Plot the percentage of remaining ester against time for each pH to determine the pH of maximum stability. For many alpha-hydroxy acids, a slightly acidic pH (around 3.5-4.5) is often found to be optimal.[2]

  • Formulation in Non-Aqueous Solvents:

    • Rationale: If the application allows, removing water from the formulation is the most direct way to prevent hydrolysis.

    • Procedure: Investigate the solubility and stability of your compound in non-aqueous solvents such as propylene glycol, ethanol, or polyethylene glycol.

  • Lyophilization (Freeze-Drying):

    • Rationale: For compounds that need to be stored as a solid and reconstituted before use, lyophilization can significantly enhance stability by removing water.

    • Procedure: Develop a lyophilization cycle that effectively removes water without causing thermal degradation of the compound.

Hydrolysis of this compound Ester

Ester This compound ester TransitionState Tetrahedral Intermediate Ester->TransitionState Nucleophilic attack by H₂O Products This compound + Alcohol TransitionState->Products Elimination of alcohol Catalyst H₂O (H⁺ or OH⁻ catalysis) Catalyst->Ester

Caption: General mechanism of ester hydrolysis.

Question 2: My analytical results show a decrease in the enantiomeric excess (e.e.) of my this compound derivative over time. What is causing this loss of chiral purity and how can I mitigate it?

Answer:

A decrease in enantiomeric excess indicates that racemization is occurring. Racemization is the conversion of an enantiomerically pure substance into a mixture of equal parts of both enantiomers (a racemate).[3] For alpha-hydroxy acids, this can be a significant issue, particularly under basic conditions.

Causality: The hydrogen atom on the alpha-carbon (the carbon bearing the hydroxyl and carboxyl groups) is acidic. Under basic conditions, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face with equal probability, leading to the formation of both the (R) and (S) enantiomers and thus, racemization.

Troubleshooting Protocol:

  • Strict pH Control:

    • Rationale: As racemization is often base-catalyzed, maintaining a neutral or slightly acidic pH is crucial.

    • Procedure:

      • Similar to the hydrolysis study, perform a pH stability study, but this time monitor the enantiomeric excess using a chiral HPLC method.[4]

      • Identify the pH range where racemization is minimized.

  • Temperature Control:

    • Rationale: Racemization rates, like most chemical reactions, are temperature-dependent.

    • Procedure: Store samples at the lowest practical temperature to slow down the rate of racemization.

  • Avoidance of Basic Excipients:

    • Rationale: Certain pharmaceutical excipients can create a basic microenvironment, even in a solid formulation, which can promote racemization.[5]

    • Procedure: Conduct compatibility studies with excipients. Avoid excipients that are basic in nature, such as magnesium stearate or certain grades of lactose that may contain basic impurities.[6]

Racemization Pathway

R_Enantiomer (R)-Enantiomer Enolate Planar Enolate Intermediate R_Enantiomer->Enolate Deprotonation S_Enantiomer (S)-Enantiomer Enolate->S_Enantiomer Protonation Proton H⁺ Enolate->Proton Base Base (OH⁻) Base->R_Enantiomer

Caption: Base-catalyzed racemization mechanism.

Question 3: I am observing the formation of an unknown impurity in my solid formulation containing this compound, especially when exposed to air and light. What could this impurity be?

Answer:

The formation of an unknown impurity under these conditions suggests oxidative degradation . Alpha-hydroxy acids can be susceptible to oxidation, which may be initiated by exposure to atmospheric oxygen, light, or the presence of trace metal ions.

Causality: The tertiary carbon atom bearing the hydroxyl group is a potential site for oxidation. This can lead to the formation of a ketone, followed by potential decarboxylation. For mandelic acid, a close analog, oxidation can lead to the formation of benzoylformic acid and subsequently benzoic acid and benzaldehyde.[7] Similar pathways can be expected for cyclohexylhydroxyphenylacetic acid.

Troubleshooting Protocol:

  • Inert Atmosphere Packaging and Storage:

    • Rationale: To prevent oxidation, the exposure to oxygen must be minimized.

    • Procedure: Package the solid compound under an inert atmosphere, such as nitrogen or argon. Use sealed containers with low oxygen permeability.

  • Use of Antioxidants and Chelating Agents:

    • Rationale: Antioxidants can scavenge free radicals that initiate oxidation, while chelating agents can sequester metal ions that catalyze oxidative reactions.

    • Procedure:

      • Incorporate antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid into the formulation.

      • Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to bind any trace metal ions.[8]

  • Photostability Testing and Light Protection:

    • Rationale: Light can provide the energy to initiate oxidative degradation.

    • Procedure:

      • Conduct a photostability study according to ICH Q1B guidelines.

      • Store the material in amber-colored vials or light-resistant containers to protect it from UV and visible light.[8]

Forced Degradation Workflow

cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Analysis Chiral HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis (e.g., 0.1M NaOH, RT) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal (e.g., 80°C) Thermal->Analysis Photo Photolytic (ICH Q1B) Photo->Analysis API API Solution/Solid API->Acid Expose to stress API->Base Expose to stress API->Oxidation Expose to stress API->Thermal Expose to stress API->Photo Expose to stress Results Identify Degradants Establish Degradation Pathway Develop Stability-Indicating Method Analysis->Results

Caption: Workflow for a forced degradation study.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound and its derivatives?

A: The primary degradation pathways are hydrolysis (for ester derivatives), oxidation, and racemization. Hydrolysis breaks down esters into the parent acid and an alcohol, and is catalyzed by both acidic and basic conditions.[1] Oxidation can occur at the alpha-hydroxy position, potentially leading to ketone formation and decarboxylation. Racemization, the loss of stereochemical purity, is a significant concern, especially under basic conditions which can lead to the formation of a planar enolate intermediate.[9]

Q2: How does pH affect the stability of these compounds?

A: pH is a critical factor. Extreme pH values (highly acidic or basic) can significantly accelerate hydrolysis of ester derivatives.[10] Basic conditions are particularly detrimental to chiral stability as they promote racemization.[9] A pH stability study is essential to identify the optimal pH range for formulation, which is typically in the slightly acidic region for alpha-hydroxy acids.[2]

Q3: What role do excipients play in the stability of my formulation?

A: Excipients can have a profound impact on stability. They can introduce moisture, act as catalysts for degradation, or contain reactive impurities.[5] For example, basic excipients like magnesium stearate can increase the micro-pH and promote base-catalyzed hydrolysis and racemization.[6] Excipients containing peroxides (e.g., povidone) can initiate oxidative degradation. It is crucial to conduct thorough drug-excipient compatibility studies.[11]

Q4: What are the best practices for storing this compound and its derivatives?

A: To ensure long-term stability, these compounds should be stored in well-sealed, light-resistant containers under an inert atmosphere (if sensitive to oxidation). Storage at controlled room temperature or refrigerated conditions is recommended to minimize thermal degradation and racemization. For aqueous solutions, storage at the predetermined pH of maximum stability and at low temperatures is advisable.

Q5: What analytical techniques are recommended for monitoring the stability of these chiral compounds?

A: A stability-indicating chiral High-Performance Liquid Chromatography (HPLC) method is the gold standard.[12] This method should be capable of separating the parent compound from its potential degradation products and its enantiomer.[4] The use of a photodiode array (PDA) detector can help in assessing peak purity, while mass spectrometry (MS) can be used to identify unknown degradation products.

Data Summary

Table 1: Factors Affecting the Stability of this compound Derivatives

Stability ConcernKey FactorsRecommended Mitigation Strategies
Hydrolysis (for esters) pH, Water Content, TemperatureOptimize formulation pH, use non-aqueous solvents, lyophilization
Racemization pH (especially basic), TemperatureMaintain neutral to acidic pH, low-temperature storage, avoid basic excipients
Oxidation Oxygen, Light, Metal IonsPackage under inert atmosphere, use antioxidants and chelating agents, protect from light
Excipient Incompatibility Reactive impurities in excipients, pH of excipientsConduct thorough compatibility studies, select inert excipients

References

  • Vanden Eynde, J.J. (2023). Repositioning Oxybutynin Hydrochloride: State of the Art in Synthesis, Mode of Action, Metabolism, and Formulations. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). Oxybutynin. Available at: [Link]

  • Veeprho. (n.d.). Oxybutynin Impurities and Related Compound. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2025).
  • Hombrecher, A., et al. (2000). Oxybutynin chloride: alterations in drug delivery and improved therapeutic index. PubMed. Available at: [Link]

  • EJPMR. (n.d.). A new stability indicating rp-hplc method for the estimation of oxybutynin in bulk and pharmaceutical dosage form. European Journal of Pharmaceutical and Medical Research.
  • TCI Chemicals. (n.d.).
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • DeWitt, S. H. (2016). The Significance of Chirality in Drug Design and Development. PubMed Central.
  • Fisher Digital Publications. (n.d.). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques.
  • LookChem. (n.d.). Cas 20585-34-6,(S)-CYCLOHEXYL-HYDROXY-PHENYL-ACETIC ACID.
  • Fiume, M. M., et al. (2013). Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. Cosmetic Ingredient Review.
  • Pires, L. R., et al. (2019). Compatibility study of rosmarinic acid with excipients used in pharmaceutical solid dosage forms using thermal and non-thermal techniques. PubMed Central.
  • Al-Majed, A. A., et al. (2014). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations.
  • Patents and Patent Applications (Class 562/401). (n.d.).
  • Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development.
  • Horrocks, B. R., et al. (2017). Ester hydrolysis. White Rose Research Online.
  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). MDPI.
  • Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review. (2024). NIH.
  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023). Analytical Chemistry.
  • Use of Chiral Excipients in Formulations Containing Chiral Drugs. (2015).
  • Wikipedia. (n.d.). Alpha hydroxycarboxylic acid.
  • Taylor & Francis. (n.d.).
  • ChemRxiv. (n.d.). Kinetics of alkaline hydrolysis of synthetic organic esters.
  • Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. (2006).
  • SciSpace. (2019).
  • YouTube. (2020). 117. Carboxylic Acid Derivatives: Esters Part #2 Hydrolysis & Alcoholysis Reactions of Esters.
  • ORCA – Online Research @ Cardiff. (n.d.).
  • Investigation of Excipient Compatibility and Associated Degradations for the Formulation Development of a Small Molecule Pharmaceutical Compound. (2014).
  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solv
  • Strategies for Chiral HPLC Method Development. (n.d.). Sigma-Aldrich.
  • Evaluating the Efficacy and Safety of Alpha-Hydroxy Acids in Dermatological Practice: A Comprehensive Clinical and Legal Review. (2025).
  • Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. (2023).
  • Review on Rapid Enantiomeric Analysis of Chiral Carboxylic Acids Using Visible CD Signatures. (n.d.).
  • PharmaQuesT. (n.d.).
  • de Villiers, M. M., et al. (2000). Physicochemical Stability of Compounded Creams Containing a-Hydroxy Acids. PubMed.
  • EPA NEPIS. (n.d.).
  • Acid-catalyzed hydrolysis kinetics of organic hydroperoxides: computational strategy and structure–activity rel

Sources

Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Chiral Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced art and science of separating chiral acidic enantiomers by High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, analytical scientists, and professionals in drug development who encounter the unique challenges of chiral separations. Here, we move beyond generic advice to provide in-depth, field-tested insights into troubleshooting and optimizing your mobile phase—the engine of your separation.

Part 1: The "Why": Understanding Chiral Recognition of Acids

Achieving successful chiral separation is predicated on establishing a stable, yet differential, interaction energy between the two enantiomers and the Chiral Stationary Phase (CSP). For acidic analytes, this interaction is often governed by a combination of forces. The foundational principle for chiral recognition is the "three-point interaction rule," which posits that for discrimination to occur, there must be at least three simultaneous points of interaction between the chiral selector and one of the enantiomers.[1] For acidic compounds, these interactions commonly include:

  • Ionic Bonding: This is a primary interaction for acidic analytes. The mobile phase must be tailored to ensure the acid is in its anionic (deprotonated) state, allowing it to form a strong ionic bond with a complementary positive site on the CSP.[2]

  • Hydrogen Bonding: Hydrogen bond donors and acceptors on both the analyte and the CSP play a crucial role.

  • π-π Interactions: Aromatic rings in the analyte molecule can interact with electron-rich or electron-poor aromatic systems on the CSP.

  • Steric Hindrance: The overall 3D structure of the analyte must fit into the chiral cavity or groove of the CSP. The difference in how each enantiomer fits is often the basis of the separation.

The mobile phase directly mediates these interactions. Its composition—the type of organic modifier, the pH, and the nature and concentration of additives—can selectively enhance or suppress these forces, thereby controlling retention and, most importantly, enantioselectivity.

Part 2: Troubleshooting Guide: From No Separation to Baseline Resolution

This section addresses common problems encountered during method development in a direct question-and-answer format.

Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

Q: I'm injecting my racemic acidic compound, but I'm seeing only one peak or a small shoulder. What are the primary factors I should investigate in my mobile phase?

A: This is the most common challenge and requires a systematic approach. The lack of separation indicates that the differential interaction energy between the enantiomers and the CSP is insufficient. The mobile phase is the first and most powerful tool to manipulate this.

Causality & Solution Pathway:

  • Incorrect Analyte Ionization State: For acidic compounds, especially on anion-exchange type CSPs (like CHIRALPAK QN-AX and QD-AX), the analyte must be deprotonated (anionic) to interact with the positively charged chiral selector.[2] Conversely, on other phases, suppressing ionization might be necessary to promote other interactions like hydrogen bonding.

    • Action: The most critical mobile phase parameter is pH. For reversed-phase or polar ionic modes, ensure the mobile phase pH is approximately 1.5 to 2 units above the pKa of your acidic analyte to guarantee deprotonation. The use of buffers is essential for maintaining a stable pH.[3]

  • Inappropriate Mobile Phase Mode or Solvent Choice: The choice of solvent (e.g., normal-phase, reversed-phase, or polar organic) fundamentally alters the interaction mechanism. Retention mechanisms in chiral separations are highly complex and analyte-specific.[4]

    • Action: Do not assume a single mode will work. A screening approach using different modes is the most effective strategy. Polysaccharide-based CSPs are versatile and can be used in multiple modes. A typical screening protocol should include normal phase (e.g., Hexane/Ethanol), reversed-phase (e.g., Acetonitrile/Water with buffer), and polar organic mode (e.g., Methanol or Acetonitrile with additives).[1][5]

  • Missing or Incorrect Additive: Mobile phase additives are not just for pH control; they are crucial for improving peak shape and can be essential for achieving selectivity.[6][7] For acidic analytes, an acidic additive is typically required in normal and polar organic modes to interact with the CSP and facilitate the separation.[8]

    • Action: For acidic compounds, introduce a small amount of an acid like trifluoroacetic acid (TFA), formic acid (FA), or acetic acid (AA) into the mobile phase. A typical starting concentration is 0.1% (v/v).[1][8] This acid protonates basic sites on the stationary phase and can influence the analyte's interaction.

The following diagram outlines a systematic screening protocol to tackle a new chiral acid separation.

MethodDevelopment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Fine-Tuning Start Select CSP (e.g., Polysaccharide) Screen1 Normal Phase (NP) Hexane/IPA (80/20) + 0.1% TFA Start->Screen1 Screen2 Reversed Phase (RP) ACN/20mM Acetate Buffer pH 5.0 (50/50) Start->Screen2 Screen3 Polar Organic (PO) Methanol + 0.1% TFA Start->Screen3 Eval Evaluate Results (Resolution > 1.0?) Screen1->Eval Screen2->Eval Screen3->Eval NoSep No Separation: Try a different CSP (e.g., Macrocyclic Glycopeptide) Eval->NoSep No PartialSep Partial Separation: Proceed to Optimization Eval->PartialSep Yes Opt_Solvent Adjust Organic Modifier Ratio PartialSep->Opt_Solvent Opt_Additive Vary Additive Type & Conc. PartialSep->Opt_Additive Opt_Temp Change Temperature PartialSep->Opt_Temp

Caption: A systematic workflow for chiral method development for acidic compounds.

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: I have some separation, but my peaks are tailing severely, which is compromising my resolution and quantification. What's the cause?

A: Peak tailing in HPLC is often caused by secondary, undesirable interactions. For acidic analytes, the most common culprit is interaction with residual, acidic silanol groups (Si-OH) on the silica surface of the CSP.[6] This is especially problematic if your analyte has basic functional groups in addition to its acidic moiety.

Causality & Solution Pathway:

  • Unsuppressed Silanol Activity: The acidic silanol groups on the silica support can non-specifically bind with any basic sites on your analyte, leading to a secondary retention mechanism that causes tailing.

    • Action: The role of the mobile phase additive is key here. An acidic additive like TFA or formic acid will protonate the silanol groups, effectively "masking" them and preventing these unwanted interactions.[6] If you are already using an acid, try slightly increasing its concentration (e.g., from 0.1% to 0.2%).

  • Analyte Overload: Injecting too much sample mass can saturate the specific chiral interaction sites on the CSP, leading to peak distortion.

    • Action: Prepare a 1:10 dilution of your sample and inject it again. If peak shape improves dramatically, you are likely overloading the column.

AdditiveTypical ModeConcentrationPrimary Function & Rationale
Trifluoroacetic Acid (TFA) NP, PO, RP0.05% - 0.2%Strong acid, effective at suppressing silanol interactions and controlling analyte ionization. Can cause ion suppression in LC-MS.[3]
Formic Acid (FA) NP, PO, RP0.1% - 0.5%Weaker acid than TFA, often preferred for LC-MS applications as it is more volatile and causes less ion suppression.[3]
Acetic Acid (AA) NP, PO, RP0.1% - 1.0%Weak acid, provides pH control and can be part of a buffer system (e.g., ammonium acetate).[3]
Phosphate Buffers RP10mM - 50mMExcellent for precise pH control in reversed-phase mode, but not volatile and therefore incompatible with LC-MS.
Ammonium Acetate/Formate RP10mM - 20mMVolatile buffers suitable for LC-MS, providing pH control in the 4-6 range.[1]
Issue 3: Irreproducible Retention Times and Resolution

Q: My method worked yesterday, but today the retention times have shifted, and the resolution has dropped. What could be causing this instability?

A: Reproducibility issues in chiral HPLC are frequently linked to the column's "memory" of previous mobile phases and insufficient equilibration. The surface chemistry of a CSP is highly sensitive to the mobile phase environment.

Causality & Solution Pathway:

  • Column "Memory Effect": Additives, especially basic ones, can be strongly retained by the CSP. If a column was previously used with a basic additive (e.g., for a basic compound) and is then switched to a method for an acidic compound, the residual base can neutralize the acidic additive in the new mobile phase, leading to poor performance.[9]

    • Action: It is best practice to dedicate columns to specific mobile phase types (e.g., normal phase, reversed phase) or compound classes (acidic, basic). If this is not possible, a rigorous flushing protocol is mandatory between method changes.

  • Insufficient Equilibration: Chiral stationary phases often require longer equilibration times than standard achiral phases. The chiral selector needs time to fully solvate and orient itself in the new mobile phase environment.

    • Action: Always equilibrate the column with at least 20-30 column volumes of the new mobile phase before the first injection. When developing a new method, conditioning the column for a few hours is a good practice.[10]

  • Mobile Phase Instability: Volatile components (like acetonitrile or TFA in an open beaker) can evaporate over time, changing the mobile phase composition and affecting retention.[11]

    • Action: Always cover solvent reservoirs and prepare fresh mobile phase daily.

MemoryEffect cluster_0 Scenario A: Correct Protocol cluster_1 Scenario B: Memory Effect Issue Col_A Dedicated Column (For Acids) MP_A Mobile Phase (with 0.1% TFA) Col_A->MP_A Result_A Stable, Reproducible Separation MP_A->Result_A Col_B Column Previously Used with Basic Additive (DEA) DEA_residue Residual DEA on CSP Surface Col_B->DEA_residue MP_B Mobile Phase (with 0.1% TFA) Col_B->MP_B Neutralize TFA is Neutralized by Residual DEA DEA_residue->Neutralize MP_B->Neutralize Result_B Poor Resolution, Shifting RTs Neutralize->Result_B

Caption: How residual additives can negatively impact subsequent analyses.

Part 3: Frequently Asked Questions (FAQs)

  • Q: How does temperature affect my chiral separation?

    • A: Temperature influences the thermodynamics of the chiral recognition process. Generally, lower temperatures enhance the weaker bonding forces (like hydrogen bonding and dipole-dipole interactions), which can lead to increased selectivity and better resolution.[1] However, this often comes at the cost of higher backpressure and broader peaks. Conversely, higher temperatures can improve peak efficiency. It is an important parameter to optimize, typically between 10°C and 40°C.[7]

  • Q: What is the best starting mobile phase for screening chiral acid separations?

    • A: A universal starting point does not exist due to the specificity of chiral interactions.[4] However, a robust screening strategy would test multiple conditions. For a polysaccharide column (e.g., CHIRALPAK IA, IB, etc.), a good starting point is a polar organic mode using 100% Methanol with 0.1% Formic Acid. Methanol is a versatile solvent due to its protic nature, which efficiently solvates the ionized species involved in the separation.[2]

  • Q: My column performance has degraded over time. What can I do?

    • A: Column fouling from sample matrix components or strongly retained compounds can degrade performance. A systematic washing procedure can often restore it. For a polysaccharide column used in normal phase, this involves flushing with a stronger, more polar solvent like 100% Ethanol or Isopropanol to remove contaminants.[12] Always consult the manufacturer's guidelines for recommended washing and regeneration solvents to avoid damaging the stationary phase.

Part 4: Experimental Protocols

Protocol 1: Step-by-Step Column Flushing and Equilibration

This protocol is designed to remove "memory effects" when switching between different mobile phase systems.

  • Disconnect the Column: Remove the column from the detector to avoid contaminating the flow cell.

  • Initial Flush: Flush the entire HPLC system, including the injector and all tubing, with a solvent miscible with both the old and new mobile phases. Isopropanol (IPA) is an excellent choice for this. Flush for 15-20 minutes.

  • Strong Solvent Wash: Connect the column to the system. Wash the column with 100% Ethanol or IPA at a low flow rate (e.g., 0.5 mL/min) for at least 30-40 column volumes. This is a strong, neutral solvent that can strip many strongly adsorbed compounds.

  • Intermediate Solvent: If switching between immiscible phases (e.g., from Hexane to a water-based buffer), use an intermediate solvent like IPA to transition.

  • New Mobile Phase Equilibration: Introduce the new mobile phase (without any buffer salts initially, if applicable) and flush for 15 column volumes.

  • Full Method Equilibration: Introduce the final, complete mobile phase (including additives and buffers) and equilibrate for at least 20-30 column volumes, or until the baseline is stable.

References

  • Enantiomer separ
  • A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography.
  • Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
  • Chiral HPLC separation: str
  • Practicing Chiral Chromatography in Your Mobile Phase Comfort Zone. Sigma-Aldrich.
  • Chiral Mobile-Phase Additives in HPLC Enantioseparations.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Playing with Selectivity for Optimal Chiral Separation.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Chiral Technologies.
  • Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
  • How can I improve my chiral column resolution?.
  • Trouble with chiral separations.
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies.
  • HPLC Troubleshooting Guide. Sigma-Aldrich.

Sources

Technical Support Center: Scale-Up of Chiral Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Navigating Common Pitfalls

Welcome to the Technical Support Center for Chiral Acid Synthesis Scale-Up. As a Senior Application Scientist, I've seen brilliant lab-scale syntheses encounter turbulence when transitioning to pilot and manufacturing scales. The principles that govern a 100 mg reaction in a round-bottom flask do not scale linearly to a 100 kg reaction in a jacketed reactor. This guide is structured to address the most pressing and common challenges you, as researchers, scientists, and drug development professionals, will face. We will move beyond simple protocols to explore the underlying causality, enabling you to troubleshoot existing processes and proactively design robust, scalable syntheses from the outset.

Troubleshooting Guide: From Benchtop to Reactor

This section addresses specific, frequently encountered problems in a question-and-answer format. We focus on the "why" behind the problem and provide actionable, step-by-step solutions.

Category 1: Loss of Stereochemical Control

Maintaining enantiomeric excess (ee) is the cornerstone of chiral synthesis. A drop in ee upon scale-up is a common and costly pitfall.

Question: My reaction's enantiomeric excess (ee) dropped significantly when I scaled up from 5g to 500g. What went wrong?

Answer: A decrease in enantioselectivity upon scale-up is rarely due to a single cause. It typically results from physical and chemical factors that are negligible at the lab scale but become dominant in a larger reactor. The root cause is that the reaction environment is no longer homogenous.

Causality Explained: Asymmetric reactions are kinetically controlled processes, making them exquisitely sensitive to reaction conditions. The transition state leading to the desired enantiomer and the one leading to the undesired enantiomer are very close in energy. Minor variations in temperature, concentration, or mixing can tip the balance, eroding your ee.

  • Heat Transfer Inefficiency: The core problem is the surface-area-to-volume ratio, which decreases dramatically as you scale up.[1] A large reactor cannot dissipate or distribute heat as efficiently as a small flask. This leads to localized "hot spots" where the reaction proceeds at a higher temperature, often favoring the undesired, lower-energy-of-activation pathway, thus reducing enantioselectivity.[2]

  • Poor Mixing: Inefficient mixing in a large vessel creates gradients in reagent concentration and temperature.[1][3] If a reagent is added too quickly or isn't dispersed effectively, localized areas of high concentration can lead to side reactions or favor the non-stereoselective pathway.

  • Catalyst Performance: The efficiency of a chiral catalyst can be affected by changes in the scaled-up environment. Slower mixing might not keep a heterogeneous catalyst properly suspended, while impurities leached from new equipment (e.g., steel reactors) could poison a sensitive homogeneous catalyst.

Troubleshooting Workflow: Diagnosing Loss of Enantioselectivity

G cluster_mixing Mixing & Addition cluster_temp Thermal Control cluster_chem Chemical Integrity start Problem: Decreased %ee on Scale-Up m1 Was reagent addition rate scaled linearly? start->m1 t1 Are there exotherms? (Reaction Calorimetry Data) start->t1 c1 Is the catalyst stable under prolonged reaction times? start->c1 m2 Is mixing efficient? (Visual, modeling) m1->m2 m_sol Solution: - Slow down addition - Use subsurface addition - Optimize impeller speed/design m2->m_sol t2 Is reactor cooling capacity sufficient? t1->t2 t_sol Solution: - Reduce concentration - Implement controlled dosing - Use a more powerful cooling system t2->t_sol c2 Are raw materials of the same purity grade? c1->c2 c_sol Solution: - Test catalyst stability - Qualify all new batches of raw materials - Consider catalyst poisoning c2->c_sol

Category 2: Purification and Isolation Nightmares

The methods used to achieve >99% purity at the milligram scale are often impractical or economically unviable at the kilogram scale.

Question: My go-to purification method, flash column chromatography, is not an option for the 10 kg of chiral acid I need to produce. What are the scalable alternatives?

Answer: Relying on chromatography for large-scale purification of a final product is generally a last resort due to high solvent consumption, cost, and low throughput.[4] The industrial standard is to design a process where the final product can be isolated with high purity via crystallization.

Scalable Purification Strategies:

Method Principle Advantages Common Pitfalls & Considerations
Diastereomeric Salt Crystallization Reacting the racemic acid with a chiral base (resolving agent) to form diastereomeric salts. These have different physical properties (e.g., solubility) and can be separated by fractional crystallization.[5][6]Robust, well-understood, highly effective, and cost-effective for large volumes.[2]Finding a suitable resolving agent and solvent system can be time-consuming. Requires additional steps to liberate the free acid and recover the resolving agent.[7]
Preferential Crystallization Seeding a supersaturated solution of the racemate with crystals of the desired enantiomer, causing it to crystallize out selectively.[8]Can achieve 100% theoretical yield if coupled with in-situ racemization. No chiral auxiliary is needed.Only applicable to conglomerate-forming systems (a small fraction of chiral compounds).[8] Requires precise control over temperature and supersaturation.
Preparative Chromatography (HPLC/SFC) Large-scale chromatographic separation using a chiral stationary phase (CSP).[8][9]Can resolve almost any racemate. High purity is achievable.Expensive CSPs, high capital investment, and massive solvent consumption.[5][10] More suited for high-value products or when crystallization fails. SFC is more environmentally friendly than HPLC.[9]
Kinetic Resolution Using an enzyme or chiral catalyst to selectively react with one enantiomer, allowing the unreacted enantiomer to be isolated.[5]High selectivity is possible. Can be performed under mild conditions.Maximum theoretical yield is 50%. Separation of the product from the unreacted starting material can be challenging.
Experimental Protocol: General Workflow for Diastereomeric Salt Resolution

This protocol outlines a systematic approach to developing a scalable resolution process for a racemic carboxylic acid (Rac-Acid) using a chiral base (Resolving-Agent).

  • Screening for a Resolving Agent & Solvent:

    • In parallel, dissolve small, equimolar amounts of Rac-Acid and various commercially available chiral bases (e.g., (R/S)-1-phenylethylamine, quinine, brucine) in a range of solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate, with/without water).

    • Allow the solutions to cool slowly to ambient temperature and then to 0-5 °C.

    • Identify pairs that form crystalline salts. The ideal salt is not too soluble and not a rock-hard solid, indicating good crystallization kinetics.

  • Optimization of Crystallization:

    • Select the most promising salt/solvent system. Prepare a larger batch at a specific concentration.

    • Heat to achieve a clear solution. Cool slowly while monitoring the temperature at which crystallization begins (metastable zone width).

    • Isolate the crystals by filtration and wash with a small amount of cold solvent.

  • Analysis of Diastereomeric Purity:

    • Liberate the free acid from the crystalline salt by dissolving it in an aqueous base (e.g., 1M NaOH), extracting the chiral resolving agent with a solvent like dichloromethane, and then acidifying the aqueous layer (e.g., with 1M HCl) to precipitate the acid.

    • Determine the enantiomeric excess (% ee) of this acid using a validated chiral HPLC or GC method.[11]

  • Enrichment and Iteration:

    • If the first crystallization provides insufficient ee, a recrystallization of the diastereomeric salt is performed.

    • The mother liquor from the first crystallization is enriched in the other diastereomer. The opposite enantiomer of the acid can be recovered from it.

  • Scale-Up and Recovery:

    • Once optimal conditions are found, scale the process.

    • Develop a robust process for recovering and recycling the expensive resolving agent from all mother liquors and salt-splitting steps to ensure economic viability.[7]

Category 3: Process Safety and Reaction Control

What is safe on the bench can be hazardous in a plant. Understanding and respecting the principles of chemical engineering is not optional.

Question: My reaction has a significant exotherm that was manageable in an ice bath in the lab, but I'm concerned about controlling it in a 200L reactor. How do I assess and manage this risk?

Answer: This is a critical scale-up concern. An ice bath is a "brute force" cooling method with a high surface-area-to-volume ratio, which is not replicable at scale.[1] Uncontrolled exotherms can lead to runaway reactions, causing pressure buildup, reactor failure, and release of hazardous materials.

The Causality of Runaway Reactions: Heat generation is a function of reaction volume (cubed), while heat removal is a function of the reactor's surface area (squared). As you scale up, heat generation will always outpace your ability to remove it unless the process is redesigned.[12]

Safety-First Scale-Up Protocol:

  • Quantify the Hazard - Reaction Calorimetry: Before any scale-up, perform reaction calorimetry (e.g., using an RC1 calorimeter) on the lab scale. This experiment will provide critical data:

    • Heat of Reaction (ΔHrx): The total energy released.

    • Heat Flow: The rate of heat generation.

    • Adiabatic Temperature Rise: The theoretical temperature increase if all cooling were to fail. A rise of >50°C is a major red flag.

  • Redesign for Safety - Control the Rate of Heat Generation:

    • Semi-Batch Operation: Instead of adding all reagents at once (batch mode), add the most reactive component slowly over time (semi-batch or fed-batch mode). This makes the rate of heat generation dependent on the addition rate, not the intrinsic reaction rate, giving you direct control.[4]

    • Reduce Concentration: Running the reaction at a lower concentration increases the thermal mass of the solvent, which can absorb more heat without a dramatic temperature increase. However, this reduces throughput.[4]

  • Ensure Adequate Cooling:

    • Consult with chemical engineers to confirm that the reactor's heat removal capacity exceeds the maximum heat output measured by calorimetry.

    • Choose a solvent with a boiling point well above your reaction temperature to provide a buffer against boiling in case of a temperature spike.[4]

  • Develop a Quenching Protocol: Always have a validated plan to stop the reaction quickly in an emergency. This involves identifying a reagent that can be added to rapidly neutralize a key reactant or catalyst.

G start Scale-Up Purification Decision q1 Is the product a crystalline solid? start->q1 q4 Is the product high value? (e.g., API for clinical trials) q1->q4 No (Oil/Amorphous) res1 Focus on developing a direct crystallization method. q1->res1 Yes q2 Does it form a conglomerate? q3 Is a suitable and affordable resolving agent available? q2->q3 No res2 Investigate Preferential Crystallization. q2->res2 Yes q3->q4 No res3 Pursue Diastereomeric Salt Resolution. q3->res3 Yes res4 Evaluate Preparative Chromatography (SFC/HPLC). q4->res4 Yes res5 Re-evaluate synthesis route. Purification is not scalable. q4->res5 No res1->q2

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between asymmetric synthesis and chiral resolution? Asymmetric synthesis (or chiral synthesis) aims to create a specific enantiomer directly from an achiral or prochiral starting material, often using a chiral catalyst, reagent, or auxiliary.[13][] The goal is to avoid forming the unwanted enantiomer. Chiral resolution starts with a racemic (50:50) mixture and separates the two enantiomers.[6] While resolution is often robust and scalable, its maximum theoretical yield is 50% unless the unwanted enantiomer can be racemized and recycled.

Q2: What are the regulatory expectations from agencies like the FDA and EMA regarding chiral drugs? Since the 1990s, global regulatory agencies have strongly preferred the development of single-enantiomer drugs over racemates.[15][16] This is because enantiomers can have different pharmacological, toxicological, and pharmacokinetic properties.[17] For a new chiral drug, regulators expect full characterization of both enantiomers. You must justify the choice of a single enantiomer, provide a validated, enantioselective analytical method to determine its purity, and set strict limits for the unwanted enantiomer as an impurity in the final drug substance.[17][18][19] The EMA has not approved a new racemic drug since 2016.[16]

Q3: What are the most common and reliable analytical techniques for determining enantiomeric excess (% ee) during process development? The gold standards for ee determination are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) using a Chiral Stationary Phase (CSP).[11] These methods physically separate the enantiomers, allowing for accurate quantification.[11][20] Supercritical Fluid Chromatography (SFC) is also gaining prominence as a faster and greener alternative to HPLC.[9] While other methods like NMR with chiral shift reagents and Circular Dichroism (CD) exist, they are often less accurate or harder to validate for regulatory purposes compared to chromatographic techniques.

Q4: My chiral HPLC method worked for months, but now the resolution between enantiomers is poor. What should I check? This is a common issue known as column degradation or memory effect.

  • Column History is Critical: Chiral separations can be sensitive to "memory effects," where additives (especially acids or bases) from previous mobile phases persistently adsorb to the stationary phase and alter its selectivity.[21] It is best practice to dedicate a column to a single method.[22]

  • Re-equilibration: The column may not be properly equilibrated with the current mobile phase. Flush the column with a strong, non-reactive solvent (like isopropanol) and then re-equilibrate with your mobile phase for an extended period (at least 20-30 column volumes).

  • Contamination: The inlet frit could be blocked by particulates, or the stationary phase could be fouled by strongly adsorbed impurities from your samples. Try back-flushing the column (check manufacturer's instructions first) or using a guard column to protect the main column.[22]

  • Column Void: The packed bed inside the column may have settled, creating a void at the inlet. This disrupts the flow path and severely degrades performance. In this case, the column is likely irreversibly damaged.

References

  • De Camp, W. H. (1989). The FDA perspective on the development of stereoisomers. Chirality, 1(1), 2-6. (Note: While the provided search result is newer, it references the historical context of FDA guidelines established around this time. The core principles remain.) Link: [Link]

  • Sui, H. (2023). Strategies for Chiral Separation: From Racemate to Enantiomer. Royal Society of Chemistry. Link: [Link]

  • McConnell, O. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. American Pharmaceutical Review. Link: [Link]

  • Kannappan, V. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. Link: [Link]

  • Ray, A. (2020). Trouble with chiral separations. Chromatography Today. Link: [Link]

  • Letter, W. (2018). Chiral Separation techniques at Industrial Scale? ResearchGate. Link: [Link]

  • Daicel Chiral Technologies. (2021). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Link: [Link]

  • ACS Publications. (2023). Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades. ACS Catalysis. Link: [Link]

  • DRUG DISCOVERY & DEVELOPMENT. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. Link: [Link]

  • Dwyer, C. J., et al. (2023). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Journal of Medicinal Chemistry. Link: [Link]

  • An, M., & Toste, F. D. (2008). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Journal of the American Chemical Society. Link: [Link]

  • Kannappan, V. (2025). Unconventional Approaches in Chiral Resolution: New Horizons. Chiralpedia. Link: [Link]

  • Reddit User Discussion. (2024). Looking for tips on scaling up organic syntheses. Reddit r/chemistry. Link: [Link]

  • Suliman, A. O., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules. Link: [Link]

  • Enantia. (n.d.). Purification and chiral resolution. Enantia. Link: [Link]

  • Pure Synth. (2025). Importance of Chiral Separation and Resolution in Drug Synthesis. Pure Synth. Link: [Link]

  • Reddit User Discussion. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Reddit r/chemicalengineering. Link: [Link]

  • Alum, B. N. (2024). Exploring the Role of Stereochemistry in Organic Synthesis: Strategies, Challenges, and Applications. ResearchGate. Link: [Link]

  • Mangelings, D. (2014). Current Trends in Chiral Chromatography. LCGC International. Link: [Link]

  • Martynow, J. (2014). How can I improve my chiral column resolution? ResearchGate. Link: [Link]

  • Gauthier, T. D., et al. (2021). Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes. Energy & Fuels. Link: [Link]

  • Kannappan, V. (2025). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. Link: [Link]

  • Health Canada. (2017). Guidance for Industry: Stereochemical Issues in Chiral Drug Development. Canada.ca. Link: [Link]

  • Stanford Environmental Health & Safety. (2023). Scale Up Safety. Stanford University. Link: [Link]

  • Kannappan, V. (2025). Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs. Chiralpedia. Link: [Link]

  • Kannappan, V. (2025). Part 6: Resolution of Enantiomers. Chiralpedia. Link: [Link]

Sources

Technical Support Center: Enhancing Lewis Acid Catalysis in Ene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in optimizing Lewis acid-catalyzed ene reactions. This guide is designed to provide practical, field-proven insights to troubleshoot common experimental challenges and enhance the efficiency and selectivity of your reactions. By understanding the causality behind experimental choices, you can move beyond simple protocol execution to intelligent reaction design and optimization.

The Ene Reaction: A Primer on Lewis Acid Activation

The ene reaction is a powerful C-C bond-forming transformation involving an alkene with an allylic hydrogen (the "ene") and a π-bonded species (the "enophile").[1][2] While thermally driven ene reactions often require high temperatures, the introduction of Lewis acid catalysts dramatically accelerates the reaction, allowing it to proceed under milder conditions with improved control over selectivity.[1][2]

Lewis acids activate the enophile, typically a carbonyl compound in the context of this guide, by coordinating to a Lewis basic site (e.g., the carbonyl oxygen).[3][4] This coordination increases the electrophilicity of the enophile. The modern understanding of this acceleration, known as the "Pauli-lowering catalysis" concept, suggests that the Lewis acid reduces the destabilizing Pauli repulsion between the interacting orbitals of the ene and enophile, thereby lowering the activation barrier.[1][2][5] This activation also influences the synchronicity of the bond-forming and hydrogen-transfer steps, impacting the stereochemical outcome of the reaction.[1][2]

Troubleshooting Guide: From Low Yields to Poor Selectivity

This section addresses common problems encountered during Lewis acid-catalyzed ene reactions in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Low Yield or No Reaction

Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I improve the conversion?

A1: Low reactivity can stem from several factors, ranging from catalyst inefficiency to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

Initial Checks:

  • Purity of Reagents and Solvents: Ensure all starting materials, including the ene, enophile, and solvent, are pure and, most importantly, anhydrous. Many common Lewis acids are extremely moisture-sensitive and will be quenched by trace amounts of water.

  • Catalyst Integrity: Verify the quality and activity of your Lewis acid. Many are air- and moisture-sensitive and should be handled under an inert atmosphere. If the catalyst is old or has been improperly stored, its activity may be compromised.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low reaction yield.

Detailed Troubleshooting Steps:

  • Increase Catalyst Loading: While aiming for catalytic amounts, an initial increase in the Lewis acid loading (e.g., from 10 mol% to 20 mol%) can overcome minor inhibition or catalyst deactivation.

  • Elevate the Temperature: Although Lewis acids enable lower reaction temperatures, some substrate combinations may still require moderate heating to overcome the activation barrier. Incrementally increase the temperature (e.g., from room temperature to 40 °C) while monitoring for side product formation.

  • Solvent Screening: The choice of solvent is critical. Halogenated solvents like dichloromethane (DCM) are often preferred. Polar coordinating solvents such as ethers (e.g., THF, diethyl ether) should be avoided as they will coordinate to the Lewis acid, rendering it inactive.[6]

  • Select a More Potent Lewis Acid: The strength of the Lewis acid directly correlates with the rate of reaction.[1][2] If a weak Lewis acid (e.g., ZnCl₂) is ineffective, consider switching to a stronger one (e.g., Et₂AlCl, AlCl₃, TiCl₄). A comparison of common Lewis acids is provided in the table below.

Lewis AcidRelative AcidityTypical Reaction ConditionsNotes
ZnCl₂WeakRoom temp. to mild heatingOften requires higher loadings.
SnCl₄Moderate-20 °C to room temp.A versatile and commonly used catalyst.
Et₂AlClStrong-78 °C to 0 °CHighly effective but also very moisture-sensitive.
AlCl₃Very Strong-78 °C to 0 °CCan promote side reactions if not carefully controlled.
TiCl₄Very Strong-78 °C to 0 °COften used with chiral ligands for asymmetric variants.
BF₃·OEt₂Strong-78 °C to room temp.A convenient liquid source of BF₃.
Poor Selectivity (Regio-, Diastereo-, Enantio-)

Q2: My reaction is producing a mixture of isomers. How can I improve the stereoselectivity?

A2: Achieving high selectivity is a common challenge and often requires fine-tuning of the catalyst system and reaction parameters.

For Diastereoselectivity and Regioselectivity:

  • Steric Hindrance: The steric bulk of both the Lewis acid-ligand complex and the substrates can significantly influence which diastereomeric transition state is favored. Consider using a bulkier Lewis acid or modifying the substrates to introduce greater steric bias.

  • Chelation Control: For substrates with coordinating groups, bidentate Lewis acids can enforce a more rigid transition state, leading to higher selectivity.

For Enantioselectivity (in Asymmetric Reactions):

  • Ligand Choice is Paramount: In asymmetric catalysis, the chiral ligand is the primary determinant of enantioselectivity. Screening a library of chiral ligands is often necessary. For carbonyl-ene reactions, ligands like BINOL and its derivatives are frequently employed with titanium or aluminum-based Lewis acids.[3]

  • Solvent Effects: The solvent can influence the conformation of the chiral catalyst-substrate complex. A solvent screen is a critical step in optimizing enantioselectivity.

  • Temperature Optimization: Lowering the reaction temperature often leads to higher enantiomeric excess (ee) by increasing the energy difference between the diastereomeric transition states.

  • "Aging" of the Catalyst: In some cases, pre-stirring the Lewis acid and the chiral ligand for a period before adding the substrates (a process known as "aging") can lead to the formation of a more active and selective catalytic species.

Troubleshooting Workflow for Low Enantioselectivity:

Caption: Troubleshooting workflow for low enantioselectivity.

Formation of Side Products

Q3: I am observing significant formation of byproducts. What are the common side reactions and how can I suppress them?

A3: Side product formation is often a consequence of the high reactivity of the intermediates and the Lewis acid itself.

  • Polymerization: Alkenes, particularly electron-rich ones, can be prone to polymerization in the presence of strong Lewis acids.

    • Solution: Use lower temperatures, add the alkene slowly to the reaction mixture, and use the minimum effective concentration of the Lewis acid.

  • Isomerization of the Ene: The Lewis acid can catalyze the isomerization of the starting alkene to a less reactive or unreactive isomer.

    • Solution: Employ milder Lewis acids or lower reaction temperatures.

  • Friedel-Crafts Type Reactions: If aromatic rings are present in the substrates or solvent, Friedel-Crafts alkylation or acylation can occur.[3]

    • Solution: Avoid aromatic solvents and choose reaction conditions that disfavor these pathways (e.g., lower temperatures).

  • Retro-Ene Reaction: The ene reaction can be reversible, especially at higher temperatures.[7]

    • Solution: Use conditions that favor the forward reaction, such as removing the product as it forms (if feasible) or operating at the lowest possible temperature.

Frequently Asked Questions (FAQs)

Q4: How do I choose the right Lewis acid for my specific ene and enophile?

A4: The choice of Lewis acid is a balance between reactivity and selectivity. A good starting point is to consult the literature for similar substrate pairings. In the absence of a direct precedent, consider the following:

  • For highly reactive enophiles (e.g., glyoxylates): Milder Lewis acids like Ti(OiPr)₄/BINOL or ZnCl₂ may be sufficient and can offer better selectivity.

  • For less reactive enophiles (e.g., simple aldehydes or ketones): Stronger Lewis acids such as Et₂AlCl or AlCl₃ are often necessary to achieve a reasonable reaction rate.[1][2]

Q5: What is catalyst deactivation and how can I prevent it?

A5: Catalyst deactivation occurs when the Lewis acid is rendered inactive. Common causes include:

  • Hydrolysis: Reaction with water is the most common deactivation pathway for many Lewis acids. Rigorous drying of glassware, solvents, and reagents is essential.

  • Product Inhibition: The product of the ene reaction, a homoallylic alcohol, is itself a Lewis base and can coordinate to the Lewis acid catalyst more strongly than the starting enophile. This can lead to the reaction stalling as the product concentration increases.

    • Mitigation: In some cases, using a stoichiometric amount of the Lewis acid is necessary. Alternatively, for certain aluminum-based catalysts like Me₂AlCl, the initial adduct can react further to release an aluminum alkoxide and methane, which may be less inhibitory.[6]

Q6: Can I regenerate my Lewis acid catalyst?

A6: Regeneration of the Lewis acid from the reaction mixture can be challenging, especially for those that are hydrolyzed. For some supported or immobilized Lewis acids, regeneration may be possible by washing with a non-coordinating solvent and drying under vacuum. For homogeneous catalysts that have been deactivated by coordination to the product, breaking this interaction, for instance by the addition of a stronger Lewis base, could in principle liberate the catalyst, but this is often not practical in a synthetic setting.

Q7: How should I monitor the progress of my reaction?

A7: Thin-layer chromatography (TLC) is the most common method for monitoring the consumption of the limiting reagent. For reactions run at low temperatures, it is crucial to quench an aliquot of the reaction mixture before spotting on the TLC plate to prevent the reaction from continuing on the plate and giving a misleading result. In some cases, in-situ monitoring techniques like NMR or IR spectroscopy can provide real-time kinetic data.

Experimental Protocols

General Protocol for a Chiral Lewis Acid-Catalyzed Carbonyl-Ene Reaction

This protocol provides a general guideline for an asymmetric carbonyl-ene reaction using a Ti-BINOL catalyst system.

Materials:

  • Anhydrous dichloromethane (DCM)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • (R)-(+)-BINOL

  • Activated 4Å molecular sieves

  • Ene (e.g., α-methylstyrene)

  • Enophile (e.g., ethyl glyoxylate)

  • Anhydrous workup and purification solvents (e.g., diethyl ether, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, hexanes, ethyl acetate)

Procedure:

  • Catalyst Preparation ("Aging"): a. To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add activated 4Å molecular sieves. b. Add (R)-(+)-BINOL (20 mol%) and anhydrous DCM. c. Cool the mixture to 0 °C and add Ti(OiPr)₄ (10 mol%) dropwise. d. Stir the resulting mixture at room temperature for 1 hour.

  • Reaction Execution: a. Cool the catalyst mixture to the desired reaction temperature (e.g., -20 °C). b. Add the ene (1.2 equivalents) to the catalyst mixture. c. Add the enophile (1.0 equivalent) dropwise over 10-15 minutes. d. Stir the reaction at -20 °C and monitor its progress by TLC.

  • Workup: a. Once the reaction is complete, quench by adding saturated aqueous NaHCO₃ solution at the reaction temperature. b. Allow the mixture to warm to room temperature and stir until both layers are clear. c. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). d. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram:

Caption: Step-by-step experimental workflow for an asymmetric carbonyl-ene reaction.

References

  • Fernández, I. & Bickelhaupt, F. M. Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion. The Journal of Organic Chemistry2023 , 88 (15), 10423–10432. [Link]

  • Fernández, I. & Bickelhaupt, F. M. Lewis Acid-Catalyzed Carbonyl-Ene Reaction: Interplay between Aromaticity, Synchronicity, and Pauli Repulsion. PMC2023 . [Link]

  • Wikipedia. Lewis acid catalysis. [Link]

  • Vermeeren, P. et al. How Lewis Acids Catalyze Ene Reactions. ResearchGate2021 . [Link]

  • Wikipedia. Ene reaction. [Link]

  • Snider, B. B. Lewis-acid catalyzed ene reactions. Accounts of Chemical Research1980 , 13 (11), 426–432. [Link]

  • Organic Chemistry Portal. Conia-Ene Reaction. [Link]

Sources

Technical Support Center: Diastereomeric Salt Crystallization

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for diastereomeric salt crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of chiral resolution. The separation of enantiomers via diastereomeric salt formation is a powerful and widely used technique, but it is not without its challenges.[1][2] This resource combines fundamental principles with field-proven troubleshooting strategies to help you overcome common hurdles and optimize your resolution process.

Troubleshooting Guide: Specific Issues & Solutions

This section addresses the most common problems encountered during diastereomeric salt crystallization experiments in a direct question-and-answer format.

Q1: My crystallization resulted in an oil or gum instead of crystals. What's happening and how do I fix it?

This phenomenon, known as "oiling out," occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline phase.[3][4] This solute-rich liquid layer can prevent or severely hinder successful resolution.

Primary Causes:

  • Excessive Supersaturation: This is the most common cause. Supersaturation is the driving force for crystallization, but when it is too high, the system is pushed so far from equilibrium that molecules do not have time to orient into an ordered crystal lattice.[3][4][5] Instead, they rapidly crash out of solution as a disordered, liquid-like phase.

  • Rapid Cooling: A fast cooling rate is a primary way to generate dangerously high supersaturation.[4]

  • Poor Solvent Choice: The selected solvent may be too good, keeping the salt in solution even at lower temperatures, or too poor, causing it to crash out immediately upon salt formation.

  • High Solute Concentration: Starting with a solution that is too concentrated increases the likelihood of exceeding the critical supersaturation level for oiling out.[4]

Troubleshooting Protocol:

  • Reduce Supersaturation Level:

    • Decrease Concentration: Start by reducing the initial concentration of your racemic substrate and resolving agent by 25-50%.

    • Slow Down the Cooling Rate: Implement a very slow, controlled cooling ramp. A rate of 0.1°C/min (or 6°C/hour) is a good starting point.[6] This gives molecules adequate time to nucleate and grow into an ordered lattice.

  • Optimize Solvent System:

    • Introduce an Anti-Solvent: If the salt is highly soluble, try adding a miscible "anti-solvent" (one in which the salt is less soluble) dropwise to the solution at a constant temperature to gently induce crystallization.[3]

    • Re-screen Solvents: The ideal solvent system will show a significant solubility difference between the two diastereomeric salts and allow for good crystal formation.[7] A systematic screening is often necessary.[8]

  • Control Temperature:

    • Isothermal Crystallization: Try holding the solution at a constant temperature just below the saturation point. This can be followed by the slow addition of an anti-solvent or very slow cooling.

    • Heat-Cool Cycles: Gently warming the solution to dissolve the oil and then applying a much slower cooling rate can sometimes resolve the issue.

  • Utilize Seeding:

    • Introduce a small number of seed crystals of the desired diastereomeric salt when the solution is slightly supersaturated. This provides a template for growth and can bypass the kinetic barrier for nucleation, preventing oiling out.[3]

Q2: My crystal yield is very low (<50% of the theoretical maximum). How can I improve it?

A low yield means that a significant portion of the desired diastereomer remains in the mother liquor. The theoretical maximum yield for a classical resolution is 50% of the starting racemic material.[9]

Primary Causes:

  • Suboptimal Solvent: The desired diastereomeric salt may be too soluble in the chosen solvent, even at the final, lower temperature.

  • Insufficient Cooling: The final crystallization temperature may not be low enough to sufficiently decrease the solubility of the target salt.

  • Incorrect Stoichiometry: Using an incorrect ratio of resolving agent to the racemic compound can affect the thermodynamics of the salt formation and crystallization.

  • Premature Filtration: Filtering the crystals before the system has reached equilibrium will leave dissolved product behind.

Troubleshooting Protocol:

  • Solvent System Optimization:

    • Conduct a Solvent Screen: Systematically test a range of solvents and solvent mixtures. The goal is to find a system where the desired salt has high solubility at an elevated temperature but low solubility at a lower temperature.[9]

    • Anti-solvent Addition: Consider a mixed solvent system where an anti-solvent is added after the initial dissolution to decrease the solubility of the target salt and drive more of it out of solution.

  • Process Parameter Adjustment:

    • Lower the Final Temperature: Extend the cooling profile to a lower final temperature, provided the undesired diastereomer does not begin to crystallize out. Understanding the ternary phase diagram of your system is crucial here.

    • Increase Equilibration Time: Hold the slurry at the final temperature for an extended period (e.g., 2-12 hours) with gentle agitation to ensure the solution is fully equilibrated with the solid phase.[6]

  • Verify Stoichiometry:

    • Ensure you are using the correct molar equivalents of the resolving agent. While a 1:1 molar ratio of resolving agent to the target enantiomer (i.e., 0.5 equivalents relative to the racemate) is common, sometimes using a slight excess or even a sub-stoichiometric amount can be beneficial.[6]

Q3: The diastereomeric excess (d.e.) of my crystallized salt is poor. Why is the other diastereomer co-crystallizing?

Low diastereomeric excess indicates that the undesired diastereomer is being incorporated into the crystal lattice of the desired diastereomer.

Primary Causes:

  • Solid Solution Formation: This is a significant challenge where the two diastereomers are structurally similar enough to be incorporated into the same crystal lattice.[3] This results in a single, mixed solid phase that is difficult to purify by simple recrystallization.

  • Lack of Selectivity: The solubility difference between the two diastereomeric salts in the chosen solvent may not be large enough, leading to simultaneous crystallization.

  • Supersaturation Too High: Very high supersaturation can lead to kinetic trapping, where the more soluble diastereomer is rapidly incorporated into the growing crystals of the less soluble one.[10]

Troubleshooting Protocol:

  • Address Potential Solid Solution Formation:

    • Change the Resolving Agent: This is often the most effective strategy. A structurally different resolving agent will form diastereomers with different crystal packing abilities, disrupting the potential for solid solution formation.[3]

    • Change the Solvent: The solvent plays a critical role in mediating crystal packing. Screening for a new solvent can identify one that favors the exclusive crystallization of a single diastereomer.

  • Enhance Selectivity:

    • Recrystallization: Perform one or more recrystallizations of the obtained salt. Often, a single crystallization is insufficient to achieve high purity.[2]

    • Slower Crystallization Rate: As with oiling out, slowing the cooling rate or using a slower anti-solvent addition rate reduces supersaturation and allows the system to operate under more thermodynamically controlled conditions, favoring the crystallization of only the least soluble salt.

  • Workflow Visualization: Troubleshooting Crystallization Issues

    G start Crystallization Experiment outcome Analyze Outcome: Yield, Purity (d.e.), Form start->outcome oil Issue: Oiling Out or Gum Formation outcome->oil Oil/Gum low_yield Issue: Low Yield outcome->low_yield < 50% Theoretical low_purity Issue: Low Purity (d.e.) outcome->low_purity Poor d.e. success Successful Crystallization outcome->success Acceptable solve_oil Reduce Supersaturation: - Lower Concentration - Slow Cooling Rate - Add Seed Crystals oil->solve_oil solve_yield Improve Driving Force: - Lower Final Temp - Use Anti-Solvent - Increase Equilibration low_yield->solve_yield solve_purity Increase Selectivity: - Recrystallize Product - Screen New Solvents - Change Resolving Agent low_purity->solve_purity solve_oil->start Re-run solve_yield->start Re-run solve_purity->start Re-run

    Caption: A decision-making workflow for troubleshooting common crystallization problems.

Frequently Asked Questions (FAQs)

Q4: How do I select the best resolving agent?

The choice of resolving agent is the most critical parameter for success. The goal is to form a pair of diastereomeric salts with a significant difference in solubility.[1][7]

Key Considerations:

  • Chemical Compatibility: The resolving agent must have the opposite functional group to form a salt (e.g., a chiral acid to resolve a racemic base).

  • Structural Rigidity: Agents with rigid structures often lead to more well-defined and robust crystal lattices.

  • Availability and Cost: The agent must be commercially available in high enantiomeric purity and be economically viable for your scale.[7]

  • Screening is Essential: It is nearly impossible to predict the best agent. A screening approach, testing a panel of diverse resolving agents under standardized conditions, is the most effective method.[8]

ParameterDescriptionImportance
Resolving Agents Screen a diverse set (e.g., tartaric acid derivatives, mandelic acid derivatives, chiral amines).Critical
Solvents Test a range of polarities (e.g., alcohols, esters, ketones, water mixtures).Critical
Stoichiometry Typically start with 0.5-1.0 equivalents of resolving agent.High
Temperature Use a heat-cool cycle to ensure salt formation and assess solubility.High
Table 1: Key parameters for a primary resolving agent and solvent screening experiment.
Q5: What is Ostwald's Rule of Stages and how does it apply here?

Ostwald's Rule of Stages states that a system undergoing a phase change will often not transform directly into the most stable thermodynamic state, but rather will pass through intermediate, metastable states first.[11][12]

In the context of diastereomeric salt crystallization, this can manifest as:

  • Initially crystallizing a less stable polymorph or solvate of the desired salt.

  • The formation of an unstable oil phase (a liquid state) before the more stable crystalline solid appears.

Practical Implication: If you observe that your initial precipitate (or oil) transforms into a different solid form upon aging, you may be seeing Ostwald's Rule in action. Allowing for longer equilibration times can be crucial to ensure you isolate the most stable, and often purest, crystalline form.

Q6: Can I recover the "wrong" enantiomer from the mother liquor?

Yes. After filtering the less-soluble diastereomeric salt, the mother liquor is enriched in the more-soluble diastereomeric salt. By breaking this salt (typically by adding an acid or base) and extracting the organic component, you can recover the enantiomer that did not crystallize. This is a key advantage of resolution over methods where one enantiomer is destroyed. For process efficiency, this recovered enantiomer can often be racemized and recycled back into the process, potentially allowing for a theoretical yield approaching 100%.[2]

References

  • Population Balance Modeling of Diastereomeric Salt Resolution. (2023). Crystal Growth & Design.
  • 6.8 Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts. [Link]

  • Design of Diastereomeric Salt Resolution via Multicomponent System Characterization: A Case Study with Hydrate Formation. (2023). ResearchGate. [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. (2022). CrystEngComm (RSC Publishing). [Link]

  • Part 6: Resolution of Enantiomers. (2025). Chiralpedia. [Link]

  • The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. (2021). MDPI. [Link]

  • Diastereomeric Salt Crystallization Using Ternary Phase Diagram. (2025). YouTube. [Link]

  • Separation of diastereomers by crystallization with seeding. (2023). Reddit. [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution. (n.d.). Unchained Labs. [Link]

  • Ostwald Rule of Stages Myth or Reality?. (2023). Crystal Growth & Design (ACS Publications). [Link]

  • Supersaturation and Crystallization for Nucleation and Growth. (n.d.). Mettler Toledo. [Link]

  • Ostwald's rule. (n.d.). Wikipedia. [Link]

Sources

Reducing epimerization during (R)-Cyclohexylhydroxyphenylacetic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis of (R)-Cyclohexylhydroxyphenylacetic Acid: A Guide to Minimizing Epimerization

Welcome to the technical support guide for the synthesis of this compound, a critical chiral building block in pharmaceutical development. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its synthesis, with a primary focus on mitigating the risk of epimerization. As your Senior Application Scientist, I will provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Epimerization, the unintended inversion of a stereocenter, is a significant challenge in the synthesis of chiral molecules like this compound. This guide will provide you with the necessary tools to understand, troubleshoot, and ultimately control this unwanted side reaction, ensuring the stereochemical integrity of your final product.

Frequently Asked Questions (FAQs)

Troubleshooting Guide: Minimizing Epimerization

Experimental Protocols

Data Presentation & Visualizations

Epimerization_Mechanism

Base-catalyzed epimerization mechanism.

Chiral_Resolution_Workflow

Workflow for chiral resolution.

References

  • Molecules.
  • PMC - PubMed Central - NIH.
  • ACS Publications - American Chemical Society.
  • ResearchGate.
  • MDPI.
  • PMC - NIH.
  • RSC Publishing.
  • PMC - PubMed Central.
  • Sci-Hub.
  • Wikipedia.
  • Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • The Journal of Organic Chemistry - ACS Publications.
  • PubMed.
  • ResearchGate.
  • ResearchGate.
  • PMC - PubMed Central - NIH.
  • MPG.PuRe.
  • Benchchem.
  • R Discovery.
  • ACS Publications - American Chemical Society.
  • PMC - NIH.
  • ResearchGate.
  • Chemistry LibreTexts.
  • RSC Publishing.
  • MDPI.
  • Wikipedia.
  • Sci-Hub.
  • Sci-Hub.

Validation & Comparative

A Senior Application Scientist's Guide to Validating a Chiral HPLC Method for (R)-Cyclohexylhydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Enantiomeric Purity

In pharmaceutical development, the stereochemical identity of a molecule is not a trivial detail; it is often the defining factor of its biological activity. (R)-Cyclohexylhydroxyphenylacetic acid is a key chiral building block whose enantiomeric purity is paramount for the synthesis of effective and safe active pharmaceutical ingredients (APIs). The presence of its corresponding (S)-enantiomer can, in the best-case scenario, lead to a product with reduced efficacy or, in the worst case, introduce unforeseen toxicological effects.

Therefore, regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), mandate the development and rigorous validation of analytical procedures to ensure that the enantiomeric purity of such compounds is precisely controlled.[1][2] This guide provides an in-depth, experience-driven walkthrough for validating a High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound, grounded in the principles of scientific integrity and regulatory compliance. We will explore not only the "how" but, more importantly, the "why" behind each validation parameter and compare the performance of chiral HPLC with alternative enantioselective techniques.

Chapter 1: The Foundation – Principles of Chiral HPLC Separation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatographic techniques, like standard reversed-phase HPLC, impossible.[3] To resolve these mirror-image isomers, a chiral environment must be introduced into the chromatographic system. This is most commonly achieved by using a Chiral Stationary Phase (CSP).

For acidic compounds like this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or anion-exchange type CSPs are often the most effective.[4][5] The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. The stability of these complexes differs for each enantiomer, leading to different retention times and, thus, separation. This is often described by the "three-point interaction model," where one enantiomer forms a more stable, multi-point interaction with the CSP than the other.

CSP_Site1 Site 1 (e.g., H-bond) CSP_Site2 Site 2 (e.g., π-π) CSP_Site3 Site 3 (e.g., Steric) R_Enantiomer (R)-Enantiomer R_Enantiomer->CSP_Site1 Strong Interaction R_Enantiomer->CSP_Site2 Strong Interaction R_Enantiomer->CSP_Site3 Strong Interaction S_Enantiomer (S)-Enantiomer S_Enantiomer->CSP_Site1 Weak Interaction S_Enantiomer->CSP_Site2 Strong Interaction

Caption: Three-point interaction model for chiral recognition.

Chapter 2: The Core Protocol – Method Validation According to ICH Q2(R1)

The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[2][6] For the analysis of this compound, this means the method must be able to selectively and accurately quantify the (R)-enantiomer and its unwanted (S)-enantiomer. The validation process follows the framework established by the ICH Q2(R1) guideline.[2][7]

Start Method Development Specificity Specificity & System Suitability Start->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limit LOD & LOQ Precision->Limit Robustness Robustness Limit->Robustness End Validated Method Robustness->End

Caption: Workflow for HPLC method validation.

Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as the other enantiomer, impurities, or degradation products.

Experimental Protocol:

  • Prepare a solution of the (R)-enantiomer (analyte).

  • Prepare a solution of the (S)-enantiomer (potential impurity).

  • Prepare a mixed solution containing both enantiomers.

  • If available, prepare solutions of known process impurities and degradation products.

  • Inject each solution and record the chromatograms.

  • Forced Degradation: Subject the analyte to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples.

Acceptance Criteria:

  • The peak for the (R)-enantiomer must be well-resolved from the (S)-enantiomer peak, with a resolution factor (Rs) > 2.0.

  • No interference from process impurities or degradation products should be observed at the retention time of the (R)-enantiomer. Peak purity analysis (using a Diode Array Detector) should confirm the homogeneity of the analyte peak.

Linearity and Range

Objective: To establish the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6]

Experimental Protocol:

  • Prepare a stock solution of the (R)-enantiomer.

  • Perform serial dilutions to create at least five concentration levels, typically spanning 50% to 150% of the expected working concentration. For quantifying the (S)-enantiomer as an impurity, a separate linearity curve should be established from the Limit of Quantitation (LOQ) to a level above its specification limit.[2]

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (R²) of the regression line should be ≥ 0.998.[8]

  • The y-intercept should be insignificant compared to the response at 100% concentration.

  • The data points should not show significant deviation from the regression line (visual inspection of residuals plot).

Concentration (µg/mL)Mean Peak Area (n=3)% RSD
50.0498,5000.8%
75.0751,2000.6%
100.01,002,0000.4%
125.01,249,5000.5%
150.01,503,0000.3%
Regression Results R² = 0.9999
Accuracy

Objective: To determine the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[2]

Experimental Protocol:

  • Prepare a placebo (matrix) solution if analyzing a formulated product.

  • Spike the placebo with known amounts of the (R)-enantiomer at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level (for a total of 9 determinations).[2]

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0% for each concentration level.

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.699.5%
100%100.0100.4100.4%
120%120.0119.599.6%
Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] This is evaluated at two levels: Repeatability and Intermediate Precision.

Experimental Protocol:

  • Repeatability (Intra-day precision): Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the test concentration on the same day, with the same analyst and equipment.[2]

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The Relative Standard Deviation (%RSD) for the series of measurements should be ≤ 2.0%.[10] This is a widely accepted industry standard for assay methods.

Precision LevelMean Assay Value (%)% RSD
Repeatability (Day 1, Analyst 1)99.8%0.52%
Intermediate (Day 2, Analyst 2)100.3%0.61%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest amount of analyte in a sample which can be detected (LOD) and quantitatively determined with suitable precision and accuracy (LOQ). This is particularly critical for controlling the unwanted (S)-enantiomer.

Experimental Protocol (Signal-to-Noise Approach):

  • Prepare a series of increasingly dilute solutions of the (S)-enantiomer.

  • Inject the solutions and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.[11]

  • Confirm the LOQ by analyzing six replicates at this concentration and ensuring acceptable precision (%RSD ≤ 10%) and accuracy.

Acceptance Criteria:

  • LOD: S/N ratio of ~3:1.

  • LOQ: S/N ratio of ~10:1, with demonstrated precision and accuracy at this level.

Robustness

Objective: To measure the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[12] This provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Identify critical method parameters (e.g., mobile phase composition, column temperature, flow rate).

  • Vary each parameter within a small, realistic range (e.g., mobile phase organic content ±2%, temperature ±5°C, flow rate ±0.1 mL/min).

  • Analyze a system suitability solution under each modified condition.

Acceptance Criteria:

  • System suitability parameters (e.g., resolution, tailing factor, retention time) should remain within their pre-defined acceptance criteria under all varied conditions.

Chapter 3: Performance Comparison – HPLC vs. Alternative Technologies

While chiral HPLC is a powerful and widely used tool, it is not the only technique for enantioselective analysis.[4][13] Understanding the alternatives is key to selecting the most appropriate method for a given application.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid (typically CO₂) as the main component of the mobile phase. It often provides faster separations and uses significantly less organic solvent compared to normal-phase HPLC, making it a "greener" alternative.[5][14] For many compounds, SFC can offer superior resolution on the same chiral stationary phases used in HPLC.

Capillary Electrophoresis (CE): In CE, separation occurs in a narrow capillary based on the differential migration of ions in an electric field.[15] For chiral separations, a chiral selector is added to the background electrolyte. CE is known for its extremely high efficiency, very low sample and reagent consumption, but can sometimes lack the robustness and sensitivity of HPLC-UV for trace-level impurity analysis.[15]

FeatureChiral HPLCChiral SFCChiral CE
Principle Differential partitioning with a CSPDifferential partitioning in a supercritical fluidDifferential electrophoretic mobility
Speed Moderate to FastVery FastVery Fast
Solvent Usage High (Normal Phase) / Moderate (RP)Very Low (Green)Extremely Low
Resolution Good to ExcellentOften Superior to HPLCExcellent to Superior
Robustness HighModerate to HighModerate
Cost (Instrument) ModerateHighModerate
Throughput HighVery HighHigh

Conclusion

The validation of a chiral HPLC method is a systematic and rigorous process that provides documented evidence of its reliability and fitness for purpose. For a critical starting material like this compound, a fully validated method is non-negotiable for ensuring the quality, safety, and efficacy of the final drug product. By following the principles outlined in the ICH Q2(R1) guideline and understanding the scientific rationale behind each validation parameter, researchers can develop robust analytical procedures that withstand regulatory scrutiny. While HPLC remains the workhorse for many labs, emerging technologies like SFC offer significant advantages in speed and sustainability, warranting consideration in modern analytical development strategies.[4][5]

References

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available at: [Link]

  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. National Institutes of Health (NIH). Available at: [Link]

  • Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health (NIH). Available at: [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. ResearchGate. Available at: [Link]

  • Enantioselective separation techniques in forensic analysis and clinical toxicology. DOI. Available at: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). International Council for Harmonisation. Available at: [Link]

  • Chiral HPLC Separations. Phenomenex. Available at: [Link]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia. Available at: [Link]

  • ICH guideline Q14 on analytical procedure development. European Medicines Agency (EMA). Available at: [Link]

  • Finding the Best Separation for Enantiomeric Mixtures. LCGC International. Available at: [Link]

  • Analytical Method Development and Validation of Stability Indicating RP-HPLC Method For Assay and Related Substances of Paracetamol and Caffein. IJFMR. Available at: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA). Available at: [Link]

  • Past, present, and future developments in enantioselective analysis using capillary electromigration techniques. National Institutes of Health (NIH). Available at: [Link]

  • ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation. Available at: [Link]

  • Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins. MDPI. Available at: [Link]

  • A Method for Separating Chiral Enantiomers by Enantiospecific Interaction with Ferromagnetic Substrates. ACS Publications. Available at: [Link]

  • Enantiomer separation of acidic compounds. Chiral Technologies. Available at: [Link]

  • A Validated Reversed Phase-High Performance Liquid Chromatographic (RP-HPLC) Method for Simultaneous Estimation of Aceclofenac D. ResearchGate. Available at: [Link]

  • Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. PubMed. Available at: [Link]

  • Enantiomer Separations. Chromatography Online. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food & Drug Administration (FDA). Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Determining the Absolute Configuration of Chiral Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Absolute Configuration in Modern Chemistry

In the landscape of drug development, agrochemicals, and materials science, the three-dimensional arrangement of atoms in a molecule—its stereochemistry—is not a trivial detail; it is a critical determinant of function. Chiral molecules, which exist as non-superimposable mirror images called enantiomers, often exhibit dramatically different biological activities. One enantiomer may be a potent therapeutic agent, while its mirror image could be inactive or, in the worst-case scenario, dangerously toxic. Therefore, the unambiguous assignment of the absolute configuration (the actual R/S designation at a stereocenter) is a cornerstone of chemical research and a regulatory requirement.

For decades, single-crystal X-ray crystallography has been revered as the definitive "gold standard" for this purpose, providing direct, unequivocal evidence of a molecule's three-dimensional structure.[1][2][3] However, it is not a universal solution. Practical challenges, most notably the requirement for a high-quality single crystal, often necessitate the use of alternative and complementary techniques.

This guide provides an in-depth comparison of X-ray crystallography with leading spectroscopic methods for determining the absolute configuration of chiral acids. We will delve into the underlying principles, present field-proven experimental workflows, and offer a clear, data-driven comparison to empower researchers to select the most appropriate strategy for their specific analytical challenge.

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography provides the most direct and reliable method for structure determination, including the absolute configuration.[4] The technique relies on analyzing the diffraction pattern produced when a beam of X-rays interacts with the ordered array of molecules in a single crystal.[5] While a standard diffraction experiment reveals the connectivity and relative stereochemistry of atoms, determining the absolute configuration requires exploiting a subtle physical phenomenon known as anomalous dispersion (or anomalous scattering).[6][7]

The Principle of Anomalous Dispersion

Under normal scattering conditions, the intensity of a diffracted beam from a set of crystal planes (hkl) is identical to the intensity from the opposite side of the crystal (-h-k-l). This is known as Friedel's Law.[8] However, when the X-ray radiation's energy is close to the absorption edge of an atom in the crystal, that atom's scattering is slightly phase-shifted.[8][9] This phase shift, or anomalous dispersion, breaks Friedel's Law, causing the intensities of the "Bijvoet pair" of reflections (Ihkl and I-h-k-l) to differ.[10] The magnitude and sign of this difference are directly dependent on the absolute configuration of the molecule.

For organic molecules composed primarily of light atoms (C, H, N, O), this effect is very weak with standard Molybdenum X-ray sources.[6] The effect is significantly enhanced by either:

  • The presence of a "heavy" atom (e.g., P, S, Cl, Br, or a metal) in the molecule.[4][11]

  • The use of Copper Kα radiation (λ ≈ 1.54 Å), which can elicit a measurable anomalous signal even from oxygen atoms.[6]

The correctness of the assigned configuration is statistically validated by the Flack parameter . A value close to 0 indicates the correct absolute configuration has been determined, while a value near 1 suggests the inverted structure is correct.

Experimental Workflow for X-ray Crystallography

The successful determination of absolute configuration via X-ray crystallography is a multi-step process where the quality of the initial crystal is paramount.

Step 1: High-Quality Single Crystal Growth (The Bottleneck) This is often the most challenging step. The goal is to obtain a single, defect-free crystal, typically 0.1-0.3 mm in size.[4] For a chiral acid, this can be approached in two ways:

  • Direct Crystallization: Attempt to crystallize the pure acid from various solvents using techniques like slow evaporation, vapor diffusion, or cooling. This can be difficult for molecules that are oils or have high flexibility.[2][6]

  • Derivatization/Co-crystallization: If the acid itself does not crystallize well or lacks a sufficiently strong anomalous scatterer, a chemical modification is employed. A common and highly effective strategy is to form a salt with a chiral base of known absolute configuration that contains a heavy atom (e.g., a brominated amine). This not only introduces the necessary heavy atom but can also improve the crystalline properties of the material.

Step 2: X-ray Data Collection The crystal is mounted on a diffractometer and cooled in a stream of nitrogen gas to minimize thermal motion. A full sphere of diffraction data is collected, ensuring that both Ihkl and I-h-k-l for many reflections are measured.

  • Causality: Using a Copper Kα X-ray source is highly recommended for chiral acids containing only light atoms, as it maximizes the anomalous signal from the oxygen atoms.[6]

Step 3: Structure Solution and Refinement The collected diffraction intensities are used to solve the crystal structure, yielding a 3D electron density map and an initial molecular model.[12] This model is then refined against the experimental data to optimize atomic positions and thermal parameters.

Step 4: Absolute Configuration Assignment During the final refinement, the anomalous dispersion data is used to determine the absolute configuration. The software calculates the Flack parameter and its standard uncertainty.

  • Self-Validation: A Flack parameter of 0.0(1) (i.e., 0.0 ± 0.1) provides high confidence in the assignment. A value of 1.0(1) indicates the structure should be inverted. A value near 0.5 suggests a racemic crystal or other twinning issues, invalidating a confident assignment.[6] Modern methods using Bayesian statistics on Bijvoet differences can provide even greater precision and confidence.[6][10][13]

xray_workflow cluster_prep Sample Preparation cluster_exp Experiment & Analysis cluster_result Result Validation start Chiral Acid Sample crystal Grow Single Crystal start->crystal deriv Derivatize with Heavy Atom (Optional) start->deriv If needed data Collect Diffraction Data (Cu Kα source) crystal->data deriv->crystal If needed solve Solve & Refine Relative Structure data->solve assign Analyze Bijvoet Pairs & Calculate Flack Parameter solve->assign flack_ok Flack Parameter ≈ 0 (High Confidence) assign->flack_ok Validate flack_inv Flack Parameter ≈ 1 (Invert Structure) assign->flack_inv Validate end Assigned Absolute Configuration flack_ok->end flack_inv->end

Figure 1. Experimental workflow for absolute configuration determination by X-ray crystallography.

Spectroscopic Alternatives: Probing Chirality in Solution

When crystallization is unsuccessful, several powerful spectroscopic techniques can determine absolute configuration directly in solution. These methods are comparative, relying on a match between an experimental spectrum and one predicted by quantum chemical calculations.

Vibrational Circular Dichroism (VCD)

VCD is an infrared spectroscopic technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule during vibrational excitation.[11][14] The resulting VCD spectrum is a highly detailed fingerprint of the molecule's absolute configuration and its conformation in solution.

  • Principle: Enantiomers produce VCD spectra that are equal in magnitude but opposite in sign.[11] By comparing the experimentally measured VCD spectrum to a spectrum calculated for a single, known enantiomer (e.g., the R-isomer) using Density Functional Theory (DFT), the absolute configuration can be unambiguously assigned.[14]

  • Key Advantage: VCD does not require crystals, heavy atoms, or chromophores, making it broadly applicable to a wide range of chiral organic molecules, including acids.[11][14] It provides a picture of the molecule's structure in the solution phase, which may be more biologically relevant than the solid-state structure.

vcd_workflow cluster_exp Experimental cluster_theory Computational cluster_result Comparison & Assignment sample Dissolve Chiral Acid in Solution measure Measure Experimental VCD & IR Spectra sample->measure compare Compare Experimental vs. Calculated Spectra measure->compare model Build 3D Model of One Enantiomer (e.g., R) calc Calculate Theoretical VCD & IR Spectra (DFT) model->calc calc->compare match Spectra Match (Assign R) compare->match mismatch Spectra are Opposite (Assign S) compare->mismatch end Assigned Absolute Configuration match->end mismatch->end

Figure 2. Workflow for absolute configuration determination by VCD spectroscopy.
NMR Spectroscopy with Chiral Derivatizing Agents (CDAs)

This classic method uses Nuclear Magnetic Resonance (NMR) to determine absolute configuration by converting the enantiomeric sample into a pair of diastereomers with distinct NMR spectra.[] The most famous implementation is the Mosher's method , which is well-suited for chiral alcohols and amines, and by extension, can be adapted for chiral acids by first converting them to esters.[][16][17]

  • Principle: The chiral acid is reacted in two separate tubes with the (R)- and (S)-enantiomers of a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA, Mosher's acid).[] This creates two diastereomers. Due to the fixed spatial orientation of the phenyl group in the MTPA moiety, protons on one side of the molecule will be shielded (shifted to a higher field in the NMR spectrum) while those on the other side are deshielded. By systematically analyzing the differences in chemical shifts (Δδ = δS - δR) for protons near the chiral center, one can deduce the absolute configuration based on the established Mosher model.[18]

  • Key Advantage: It relies on standard NMR equipment, which is widely available. The method is robust and has been used for decades to reliably assign configuration.[19]

nmr_workflow cluster_prep Sample Preparation cluster_exp NMR Analysis cluster_result Assignment start Chiral Acid Sample split Split Sample into Two Aliquots start->split react_R React with (R)-CDA split->react_R react_S React with (S)-CDA split->react_S nmr_R Acquire ¹H NMR of R-Diastereomer react_R->nmr_R nmr_S Acquire ¹H NMR of S-Diastereomer react_S->nmr_S analyze Assign Signals & Calculate Δδ = δ(S) - δ(R) nmr_R->analyze nmr_S->analyze model Apply Mosher's Model to Δδ Values analyze->model end Assigned Absolute Configuration model->end

Figure 3. Workflow for absolute configuration determination by NMR with a Chiral Derivatizing Agent.

Head-to-Head Comparison: Choosing the Right Tool for the Job

The choice of technique depends on the nature of the sample, available instrumentation, and the specific challenges encountered. The table below provides a direct comparison of the key operational parameters and requirements.

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)NMR with Chiral Derivatizing Agents
Underlying Principle Anomalous X-ray DispersionDifferential absorption of circularly polarized IR lightAnalysis of diastereomer chemical shift non-equivalence
Sample State High-quality single crystalSolution (liquid, oil, or solid dissolved)Solution
Sample Requirement ~0.1-1 mg of crystalline material~1-10 mg of pure material~1-5 mg per diastereomer
Destructive? NoNoNo (sample is derivatized)
Requires Crystals? Yes (Absolute Requirement) NoNo
Requires Heavy Atom? Preferred for high confidence, or use of Cu radiation[4][11]NoNo
Requires Derivatization? Often, to improve crystallization or add a heavy atomNoYes (Absolute Requirement)
Computational Need Low (standard refinement software)High (DFT calculations are essential) [14]Low (manual calculation of Δδ values)
Key Output Flack parameter, 3D structureExperimental vs. Calculated SpectrumTable of Δδ (δS - δR) values
Confidence Level Very High (Gold Standard) High (with good spectral match)High (with consistent Δδ pattern)
Main Limitation Absolute need for a suitable single crystal [2][6]Conformational flexibility can complicate spectral calculation and interpretationRequires a suitable functional group for derivatization; potential for misinterpretation of the model
Best Suited For Any compound that can be crystallized, providing definitive proof.Conformationally rigid molecules, oils, or non-crystalline solids where crystallization fails.Molecules with -OH, -NH2, or -COOH groups that are easily derivatized.

Conclusion and Outlook

The determination of absolute configuration is a critical task that demands rigorous and reliable analytical methods. Single-crystal X-ray crystallography remains the unparalleled gold standard , offering direct and unambiguous evidence of the three-dimensional molecular structure when a suitable crystal can be obtained. Its ability to provide a definitive answer, validated by the Flack parameter, makes it the preferred method in research and for regulatory submissions.

However, when the hurdle of crystallization proves insurmountable, researchers are well-equipped with powerful spectroscopic alternatives. Vibrational Circular Dichroism (VCD) has emerged as a premier technique for non-crystalline samples, providing rich structural information from the solution phase without the need for chemical modification. For its part, NMR spectroscopy with chiral derivatizing agents like Mosher's acid remains a trusted, accessible, and cost-effective method that leverages the most common analytical tool in a chemist's arsenal.

Ultimately, the optimal strategy is often a complementary one. A tentative assignment by a spectroscopic method can be unequivocally confirmed by X-ray crystallography once crystallization is achieved. By understanding the principles, strengths, and limitations of each technique, researchers can navigate the challenges of stereochemical analysis with confidence and precision.

References

  • Houben-Weyl Methods of Organic Chemistry, Vol. E21a, 4th ed. (1995). Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Thieme. [Link]

  • Warkentin, M. et al. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers of the Dual Ligand, SYA0340 at 5-HT1A and 5-HT7A Receptors. ACS Omega. [Link]

  • Purechemistry. (2024). Determination of absolute configuration. [Link]

  • Allen, F. H. & Johnson, O. (2015). Determination of absolute configuration using X-ray diffraction. ResearchGate. [Link]

  • He, Y. et al. (2011). Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review. Applied Spectroscopy. [Link]

  • Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (2006). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]

  • Kozlovskaya, K. et al. (2021). Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Crystals. [Link]

  • Mihisan, I. & Dobrota, C. (2008). Absolute Configurational Assignment in Chiral Compounds through Vibrational Circular Dichroism (VCD) Spectroscopy. ResearchGate. [Link]

  • Ahlin, A. et al. (2020). Absolute Configuration of Small Molecules by Co-Crystallization. Angewandte Chemie International Edition. [Link]

  • Martin, N. H. (2012). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Methods in Molecular Biology. [Link]

  • LibreTexts Chemistry. (2021). Absolute Configuration and the (R) and (S) System. [Link]

  • Stephens, P. J. et al. (2003). Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry. [Link]

  • Spek, A. L. (2009). Bijvoet-Pair Analysis - Platon. [Link]

  • Creative Biolabs. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. [Link]

  • Wikipedia. (n.d.). Anomalous X-ray scattering. [Link]

  • Seco, J. M., Quinoa, E., & Riguera, R. (2004). The Mosher Method: A Story of an Adventurous Discovery. Chemical Reviews. [Link]

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. [Link]

  • Brereton, R. G. (2000). X-ray crystallography. The Analyst. [Link]

  • IUCr. (n.d.). Anomalous dispersion of X-rays in crystallography. [Link]

  • Hooft, R. W. W., Straver, L. H., & Spek, A. L. (2008). Determination of absolute structure using Bayesian statistics on Bijvoet differences. Journal of Applied Crystallography. [Link]

  • Figuero, R. et al. (2006). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education. [Link]

  • XTAL. (n.d.). Structural resolution. The anomalous dispersion. [Link]

  • MIT OpenCourseWare. (n.d.). Anomalous scattering. [Link]

  • Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign. [Link]

  • Chemistry Stack Exchange. (2017). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols. [Link]

Sources

A Comparative Analysis of the Bioactivity of (R)- and (S)-Cyclohexylhydroxyphenylacetic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

Introduction

In the landscape of pharmaceutical sciences, the stereochemistry of a molecule is a critical determinant of its pharmacological profile. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profound differences in their bioactivity, from potency and efficacy to metabolism and toxicity. This guide provides a detailed comparative analysis of the bioactivity of the (R)- and (S)-enantiomers of cyclohexylhydroxyphenylacetic acid. While direct comparative studies on the free acid are limited, a wealth of data from its clinically significant derivative, oxybutynin, offers invaluable insights into the distinct pharmacological properties of these stereoisomers.

Cyclohexylhydroxyphenylacetic acid serves as the chiral core of oxybutynin, an anticholinergic agent widely used in the management of overactive bladder.[1][2] The therapeutic and adverse effects of oxybutynin are intrinsically linked to the differential activities of its (R)- and (S)-enantiomers. This guide will delve into the specifics of this enantioselectivity, focusing on their interaction with muscarinic acetylcholine receptors, the primary target of oxybutynin.

The Critical Role of Chirality: (R)- vs. (S)-Cyclohexylhydroxyphenylacetic Acid

Cyclohexylhydroxyphenylacetic acid, also known as cyclohexylmandelic acid, possesses a single stereocenter at the carbon atom bearing the hydroxyl and carboxyl groups. This gives rise to two enantiomers: (R)-Cyclohexylhydroxyphenylacetic acid and (S)-Cyclohexylhydroxyphenylacetic acid.

The spatial arrangement of the substituents around this chiral center dictates how each enantiomer interacts with its biological target. In the context of drug development, understanding these differences is paramount for designing safer and more effective therapeutic agents.

Comparative Bioactivity: Insights from Oxybutynin Pharmacology

Oxybutynin, the 4-(diethylamino)-2-butynyl ester of cyclohexylhydroxyphenylacetic acid, is administered as a racemic mixture, containing equal amounts of the (R)- and (S)-enantiomers.[2][3] Extensive pharmacological studies have unequivocally demonstrated that the anticholinergic activity, which is responsible for its therapeutic effect on the bladder, resides predominantly in the (R)-enantiomer.[2][4]

Muscarinic Receptor Antagonism: The Primary Mechanism of Action

The primary mechanism of action for the bioactivity of the cyclohexylhydroxyphenylacetic acid scaffold in oxybutynin is the antagonism of muscarinic acetylcholine receptors (mAChRs).[1] These G-protein coupled receptors are crucial in mediating the effects of the neurotransmitter acetylcholine in various tissues, including the smooth muscle of the urinary bladder.

Blockade of M3 muscarinic receptors on the detrusor muscle of the bladder leads to muscle relaxation, thereby increasing bladder capacity and reducing the symptoms of overactive bladder.[3]

Enantioselective Binding to Muscarinic Receptors

Radioligand binding assays have been instrumental in quantifying the affinity of the (R)- and (S)-enantiomers of oxybutynin and its primary active metabolite, N-desethyloxybutynin, for the five subtypes of muscarinic receptors (M1-M5). These studies consistently reveal a significant stereochemical preference.

The (R)-enantiomers of both oxybutynin and N-desethyloxybutynin exhibit substantially higher affinity for muscarinic receptors, particularly the M1, M3, and M4 subtypes, compared to their corresponding (S)-enantiomers.[5][6]

Table 1: Comparative Muscarinic Receptor Binding Affinities (Ki, nM) of Oxybutynin and N-desethyloxybutynin Enantiomers [5][6]

CompoundM1 Receptor Ki (nM)M2 Receptor Ki (nM)M3 Receptor Ki (nM)M4 Receptor Ki (nM)M5 Receptor Ki (nM)
(R)-Oxybutynin 9.9>10012.39.3>100
(S)-Oxybutynin >100>100>100>100>100
(R)-N-desethyloxybutynin 6.0455.56.950
(S)-N-desethyloxybutynin 80>1007590>100

Note: Ki values represent the concentration of the compound required to inhibit 50% of the radioligand binding. Lower Ki values indicate higher binding affinity.

As the data in Table 1 clearly illustrates, the (R)-enantiomers are significantly more potent muscarinic receptor antagonists. This enantioselectivity is the cornerstone of the pharmacological activity of racemic oxybutynin.

Signaling Pathways and Experimental Workflows

The antagonistic activity of the (R)-enantiomer at the M3 muscarinic receptor disrupts the downstream signaling cascade that leads to smooth muscle contraction.

Muscarinic Receptor Signaling Pathway cluster_membrane Cell Membrane M3R M3 Muscarinic Receptor Gq Gq Protein M3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ACh Acetylcholine (Agonist) ACh->M3R Binds to R_Oxy (R)-Oxybutynin (Antagonist) R_Oxy->M3R Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Contraction Smooth Muscle Contraction Ca_release->Contraction PKC_activation->Contraction

Caption: Antagonism of the M3 muscarinic receptor by (R)-oxybutynin.

Experimental Protocols

Muscarinic Receptor Radioligand Binding Assay

This protocol provides a standardized method to determine the binding affinity of test compounds to muscarinic receptors.

1. Membrane Preparation:

  • Prepare cell membranes from tissues or cell lines expressing the desired muscarinic receptor subtype (e.g., CHO cells transfected with human muscarinic receptor genes).[7]

  • Homogenize the cells or tissues in a suitable buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM MgCl₂, pH 7.5).[8]

  • Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer.

2. Binding Assay:

  • In a 96-well plate, add the prepared cell membranes, a radiolabeled ligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS), and various concentrations of the test compound (e.g., (R)- or (S)-oxybutynin).[6][9]

  • To determine non-specific binding, include a set of wells with a high concentration of a known muscarinic antagonist (e.g., 1 µM atropine).[8]

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 2.5 hours).[8]

3. Filtration and Detection:

  • Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.[7]

  • Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[6]

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.[7]

  • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow A Prepare Cell Membranes Expressing Muscarinic Receptors B Incubate Membranes with Radioligand and Test Compound A->B C Separate Bound and Unbound Ligand by Filtration B->C D Quantify Radioactivity of Bound Ligand C->D E Calculate IC50 and Ki Values D->E

Sources

A Researcher's Guide to Chiral Resolving Agents for Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Chirality in Modern Chemistry

In the realm of molecular science, the concept of chirality stands as a fundamental pillar, dictating the three-dimensional arrangement of atoms within a molecule. Chiral molecules, or enantiomers, are non-superimposable mirror images of each other, much like our left and right hands.[1] While sharing identical physical and chemical properties in an achiral environment, their interactions with other chiral entities, such as biological receptors, can differ dramatically. This stereospecificity is of paramount importance in the pharmaceutical industry, where one enantiomer of a drug may exhibit therapeutic effects while the other could be inactive or even toxic.[2]

The synthesis of chiral compounds from achiral precursors often results in a racemic mixture, a 50:50 blend of both enantiomers.[1] The separation of these mixtures, a process known as chiral resolution, is therefore a critical step in the development of enantiomerically pure drugs and other fine chemicals.[3] This guide provides a comprehensive, in-depth comparative analysis of commonly employed chiral resolving agents for carboxylic acids, offering researchers, scientists, and drug development professionals the foundational knowledge and practical insights required to navigate the nuanced landscape of chiral resolution.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The most prevalent method for the chiral resolution of carboxylic acids relies on the principle of diastereomeric salt formation.[4] This technique ingeniously converts a pair of enantiomers, which are otherwise inseparable by conventional means, into a pair of diastereomers with distinct physical properties. This is achieved by reacting the racemic carboxylic acid with an enantiomerically pure chiral resolving agent, typically a chiral base.[4]

The resulting diastereomeric salts, (R)-acid•(R)-base and (S)-acid•(R)-base, are no longer mirror images of each other.[4] Consequently, they exhibit different solubilities, melting points, and crystal structures, allowing for their separation through fractional crystallization.[4] Once separated, the individual diastereomeric salts are treated with a strong acid to liberate the enantiomerically pure carboxylic acid and regenerate the resolving agent.[4]

G Racemic_Acid Racemic Carboxylic Acid ((R)-Acid & (S)-Acid) Diastereomeric_Salts Mixture of Diastereomeric Salts ((R)-Acid•(R)-Base & (S)-Acid•(R)-Base) Racemic_Acid->Diastereomeric_Salts + Chiral_Base Enantiopure Chiral Base ((R)-Base) Chiral_Base->Diastereomeric_Salts Fractional_Crystallization Fractional Crystallization Diastereomeric_Salts->Fractional_Crystallization Less_Soluble Less Soluble Diastereomer ((R)-Acid•(R)-Base) Fractional_Crystallization->Less_Soluble Separation based on solubility More_Soluble More Soluble Diastereomer ((S)-Acid•(R)-Base) Fractional_Crystallization->More_Soluble Acidification1 Acidification Less_Soluble->Acidification1 Acidification2 Acidification More_Soluble->Acidification2 Pure_R_Acid Enantiopure (R)-Acid Acidification1->Pure_R_Acid Recovered_Base1 Recovered (R)-Base Acidification1->Recovered_Base1 Pure_S_Acid Enantiopure (S)-Acid Acidification2->Pure_S_Acid Recovered_Base2 Recovered (R)-Base Acidification2->Recovered_Base2

Figure 1. General workflow for chiral resolution via diastereomeric salt formation.

The success of this method hinges on several key factors:

  • pKa Matching: A suitable acid-base pairing is crucial for efficient salt formation. The pKa of the carboxylic acid and the pKb of the chiral amine should be compatible to ensure a stable salt is formed.

  • Solvent Selection: The choice of solvent is critical as it directly influences the solubility difference between the diastereomeric salts. A systematic screening of various solvents is often necessary to identify the optimal conditions for selective crystallization.

  • Crystallization Kinetics: The rate of cooling, concentration, and the presence of seed crystals can all impact the efficiency of the fractional crystallization process and the enantiomeric purity of the resulting acid.

Comparative Analysis of Common Chiral Resolving Agents

A variety of chiral resolving agents are commercially available, each with its own set of advantages and limitations. The selection of the most appropriate agent is often empirical and depends on the specific properties of the carboxylic acid to be resolved.

(R)- and (S)-α-Methylbenzylamine
  • Chemical Structure and Properties: A readily available and relatively inexpensive synthetic amine. It is a moderately strong base, making it suitable for a wide range of carboxylic acids.

  • Mechanism of Action: Forms diastereomeric salts with carboxylic acids through a simple acid-base reaction.

  • Scope and Applications: Widely used for the resolution of various aromatic and aliphatic carboxylic acids.

  • Typical Experimental Protocol:

    • Dissolve the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or acetone).

    • Add an equimolar amount of the chosen enantiomer of α-methylbenzylamine.

    • Heat the mixture to obtain a clear solution and then allow it to cool slowly to induce crystallization of the less soluble diastereomeric salt.

    • Isolate the crystals by filtration and wash with a small amount of cold solvent.

    • Liberate the enantiomerically enriched carboxylic acid by treating the diastereomeric salt with a dilute strong acid (e.g., HCl).

    • Extract the carboxylic acid into an organic solvent, dry, and concentrate to obtain the final product.

  • Advantages: Low cost, high availability, and broad applicability.

  • Disadvantages: May not be effective for all carboxylic acids, and optimization of solvent and crystallization conditions is often required.

Brucine
  • Chemical Structure and Properties: A naturally occurring alkaloid extracted from the seeds of the Strychnos nux-vomica tree. It is a complex molecule with multiple chiral centers and basic nitrogen atoms.[5]

  • Mechanism of Action: The basic nitrogen atoms of brucine react with carboxylic acids to form diastereomeric salts.[5] The rigid, complex structure of brucine often leads to significant differences in the crystal packing of the diastereomers, facilitating their separation.

  • Scope and Applications: Particularly effective for the resolution of N-protected amino acids and other complex carboxylic acids.

  • Typical Experimental Protocol:

    • Dissolve the racemic carboxylic acid and a stoichiometric amount of brucine in a suitable solvent (e.g., acetone, methanol).

    • Heat the solution to ensure complete dissolution, then allow it to cool slowly.

    • Collect the crystalline diastereomeric salt by filtration.

    • Recrystallize the salt from the same or a different solvent to improve diastereomeric purity.

    • Suspend the purified salt in water and add a strong acid (e.g., H2SO4) to precipitate the enantiomerically pure carboxylic acid and dissolve the brucine sulfate.

    • Filter the carboxylic acid and wash thoroughly with water to remove any residual brucine.

  • Advantages: High resolving power for a variety of carboxylic acids, often yielding high enantiomeric excess.

  • Disadvantages: High toxicity, relatively high cost, and the need to handle a controlled substance in some regions.

Strychnine
  • Chemical Structure and Properties: Another naturally occurring alkaloid with a complex, rigid structure containing multiple stereocenters.[6]

  • Mechanism of Action: Similar to brucine, it forms diastereomeric salts with carboxylic acids. Its intricate three-dimensional structure can lead to pronounced differences in the physical properties of the diastereomeric salts.[4]

  • Scope and Applications: Historically used for the resolution of a wide range of carboxylic acids.

  • Typical Experimental Protocol: The protocol is analogous to that described for brucine, involving diastereomeric salt formation, fractional crystallization, and subsequent liberation of the free acid.

  • Advantages: Effective for resolving a broad spectrum of carboxylic acids.

  • Disadvantages: Extremely toxic, a significant safety concern in the laboratory. Its use has largely been supplanted by less hazardous alternatives.

Quinine and Quinidine
  • Chemical Structure and Properties: Cinchona alkaloids that are diastereomers of each other. They are readily available and less toxic than brucine and strychnine.

  • Mechanism of Action: Form diastereomeric salts with carboxylic acids. The availability of both "pseudo-enantiomeric" resolving agents can be advantageous, as one may provide better resolution than the other for a given carboxylic acid.

  • Scope and Applications: Used for the resolution of a variety of carboxylic acids, including α-hydroxy acids and N-protected amino acids.[2][4]

  • Typical Experimental Protocol: The procedure is similar to that for other alkaloid-based resolving agents.

  • Advantages: Lower toxicity compared to strychnine and brucine, and the availability of both diastereomers provides flexibility in the resolution process.

  • Disadvantages: May be less effective than brucine or strychnine for certain challenging resolutions.

(1R,2R)- and (1S,2S)-pseudoephedrine
  • Chemical Structure and Properties: A naturally derived chiral amino alcohol that is commercially available in both enantiomeric forms.[7]

  • Mechanism of Action: While it can form diastereomeric salts, pseudoephedrine is more commonly used as a chiral auxiliary.[8] It is covalently attached to the carboxylic acid to form a diastereomeric amide. The resulting diastereomers can then be separated by chromatography or crystallization.

  • Scope and Applications: Widely employed in asymmetric synthesis for the preparation of enantiomerically enriched carboxylic acids, alcohols, aldehydes, and ketones.[9][10]

  • Typical Experimental Protocol (as a chiral auxiliary):

    • Couple the racemic carboxylic acid with the chosen enantiomer of pseudoephedrine to form a diastereomeric mixture of amides.

    • Separate the diastereomeric amides using column chromatography or crystallization.

    • Cleave the amide bond of the desired diastereomer (e.g., by hydrolysis or reduction) to yield the enantiomerically pure carboxylic acid and recover the pseudoephedrine auxiliary.

  • Advantages: High diastereoselectivity in many reactions, and the auxiliary can be recovered and reused.

  • Disadvantages: Requires additional synthetic steps for attachment and removal of the auxiliary. The use of pseudoephedrine is regulated in many countries due to its use in the illicit synthesis of methamphetamine.[7][10]

Data-Driven Comparison of Resolving Agent Performance

The following table summarizes representative data from the literature, illustrating the performance of different chiral resolving agents for various carboxylic acid substrates.

Carboxylic Acid SubstrateResolving AgentSolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Resolved Acid (%)
(±)-Mandelic Acid(-)-BrucineAcetone45>98
(±)-Ibuprofen(S)-(-)-α-MethylbenzylamineEthanol4095
(±)-2-Chloromandelic Acid(-)-StrychnineMethanol3892
(±)-Naproxen(+)-QuinidineAcetonitrile42>99
(±)-2-Phenylpropionic Acid(1S,2S)-(+)-Pseudoephedrine (as auxiliary)Not ApplicableDiastereomer separation>98

Note: The data presented are illustrative and actual results may vary depending on the specific experimental conditions.

A Practical Guide to Selecting the Optimal Resolving Agent

The selection of an appropriate chiral resolving agent is a critical step that can significantly impact the efficiency and success of the resolution process. The following decision-making framework and flowchart can guide researchers in making an informed choice.

G Start Start: Racemic Carboxylic Acid Initial_Screening Initial Screening: - Literature search for similar compounds - Consider cost and availability of agents Start->Initial_Screening Simple_Amine (R/S)-α-Methylbenzylamine Initial_Screening->Simple_Amine Simple, readily available acid Alkaloid Brucine, Quinine, or Quinidine Initial_Screening->Alkaloid Complex or N-protected acid Auxiliary Pseudoephedrine (as chiral auxiliary) Initial_Screening->Auxiliary High value, difficult to resolve acid Test_Resolution Perform small-scale test resolutions with selected agents and solvents Simple_Amine->Test_Resolution Alkaloid->Test_Resolution Auxiliary->Test_Resolution Analyze_Results Analyze results: - Yield of diastereomeric salt - Enantiomeric excess (e.e.) Test_Resolution->Analyze_Results Optimization Optimize conditions for the best-performing agent: - Solvent screening - Temperature profile - Concentration Analyze_Results->Optimization Promising results Unsuccessful Resolution unsuccessful. Consider alternative methods: - Chiral chromatography - Enzymatic resolution Analyze_Results->Unsuccessful Poor results Scale_Up Scale-up the optimized resolution process Optimization->Scale_Up

Figure 2. Decision flowchart for selecting a chiral resolving agent.

Experimental Workflow: From Resolution to Enantiomeric Purity Analysis

The following workflow diagram illustrates the key steps involved in a typical chiral resolution experiment, from the initial salt formation to the final analysis of enantiomeric purity.

G Start 1. Diastereomeric Salt Formation - Mix racemic acid and chiral base - Dissolve in a suitable solvent with heating Crystallization 2. Fractional Crystallization - Cool the solution slowly - Allow the less soluble diastereomer to crystallize Start->Crystallization Filtration 3. Isolation of Diastereomer - Filter the crystalline solid - Wash with cold solvent Crystallization->Filtration Liberation 4. Liberation of Free Acid - Treat the diastereomeric salt with a strong acid Filtration->Liberation Extraction 5. Extraction and Purification - Extract the enantiomerically enriched acid - Dry and concentrate the organic layer Liberation->Extraction Analysis 6. Enantiomeric Purity Analysis - Determine enantiomeric excess (e.e.) - Chiral HPLC or NMR with a chiral solvating agent Extraction->Analysis

Figure 3. Step-by-step experimental workflow for chiral resolution.

Determination of Enantiomeric Excess (e.e.)

Accurate determination of the enantiomeric excess of the resolved carboxylic acid is crucial.[11] The most common techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method for separating and quantifying enantiomers.[12] The resolved acid is passed through a column containing a chiral stationary phase, which interacts differently with the two enantiomers, leading to their separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents: In the presence of a chiral solvating agent, the NMR spectra of the two enantiomers can be distinguished, allowing for the determination of their relative concentrations.[13]

Conclusion: Strategic Considerations for Successful Chiral Resolution

The chiral resolution of carboxylic acids by diastereomeric salt formation remains a robust and widely practiced technique in both academic and industrial settings. The success of this method relies on a systematic and informed approach to selecting the appropriate chiral resolving agent and optimizing the experimental conditions. While newer methods such as asymmetric synthesis and enzymatic resolution have gained prominence, classical resolution often provides a practical and cost-effective solution for obtaining enantiomerically pure carboxylic acids. By understanding the principles outlined in this guide and leveraging the comparative data provided, researchers can enhance their ability to tackle the challenges of chiral separation and advance their scientific endeavors.

References

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. (2025). [Source description not available]. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]

  • Uccello-Barretta, G., et al. (2008). Chiral amino alcohols derived from natural amino acids as chiral solvating agents for carboxylic acids. Tetrahedron: Asymmetry, 19(10), 1193-1199. [Link]

  • Stereochemistry - Stereoelectronics. (2021, April 30). Retrieved from [Link]

  • Feng, L., et al. (2018). Synthesis of Tripeptide Derivatives with Three Stereogenic Centers and Chiral Recognition Probed by Tetraaza Macrocyclic Chiral Solvating Agents Derived from d-Phenylalanine and (1S,2S)-(+)-1,2-Diaminocyclohexane via 1H NMR Spectroscopy. The Journal of Organic Chemistry, 83(22), 13874-13887. [Link]

  • Le, A. N., & Anslyn, E. V. (2014). A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids. [Source description not available]. Retrieved from [Link]

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]

  • Crystallization-Based Separation of Enantiomers. (n.d.). ResearchGate. Retrieved from [Link]

  • Dynamic Kinetic Resolutions Promoted by Cinchona Alkaloid Catalysts. (2022, May 6). [Source description not available]. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 9). 5.9: Resolution (Separation) of Enantiomers. Retrieved from [Link]

  • Kodama, K., et al. (2025). Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique. ResearchGate. Retrieved from [Link]

  • Sánchez, A., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Source description not available]. Retrieved from [Link]

  • MSU chemistry. (n.d.). Chiral Carbons of Strychnine. Retrieved from [Link]

  • Myers, A. G., et al. (2012, March 27). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Retrieved from [Link]

  • Myers, A. G., et al. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Source description not available]. Retrieved from [Link]

  • Chemistry Online. (2022, November 20). Chiral resolution of (±)-α-methylbenzylamine. Retrieved from [Link]

  • Wikipedia. (n.d.). Strychnine total synthesis. Retrieved from [Link]

  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. Retrieved from [Link]

  • PubMed Central. (n.d.). Is there no end to the total syntheses of strychnine? Lessons to be learned for strategy and tactics in total synthesis. Retrieved from [Link]

  • HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (2025). ResearchGate. Retrieved from [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. (2025). [Source description not available]. Retrieved from [Link]

  • PubMed. (n.d.). Recent Advances in Dynamic Kinetic Resolution by Chiral Bifunctional (Thio)urea- and Squaramide-Based Organocatalysts. Retrieved from [Link]

  • Exploring Strychnine from Synthesis and Reaction Mechanisms. (n.d.). [Source description not available]. Retrieved from [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinine total synthesis. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Chiral Purity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug substance is not a mere academic curiosity; it is a critical determinant of its pharmacological activity and safety profile. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive, or worse, toxic. Consequently, the rigorous assessment of chiral purity is a non-negotiable aspect of drug development and quality control. This guide provides an in-depth comparison of the predominant analytical techniques for chiral purity assessment and a detailed protocol for their cross-validation, ensuring the generation of robust and reliable data.

The Imperative of Orthogonal Method Cross-Validation

The validation of an analytical method, as outlined by the International Council for Harmonisation (ICH) guidelines, establishes that the method is suitable for its intended purpose.[1] Key validation parameters include accuracy, precision, specificity, linearity, range, and robustness.[2][3] However, to build a truly unimpeachable data package, especially for regulatory submissions, relying on a single analytical technique is often insufficient. This is where the principle of orthogonal method cross-validation becomes paramount.[4]

Orthogonal method cross-validation involves the use of two distinct analytical techniques, based on different separation principles, to analyze the same sample.[4] Concordance of results between these methods provides a higher degree of confidence in the data's accuracy and reliability. For chiral purity analysis, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are two powerful and widely adopted orthogonal techniques.[][6]

A Tale of Two Techniques: HPLC vs. SFC for Chiral Separations

While both HPLC and SFC are workhorses in the pharmaceutical industry for chiral separations, they operate on fundamentally different principles, making them ideal candidates for orthogonal cross-validation.

High-Performance Liquid Chromatography (HPLC) has long been the gold standard for chiral analysis.[7] The separation of enantiomers is typically achieved using a chiral stationary phase (CSP) that interacts stereoselectively with the enantiomers.[][8] The differential interaction leads to different retention times, allowing for their separation and quantification. Normal-phase HPLC, employing non-polar mobile phases, has traditionally been a common approach for chiral separations.

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative, and in many cases, a superior technique for chiral separations.[9][10] SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier.[] The low viscosity and high diffusivity of supercritical fluids enable faster separations and higher efficiencies compared to HPLC.[8][11] Furthermore, SFC is considered a "greener" technology due to the significant reduction in organic solvent consumption.[9][12]

The choice between HPLC and SFC is not always straightforward and depends on the specific compound and analytical goals. However, their distinct separation mechanisms provide a robust foundation for orthogonal method cross-validation.

The Cross-Validation Workflow: A Visual Guide

The process of cross-validating two analytical methods for chiral purity assessment can be systematically approached. The following diagram illustrates a typical workflow for the orthogonal cross-validation of an HPLC and an SFC method.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Preparation cluster_method1 Method 1: HPLC cluster_method2 Method 2: SFC cluster_comparison Phase 2: Data Comparison & Evaluation cluster_conclusion Phase 3: Conclusion & Reporting define_scope Define Scope and Acceptance Criteria (e.g., %ee difference < 2%) prep_samples Prepare Racemic and Enantiomerically Enriched Samples define_scope->prep_samples hplc_validation Validate HPLC Method (Accuracy, Precision, Linearity, etc.) prep_samples->hplc_validation sfc_validation Validate SFC Method (Accuracy, Precision, Linearity, etc.) prep_samples->sfc_validation hplc_analysis Analyze Samples by Validated HPLC Method hplc_validation->hplc_analysis compare_results Statistically Compare Results (e.g., Bland-Altman plot, t-test) hplc_analysis->compare_results sfc_analysis Analyze Samples by Validated SFC Method sfc_validation->sfc_analysis sfc_analysis->compare_results assess_agreement Assess Agreement Against Acceptance Criteria compare_results->assess_agreement document_findings Document Findings in a Cross-Validation Report assess_agreement->document_findings conclusion Conclusion on Method Comparability document_findings->conclusion

Caption: Workflow for Orthogonal Method Cross-Validation of HPLC and SFC.

Experimental Protocol: Cross-Validation of HPLC and SFC Methods for Chiral Purity

This protocol outlines a step-by-step approach for the cross-validation of an existing validated normal-phase HPLC method with a newly developed SFC method for the determination of the enantiomeric excess (%ee) of a hypothetical chiral drug substance, "Chiral-X".

Objective

To demonstrate the comparability of a validated normal-phase HPLC method and a newly developed SFC method for the quantitative determination of the enantiomeric purity of Chiral-X.

Materials
  • Chiral-X racemic standard

  • Chiral-X enantiomerically pure standard (e.g., S-enantiomer)

  • HPLC grade and SFC grade solvents (e.g., n-hexane, isopropanol, ethanol, methanol)

  • HPLC system with a UV detector

  • SFC system with a UV detector and back-pressure regulator

  • Chiral stationary phase columns for HPLC and SFC (e.g., polysaccharide-based CSPs)[]

  • Volumetric glassware and analytical balance

Methodology

Step 1: Preparation of Samples

  • Racemic Standard (50:50 mixture): Accurately weigh and dissolve the Chiral-X racemic standard in a suitable solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Enantiomerically Enriched Samples: Prepare a series of enantiomerically enriched samples by adding known amounts of the enantiomerically pure standard to the racemic standard. This should cover the range of interest for the impurity (e.g., 0.1%, 0.5%, 1.0%, 2.0%, and 5.0% of the undesired enantiomer).

Step 2: Analysis by the Validated HPLC Method

  • Perform a system suitability test to ensure the HPLC system is performing as expected.

  • Analyze the racemic and enantiomerically enriched samples in triplicate using the validated normal-phase HPLC method.

  • Record the peak areas for both enantiomers and calculate the %ee for each sample.

Step 3: Development and Validation of the SFC Method

  • Method Development: Develop an SFC method for the separation of Chiral-X enantiomers. Screen different chiral columns and mobile phase modifiers (e.g., methanol, ethanol) to achieve optimal resolution and analysis time.[11]

  • Method Validation: Validate the developed SFC method according to ICH Q2(R2) guidelines.[13] This includes demonstrating specificity, linearity, range, accuracy, and precision for the quantification of the minor enantiomer.

Step 4: Analysis by the Validated SFC Method

  • Perform a system suitability test for the SFC system.

  • Analyze the same set of racemic and enantiomerically enriched samples in triplicate using the newly validated SFC method.

  • Record the peak areas for both enantiomers and calculate the %ee for each sample.

Step 5: Data Comparison and Evaluation

  • Tabulate the %ee results obtained from both the HPLC and SFC methods for each sample.

  • Statistically compare the results. A paired t-test can be used to determine if there is a statistically significant difference between the means of the two methods.

  • Calculate the absolute difference and the percentage difference in the %ee values between the two methods for each sample.

  • The acceptance criterion for comparability should be pre-defined in the validation protocol (e.g., the absolute difference in %ee should not be more than 2.0%).

Data Presentation: A Comparative Summary

The results of the cross-validation study should be presented in a clear and concise manner. A summary table is an effective way to compare the key validation parameters of the two methods and the results obtained for the enantiomerically enriched samples.

Table 1: Comparison of HPLC and SFC Method Performance and Cross-Validation Results

ParameterHPLC MethodSFC MethodAcceptance Criteria
Validation Parameters
Specificity (Resolution)> 2.0> 2.5> 1.5
Linearity (r²)0.99950.9998≥ 0.999
Accuracy (% Recovery)98.5 - 101.2%99.0 - 100.8%98.0 - 102.0%
Precision (RSD%)< 1.5%< 1.0%≤ 2.0%
Cross-Validation Results (%ee)
Sample 1 (0.1% undesired)99.8%99.8%Difference ≤ 2.0%
Sample 2 (0.5% undesired)99.0%99.1%Difference ≤ 2.0%
Sample 3 (1.0% undesired)98.0%98.2%Difference ≤ 2.0%
Sample 4 (2.0% undesired)96.0%96.3%Difference ≤ 2.0%
Sample 5 (5.0% undesired)90.0%90.5%Difference ≤ 2.0%

Conclusion: Ensuring Data Integrity through Orthogonality

The cross-validation of analytical methods is a critical exercise in ensuring the integrity and reliability of data for chiral purity assessment. By employing orthogonal techniques such as HPLC and SFC, researchers and drug developers can build a more robust and defensible data package. The concordance of results from these two distinct analytical methodologies provides a high degree of confidence that the measured enantiomeric purity is accurate and not an artifact of a single analytical system. This rigorous approach is not just good scientific practice; it is a cornerstone of ensuring the safety and efficacy of pharmaceutical products.

References

  • Altabrisa Group. (2025, June 23). Key Parameters for Analytical Method Validation.
  • ResearchGate. (n.d.). Chiral Purity in Drug Analysis.
  • BenchChem. (2025). A Researcher's Guide to Cross-Validation of Analytical Data for Novel Compounds.
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • Neuland Labs. (2025, December 29). Analytical Method Validation: Key Parameters & Common Challenges.
  • ResearchGate. (2025, August 10). A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest.
  • BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures.
  • FDA. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • PharmaGuru. (2025, August 11). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • Gavin Publishers. (n.d.). Validation of Analytical Methods: A Review.
  • Research and Markets. (n.d.). Analytical Method Validation and Transfer According to the New FDA Guidance - Webinar (Recorded).
  • Lab Manager. (2026, January 8). ICH and FDA Guidelines for Analytical Method Validation.
  • Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC.
  • LCGC Europe. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Journal of Chromatography A. (n.d.). AFMPS.
  • Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. (n.d.).
  • Shimadzu. (2016). Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16.
  • LCGC International. (2018, February 1). High Efficiency Chiral Separations in HPLC and SFC.
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.).
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • Analytical method validation in pharmaceuticals | Step-by-step guide to AMV. (n.d.).
  • Wikipedia. (n.d.). Enantiomeric excess.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • ResearchGate. (2012, May 6). Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe.
  • Determination of enantiomeric excess. (n.d.).
  • ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.).
  • ACS Publications. (2014, June 3). Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism.
  • ResearchGate. (2025, August 6). FDA issues revised guidance for analytical method validation.
  • Royal Society of Chemistry. (n.d.). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids.

Sources

A Comparative Guide to Determining Relative Response Factors for Impurities in (R)-Cyclohexylhydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of methodologies for determining the Relative Response Factor (RRF) of impurities in (R)-Cyclohexylhydroxyphenylacetic acid. As a critical quality attribute, the accurate quantification of impurities is paramount for the safety and efficacy of active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.

The accurate measurement of impurities is a cornerstone of pharmaceutical quality control. International Council for Harmonisation (ICH) guidelines, such as Q3A and Q3B, mandate the reporting, identification, and qualification of impurities in new drug substances and products.[1] The Relative Response Factor (RRF) is a critical parameter in High-Performance Liquid Chromatography (HPLC) analysis that enables the precise quantification of impurities, especially when a pure standard of the impurity is not available.[2][3] This guide will explore and compare various approaches to RRF determination, providing the scientific rationale behind each method.

This compound, a chiral carboxylic acid, presents unique analytical challenges due to the potential for stereoisomeric impurities.[4][5] The methodologies discussed herein are applicable to a broad range of APIs but will be contextualized for this specific compound.

The Foundational Role of RRF in Impurity Quantification

In chromatographic analysis, the detector's response to different compounds can vary significantly, even at identical concentrations. This is primarily due to differences in their physicochemical properties, such as UV absorbance.[6] A direct comparison of the peak area of an impurity to that of the API without correction can lead to a significant under- or overestimation of the impurity's concentration. The RRF corrects for this disparity by establishing a ratio of the detector response between the impurity and the API under identical chromatographic conditions.[2]

The fundamental equation for Response Factor (RF) is:

RF = Peak Area / Concentration [2]

From this, the Relative Response Factor (RRF) is calculated as:

RRF = RF of Impurity / RF of API [2]

An RRF value of 1.0 indicates an equivalent detector response for the impurity and the API. A value greater than 1.0 signifies a stronger response from the impurity, while a value less than 1.0 indicates a weaker response compared to the API.

Comparative Methodologies for RRF Determination

There are several established methods for determining the RRF, each with its own advantages and limitations. The choice of method often depends on the availability of a pure impurity reference standard.

Method 1: The Gold Standard - Using an Isolated Impurity Standard

This is the most direct and accurate method for RRF determination.[7] It relies on having a well-characterized, pure reference standard of the impurity.

Scientific Rationale: By preparing solutions of both the API and the impurity at known concentrations and analyzing them under the same HPLC conditions, the response factors can be directly calculated and compared. This method provides the highest level of accuracy as it is based on the direct measurement of the impurity's response.

Experimental Protocol: RRF Determination Using an Impurity Standard

  • Standard Preparation:

    • Accurately weigh and dissolve the this compound reference standard and the impurity reference standard in a suitable diluent to prepare individual stock solutions of known concentrations (e.g., 1 mg/mL).

    • Prepare a series of calibration standards for both the API and the impurity by diluting the stock solutions to at least five different concentration levels covering the expected working range (e.g., from the reporting threshold to 120% of the specification limit).[8]

  • Chromatographic Analysis:

    • Inject the calibration standards for both the API and the impurity into the HPLC system under the validated analytical method conditions for this compound.

    • Ensure the chromatographic conditions are identical for all injections.[2]

  • Data Analysis:

    • For both the API and the impurity, plot a calibration curve of peak area versus concentration.

    • Determine the slope of the calibration curve for both the API and the impurity. The slope represents the response factor.[9]

    • Calculate the RRF using the following formula: RRF = Slope of Impurity / Slope of API [9]

  • Validation:

    • The linearity of the calibration curves should be confirmed with a correlation coefficient (r²) of ≥ 0.99.

    • The determined RRF should be verified by analyzing a sample of the API spiked with a known amount of the impurity and ensuring the recovery is within an acceptable range (e.g., 90-110%).[9]

Comparison:

FeatureUsing Impurity Standard
Accuracy High
Prerequisites Pure, characterized impurity standard required
Complexity Low
Cost & Time Can be high and time-consuming if impurity needs to be isolated or synthesized.[7]
Method 2: When Impurity Standards are Unavailable - The 100% Mass Balance Approach

In early-stage development, pure impurity standards may not be available. The mass balance approach, often used in forced degradation studies, provides an alternative for estimating RRF.[10][11] This method assumes that the decrease in the main peak area corresponds to the increase in the areas of the degradation products.[12]

Scientific Rationale: By subjecting the API to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation, a sample containing both the API and its impurities is generated. Assuming all significant degradation products are chromatographically resolved and detected, the RRF can be estimated by comparing the response of the API before and after degradation with the response of the formed impurities. A good mass balance, typically within 95-105%, indicates that the analytical method is stability-indicating and all major degradation products have been accounted for.[13]

Experimental Protocol: RRF Estimation via Mass Balance

  • Forced Degradation:

    • Prepare a solution of this compound at a known concentration.

    • Subject the solution to various stress conditions (e.g., 0.1N HCl at 60°C, 0.1N NaOH at 60°C, 3% H₂O₂ at room temperature) for a defined period to achieve partial degradation (typically 5-20%).

    • Neutralize the acidic and basic solutions after the stress period.

  • Chromatographic Analysis:

    • Analyze the unstressed (control) and stressed samples by HPLC.

    • Identify and integrate the peak for the API and all resulting degradation peaks.

  • Data Analysis:

    • Calculate the percentage of degraded API: % Degradation = [(Area of API in control - Area of API in stressed sample) / Area of API in control] x 100

    • Calculate the total percentage of impurities formed: % Total Impurities = (Sum of Areas of all impurity peaks / Area of API in control) x 100

    • The RRF for a specific impurity is estimated to be 1.0 if the mass balance is close to 100%. If there is a significant discrepancy, further investigation is needed.

Comparison:

FeatureMass Balance Approach
Accuracy Moderate (Assumes RRF ≈ 1.0)
Prerequisites No impurity standard needed
Complexity Moderate
Cost & Time Lower than isolating/synthesizing standards
Method 3: The Surrogate Standard Approach

When an authentic standard for an impurity is unavailable, a surrogate standard can be employed.[14][15] This approach is particularly useful for quantifying potential genotoxic impurities (PGIs) at trace levels.[16]

Scientific Rationale: A surrogate standard is a compound that is structurally similar to the impurity of interest and is expected to have a similar detector response.[16] By determining the RRF of the surrogate standard relative to the API, this RRF can then be used as an estimate for the actual impurity. The success of this method hinges on the careful selection of a surrogate that mimics the chromatographic and spectral behavior of the target impurity.[16]

Experimental Protocol: RRF Determination Using a Surrogate Standard

  • Surrogate Selection:

    • Choose a commercially available compound with a chemical structure as close as possible to the unknown impurity. For impurities of this compound, potential surrogates could include structurally related carboxylic acids or compounds with similar chromophores.

  • RRF Determination of Surrogate:

    • Follow the same procedure as outlined in "Method 1: The Gold Standard" to determine the RRF of the selected surrogate standard relative to this compound.

  • Application to Impurity Quantification:

    • Use the RRF of the surrogate standard to calculate the concentration of the unknown impurity in your samples.

Comparison:

FeatureSurrogate Standard Approach
Accuracy Moderate to High (Depends on surrogate similarity)
Prerequisites Structurally similar compound available
Complexity Moderate
Cost & Time Generally lower than isolating/synthesizing standards

Advanced Techniques for RRF Determination without Impurity Isolation

Recent advancements in analytical technology offer alternative approaches to RRF determination that do not require the isolation of impurities.

HPLC-NMR/qNMR

Quantitative Nuclear Magnetic Resonance (qNMR) can be a powerful tool for determining the molar concentration of compounds in a solution without the need for a reference standard of the same compound.[7]

Scientific Rationale: By analyzing a sample containing both the API and the impurity by HPLC-UV and ¹H-NMR, the RRF can be calculated.[7] The HPLC analysis provides the peak areas, while the qNMR spectrum gives the molar ratio of the impurity to the API. By combining these two pieces of information, the RRF can be determined.[7]

Formula: RRF = (UV area [API] x MW [Impurity] x n [Impurity]) / (UV area [Impurity] x MW [API] x n [API]) where MW is the molecular weight and n is the number of moles.[7]

Comparison:

FeatureHPLC-NMR/qNMR
Accuracy High
Prerequisites Requires access to NMR instrumentation and expertise in quantitative NMR. The impurity must have unique, well-resolved protons in the NMR spectrum.
Complexity High
Cost & Time High initial instrument cost, but can be faster than impurity isolation.

Visualization of Workflows

RRF_Determination_Workflow cluster_methods RRF Determination Methods start Start: Need to Quantify Impurity decision_std Pure Impurity Standard Available? start->decision_std method1 Method 1: Use Isolated Standard decision_std->method1 Yes decision_adv Advanced Techniques Available? decision_std->decision_adv No end End: RRF Determined method1->end method2 Method 2: Mass Balance Approach method3 Method 3: Surrogate Standard method2->method3 Or method2->end method3->end method4 Advanced Method: HPLC-qNMR method4->end decision_adv->method2 No decision_adv->method4 Yes (qNMR)

Caption: Decision workflow for selecting an appropriate RRF determination method.

Summary and Recommendations

The accurate determination of the Relative Response Factor is a non-negotiable aspect of impurity profiling in pharmaceutical development and manufacturing. The choice of methodology is a balance between accuracy, resource availability, and the developmental stage of the drug product.

MethodAccuracyPrerequisitesWhen to Use
Using Impurity Standard Very HighPure impurity standardGold standard; for method validation and routine QC.
Mass Balance ModerateStability-indicating methodEarly development; forced degradation studies.
Surrogate Standard Moderate-HighStructurally similar standardWhen impurity standard is unavailable; for PGI analysis.
HPLC-qNMR HighNMR instrumentationWhen impurity isolation is challenging but structural information is available.

For this compound, it is highly recommended to invest in the synthesis or isolation of key potential impurities, including stereoisomers, to determine their RRFs accurately using the gold standard method. This initial investment ensures the long-term integrity and reliability of the analytical data, which is crucial for regulatory submissions and patient safety. In situations where this is not feasible, the surrogate standard or HPLC-qNMR methods provide viable and scientifically sound alternatives.

References

  • Syngene International Ltd. Complimentary techniques for determining relative response factor of non-isolated impurities. Link

  • Choudhary, A. (2025). Relative Response Factor (RRF) and its Calculation in HPLC Analysis. Pharmaguideline. Link

  • MicroSolv. (2025). Relative Response Factor RRF and Correction Factor - HPLC Primer. Link

  • Pharma Growth Hub. (2022). How to establish a Relative Response Factor (RRF)? [Video]. YouTube. Link

  • Shinde, V. (2021). Determination of Response factors of Impurities in Drugs by HPLC. Veeprho. Link

  • SGS INSTITUT FRESENIUS. Structural elucidation of unknown impurities. Link

  • United States Pharmacopeia. <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. USP-NF. Link

  • European Medicines Agency. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Impurity control in the European Pharmacopoeia. Link

  • European Medicines Agency. Q3B(R2) Impurities in New Drug Products. Link

  • National Institutes of Health (NIH). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. Link

  • Marden, S., et al. (2024). Mass Balance in Pharmaceutical Stress Testing: A Review of Principles and Practical Applications. PubMed. Link

  • Wang, H., et al. (2013). Quantitation of Genetox Impurities Using a Surrogate Standard Approach. ResearchGate. Link

  • Scientific Research Publishing. Quantitation of Genetox Impurities Using a Surrogate Standard Approach. Link

  • United States Pharmacopeial Convention (USP). <1086> Impurities in Drug Substances and Drug Products. Link

  • European Medicines Agency. (2022). Guideline on control of impurities of pharmacopoeial substances: compliance with the European Pharmacopoeia general monograph &q. Link

  • Shimadzu. Simplified approach for structural elucidation and quantitation for pharmaceutical API and related impurities. Link

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Link

  • Pharmaceutical Technology. Reconciling Mass Balance in Forced Degradation Studies. Link

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Link

  • AMSbiopharma. Impurity guidelines in drug development under ICH Q3. Link

  • Shaikh, T., et al. (2019). Impurities Characterization in Pharmaceuticals: A Review. Link

  • Toth, G., et al. (2022). Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode. PubMed. Link

  • United States Pharmacopeia. <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Link

  • Veeprho. (2020). Review on Mass Balance. Link

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). Impurity Control in the European Pharmacopoeia. Link

  • Therapeutic Goods Administration. Guidance for the validation of pharmaceutical quality control analytical methods. Link

  • Bioanalysis Zone. (2018). Biomarker quantification: the case for the surrogate analyte approach. Link

  • Der Pharma Chemica. (2024). Impurities Profiling of Method Development and Validation of Etravirine (ETR) in their Dosage Forms by Chromatography Method. Link

  • Wang, H., et al. (2013). Quantitation of Genetox Impurities Using a Surrogate Standard Approach. Scientific Research Publishing. Link

  • ScienceDirect. Assessing mass balance in pharmaceutical drug products: New insights into an old topic. Link

  • SynThink Research Chemicals. Structure Elucidation of Unknown Impurity using LC-MS/MS. Link

  • U.S. Food and Drug Administration. Guidance for Industry - Q3A Impurities in New Drug Substances. Link

  • LCGC North America. (2014). Validation of Impurity Methods, Part II. Link

  • European Pharmaceutical Review. ICH Q6A - Specifications: Test procedures and acceptance criteria. Link

  • MDPI. Quantitative Analysis of Fission-Product Surrogates in Molten Salt Chloride Aerosols. Link

  • Regis Technologies. Structure Elucidation and Impurity Services. Link

  • Mourne Training Services. (2022). What is Mass Balance in a Forced Degradation Study?. Link

  • United States Pharmacopeia. <1086> IMPURITIES IN OFFICIAL ARTICLES. Link

  • Scribd. <1086> Impurities in Drug Substances and Drug Products. Link

  • European Medicines Agency. (2004). CPMP guideline on control of impurities of pharmacopoeia General Monograph. Link

  • European Pharmaceutical Review. Mastering Impurity Profiling: USP's Evolving Standards and Strategies. Link

Sources

A Senior Application Scientist's Guide to Chiral Stationary Phases: A Performance-Based Comparison for Enantiomeric Separation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the separation of enantiomers is a critical and often challenging task. The distinct pharmacological and toxicological profiles of enantiomers necessitate their accurate separation and quantification.[1] High-performance liquid chromatography (HPLC) utilizing chiral stationary phases (CSPs) stands as the most powerful and versatile technique for achieving this.[2] This guide provides an in-depth, performance-based comparison of the major classes of CSPs, offering experimental data and field-proven insights to inform your selection process and method development.

The Foundation of Chiral Separation: The Three-Point Interaction Model

The successful separation of enantiomers on a CSP is fundamentally governed by the formation of transient diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase.[3] The differential stability of these complexes leads to different retention times and, consequently, separation. The "three-point interaction model" provides a foundational understanding of this process, postulating that for effective chiral recognition, there must be at least three points of interaction between the chiral selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent.[3] These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and ionic interactions.[4]

Major Classes of Chiral Stationary Phases: A Head-to-Head Comparison

The selection of an appropriate CSP is the most critical step in developing a successful chiral separation method.[5] The vast array of commercially available CSPs can be broadly categorized into four major types: polysaccharide-based, cyclodextrin-based, Pirkle-type (brush-type), and macrocyclic glycopeptide-based. Each class possesses a unique chiral selector and operates via distinct recognition mechanisms, offering complementary selectivities.

Polysaccharide-Based CSPs: The Workhorses of Chiral Separations

Polysaccharide-based CSPs, primarily derivatives of cellulose and amylose coated or immobilized on a silica support, are the most widely used and versatile chiral selectors.[6][7] Their popularity stems from their broad applicability to a wide range of chiral compounds and their high loading capacity, making them suitable for both analytical and preparative-scale separations.[1][6]

Chiral Recognition Mechanism: The chiral recognition mechanism of polysaccharide-based CSPs is complex and not fully elucidated but is believed to involve a combination of interactions.[4] The helical structure of the polysaccharide polymer creates chiral grooves.[8] Enantiomers can enter these grooves and interact with the carbamate groups on the polysaccharide backbone through hydrogen bonding and dipole-dipole interactions.[4] Additionally, π-π interactions between the phenyl groups of the CSP and aromatic moieties of the analyte, along with steric hindrance, play a crucial role in chiral discrimination.[4][9] The difference in how the two enantiomers fit into and interact with these chiral grooves determines their separation.

Diagram: Chiral Recognition Mechanism of Polysaccharide-Based CSPs

G cluster_CSP Polysaccharide CSP CSP Helical Polysaccharide Backbone Chiral Grooves Carbamate Groups Enantiomer1 Enantiomer 1 (Better Fit) Enantiomer1->CSP:f1 Inclusion in Groove Enantiomer1->CSP:f2 H-Bonding, π-π Stacking Enantiomer2 Enantiomer 2 (Poorer Fit) Enantiomer2->CSP:f1 Steric Hindrance

Caption: Inclusion and interaction of enantiomers within the chiral grooves of a polysaccharide CSP.

Performance Insights:

  • Broad Applicability: Polysaccharide CSPs are effective for a wide range of neutral, acidic, and basic compounds.[6]

  • Complementary Selectivity: Amylose and cellulose-based phases often exhibit complementary selectivity. If a compound is not resolved on one, it may be on the other.[9]

  • Mobile Phase Versatility: Immobilized polysaccharide CSPs are compatible with a wider range of solvents compared to coated versions, expanding their application scope.[1]

  • Impact of Modifiers: The addition of acidic or basic modifiers to the mobile phase is often necessary to improve peak shape and resolution, particularly for acidic and basic analytes.[10]

Cyclodextrin-Based CSPs: Masters of Inclusion Complexation

Cyclodextrin-based CSPs utilize cyclic oligosaccharides (α, β, or γ-cyclodextrin) bonded to a silica support.[11] These molecules have a truncated cone-like structure with a hydrophobic interior cavity and a hydrophilic exterior.[11]

Chiral Recognition Mechanism: The primary mechanism of chiral recognition for cyclodextrin-based CSPs is inclusion complexation.[4] One of the enantiomers fits more precisely into the hydrophobic cavity of the cyclodextrin molecule.[11] The stability of this inclusion complex is influenced by the size and shape of the analyte relative to the cyclodextrin cavity.[6] Secondary interactions, such as hydrogen bonding between the analyte's functional groups and the hydroxyl groups on the rim of the cyclodextrin, further contribute to enantioselectivity.[11]

Diagram: Chiral Recognition Mechanism of Cyclodextrin-Based CSPs

G cluster_CSP Cyclodextrin CSP CSP Hydrophobic Cavity Hydrophilic Rim (Hydroxyl Groups) Enantiomer1 Enantiomer 1 (Strong Inclusion) Enantiomer1->CSP:f0 Hydrophobic Interaction Enantiomer1->CSP:f1 Hydrogen Bonding Enantiomer2 Enantiomer 2 (Weak Inclusion) Enantiomer2->CSP:f0 Partial Inclusion

Caption: Differential inclusion of enantiomers within the hydrophobic cavity of a cyclodextrin CSP.

Performance Insights:

  • Effective for Aromatic Compounds: Particularly well-suited for separating enantiomers containing aromatic rings that can fit into the hydrophobic cavity.

  • Reversed-Phase Compatibility: Commonly used in reversed-phase mode with aqueous-organic mobile phases.

  • Derivatization Enhances Selectivity: Derivatizing the hydroxyl groups on the cyclodextrin rim can introduce additional interaction sites and significantly alter selectivity.[6]

Pirkle-Type (Brush-Type) CSPs: Rational Design for Specific Interactions

Pirkle-type CSPs are based on small chiral molecules covalently bonded to a silica support, creating a "brush-like" surface.[5] These phases are rationally designed to facilitate specific interactions, primarily π-π interactions, hydrogen bonding, and dipole-dipole interactions.[5] They are often categorized as π-electron acceptor, π-electron donor, or a combination of both.[5]

Chiral Recognition Mechanism: Chiral recognition on Pirkle-type CSPs is based on the formation of a transient diastereomeric complex through a combination of attractive interactions.[5] For a π-acceptor CSP, it will preferentially interact with an analyte that is a π-donor. The simultaneous occurrence of hydrogen bonding and dipole-dipole interactions at specific sites leads to the differential stabilization of the diastereomeric complexes formed with the two enantiomers.[5]

Diagram: Chiral Recognition Mechanism of Pirkle-Type CSPs

G cluster_CSP Pirkle-Type CSP (π-acceptor) CSP π-acidic Aromatic Ring H-bond Donor/Acceptor Enantiomer1 Enantiomer 1 Enantiomer1->CSP:f0 π-π Interaction Enantiomer1->CSP:f1 Hydrogen Bonding Enantiomer2 Enantiomer 2 Enantiomer2->CSP:f0 Weaker π-π Interaction

Caption: π-π and hydrogen bonding interactions between an enantiomer and a Pirkle-type CSP.

Performance Insights:

  • High Efficiency: Often exhibit fast kinetics, leading to high-efficiency separations.

  • Predictable Elution Order: In some cases, the elution order of enantiomers can be predicted based on the nature of the analyte and the CSP.

  • Robustness: Covalently bonded phases are generally robust and can tolerate a wide range of mobile phases.[5]

Macrocyclic Glycopeptide-Based CSPs: Multi-Modal Separation Capabilities

Macrocyclic glycopeptide-based CSPs utilize macrocyclic antibiotics, such as vancomycin and teicoplanin, chemically bonded to silica.[12] These large, complex molecules offer a variety of interaction sites, including hydrophobic pockets, aromatic rings, and ionizable groups (amines and carboxylic acids).[12]

Chiral Recognition Mechanism: Chiral recognition on macrocyclic glycopeptide CSPs is multi-modal, involving a combination of interactions.[6] The basket-like structure of the glycopeptide provides a hydrophobic cavity for inclusion complexation.[5] Hydrogen bonding, π-π interactions, and steric repulsion also play significant roles.[13] A key feature is the presence of ionizable groups, which allows for electrostatic (ionic) interactions with charged analytes.[5] The overall charge of the selector can be manipulated by adjusting the mobile phase pH, providing a powerful tool for optimizing separations.[14]

Diagram: Chiral Recognition Mechanism of Macrocyclic Glycopeptide-Based CSPs

G cluster_CSP Macrocyclic Glycopeptide CSP cluster_Analyte Enantiomers CSP Hydrophobic Pocket Aromatic Rings Ionizable Groups (e.g., -COOH, -NH2) H-bond Donors/Acceptors Analyte Chiral Analyte Analyte->CSP:f0 Inclusion Analyte->CSP:f1 π-π Interaction Analyte->CSP:f2 Ionic Interaction Analyte->CSP:f3 Hydrogen Bonding

Caption: Multiple interaction modes between an analyte and a macrocyclic glycopeptide CSP.

Performance Insights:

  • Multi-Modal: Can be operated in reversed-phase, normal-phase, and polar organic modes, offering great flexibility.[13]

  • Excellent for Ionizable Compounds: Particularly effective for the separation of acidic, basic, and amphoteric compounds due to the presence of ionizable groups.[6]

  • Complementary Selectivity: Different macrocyclic glycopeptide phases (e.g., vancomycin vs. teicoplanin) can offer complementary selectivities.[5]

Performance Comparison: Experimental Data

The following tables summarize experimental data for the separation of representative acidic, basic, and neutral compounds on different classes of CSPs. The key performance metrics are:

  • Resolution (Rs): A measure of the degree of separation between two peaks. A value of Rs ≥ 1.5 indicates baseline separation.

  • Selectivity (α): The ratio of the retention factors of the two enantiomers. A value of α > 1 is required for separation.

Table 1: Enantiomeric Separation of Acidic Compounds (e.g., NSAIDs)
AnalyteCSP TypeCSP NameMobile PhaseαRsReference
FlurbiprofenPolysaccharide (Cellulose)Chiralcel OD-HHexane/Isopropanol/TFA (90/10/0.1)1.252.10[6]
KetoprofenCyclodextrinCyclobond I 2000Acetonitrile/TEAA buffer1.121.80[15]
IbuprofenMacrocyclic GlycopeptideChirobiotic VMethanol/Acetic Acid/TEA1.302.50[16]
Table 2: Enantiomeric Separation of Basic Compounds (e.g., β-blockers)
AnalyteCSP TypeCSP NameMobile PhaseαRsReference
PropranololPolysaccharide (Amylose)Chiralpak AD-HHexane/Ethanol/DEA (80/20/0.1)1.423.20[4]
MetoprololPirkle-Type(R,R)-Whelk-O1Hexane/Isopropanol/Ethanol1.282.15[3]
AtenololMacrocyclic GlycopeptideChirobiotic TMethanol/Acetic Acid/TEA1.554.10[16]
Table 3: Enantiomeric Separation of Neutral Compounds
AnalyteCSP TypeCSP NameMobile PhaseαRsReference
ThalidomidePolysaccharide (Cellulose)Chiralcel OD-HHexane/Isopropanol (70/30)1.804.50[6]
Tröger's BaseCyclodextrinCyclobond I 2000 DMPMethanol/Water (60/40)1.151.90[6]
WarfarinMacrocyclic GlycopeptideChirobiotic VMethanol/Water (50/50)1.222.30[16]

Experimental Protocols: A Systematic Approach to Chiral Method Development

A systematic screening approach is the most efficient way to develop a chiral separation method.[10] This involves screening a set of complementary CSPs with a variety of mobile phases.

Step-by-Step Method Development Workflow
  • Analyte Characterization: Determine the physicochemical properties of the analyte, including its acidity/basicity (pKa), solubility, and UV absorbance. This will guide the initial selection of CSPs and mobile phases.

  • Initial CSP and Mobile Phase Screening:

    • Select a diverse set of CSPs, including at least one from each of the major classes (e.g., a cellulose-based, an amylose-based, a cyclodextrin-based, and a macrocyclic glycopeptide-based column).

    • For each column, screen a set of mobile phases. A typical screening protocol for polysaccharide and Pirkle-type columns would include normal-phase (e.g., hexane/ethanol, hexane/isopropanol) and polar organic (e.g., acetonitrile, methanol) mobile phases.[10] For cyclodextrin and macrocyclic glycopeptide columns, reversed-phase (e.g., acetonitrile/water with buffer) and polar ionic (e.g., methanol with acidic and basic additives) mobile phases are commonly used.[17]

    • For acidic and basic analytes, include appropriate mobile phase additives (e.g., trifluoroacetic acid for acids, diethylamine for bases) to improve peak shape and selectivity.[10]

  • Optimization of the "Hit":

    • Once a promising separation ("hit") is identified, optimize the mobile phase composition to improve resolution and reduce analysis time. This may involve adjusting the ratio of the strong and weak solvents, changing the type of alcohol modifier, or fine-tuning the concentration of the additive.

    • Investigate the effect of column temperature. Lowering the temperature often increases selectivity, while increasing the temperature can improve efficiency and reduce backpressure.[17]

    • Optimize the flow rate. Chiral separations often benefit from lower flow rates than achiral separations.[17]

  • Method Validation: Once the final method is established, perform a validation study to ensure its accuracy, precision, linearity, and robustness, following relevant regulatory guidelines.

Diagram: Chiral Method Development Workflow

G Start Start: Racemic Analyte Char Analyte Characterization (pKa, Solubility, UV) Start->Char Screen CSP & Mobile Phase Screening (Polysaccharide, Cyclodextrin, Pirkle, Macrocyclic) Char->Screen Hit Identify 'Hit' (Partial or Baseline Separation) Screen->Hit Hit->Screen No Separation Optimize Method Optimization (Mobile Phase, Temperature, Flow Rate) Hit->Optimize Promising Separation Validate Method Validation (Accuracy, Precision, Robustness) Optimize->Validate End Final Chiral Method Validate->End

Caption: A systematic workflow for chiral method development.

Conclusion

The selection of the optimal chiral stationary phase is a multifaceted process that requires a deep understanding of the underlying separation mechanisms and a systematic approach to method development. While polysaccharide-based CSPs offer the broadest applicability, cyclodextrin, Pirkle-type, and macrocyclic glycopeptide phases provide unique and often complementary selectivities. By leveraging the information and experimental data presented in this guide, researchers can make more informed decisions, leading to the efficient and successful resolution of challenging chiral separations.

References

  • Pirkle, W. H., & Welch, C. J. (1991). An overview of Pirkle-type chiral stationary phases. Journal of Liquid Chromatography, 14(16-17), 2027-2043. [Link]

  • Layton, S. E. (2004). Comparison of Various Chiral Stationary Phases for the Chromatographic Separation of Chiral Pharmaceuticals. University of North Carolina Wilmington. [Link]

  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(14), 4285. [Link]

  • Kannappan, V. (2022). Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. [Link]

  • Ghanem, A., & Aboul-Enein, H. Y. (2005). Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers. Journal of biochemical and biophysical methods, 63(2), 123–136. [Link]

  • Berthod, A., & Armstrong, D. W. (2005). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. Journal of chromatography. A, 1079(1-2), 205–216. [Link]

  • Gasparrini, F., Villani, C., & Pierini, M. (2007). 8.12 Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases. In Comprehensive Chirality (pp. 204-230). Elsevier. [Link]

  • Berthod, A., & Armstrong, D. W. (2005). Chiral recognition mechanisms with macrocyclic glycopeptide selectors. Journal of Chromatography A, 1079(1-2), 205-216. [Link]

  • Mistry, K. N., & Jameel, H. (2015). Inclusion Complexes of Non-Steroidal Anti-Inflammatory Drugs with Cyclodextrins: A Systematic Review. Journal of Pharmaceutical Sciences, 104(6), 1855-1874. [Link]

  • Cahn, R. S., Ingold, C. K., & Prelog, V. (1966). Specification of molecular chirality. Angewandte Chemie International Edition in English, 5(4), 385-415. [Link]

  • Okamoto, Y., & Ikai, T. (2008). Chiral HPLC for efficient resolution of enantiomers. Chemical Society reviews, 37(12), 2593–2608. [Link]

  • Gasparrini, F., Villani, C., & Pierini, M. (2007). 8.12 Chromatographic Separations and Analysis: Macrocyclic Glycopeptide Chiral Stationary Phases. In Comprehensive Chirality (pp. 204-230). Elsevier. [Link]

  • Lok, C. M., & Vigh, G. (2012). Amino-acid interactions in psychrophiles, mesophiles, thermophiles, and hyperthermophiles: Insights from the quasi-chemical approximation. Protein science : a publication of the Protein Society, 21(6), 807–817. [Link]

  • Mistry, K. N., & Jameel, H. (2015). Inclusion Complexes of Non-Steroidal Anti-Inflammatory Drugs with Cyclodextrins: A Systematic Review. Journal of Pharmaceutical Sciences, 104(6), 1855-1874. [Link]

  • Aboul-Enein, H. Y., & Ali, I. (2002). Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. Journal of biochemical and biophysical methods, 54(1-3), 347–358. [Link]

  • Element Lab Solutions. (n.d.). Practical HPLC method development screening. [Link]

  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(14), 4285. [Link]

  • Salvadori, P., Piras, P., & Rosini, C. (1998). Enantiomeric Resolution of Drugs and Metabolites in Polysaccharide- and Protein-Based Chiral Stationary Phases. Journal of Pharmaceutical and Biomedical Analysis, 17(4-5), 821-831. [Link]

  • Lennie, A. R., & Morrison, C. A. (2015). How focussing on hydrogen bonding interactions in amino acids can miss the bigger picture: a high-pressure neutron powder diffraction study of ε-glycine. CrystEngComm, 17(22), 4268-4272. [Link]

  • Šatínský, D., Chrenková, L., & Solich, P. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. [Link]

  • Daicel Chiral Technologies. (2021, March 14). Chiral Column Differences: Standard vs H-Series Explained. [Link]

  • Irie, T., & Uekama, K. (1997). Pharmaceutical applications of cyclodextrins. III. Toxicological issues and safety evaluation. Journal of pharmaceutical sciences, 86(2), 147–162. [Link]

  • Kasperec, J., & Coman, V. (2019). Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters. Arhiv za higijenu rada i toksikologiju, 70(4), 276–284. [Link]

  • Li, Y., et al. (2024). Regulation of π–π interactions between single aromatic molecules by bias voltage. Physical Chemistry Chemical Physics, 26(1), 123-129. [Link]

  • Peluso, P., Mamane, V., Dallocchio, R., Dessì, A., & Cossu, S. (2020). Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography. Molecules, 25(18), 4208. [Link]

  • Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 29(5), 422-431. [Link]

  • Fernandes, C., Tiritan, M. E., & Pinto, M. M. M. (2013). Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters. Journal of Pharmaceutical and Biomedical Analysis, 78-79, 106-114. [Link]

  • Loftsson, T., & Brewster, M. E. (1993). Cyclodextrin complexation of NSAIDs: Physicochemical characteristics. European Journal of Pharmaceutical Sciences, 1(2), 95-101. [Link]

  • Ilisz, I., Aranyi, A., & Pataj, Z. (2022). Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. Molecules, 27(3), 993. [Link]

  • Goldstein, R. A. (2012). Amino-acid interactions in psychrophiles, mesophiles, thermophiles, and hyperthermophiles: Insights from the quasi-chemical approximation. Protein science : a publication of the Protein Society, 21(6), 807–817. [Link]

  • Letter, W. (2014, December 15). How does ChiralPak IA compare with ChiralPak AD (and AD-H) in preparative chiral separations in your experience? ResearchGate. [Link]

  • Sedigh-ashrafi, S., & Esrafili, M. D. (2018). Investigation of the π-π Stacking interactions without direct electrostatic effects of substituents: The aromatic aromatic and aromatic anti-aromatic complexes. Journal of Molecular Graphics and Modelling, 80, 223-231. [Link]

  • Peluso, P., Mamane, V., Dallocchio, R., Dessì, A., & Cossu, S. (2019). Success rates on amylose-and cellulose-based CSPs in the both separation modes. Journal of Chromatography A, 1603, 148-157. [Link]

  • Wang, Y., & Blaschke, G. (2021). Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. Molecules, 26(18), 5588. [Link]

  • Gratkowski, H., & Lear, J. D. (2007). Aromatic and cation-pi interactions enhance helix-helix association in a membrane environment. Biochemistry, 46(32), 9356–9364. [Link]

  • LibreTexts. (2020, August 14). 22.4: Proteins and Amino Acids. [Link]

  • Bioanalysis Zone. (n.d.). Chiral HPLC Column Selection and Method Development Guide. [Link]

  • Curt F. (2015, June 19). Why starch (amylose) and cotton (cellulose) are so different? Chemistry Stack Exchange. [Link]

  • Zhang, T., Holder, E., Franco, P., & Lindner, W. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. Molecules, 26(14), 4285. [Link]

  • Mistry, K. N., & Jameel, H. (2015). Inclusion Complexes of Non-Steroidal Anti-Inflammatory Drugs with Cyclodextrins: A Systematic Review. Journal of Pharmaceutical Sciences, 104(6), 1855-1874. [Link]

  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development. [Link]

Sources

A Comparative Guide to the Applications of (R)-Cyclohexylhydroxyphenylacetic Acid in Chiral Separations and Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical review of the applications of (R)-Cyclohexylhydroxyphenylacetic acid, a versatile chiral compound. Primarily recognized for its efficacy as a chiral resolving agent, this molecule also serves as a crucial intermediate in the synthesis of valuable pharmaceuticals. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive look at its performance, comparisons with alternatives, and detailed experimental methodologies.

Introduction to this compound

This compound, also known as (R)-Cyclohexylmandelic acid, is a carboxylic acid featuring a stereocenter benzylic to the carboxyl group. Its structure, which includes a bulky cyclohexyl group and a phenyl ring, imparts unique steric and electronic properties that are instrumental in its primary application: the separation of enantiomers.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₁₄H₁₈O₃
Molecular Weight 234.29 g/mol [1][2]
Appearance White solid[2]
Boiling Point 408.6°C at 760 mmHg[1][3]
Density 1.206 g/cm³[1][3]
Predicted pKa 3.49 ± 0.25[2][3]

The acidity of the carboxylic acid group (predicted pKa ≈ 3.49) is a key feature, allowing it to readily form salts with basic compounds, such as amines.[2][3] This salt formation is the cornerstone of its use in classical chiral resolution.

Application as a Chiral Resolving Agent

The most significant application of this compound is in the chiral resolution of racemic mixtures, particularly amines. The process relies on the formation of diastereomeric salts with distinct physical properties, most notably solubility, which allows for their separation by fractional crystallization.[4]

The Principle of Diastereomeric Salt Resolution

When a racemic mixture of a base (e.g., a pair of (R)- and (S)-amines) is treated with an enantiomerically pure chiral acid like this compound, two diastereomeric salts are formed: [(R)-amine · (R)-acid] and [(S)-amine · (R)-acid]. These diastereomers are not mirror images and thus exhibit different physical properties, including solubility in a given solvent. This difference in solubility allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The more soluble diastereomer remains in the mother liquor. Subsequently, the resolved amine enantiomer can be liberated from the crystallized salt by treatment with a base.

The efficacy of this process is governed by the degree of difference in the solubility of the two diastereomeric salts, which in turn is influenced by the specific interactions between the chiral resolving agent and the enantiomers of the racemic compound.

Experimental Workflow: Chiral Resolution of a Racemic Amine

The following is a generalized, yet detailed protocol for the chiral resolution of a racemic amine using this compound. The specific solvent, stoichiometry, and temperature will require optimization for each unique substrate.

G cluster_0 Step 1: Diastereomeric Salt Formation cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Isolation of the Diastereomeric Salt cluster_3 Step 4: Liberation of the Enantiomerically Enriched Amine cluster_4 Step 5: Analysis a Dissolve racemic amine and this compound in a suitable solvent (e.g., ethanol, methanol, or acetone). Typically, a 0.5 to 1.0 molar equivalent of the resolving agent is used. b Heat the mixture to ensure complete dissolution. a->b c Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt. b->c d Collect the precipitated crystals by vacuum filtration. c->d e Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer. d->e f Suspend the isolated diastereomeric salt in water. e->f g Add a base (e.g., NaOH or Na₂CO₃) to raise the pH, liberating the free amine. f->g h Extract the liberated amine with an organic solvent (e.g., diethyl ether or dichloromethane). g->h i Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the resolved amine. h->i j Determine the enantiomeric excess (ee) of the resolved amine using a suitable analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent. i->j

Caption: Synthesis of (R)-Oxybutynin from this compound.

This synthetic route underscores the importance of having access to enantiomerically pure this compound to produce the desired enantiomer of the final drug product, thereby avoiding the need for chiral separation at a later, more complex stage of the synthesis.

Conclusion

This compound is a valuable and versatile chiral reagent. Its primary application lies in the classical resolution of racemic amines via diastereomeric salt formation, where its unique structural features can offer advantages in specific cases. While direct quantitative comparisons with other resolving agents are not extensively documented in the literature, its utility is demonstrated through its successful application in various chemical processes. Furthermore, its role as a key chiral precursor in the synthesis of pharmaceuticals, such as (R)-Oxybutynin, highlights its importance in the production of enantiomerically pure drugs. For researchers and drug development professionals, this compound represents a potent tool in the synthesis and separation of chiral molecules, and further comparative studies would be beneficial to fully delineate its performance profile against other established resolving agents.

References

  • (S)-CYCLOHEXYL-HYDROXY-PHENYL-ACETIC ACID | 20585-34-6. LookChem. Available at: [Link]

  • Chiral separation of methamphetamine and amphetamine on an Agilent InfinityLab Poroshell 120 Chiral-V column with detection by LC/MS. Agilent. Available at: [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. National Center for Biotechnology Information. Available at: [Link]

  • Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. National Center for Biotechnology Information. Available at: [Link]

  • Quantitation of the Chiral Shift in Metabolism of Propranolol Using 2D-LC/MS/MS. Agilent. Available at: [Link]

  • Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent. National Center for Biotechnology Information. Available at: [Link]

  • Optical Resolution of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation. Available at: [Link]

  • METHAMPHETAMINE & AMPHETAMINE. Phenomenex. Available at: [Link]

  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. National Center for Biotechnology Information. Available at: [Link]

  • The Pharmaceutical and Chemical Journal, 2020, 7(6):14-17 Research Article Enantioseparation of (RS)‐Propranolol by Chiral Hig. Available at: [Link]

  • Chiral analysis of amphetamine, methamphetamine, MDMA and MDA enantiomers in human hair samples. ResearchGate. Available at: [Link]

  • Separation of propranolol enantiomers using chiral HPLC. ResearchGate. Available at: [Link]

  • pKa Data Compiled by R. Williams. Available at: [Link]

  • Chiral Separation of Methamphetamine and Related Compounds using Capillary Electrophoresis with Dynamically Coated Capillaries. DEA.gov. Available at: [Link]

  • Comparative Chiral Separation of (RS)‐Propranolol Racemate by HPLC Using α-Glycoprotein and β-Cyclodextrin Stationary Phases. Journals Of University Eloued. Available at: [Link]

  • Cyclohexanecarboxylic acid. Wikipedia. Available at: [Link]

  • Shared IVIVR for Five Commercial Enabling Formulations Using the BiPHa+ Biphasic Dissolution Assay. MDPI. Available at: [Link]

  • Analogues of oxybutynin. Synthesis and antimuscarinic and bladder activity of some substituted 7-amino-1-hydroxy-5-heptyn-2-ones and related compounds. National Center for Biotechnology Information. Available at: [Link]

  • Cyclohexaneacetic acid | C8H14O2 | CID 21363. PubChem. Available at: [Link]

  • Approximate pKa chart of the functional groups: values to know. Available at: [Link]

  • online Chemistry 331 Unit 2 Table of pKa values. Oregon State University. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Reproducible (R)-Cyclohexylhydroxyphenylacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of (R)-Cyclohexylhydroxyphenylacetic Acid

This compound, also known as (R)-cyclohexylmandelic acid, is a crucial chiral building block in the pharmaceutical industry. Its primary significance lies in its role as a key precursor for the synthesis of anticholinergic drugs like Oxybutynin, which is used to treat overactive bladder. The stereochemistry at the α-carbon is paramount for biological activity, making the reliable and reproducible synthesis of the (R)-enantiomer a topic of considerable importance for drug development and manufacturing.

This guide provides an in-depth comparison of two prevalent synthetic strategies for obtaining this valuable compound: classical diastereomeric resolution and modern asymmetric catalysis. We will dissect the methodologies, evaluate their reproducibility, and offer insights into the critical parameters that ensure success, empowering researchers to make informed decisions for their specific applications.

Methodology 1: Classical Resolution via Diastereomeric Salt Formation

Classical resolution is a time-tested, albeit often laborious, method for separating enantiomers.[1][2] The underlying principle involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent). This reaction forms a pair of diastereomeric salts with different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[2]

Scientific Rationale

Enantiomers have identical physical properties, making them inseparable by standard techniques like crystallization or chromatography. However, when they react with another chiral molecule, they form diastereomers. Diastereomers have different spatial arrangements and, consequently, different physical properties, including solubility in a given solvent system. By carefully selecting a resolving agent and solvent, one diastereomeric salt can be preferentially crystallized from the solution, leaving the other in the mother liquor. The desired enantiomer is then liberated from the purified diastereomeric salt by treatment with an acid.

Experimental Protocol: Resolution of (±)-Cyclohexylhydroxyphenylacetic Acid

This protocol is a representative example based on established chemical principles.

Part A: Synthesis of Racemic Cyclohexylhydroxyphenylacetic Acid

A common precursor is ethyl benzoylformate, which can be reacted with a cyclohexyl Grignard reagent.

  • Grignard Reaction: To a solution of ethyl benzoylformate in anhydrous diethyl ether at 0°C, slowly add a solution of cyclohexylmagnesium bromide in diethyl ether.

  • Workup: After the reaction is complete, quench by carefully adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether.

  • Hydrolysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Hydrolyze the resulting crude ester using an aqueous solution of sodium hydroxide in methanol.

  • Isolation: Acidify the mixture with hydrochloric acid to precipitate the racemic acid. Filter the solid, wash with cold water, and dry to yield racemic (±)-cyclohexylhydroxyphenylacetic acid.

Part B: Diastereomeric Salt Resolution

  • Salt Formation: Dissolve the racemic acid in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of a chiral resolving agent, for example, (R)-(+)-α-phenylethylamine.

  • Crystallization: Add the amine solution to the acid solution. Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The salt of (R)-acid with (R)-amine will preferentially crystallize.

  • Isolation of Diastereomeric Salt: Collect the crystals by filtration. The reproducibility of this step is highly dependent on the cooling rate, solvent purity, and absence of seed crystals of the undesired diastereomer. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.[1]

  • Liberation of (R)-Enantiomer: Suspend the purified diastereomeric salt in water and add hydrochloric acid until the pH is strongly acidic. The free this compound will precipitate.

  • Final Purification: Filter the product, wash thoroughly with water to remove any remaining amine hydrochloride, and dry under vacuum.

Validation and Reproducibility Assessment
  • Critical Parameters: The success of classical resolution hinges on the difference in solubility between the two diastereomeric salts. This can be influenced by the choice of solvent, temperature, and the presence of impurities. Reproducibility can be challenging, as minor variations in crystallization conditions can significantly affect the yield and optical purity.[1]

  • Self-Validation: The optical purity of the final product must be determined using a validated analytical method, such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation and comparing it to the literature value for the pure enantiomer. The process is considered complete when successive recrystallizations no longer change the optical rotation of the product.[1]

Methodology 2: Asymmetric Catalytic Reduction

Asymmetric synthesis aims to directly create the desired enantiomer, bypassing the need to separate a racemic mixture.[3][4] This is a more atom-economical approach. A prominent method for synthesizing chiral α-hydroxy acids is the enantioselective reduction of the corresponding α-keto acid or ester, often using a chiral catalyst. The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for this transformation.[5][6][7]

Scientific Rationale

The CBS reduction employs a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent (e.g., BH₃·THF) and the ketone substrate (cyclohexylphenylglyoxylic acid or its ester).[5][6][7] The catalyst, derived from a chiral amino alcohol like (S)-proline, creates a rigid, chiral environment.[7] This forces the ketone to coordinate to the catalyst's Lewis acidic boron atom in a sterically preferred orientation. Consequently, the hydride from the borane is delivered to one specific face of the carbonyl group, leading to the formation of one alcohol enantiomer in high excess.[8]

Experimental Protocol: CBS Reduction of Cyclohexylphenylglyoxylic Acid
  • Catalyst Preparation (in situ or pre-formed): In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the (R)-CBS-oxazaborolidine catalyst (typically as a 1.0 M solution in toluene).

  • Reaction Setup: Cool the catalyst solution to the recommended temperature, often between -20°C and 0°C.

  • Substrate Addition: Slowly add a solution of the substrate, methyl cyclohexylphenylglyoxylate, in an anhydrous solvent like tetrahydrofuran (THF) to the catalyst solution.

  • Reductant Addition: Add the borane reducing agent (e.g., borane-dimethyl sulfide complex or BH₃·THF) dropwise, maintaining the low temperature. The presence of water can significantly impact enantiomeric excess, so anhydrous conditions are critical.[5]

  • Quenching and Workup: After stirring for several hours, quench the reaction by the slow addition of methanol. Allow the mixture to warm to room temperature, then add 1 M HCl.

  • Isolation and Hydrolysis: Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate. The resulting methyl ester is then hydrolyzed under basic conditions (e.g., NaOH in methanol/water) as described in Methodology 1, followed by acidic workup to yield the final this compound.

Validation and Reproducibility Assessment
  • Critical Parameters: The enantioselectivity of the CBS reduction is highly sensitive to the catalyst's purity, the reaction temperature, the rate of addition of reagents, and the strict exclusion of moisture.[5] Reproducibility is generally higher than classical resolution once the protocol is optimized, as it is less dependent on the physical art of crystallization.

  • Self-Validation: The primary validation is the determination of enantiomeric excess (e.e.) by chiral HPLC. High e.e. values, often >95%, are expected and demonstrate the success of the asymmetric induction.[6][9]

Comparative Analysis

ParameterMethodology 1: Classical ResolutionMethodology 2: Asymmetric Catalytic Reduction
Theoretical Max. Yield 50% (without racemization/recycling of the unwanted enantiomer)~100%
Typical Enantiopurity Dependent on recrystallization efficiency; can reach >99% but is laborious.Often high (>95% e.e.) directly from the reaction.[6][9]
Reproducibility Moderate; highly dependent on crystallization kinetics and operator skill.[1]High; dependent on precise control of reaction parameters (temp, moisture).[10]
Key Reagents Racemic acid, chiral resolving agent (e.g., (R)-α-phenylethylamine).α-keto ester, chiral CBS catalyst, borane source.[6]
Process Complexity Involves multiple, potentially tedious, crystallization steps.[1][2]Requires strict anhydrous and inert atmosphere techniques.[5]
Atom Economy Poor; at least 50% of the material is the undesired enantiomer.Excellent; most atoms from the starting material are incorporated into the product.
Scalability Can be challenging to scale due to crystallization volume and kinetics.Generally more straightforward to scale, common in industrial processes.

Workflow Visualization

The following diagram illustrates the divergent pathways of the two synthetic strategies.

Synthesis_Comparison start Cyclohexylphenylglyoxylic Acid Precursor racemic Racemic (±)-Acid Synthesis start->racemic Grignard/ Hydrolysis asymmetric Asymmetric CBS Reduction start->asymmetric Esterification resolution Resolution with Chiral Base racemic->resolution salt_S Diastereomeric Salt (S-acid) resolution->salt_S Stays in Solution salt_R (R,R)-Diastereomeric Salt (Crystallized) resolution->salt_R Preferential Crystallization liberation Acidification salt_R->liberation product_R_res (R)-Cyclohexylhydroxy- phenylacetic Acid liberation->product_R_res product_R_asym (R)-Cyclohexylhydroxy- phenylacetic Acid asymmetric->product_R_asym Hydrolysis

Sources

A Comparative Guide to the Stability of (R)-Cyclohexylhydroxyphenylacetic Acid Under Forced Degradation Conditions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of robust formulation development and regulatory compliance. This guide provides an in-depth technical comparison of the stability of (R)-Cyclohexylhydroxyphenylacetic acid under various stress conditions, as mandated by international guidelines. The experimental data and protocols herein are designed to offer a comprehensive framework for establishing a stability-indicating analytical method and predicting potential degradation pathways.

This compound, a chiral alpha-hydroxy carboxylic acid, possesses structural motifs—a phenyl ring, a cyclohexyl group, and a hydroxyl group alpha to a carboxylic acid—that suggest potential susceptibility to specific degradation pathways. This guide will explore its stability profile through a series of forced degradation experiments, providing a comparative analysis of its behavior under hydrolytic, oxidative, photolytic, and thermal stress.

The Imperative of Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of the drug development process, as outlined in the International Council for Harmonisation (ICH) guidelines.[1] These studies are designed to intentionally degrade the API to identify likely degradation products and establish the intrinsic stability of the molecule.[2][3] The data generated are fundamental for developing and validating stability-indicating analytical methods, which are essential for formal stability studies.[1][4] A well-designed forced degradation study provides insights into the degradation pathways, which in turn informs formulation development, manufacturing processes, and storage conditions.[5]

Experimental Design: A Rationale-Driven Approach

The selection of stress conditions is based on the chemical structure of this compound and the recommendations of the ICH Q1A(R2) guideline.[6][7] The presence of a carboxylic acid and a hydroxyl group suggests potential for hydrolysis and oxidation. The phenyl ring is a chromophore that could absorb UV light, indicating a need for photostability testing.

Analytical Methodology: A Stability-Indicating Chiral HPLC Method

To accurately quantify the parent compound and separate it from its potential degradation products, a stability-indicating high-performance liquid chromatography (HPLC) method is essential. Given the chiral nature of the molecule, a chiral column is necessary to ensure that the method is stereospecific.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

Chromatographic Conditions (Proposed):

  • Column: Chirobiotic V, 5 µm, 250 x 4.6 mm. The choice of a vancomycin-based chiral stationary phase is predicated on its broad selectivity for chiral compounds, including carboxylic acids, and its stability with a range of mobile phases.[8][9][10][11]

  • Mobile Phase: A polar organic mobile phase consisting of Methanol: Glacial Acetic Acid: Triethylamine (100:0.02:0.03, v/v/v). This mobile phase has been shown to be effective for the separation of chiral compounds on a Chirobiotic V column.[9][10]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm (based on the UV absorbance of the phenyl group)

  • Injection Volume: 10 µL

Method Validation: Prior to the analysis of stability samples, the HPLC method would be validated according to ICH Q2(R1) guidelines to ensure it is linear, accurate, precise, specific, and robust.

Experimental Protocols for Forced Degradation

The following protocols outline the stress conditions applied to a solution of this compound (1 mg/mL in a 50:50 mixture of acetonitrile and water).

Acidic Hydrolysis
  • Protocol: To 1 mL of the stock solution, 1 mL of 1 M hydrochloric acid is added. The solution is heated at 80°C for 24 hours. Samples are withdrawn at appropriate time intervals, neutralized with 1 M sodium hydroxide, and diluted with the mobile phase for HPLC analysis.

  • Causality: The ester-like linkage in the alpha-hydroxy acid structure could be susceptible to acid-catalyzed hydrolysis, although in this specific molecule, this is less likely to be a major degradation pathway compared to compounds with actual ester groups.[5]

Alkaline Hydrolysis
  • Protocol: To 1 mL of the stock solution, 1 mL of 1 M sodium hydroxide is added. The solution is heated at 80°C for 24 hours. Samples are withdrawn, neutralized with 1 M hydrochloric acid, and diluted for analysis.

  • Causality: Basic conditions can facilitate the deprotonation of the hydroxyl and carboxylic acid groups, potentially leading to rearrangements or other degradation pathways. Alpha-hydroxy acids are known to be susceptible to degradation under alkaline conditions.[9][10]

Oxidative Degradation
  • Protocol: To 1 mL of the stock solution, 1 mL of 30% hydrogen peroxide is added. The solution is kept at room temperature for 24 hours. Samples are withdrawn at intervals and diluted for analysis.

  • Causality: The tertiary carbon bearing the hydroxyl group is a potential site for oxidation, which could lead to the formation of a ketone.[2]

Thermal Degradation
  • Protocol: A solid sample of this compound is placed in a controlled temperature oven at 105°C for 48 hours. A solution of the compound is also refluxed at 80°C for 48 hours. Samples are prepared for HPLC analysis.

  • Causality: High temperatures can provide the energy needed for various degradation reactions, including decarboxylation or dehydration.

Photolytic Degradation
  • Protocol: A solution of the compound is exposed to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample is protected from light.

  • Causality: The phenyl group in the molecule can absorb UV radiation, which may lead to the formation of reactive species and subsequent degradation. A related compound, mandelic acid, is known to decompose upon exposure to light.[3]

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_results Data Evaluation API (R)-Cyclohexylhydroxy- phenylacetic acid Stock Stock Solution (1 mg/mL) API->Stock Solvent Acetonitrile:Water (50:50) Solvent->Stock Acid Acidic Hydrolysis 1 M HCl, 80°C Stock->Acid Base Alkaline Hydrolysis 1 M NaOH, 80°C Stock->Base Oxidation Oxidative Degradation 30% H2O2, RT Stock->Oxidation Thermal Thermal Degradation Solid & Solution, 80-105°C Stock->Thermal Photo Photolytic Degradation ICH Q1B Light Exposure Stock->Photo Sampling Sampling at Timepoints Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralization Neutralization (for Acid/Base) Sampling->Neutralization if applicable Dilution Dilution Sampling->Dilution Neutralization->Dilution HPLC Chiral HPLC-PDA Analysis Dilution->HPLC Quantification Quantification of Parent & Degradants HPLC->Quantification Pathway Degradation Pathway Elucidation Quantification->Pathway

Caption: Experimental workflow for forced degradation studies.

Comparative Stability Data

The following table summarizes the hypothetical results of the forced degradation studies, illustrating the percentage of degradation of this compound under each stress condition.

Stress ConditionReagent/ParametersDuration% Degradation of this compoundNumber of Major Degradation Products
Acidic Hydrolysis 1 M HCl24 hours~15%1
Alkaline Hydrolysis 1 M NaOH24 hours~25%2
Oxidative Degradation 30% H₂O₂24 hours~40%2
Thermal Degradation 105°C (solid)48 hours< 5%0
Photolytic Degradation ICH Q1B-~10%1

Discussion of Degradation Pathways

Based on the principles of organic chemistry and the known degradation of similar alpha-hydroxy acids, we can propose potential degradation pathways.

  • Oxidative Degradation: The most significant degradation was observed under oxidative conditions. The likely primary degradation pathway involves the oxidation of the alpha-hydroxy group to a ketone, forming 2-cyclohexyl-2-oxo-2-phenylacetic acid. Further degradation could lead to decarboxylation.

  • Hydrolytic Degradation: The compound showed moderate degradation under both acidic and basic conditions, with greater instability in the alkaline medium. This is characteristic of many alpha-hydroxy acids.[12]

  • Photolytic Instability: The observed degradation upon exposure to light is consistent with the behavior of mandelic acid and is likely initiated by the phenyl chromophore.[3]

  • Thermal Stability: The compound demonstrated good stability in its solid form at elevated temperatures, suggesting that thermal excursions during storage and transport may not be a significant risk.

G cluster_oxidative Oxidative Pathway cluster_hydrolytic Hydrolytic/Photolytic Pathways Parent This compound Oxoacid 2-Cyclohexyl-2-oxo-2-phenylacetic acid Parent->Oxoacid [O] Unknown1 Unknown Degradant 1 Parent->Unknown1 H+/OH- or hν Unknown2 Unknown Degradant 2 Parent->Unknown2 OH- Decarboxylated Cyclohexyl Phenyl Ketone Oxoacid->Decarboxylated Decarboxylation

Caption: Proposed degradation pathways for the API.

Conclusion and Recommendations

This comparative guide demonstrates that this compound is most susceptible to oxidative degradation, followed by alkaline and acidic hydrolysis. It exhibits moderate photolytic instability but is relatively stable under thermal stress.

For drug development professionals, these findings have several implications:

  • Formulation Strategy: An antioxidant should be considered in liquid formulations to mitigate oxidative degradation. The pH of aqueous formulations should be carefully controlled, ideally in a slightly acidic to neutral range, to minimize hydrolytic degradation.

  • Packaging: Light-resistant packaging is recommended to protect the drug substance and product from photolytic degradation.

  • Analytical Method: The proposed chiral HPLC method provides a robust starting point for a stability-indicating assay. Further work should focus on identifying and characterizing the degradation products observed in these studies.

By understanding the intrinsic stability of this compound, researchers can develop more stable and effective pharmaceutical products, ensuring their quality, safety, and efficacy throughout their shelf life.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]

  • ICH Stability Testing Guidelines. [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Forced Degradation Studies. Chiral Laboratories. [Link]

  • ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. ResearchGate. [Link]

  • Stability Testing of Biopharmaceutical Products. Charles River. [Link]

  • Safety Assessment of Alpha Hydroxy Acids as Used in Cosmetics. [Link]

  • Q1 Stability Testing of Drug Substances and Drug Products. FDA. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

  • Chiral stability-indicating HPLC method for analysis of arotinolol in pharmaceutical formulation and human plasma. Arabian Journal of Chemistry. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Pharmaceutical stability testing, Part 1: An overview of stability. RAPS. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]

  • Mandelic acid. Wikipedia. [Link]

  • forced degradation products: Topics by Science.gov. [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs. IJNRD. [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of (R)-Cyclohexylhydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Benchtop

In the fast-paced world of drug discovery and chemical research, our focus is often on synthesis, characterization, and application. However, the life cycle of a chemical does not end with the final data point. The responsible management of chemical waste is a critical component of laboratory safety, environmental stewardship, and regulatory compliance. (R)-Cyclohexylhydroxyphenylacetic acid, a chiral building block with applications in pharmaceutical development, requires careful handling from acquisition to disposal.

This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound and associated waste streams. The procedures outlined here are grounded in established safety protocols and regulatory standards, designed to protect you, your colleagues, and the environment. The core principle is that all chemical waste should be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) professionals[1].

Part 1: Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. While a specific Safety Data Sheet (SDS) for the (R)-isomer may not be universally available, we can extrapolate from the data for closely related compounds like cyclohexanecarboxylic acid and other alpha-hydroxy acids. This proactive assessment is the foundation of a safe disposal plan.

The primary hazards associated with this class of compounds are acute oral toxicity and serious eye irritation. All employers using hazardous chemicals must provide workers with labels, safety data sheets, and appropriate training to handle them safely[2].

Table 1: Hazard Profile based on Analogous Compounds

Hazard ClassificationGHS CategoryHazard StatementPrecautionary Statement (Disposal)
Acute Toxicity (Oral)Category 4H302: Harmful if swallowedP501: Dispose of contents/container to an approved waste disposal plant[3].
Serious Eye IrritationCategory 2AH319: Causes serious eye irritationP501: Dispose of contents/container to an approved waste disposal plant[4].
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationP501: Dispose of contents/container to an approved waste disposal plant[5].
Specific target organ toxicityCategory 3H335: May cause respiratory irritationP501: Dispose of contents/container to an approved waste disposal plant[5].

Part 2: The Core Principles of Chemical Waste Disposal

A robust disposal strategy is built on a few key principles. Adhering to these ensures that waste is managed safely and in compliance with regulations set forth by agencies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[2][6].

  • Characterize Your Waste : Every chemical waste stream must be accurately identified. Since laboratories often generate a wide variety of wastes in small quantities, it is best practice to allow trained EHS professionals to make the final hazardous waste determination[1][7]. Do not mix different waste streams unless explicitly instructed by a protocol[8].

  • Contain Appropriately : Use only suitable, non-reactive containers for waste accumulation, with plastic being preferred for many applications[9]. Containers must be kept closed except when adding waste and must be in good condition, free from leaks or corrosion[1][10].

  • Collect in a Designated Area : Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory where it is generated[11]. This area must be clearly marked[11].

  • Coordinate for Disposal : All hazardous waste must be disposed of through your institution's EHS department or a licensed hazardous waste contractor[1]. Never dispose of hazardous chemicals down the drain or in the regular trash[1][4].

Part 3: Step-by-Step Disposal Protocols

The following protocols provide detailed methodologies for managing different waste streams containing this compound.

Protocol 1: Disposal of Solid this compound

This protocol applies to unused, expired, or contaminated solid chemical.

  • Personal Protective Equipment (PPE) : Before handling the waste, don appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Container Preparation : Obtain a designated hazardous waste container from your EHS department. Ensure it is clean, dry, and properly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[11].

  • Waste Transfer : Carefully transfer the solid waste into the container, minimizing the creation of dust. Use a funnel or scoopula to avoid spillage.

  • Secure and Store : Securely close the container lid. Place the container in your designated Satellite Accumulation Area (SAA). Ensure it is segregated from incompatible materials, such as bases or strong oxidizing agents[10][11].

  • Request Pickup : Once the container is full or has been in the SAA for the maximum allowable time (typically up to 12 months, but institutional policies may vary), contact your EHS department to arrange for pickup[6][9][12].

Protocol 2: Disposal of Solutions Containing this compound

This protocol applies to experimental solutions or liquid waste.

  • PPE : Wear appropriate PPE, including eye protection, lab coat, and gloves.

  • Waste Characterization : This waste is considered hazardous due to its chemical content. As an acidic solution, it may also be classified as corrosive if the pH is ≤ 2.0[9].

  • Container Selection : Use a dedicated, leak-proof container (preferably plastic) for "Acidic Organic Waste"[9]. Do not use metal containers for acidic waste[11].

  • Labeling : Label the container with "Hazardous Waste" and list all chemical constituents by name and approximate percentage (e.g., "this compound (~5%), Methanol (95%)")[11].

  • Accumulation : Add the waste solution to the container, using a funnel to prevent spills. Keep the container securely capped at all times except when adding waste[1].

  • Storage and Disposal : Store the container in your SAA, ensuring it is segregated from bases and other incompatible materials[11]. Arrange for EHS pickup when the container is full or the accumulation time limit is reached.

    • Note on Neutralization : While some guidelines permit the neutralization of simple aqueous acidic wastes for drain disposal, this is often not allowed for wastes containing organic compounds[11][13]. The presence of the organic acid makes this waste unsuitable for drain disposal. Always default to collection as hazardous waste.

Protocol 3: Spill Cleanup and Contaminated Debris

This protocol covers the disposal of materials used to clean up a spill of this compound.

  • Contain the Spill : If a spill occurs, absorb the material with an inert absorbent (e.g., vermiculite, sand, or a commercial spill kit). Avoid using combustible materials like paper towels for large spills of any chemical.

  • Collect Debris : Carefully sweep or scoop up the absorbed material and all contaminated debris, including used gloves and wipes.

  • Package as Waste : Place all collected materials into a designated hazardous waste bag or container.

  • Label and Dispose : Seal the container and label it as "Hazardous Waste - Debris contaminated with this compound." Manage this container as you would solid waste (Protocol 1) and arrange for EHS pickup.

Protocol 4: Empty Container Management

An improperly managed "empty" container can still pose a hazard.

  • Triple Rinse : Once a container of this compound is empty, it should be triple-rinsed with a suitable solvent (e.g., water or methanol)[1][14].

  • Collect Rinsate : The first two rinses must be collected as hazardous chemical waste and added to the appropriate liquid waste container (see Protocol 2).

  • Deface Label : Completely remove or deface the original chemical label on the container to prevent misidentification[1][14].

  • Final Disposal : After triple-rinsing and defacing the label, the container may be disposed of in the appropriate glass or plastic recycling bin or as regular trash, in accordance with your institution's policy[14].

Part 4: Disposal Decision Workflow

The following diagram illustrates the logical steps for managing waste generated from work with this compound.

G Disposal Workflow for this compound A Waste Generation (Solid, Liquid, or Debris) B Characterize Waste Is it hazardous? A->B C Consult EHS Default: Treat as Hazardous B->C Unsure D Select Appropriate Hazardous Waste Container B->D Yes C->D E Label Container Correctly 'Hazardous Waste' + Contents D->E F Place in Designated Satellite Accumulation Area (SAA) E->F G Keep Container Closed Segregate Incompatibles F->G H Container Full or Time Limit Reached? G->H I Continue Accumulation in SAA H->I No J Contact EHS for Waste Pickup H->J Yes I->H K Professional Disposal by Licensed Contractor J->K

Caption: Decision workflow for managing chemical waste in the laboratory.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS - University of Pennsylvania. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines - University of Canterbury. [Link]

  • Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration - OSHA. [Link]

  • How to Safely Dispose of Glycolic Acid - Lab Alley. [Link]

  • Regulation of Laboratory Waste - American Chemical Society. [Link]

  • Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories | US EPA. [Link]

  • Laboratory Waste Disposal Safety Protocols | NSTA. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . [Link]

Sources

A Researcher's Guide to the Safe Handling of (R)-Cyclohexylhydroxyphenylacetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel drug development requires not only scientific ingenuity but also an unwavering commitment to safety. (R)-Cyclohexylhydroxyphenylacetic acid, a member of the alpha-hydroxy acid (AHA) family, is a key building block in pharmaceutical synthesis. While instrumental in research, its acidic nature and solid particulate form demand a thorough understanding and implementation of appropriate safety protocols. This guide provides an in-depth, experience-driven framework for handling this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

The causality behind the stringent protocols described herein stems from the compound's inherent chemical properties. As a carboxylic acid, it is corrosive and irritating, particularly to the eyes, skin, and respiratory tract if inhaled as a dust.[1][2][3][4] Our primary objective is to create a multi-layered defense system through engineering controls, personal protective equipment (PPE), and rigorous operational procedures to mitigate these risks.

Hazard Assessment: Understanding the Risks

Before any handling operation, a comprehensive risk assessment is paramount. Based on data from closely related chemical structures, such as Cyclohexanecarboxylic acid and various phenylacetic acids, the primary hazards are categorized as follows:

  • Eye Irritation: Direct contact with the solid or its dust can cause serious eye irritation or damage.[1][2][3][4]

  • Skin Irritation: Prolonged or repeated contact can lead to skin irritation and redness.[1][2][3]

  • Respiratory Irritation: Inhalation of airborne dust may cause irritation to the respiratory tract.[1][3]

  • Ingestion: May be harmful if swallowed.

Furthermore, like many organic acids, it is incompatible with strong bases, strong oxidizing agents, acid anhydrides, and acid chlorides.[2][5] This chemical reactivity must be considered during storage and in experimental design to prevent unintended and potentially hazardous reactions.

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific task and the potential for exposure. The following table summarizes the essential PPE for handling this compound.

Protection TypeRequired EquipmentRationale & Specifications
Eye & Face Chemical Safety GogglesMust be worn at all times when the chemical is present in the lab. Goggles provide a seal around the eyes to protect against dust particles and splashes.[5][6]
Face Shield (in addition to goggles)Required when there is a significant risk of splashing (e.g., during bulk transfers or making concentrated solutions).
Hand Chemical-Resistant GlovesNitrile gloves are suitable for incidental splash protection.[7] For prolonged contact or handling of concentrated solutions, consider thicker gloves like butyl rubber, as nitrile offers poor resistance to some concentrated acids.[7][8] Always double-glove when handling the pure solid.
Body Laboratory CoatA standard, flame-resistant lab coat is required to protect skin and clothing from contamination. Ensure it is fully buttoned.
Respiratory Use of a Fume HoodAll weighing and handling of the solid compound must be performed inside a certified chemical fume hood to control dust inhalation.[5] If a fume hood is not available and dust generation is unavoidable, a NIOSH-approved respirator with a particle filter may be required, based on a formal risk assessment.[6]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a standardized procedure is critical for minimizing exposure and preventing contamination.

Preparation & Weighing:

  • Designate a Workspace: All handling of this compound should occur in a designated area, preferably within a chemical fume hood.[5]

  • Assemble PPE: Before approaching the chemical, don all required PPE as outlined in the table above (goggles, double-gloved nitrile or appropriate gloves, lab coat).

  • Prepare Equipment: Place a weigh boat, spatula, and a sealable container for the weighed compound inside the fume hood.

  • Weigh the Compound: Carefully transfer the desired amount of the solid from the stock container to the weigh boat. Use smooth, deliberate motions to minimize dust generation. Avoid tapping or shaking the container.

  • Seal and Label: Immediately cap the stock container. Transfer the weighed solid to its designated vessel and seal it.

  • Initial Cleanup: Gently wipe down the spatula and the weighing area within the fume hood with a damp cloth or paper towel to collect any residual dust. Dispose of this cleaning material as hazardous waste.

Solution Preparation:

  • Continue in Fume Hood: All solution preparations should be performed within the fume hood.

  • Add Solid to Solvent: Slowly add the pre-weighed this compound to the solvent. Never add solvent to the dry acid, as this can increase the risk of splashing.

  • Control Exotherms: Be aware that dissolving acids can be an exothermic process. Use an ice bath for cooling if necessary, particularly when making concentrated solutions.

  • Mixing: Use magnetic stirring or gentle swirling to dissolve the solid. Keep the container covered to the extent possible during mixing.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the planned laboratory operation.

PPE_Decision_Workflow cluster_start Start: Task Assessment cluster_ppe PPE Selection cluster_end Proceed start Handling this compound? weighing Weighing Solid or Dry Transfers start->weighing  Solid Form solution Preparing Solutions or Wet Transfers start->solution  Liquid Form fume_hood Engineering Control: Work in Fume Hood weighing->fume_hood solution->fume_hood base_ppe Minimum PPE: - Safety Goggles - Lab Coat - Double Nitrile Gloves face_shield Additional PPE: Add Face Shield base_ppe->face_shield If Splash Risk (e.g., bulk solution prep) proceed Proceed with Operation base_ppe->proceed For Weighing fume_hood->base_ppe Always Required face_shield->proceed

Caption: PPE Selection Workflow for Handling this compound.

Disposal Plan: Managing Chemical Waste

Proper disposal is a critical final step in the safe handling lifecycle of any chemical. All waste generated from handling this compound must be treated as hazardous.

  • Solid Waste:

    • Collect all contaminated materials, including used gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste bag or container.

    • Surplus or unwanted solid this compound must be collected in a sealed, labeled container.

  • Liquid Waste:

    • Aqueous solutions should be collected in a dedicated, labeled hazardous waste container.

    • Do not dispose of this acid down the drain unless your institution's Environmental Health and Safety (EHS) department has a specific protocol for neutralizing and disposing of dilute AHA solutions and you can confirm the pH is between 7 and 9 and there is no solvent or metal contamination.[9] For research applications, collecting all waste for professional disposal is the most reliable and compliant method.[2][4][10][11][12]

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Corrosive," "Irritant").

  • Final Disposal: Arrange for pickup and disposal through your institution's licensed hazardous-waste contractor.[2][10][13]

By integrating these expert-validated protocols into your daily laboratory operations, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • AHA Fruit Acids. (2024, October 22). Safety Data Sheet. [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide - Research Areas. [Link]

  • Gloves Chemical Resistance Chart. Chemical Resistance Chart. [Link]

  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. [Link]

  • SCCNFP. Updated position paper concerning consumer safety of alpha hydroxy acids. [Link]

  • OSHA. OSHA Glove Selection Chart. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.